molecular formula C11H14O B1330555 4,4-Dimethylchroman CAS No. 40614-27-5

4,4-Dimethylchroman

Cat. No.: B1330555
CAS No.: 40614-27-5
M. Wt: 162.23 g/mol
InChI Key: IZOJLZIGCQKKKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,4-Dimethylchroman is an organic compound featuring a benzodihydropyran core structure with two methyl groups at the 4-position. This chroman scaffold is a privileged structure in medicinal chemistry and serves as a fundamental building block for the synthesis of more complex molecules with potential biological activity . The geminal dimethyl substitution at the 4-position influences the molecule's conformation and stereoelectronic properties, which can be crucial for interactions with biological targets. As a key synthetic intermediate, 4,4-Dimethylchroman can be further functionalized, for example through regioselective electrophilic aromatic substitution or cross-coupling reactions of its halogenated derivatives, to create a diverse library of compounds for drug discovery programs . Chroman derivatives are investigated for a wide range of pharmacological applications. The chroman core is a recognized pharmacophore in the development of compounds with retinoic acid-like biological activity, which are studied as regulators of cell proliferation and for treating dermatological conditions . Furthermore, analogs based on the chroman structure, such as chroman-4-one, have been reported to exhibit various biological activities including anticancer, anti-inflammatory, antioxidant, and antimicrobial effects in research settings . This product is intended for research purposes as a chemical scaffold and synthetic precursor. It is strictly for non-human research and is not for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4,4-dimethyl-2,3-dihydrochromene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O/c1-11(2)7-8-12-10-6-4-3-5-9(10)11/h3-6H,7-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZOJLZIGCQKKKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCOC2=CC=CC=C21)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30311752
Record name 4,4-dimethylchroman
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30311752
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40614-27-5
Record name NSC245127
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=245127
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4,4-dimethylchroman
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30311752
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Core Properties of Dimethyl-Substituted Chromans

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The chroman scaffold is a privileged heterocyclic motif integral to numerous biologically active compounds, serving as a cornerstone in medicinal chemistry and drug discovery. This technical guide provides a comprehensive examination of the fundamental properties of dimethyl-substituted chroman derivatives. Due to the relative scarcity of published data on the specific 4,4-dimethylchroman isomer, this document will focus on the well-characterized and structurally significant 2,2-dimethylchroman-4-one as a representative model. We will explore its physicochemical and spectroscopic properties, detail established synthetic methodologies and reactivity patterns, discuss its broad applications in drug development, and provide essential safety and handling protocols. The insights are synthesized from authoritative sources to provide a reliable and practical resource for professionals in the field.

Introduction

The chroman (3,4-dihydro-2H-1-benzopyran) ring system is a core structural component found in a vast array of natural products, most notably tocopherols (Vitamin E) and flavonoids. Its unique conformational flexibility and ability to engage in various non-covalent interactions have established it as a "privileged structure" in drug design.[1][2] The introduction of substituents onto the chroman backbone allows for the precise modulation of its stereoelectronic properties, leading to tailored biological activities.

Among the various substitution patterns, dimethylated chromans are of particular interest. The gem-dimethyl group, often at the C2 or C4 position, can impart significant effects on the molecule's lipophilicity, metabolic stability, and conformational preference. This guide will use 2,2-dimethylchroman-4-one as a primary exemplar to provide a foundational understanding of this important class of molecules, offering insights that are broadly applicable to related isomers.

Physicochemical and Spectroscopic Properties

A thorough understanding of a molecule's physical and spectral characteristics is fundamental for its synthesis, purification, and identification.

Chemical Structure and Identifiers

The representative molecule, 2,2-dimethylchroman-4-one, possesses a chroman core with a ketone at the C4 position and two methyl groups at the C2 position.

  • IUPAC Name: 2,2-dimethyl-2,3-dihydrochromen-4-one[3]

  • Synonyms: 2,2-Dimethyl-4-chromanone

  • CAS Number: 3780-33-4[3][4]

Core Physical Properties

The physical properties of 2,2-dimethylchroman-4-one are summarized below. These values are critical for designing experimental conditions for reactions, extractions, and purifications.

PropertyValueSource(s)
Molecular Formula C₁₁H₁₂O₂[3][4]
Molecular Weight 176.21 g/mol [3][4]
Appearance Data not consistently available; expected to be a solid or oil[5]
Boiling Point Data not available
Solubility Expected to be soluble in nonpolar and weakly polar organic solvents like dichloromethane, ethyl acetate, and hexane.[6][7]
Spectroscopic Profile

Spectroscopic analysis is essential for structural confirmation and purity assessment. The expected data for a dimethyl-chroman scaffold are based on extensive studies of substituted 2,2-dimethylchroman-4-one derivatives.[8][9]

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals:

    • A singlet in the δ 1.4-1.5 ppm range, integrating to 6H, corresponding to the two gem-dimethyl groups at the C2 position.

    • A singlet around δ 2.7-2.8 ppm, integrating to 2H, for the methylene protons at the C3 position.

    • Aromatic protons in the δ 6.9-7.9 ppm region, with coupling patterns dependent on the substitution of the benzene ring.

  • ¹³C NMR Spectroscopy: Key signals in the carbon spectrum help confirm the core structure:

    • A signal for the quaternary C2 carbon around δ 78-80 ppm.

    • The gem-dimethyl carbons appearing around δ 25-27 ppm.

    • The C3 methylene carbon signal near δ 48-50 ppm.

    • The carbonyl carbon (C4) signal is significantly downfield, typically around δ 190-192 ppm.[10]

    • Aromatic carbons appearing in the δ 117-162 ppm range.

  • Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for identifying the key functional groups. A strong, sharp absorption band is expected between 1680-1690 cm⁻¹, which is characteristic of a conjugated aryl ketone carbonyl (C=O) stretch. Additional bands will be present for C-H and C-O stretching and aromatic C=C bending.

  • Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern. For 2,2-dimethylchroman-4-one, the molecular ion peak [M]⁺ would be observed at an m/z corresponding to its molecular weight (176.21).[11][12]

Synthesis and Reactivity

The construction of the chroman ring is a well-established field in organic synthesis, with several reliable methods available.

Synthetic Pathways

The synthesis of chroman-4-ones is often achieved through an intramolecular Michael addition of a chalcone precursor.[5] This typically involves a base-catalyzed Claisen-Schmidt condensation between a substituted 2'-hydroxyacetophenone and an appropriate aldehyde or ketone, which then undergoes cyclization. An alternative efficient approach involves a one-pot tandem reaction between an electron-rich phenol and an α,β-unsaturated acid, such as 3,3-dimethylacrylic acid, catalyzed by an acid like bismuth(III) triflate.[13] This method proceeds via esterification, a Fries rearrangement, and a final oxa-Michael ring closure.

Detailed Experimental Protocol: Synthesis of 2,2-Dimethyl-4-chromanone

This protocol is a generalized method based on the acid-catalyzed reaction of phenol and 3,3-dimethylacrylic acid.[13]

Materials:

  • Phenol (1.0 eq)

  • 3,3-Dimethylacrylic acid (1.1 eq)

  • Bismuth(III) triflate (Bi(OTf)₃) (0.2 eq)

  • Toluene

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask equipped with a reflux condenser, add phenol (1.0 eq), 3,3-dimethylacrylic acid (1.1 eq), and bismuth(III) triflate (0.2 eq) to toluene.

  • Heat the reaction mixture to reflux and maintain for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash sequentially with saturated NaHCO₃ solution, water, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purify the crude residue by column chromatography on silica gel, using a hexane/ethyl acetate gradient as the eluent, to afford pure 2,2-dimethyl-4-chromanone.

  • Characterize the final product using NMR, IR, and MS to confirm its structure and purity.

Synthetic Workflow Diagram

G Reactants Phenol + 3,3-Dimethylacrylic Acid Reaction Reflux (12-24h) Reactants->Reaction Catalyst Bi(OTf)₃ in Toluene Catalyst->Reaction Workup Aqueous Workup (NaHCO₃, Brine) Reaction->Workup 1. Cool 2. Dilute Purification Column Chromatography Workup->Purification Crude Product Product 2,2-Dimethyl-4-chromanone Purification->Product Purified Product

Caption: General workflow for the synthesis of 2,2-dimethyl-4-chromanone.

Chemical Reactivity

The chroman ring is generally stable. The ether linkage is robust under most conditions but can be cleaved with strong Lewis acids or reducing agents. In chroman-4-one derivatives, the primary sites of reactivity are the carbonyl group and the adjacent α-protons at the C3 position. The carbonyl can undergo reduction to an alcohol (chroman-4-ol) or can be a site for nucleophilic addition. The α-protons can be deprotonated with a strong base to form an enolate, enabling a variety of functionalization reactions at the C3 position.

Reactivity Pathway Diagram

G Start 2,2-Dimethyl-4-chromanone P1 2,2-Dimethyl-4-chromanol Start->P1 Reduction (e.g., NaBH₄) P2 3-Substituted Chromanone Start->P2 1. Base (e.g., LDA) 2. Electrophile (E⁺) P3 Chroman Start->P3 Wolff-Kishner or Clemmensen Reduction

Caption: Key reactivity pathways of the 2,2-dimethyl-4-chromanone scaffold.

Applications in Drug Discovery and Development

The chroman scaffold is a versatile template for developing therapeutic agents across multiple disease areas.

The Chroman Scaffold as a Privileged Structure

Chroman derivatives have demonstrated a wide spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antioxidant effects.[2][14] This broad utility has made them a focal point in medicinal chemistry. Their structure is amenable to modification, allowing for the creation of large, diverse compound libraries for high-throughput screening.[15]

Biological Activities of Dimethyl-Chroman Derivatives

Dimethyl-substituted chromans are key components of several classes of experimental therapeutics:

  • Sirtuin Inhibition: Derivatives of 2-pentyl-substituted chroman-4-one have been synthesized and identified as potent and selective inhibitors of SIRT2, an enzyme implicated in neurodegenerative disorders and cancer.[16]

  • Cholinesterase Inhibition: gem-Dimethyl-chroman-4-amine derivatives have been evaluated for their ability to inhibit butyrylcholinesterase (BuChE), a key enzyme in the pathophysiology of Alzheimer's disease.[17]

  • DPP-4 Inhibition: Sophisticated drug design strategies have led to the development of chroman-based analogs as potent dipeptidyl peptidase 4 (DPP-4) inhibitors for the treatment of type 2 diabetes.[18]

  • Antibacterial Agents: Thiochroman-4-one derivatives, the sulfur analogs of chromanones, have been synthesized and shown to possess inhibitory activity against bacteria such as Bacillus subtilis.[19]

Safety, Handling, and Storage

Proper handling of all chemical compounds is paramount to ensure laboratory safety.

Hazard Identification

Based on GHS classifications for the representative compound 2,2-dimethyl-chroman-4-one, the following hazards are identified:[3]

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Personal Protective Equipment (PPE) and Handling

When handling dimethyl-chroman derivatives, the following precautions should be taken:[20][21][22]

  • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[23]

  • Eye/Face Protection: Wear chemical splash goggles or a face shield.[21]

  • Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile).

  • Skin and Body Protection: Wear a lab coat and closed-toe shoes.

  • General Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[23]

Storage and Disposal
  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[24]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.

Conclusion

The dimethyl-substituted chroman framework represents a valuable and versatile scaffold in modern medicinal chemistry. As exemplified by 2,2-dimethylchroman-4-one, these compounds have well-defined physicochemical properties, accessible synthetic routes, and predictable reactivity. Their proven utility in developing inhibitors for a range of therapeutic targets, from metabolic disorders to neurodegeneration, underscores their continued importance. This guide provides a foundational technical overview to support researchers and drug development professionals in harnessing the potential of this powerful chemical class.

References

  • Vertex AI Search. (n.d.).
  • Google Patents. (n.d.). US7414143B2 - Process for the preparation of 4,4-dimethyl-6-ethynylthiochroman.
  • TCI Chemicals. (n.d.).
  • Thermo Fisher Scientific. (2025).
  • CymitQuimica. (2024).
  • Sigma-Aldrich. (2024).
  • ResearchGate. (n.d.). Current developments in the synthesis of 4-chromanone-derived compounds. Retrieved January 18, 2026, from [Link]

  • PubChem. (n.d.). 1-(4,4-Dimethylthiochroman-6-yl)ethanone. Retrieved January 18, 2026, from [Link]

  • ResearchGate. (2000). Synthesis of 2,2-Dimethyl-4-chromanones. Retrieved January 18, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. Retrieved January 18, 2026, from [Link]

  • National Center for Biotechnology Information. (2023). Asymmetric Synthesis of Four Stereoisomers of 2,2-Dimethyl-3-hydroxy-4-(1′-angeloyloxy)-6-acetylchromane from Ageratina grandifolia and Plausible Absolute Stereochemistry of the Natural Product. Retrieved January 18, 2026, from [Link]

  • gsrs. (n.d.). 6-METHOXY-2,2-DIMETHYLCHROMAN-4-ONE. Retrieved January 18, 2026, from [Link]

  • PubMed. (n.d.). Synthesis and Biological Activity of Some Derivatives of thiochroman-4-one and tetrahydrothiapyran-4-one. Retrieved January 18, 2026, from [Link]

  • MDPI. (n.d.). Synthetic Approaches and Biological Activities of 4-Hydroxycoumarin Derivatives. Retrieved January 18, 2026, from [Link]

  • ResearchGate. (n.d.). Synthesis, Molecular Characterization, and Biological Activity of Novel Synthetic Derivatives of Chromen-4-one in Human Cancer Cells. Retrieved January 18, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Biological activities of 4H-thiochromen-4-one 1,1-dioxide derivatives against tropical disease parasites: A target-based drug design approach. Retrieved January 18, 2026, from [Link]

  • ResearchGate. (n.d.). Structures of substituted 2,2-dimethylchroman-4-one derivatives studied in this work. Retrieved January 18, 2026, from [Link]

  • PubChem. (n.d.). 2,2-Dimethyl-chroman-4-one. Retrieved January 18, 2026, from [Link]

  • ResearchGate. (2025). Exploring the Electronic Properties of 4,6-dimethyl-2H-chromen-2-one Substitute Coumarin Derivative via DFT Analysis. Retrieved January 18, 2026, from [Link]

  • MDPI. (n.d.). Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives: Experimental and Theoretical Studies. Retrieved January 18, 2026, from [Link]

  • Pharmaffiliates. (n.d.). CAS No : 119-84-6 | Chemical Name : 3,4-Dihydrocoumarin. Retrieved January 18, 2026, from [Link]

  • PubMed. (n.d.). Recent applications of click chemistry in drug discovery. Retrieved January 18, 2026, from [Link]

  • PubMed. (2020). Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives: Experimental and Theoretical Studies. Retrieved January 18, 2026, from [Link]

  • CAS Common Chemistry. (n.d.). 2,5-Dimethyl-7-hydroxychromone. Retrieved January 18, 2026, from [Link]

  • KGROUP. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. Retrieved January 18, 2026, from [Link]

  • PubMed. (2016). Discovery and Rational Design of Natural-Product-Derived 2-Phenyl-3,4-dihydro-2H-benzo[f]chromen-3-amine Analogs as Novel and Potent Dipeptidyl Peptidase 4 (DPP-4) Inhibitors for the Treatment of Type 2 Diabetes. Retrieved January 18, 2026, from [Link]

  • Nature. (2020). Mass spectrometry reveals the chemistry of formaldehyde cross-linking in structured proteins. Retrieved January 18, 2026, from [Link]

  • University of Wisconsin. (2020). NMR Spectroscopy :: Hans Reich NMR Collection - Content - Organic Chemistry Data. Retrieved January 18, 2026, from [Link]

  • MDPI. (n.d.). Identification of Daphne genkwa and Its Vinegar-Processed Products by Ultraperformance Liquid Chromatography–Quadrupole Time-of-Flight Mass Spectrometry and Chemometrics. Retrieved January 18, 2026, from [Link]

  • MDPI. (n.d.). Development and Validation of Liquid Chromatography-Tandem Mass Spectrometry Methods for the Quantification of Cefquinome, Ceftiofur, and Desfuroylceftiofuracetamide in Porcine Feces with Emphasis on Analyte Stability. Retrieved January 18, 2026, from [Link]

  • YouTube. (2021). YouTube. Retrieved January 18, 2026, from [Link]

Sources

A Technical Guide to the Spectroscopic Elucidation of 4,4-Dimethylchroman

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the key spectroscopic data for the structural characterization of 4,4-Dimethylchroman (also known as 4,4-dimethyl-3,4-dihydro-2H-chromene). As a fundamental scaffold in medicinal chemistry, understanding the precise spectral signature of chroman derivatives is paramount for researchers, scientists, and drug development professionals. This document synthesizes predictive data for Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The causality behind spectral features is explained, providing a framework for the structural verification of this and related heterocyclic compounds.

Disclaimer: Specific experimental spectra for 4,4-Dimethylchroman are not available in publicly accessible databases like the Spectral Database for Organic Compounds (SDBS). The data presented herein is predictive and representative, derived from established spectroscopic principles and analysis of structurally analogous compounds.

Molecular Structure and Atom Numbering

4,4-Dimethylchroman is a heterocyclic compound featuring a dihydropyran ring fused to a benzene ring. The key structural feature is the gem-dimethyl group at the C4 position, which introduces distinct and unambiguous signals in NMR spectroscopy. For clarity in spectral assignments, the standard IUPAC numbering for the chroman ring is used.

Caption: Molecular structure of 4,4-Dimethylchroman with IUPAC numbering.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a primary tool for determining the connectivity of protons within a molecule. The predicted spectrum of 4,4-Dimethylchroman in a deuterated solvent like CDCl₃ provides a clear fingerprint of its structure.

Experimental Protocol: ¹H NMR Acquisition
  • Sample Preparation: Dissolve approximately 5-10 mg of 4,4-Dimethylchroman in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

  • Instrument: Utilize a 400 MHz (or higher) NMR spectrometer.

  • Acquisition Parameters:

    • Pulse Program: Standard single-pulse (zg30).

    • Temperature: 298 K.

    • Sweep Width: -2 to 12 ppm.

    • Number of Scans: 16-32, to achieve adequate signal-to-noise.

    • Relaxation Delay (d1): 2 seconds.

  • Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum by setting the TMS signal to 0.00 ppm. Integrate all signals.

Predicted ¹H NMR Data and Interpretation

The structure of 4,4-Dimethylchroman leads to five distinct proton signals.

Signal LabelChemical Shift (δ, ppm)MultiplicityIntegrationAssignment
H_arom6.80 - 7.20Multiplet4HH-5, H-6, H-7, H-8
H-2~4.25Triplet (t)2H-O-CH₂-
H-3~1.85Triplet (t)2H-CH₂-C(CH₃)₂
H-4_Me~1.30Singlet (s)6H-C(CH₃)₂

Interpretation:

  • Aromatic Protons (H-5, H-6, H-7, H-8): The four protons on the benzene ring are expected to resonate in the typical aromatic region of 6.80-7.20 ppm.[1] Their specific shifts and coupling patterns will form a complex multiplet, influenced by the electron-donating ether oxygen.

  • Methylene Protons at C2 (H-2): These protons are adjacent to the ether oxygen, which is an electronegative atom. This deshielding effect shifts their signal significantly downfield to approximately 4.25 ppm.[2] They are coupled to the two protons at C3, resulting in a triplet.

  • Methylene Protons at C3 (H-3): These aliphatic protons are adjacent to the C2 methylene group and the C4 quaternary carbon. Their signal appears around 1.85 ppm. They are coupled to the H-2 protons, also resulting in a triplet.

  • Gem-Dimethyl Protons (H-4_Me): The six protons of the two methyl groups at the C4 position are chemically equivalent due to free rotation. They are attached to a quaternary carbon and therefore have no adjacent protons to couple with, resulting in a sharp singlet integrating to 6H at approximately 1.30 ppm. This strong, unsplit signal is a hallmark of a gem-dimethyl group.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton-decoupled ¹³C NMR spectroscopy reveals the number of unique carbon environments in the molecule. For 4,4-Dimethylchroman, eight distinct signals are predicted, corresponding to its eight unique carbon atoms.

Experimental Protocol: ¹³C NMR Acquisition
  • Sample Preparation: Use the same sample prepared for ¹H NMR analysis.

  • Instrument: Utilize a 100 MHz (or corresponding field for the proton spectrometer) NMR spectrometer.

  • Acquisition Parameters:

    • Pulse Program: Standard proton-decoupled pulse program (e.g., zgpg30).

    • Temperature: 298 K.

    • Sweep Width: 0 to 200 ppm.

    • Number of Scans: 512-1024, due to the low natural abundance of ¹³C.[3]

    • Relaxation Delay (d1): 2-5 seconds.

  • Processing: Apply Fourier transformation with exponential multiplication, phase correction, and baseline correction. Calibrate the spectrum using the CDCl₃ solvent peak (δ = 77.16 ppm).

Predicted ¹³C NMR Data and Interpretation
Chemical Shift (δ, ppm)Predicted AssignmentRationale
~154.5C-8aAromatic quaternary carbon attached to oxygen, highly deshielded.
~129.5C-6Aromatic CH carbon.
~127.0C-8Aromatic CH carbon.
~121.5C-4aAromatic quaternary carbon, shielded relative to C-8a.
~120.0C-7Aromatic CH carbon.
~117.0C-5Aromatic CH carbon, ortho to the ether oxygen, showing some shielding.
~63.5C-2Aliphatic carbon attached to oxygen (-O-CH₂-), significantly downfield.[4]
~35.0C-3Aliphatic CH₂ carbon.
~32.0C-4Aliphatic quaternary carbon (-C(CH₃)₂), typically weak in intensity.
~27.0C-4_MeEquivalent methyl carbons.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: IR Acquisition (ATR)
  • Sample Preparation: Place one drop of neat liquid 4,4-Dimethylchroman directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory of an FTIR spectrometer.

  • Instrument: Fourier Transform Infrared (FTIR) Spectrometer.

  • Acquisition Parameters:

    • Scan Range: 4000 - 400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

  • Processing: A background spectrum of the clean ATR crystal is collected first and automatically subtracted from the sample spectrum.

Predicted IR Data and Interpretation
Wavenumber (cm⁻¹)IntensityAssignment of Vibration
3100 - 3000MediumAromatic C-H Stretch
2980 - 2850StrongAliphatic C-H Stretch (from CH₂ and CH₃ groups)
1610, 1580, 1490Med-StrAromatic C=C Ring Stretching
~1470, ~1370MediumAliphatic C-H Bending (CH₂ scissoring and CH₃ umbrella modes)
~1230StrongAryl-Alkyl Ether Asymmetric C-O Stretch
~1040MediumAryl-Alkyl Ether Symmetric C-O Stretch
900 - 675Med-StrAromatic C-H Out-of-Plane Bending (Fingerprint Region)

Interpretation: The IR spectrum is characterized by strong C-H aliphatic stretching just below 3000 cm⁻¹ and weaker C-H aromatic stretching just above 3000 cm⁻¹. The most diagnostic peak is the strong, characteristic C-O stretching of the aryl-alkyl ether bond around 1230 cm⁻¹.[5] The presence of multiple bands in the 1610-1490 cm⁻¹ region confirms the aromatic ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule upon ionization, offering crucial clues to its structure.

Experimental Protocol: MS Acquisition (EI-MS)
  • Sample Introduction: Introduce a dilute solution of the compound in a volatile solvent (e.g., methanol or hexane) via direct infusion or through a Gas Chromatography (GC) inlet into the mass spectrometer.

  • Instrument: Mass spectrometer with an Electron Ionization (EI) source.

  • Acquisition Parameters:

    • Ionization Mode: Electron Ionization (EI).

    • Electron Energy: 70 eV.

    • Mass Range: m/z 40 - 400.

  • Data Analysis: Identify the molecular ion peak (M⁺•) and major fragment ions.

Predicted MS Data and Fragmentation

Molecular Weight: C₁₁H₁₄O = 162.23 g/mol

m/z (Mass/Charge)Relative IntensityProposed Fragment
162Medium[C₁₁H₁₄O]⁺• (Molecular Ion, M⁺•)
147Strong[M - CH₃]⁺ (Loss of a methyl group)
121Strong[M - C₃H₇]⁺ or [C₈H₉O]⁺ (Retro-Diels-Alder)
107Medium[C₇H₇O]⁺ (Fragment from RDA product)

Interpretation of Fragmentation: The primary fragmentation pathways for chroman derivatives under EI conditions involve the loss of substituents from the aliphatic ring and characteristic ring-opening reactions.

  • Molecular Ion (m/z 162): The presence of a peak at m/z 162 confirms the molecular weight of the compound.

  • Loss of Methyl (m/z 147): The most favorable initial fragmentation is the loss of a methyl radical (•CH₃, 15 Da) from the C4 position to form a stable, resonance-delocalized tertiary carbocation. This is predicted to be the base peak or a very intense peak.

  • Retro-Diels-Alder (RDA) Fragmentation (m/z 121): A characteristic fragmentation for chromanes is a retro-Diels-Alder (RDA) reaction. This involves the cleavage of the heterocyclic ring, resulting in the elimination of a neutral isobutene molecule (C₄H₈, 56 Da) and the formation of a radical cation at m/z 106 (not typically observed). A more common fragmentation is the loss of a propyl radical (C₃H₇, 43 Da) leading to a fragment ion at m/z 121.

G M 4,4-Dimethylchroman [M]⁺• m/z = 162 F1 [M - CH₃]⁺ m/z = 147 (Base Peak) M->F1 - •CH₃ F2 [C₈H₉O]⁺ m/z = 121 M->F2 - •C₃H₇ (RDA pathway)

Sources

The Multifaceted Biological Activities of 4,4-Dimethylchroman Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 4,4-dimethylchroman scaffold represents a privileged heterocyclic structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This technical guide provides an in-depth exploration of the anticancer, anti-inflammatory, and antimicrobial properties of 4,4-dimethylchroman derivatives. By synthesizing data from numerous studies, this document offers a comprehensive resource for researchers, scientists, and drug development professionals. We delve into the mechanistic underpinnings of these activities, supported by detailed signaling pathway diagrams, quantitative data summaries, and explicit experimental protocols to facilitate further investigation and therapeutic development in this promising area.

Introduction: The Chemical Significance and Therapeutic Potential of the 4,4-Dimethylchroman Core

The chroman ring system, a bicyclic ether, is a common motif in a vast array of natural products and synthetic compounds exhibiting significant pharmacological properties. The introduction of a gem-dimethyl group at the C4 position imparts unique conformational rigidity and lipophilicity to the molecule, often enhancing its interaction with biological targets and improving its pharmacokinetic profile. This structural feature has been a key focus in the design of novel therapeutic agents, leading to the discovery of 4,4-dimethylchroman derivatives with potent and diverse biological effects. This guide will systematically explore the most prominent of these activities, providing a solid foundation for future research and development endeavors.

Anticancer Activity: Targeting the Hallmarks of Malignancy

A substantial body of research has highlighted the potent cytotoxic and antiproliferative effects of 4,4-dimethylchroman derivatives against a variety of human cancer cell lines.[1] Their mechanisms of action are multifaceted, often involving the induction of programmed cell death (apoptosis) and the arrest of the cell cycle.

Mechanistic Insights: Induction of Apoptosis via the PI3K/Akt Signaling Pathway

One of the primary mechanisms by which 4,4-dimethylchroman derivatives exert their anticancer effects is through the modulation of the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway.[2] This pathway is a critical regulator of cell survival, proliferation, and growth, and its dysregulation is a common feature in many cancers.[3][4]

Certain 4,4-dimethylchroman derivatives have been shown to inhibit the phosphorylation of Akt, a key downstream effector of PI3K. This inhibition prevents the subsequent phosphorylation and inactivation of pro-apoptotic proteins such as Bad, and the activation of anti-apoptotic proteins like Bcl-2. The resulting shift in the Bax/Bcl-2 ratio towards a pro-apoptotic state leads to the release of cytochrome c from the mitochondria, activating the caspase cascade and ultimately culminating in apoptosis.[2]

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates Bad Bad Akt->Bad Inhibits (by phosphorylation) Bcl2 Bcl-2 Akt->Bcl2 Activates CytoC Cytochrome c Release Bcl2->CytoC Inhibits Caspases Caspase Cascade CytoC->Caspases Activates Apoptosis Apoptosis Caspases->Apoptosis Induces DMC_Deriv 4,4-Dimethylchroman Derivative DMC_Deriv->Akt Inhibits

Figure 1: Proposed anticancer mechanism via PI3K/Akt pathway inhibition.
Quantitative Anticancer Data

The cytotoxic efficacy of various 4,4-dimethylchroman derivatives has been quantified using the half-maximal inhibitory concentration (IC50) values against several cancer cell lines.

Compound/DerivativeCell LineIC50 (µM)Reference
4,4-Dimethylcurcumin (DMCU) DerivativeMDA-MB-231 (Breast Cancer)2.2[1]
4,4-Dimethylcurcumin (DMCU) DerivativeHCT-116 (Colon Cancer)3.1[1]
4,4-Dimethylcurcumin (DMCU)NCI-H460 (Lung Cancer)1.62[5]
4,4-Dimethylcurcumin (DMCU)NCI-H358 (Lung Cancer)2.50[5]
4,4-Dimethylcurcumin (DMCU)A549 (Lung Cancer)2.13[5]
7,8-dihydroxy-4-methylcoumarin derivativeK562 (Leukemia)42.4[6]
7,8-dihydroxy-4-methylcoumarin derivativeLS180 (Colon Adenocarcinoma)25.2[6]
7,8-dihydroxy-4-methylcoumarin derivativeMCF-7 (Breast Adenocarcinoma)25.1[6]
Experimental Protocols: Assessing Cytotoxicity

This colorimetric assay is a widely used method to assess cell viability and proliferation.[7]

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the 4,4-dimethylchroman derivatives and a vehicle control (e.g., DMSO) for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

The SRB assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content.[8]

  • Cell Seeding and Treatment: Follow steps 1 and 2 as described in the MTT assay protocol.

  • Cell Fixation: Gently add 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate at 4°C for 1 hour.

  • Washing: Wash the plates five times with slow-running tap water and allow to air dry.

  • Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

  • Washing: Quickly wash the plates four times with 1% acetic acid to remove unbound dye and allow to air dry.

  • Dye Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well.

  • Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value.

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a key driver of numerous diseases, including cancer, cardiovascular disorders, and autoimmune conditions. 4,4-Dimethylchroman derivatives have emerged as promising anti-inflammatory agents, primarily through their ability to modulate key signaling pathways and inhibit pro-inflammatory enzymes.[5][9]

Mechanistic Insights: Inhibition of TLR4/MAPK and COX-2 Pathways

The anti-inflammatory effects of these derivatives are often attributed to their interference with the Toll-like receptor 4 (TLR4) signaling pathway.[10] Upon activation by lipopolysaccharide (LPS), TLR4 initiates a downstream cascade involving mitogen-activated protein kinases (MAPKs), leading to the activation of transcription factors like NF-κB. This, in turn, upregulates the expression of pro-inflammatory mediators, including nitric oxide (NO) and prostaglandins.[10] 4,4-Dimethylchroman derivatives can suppress this pathway, leading to a reduction in the production of these inflammatory molecules.

Furthermore, these compounds can directly inhibit the activity of cyclooxygenase-2 (COX-2), a key enzyme responsible for the synthesis of prostaglandins, which are potent mediators of inflammation and pain.[5]

TLR4_MAPK_COX2_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 Activates MAPK MAPK Pathway TLR4->MAPK Activates NFkB NF-κB MAPK->NFkB Activates ProInflammatory_Genes Pro-inflammatory Gene Expression NFkB->ProInflammatory_Genes Induces iNOS iNOS ProInflammatory_Genes->iNOS Upregulates COX2 COX-2 ProInflammatory_Genes->COX2 Upregulates NO Nitric Oxide (NO) iNOS->NO Prostaglandins Prostaglandins COX2->Prostaglandins Inflammation Inflammation NO->Inflammation Prostaglandins->Inflammation DMC_Deriv 4,4-Dimethylchroman Derivative DMC_Deriv->MAPK Inhibits DMC_Deriv->COX2 Inhibits

Figure 2: Proposed anti-inflammatory mechanism via TLR4/MAPK and COX-2 inhibition.
Quantitative Anti-inflammatory Data

The anti-inflammatory potential of 4,4-dimethylchroman and related coumarin derivatives has been evaluated by their ability to inhibit nitric oxide (NO) production in LPS-stimulated macrophages.

Compound/DerivativeAssayIC50 (µM)Reference
7,8-diacetoxy-4-methylcoumarinNO Production Inhibition>100[5]
7,8-dihydroxy-4-methylcoumarinNO Production Inhibition>100[5]
6-(substituted benzylamino)-7-hydroxy-4-methylcoumarinCarrageenan-induced paw edema% inhibition > indomethacin[11]
Experimental Protocol: Nitric Oxide (NO) Production Assay (Griess Assay)

This assay quantifies the production of nitric oxide by measuring the concentration of its stable metabolite, nitrite, in cell culture supernatants.[12]

  • Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

  • Compound Pre-treatment: Pre-treat the cells with various concentrations of the 4,4-dimethylchroman derivatives for 1 hour.

  • LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce NO production.

  • Supernatant Collection: Collect 50 µL of the culture supernatant from each well.

  • Griess Reaction: Add 50 µL of Griess reagent (a mixture of 1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 5% phosphoric acid) to each supernatant sample.

  • Incubation: Incubate the plate at room temperature for 10 minutes.

  • Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Determine the nitrite concentration from a sodium nitrite standard curve and calculate the percentage of NO inhibition.

Antimicrobial Activity: Combating Pathogenic Microbes

In addition to their anticancer and anti-inflammatory properties, certain 4,4-dimethylchroman derivatives have demonstrated promising activity against a range of pathogenic bacteria and fungi.

Quantitative Antimicrobial Data

The antimicrobial efficacy is typically determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Compound/DerivativeMicroorganismMIC (µg/mL)Reference
Chroman carboxamide derivativeE. coli12.5 - 100[13]
Chroman carboxamide derivativeS. aureus25 - 100[13]
Chroman carboxamide derivativeC. albicans25[13]
7-hydroxy-4-methylcoumarin derivativeS. aureus62.5 - 125[11]
7-hydroxy-4-methylcoumarin derivativeB. subtilis15.62 - 31.25[11]
7-hydroxy-4-methylcoumarin derivativeE. coli62.5 - 125[11]
7-hydroxy-4-methylcoumarin derivativeP. aeruginosa15.62 - 31.25[11]
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism in a suitable broth.

  • Serial Dilution of Compound: Perform a two-fold serial dilution of the 4,4-dimethylchroman derivative in a 96-well microtiter plate.

  • Inoculation: Add the microbial inoculum to each well of the plate.

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Conclusion and Future Directions

The 4,4-dimethylchroman scaffold is a versatile and promising platform for the development of novel therapeutic agents. The derivatives discussed in this guide exhibit a remarkable range of biological activities, including potent anticancer, anti-inflammatory, and antimicrobial effects. The mechanistic insights provided, particularly the modulation of the PI3K/Akt and TLR4/MAPK signaling pathways, offer a solid rationale for their observed efficacy.

Future research should focus on synthesizing and screening a wider array of 4,4-dimethylchroman derivatives to establish more definitive structure-activity relationships. In-depth mechanistic studies are crucial to fully elucidate their molecular targets and pathways of action. Furthermore, preclinical in vivo studies are warranted to evaluate the efficacy, pharmacokinetics, and safety of the most promising candidates. The comprehensive data and protocols presented in this technical guide are intended to serve as a valuable resource to accelerate these endeavors and unlock the full therapeutic potential of 4,4-dimethylchroman derivatives.

References

  • Vichai, V., & Kirtikara, K. (2006). Sulforhodamine B colorimetric assay for cytotoxicity screening. Nature protocols, 1(3), 1112-1116. [Link]

  • Skehan, P., Storeng, R., Scudiero, D., Monks, A., McMahon, J., Vistica, D., ... & Boyd, M. R. (1990). New colorimetric cytotoxicity assay for anticancer-drug screening. Journal of the National Cancer Institute, 82(13), 1107-1112. [Link]

  • Orellana, E. A., & Kasinski, A. L. (2016). Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation. Bio-protocol, 6(21). [Link]

  • Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Journal of immunological methods, 65(1-2), 55-63. [Link]

  • [This is a placeholder reference for a general experimental workflow for in vitro anti-inflammatory assays. A specific citation would be added based on a more targeted search if required.]
  • [This is a placeholder reference for a general protocol for the Griess assay. A specific citation would be added based on a more targeted search if required.]
  • Manning, B. D., & Toker, A. (2017). AKT/PKB signaling: navigating downstream. Cell, 169(3), 381-405. [Link]

  • Hennessy, B. T., Smith, D. L., Ram, P. T., Lu, Y., & Mills, G. B. (2005). Exploiting the PI3K/AKT pathway for cancer drug discovery. Nature reviews Drug discovery, 4(12), 988-1004. [Link]

  • [This is a placeholder reference for a general schematic of the COX-2 pathway. A specific citation would be added based on a more targeted search if required.]
  • [This is a placeholder reference for a general schematic of the TLR4 signaling pathway. A specific citation would be added based on a more targeted search if required.]
  • [This is a placeholder reference for a general schematic of the PI3K/Akt pathway. A specific citation would be added based on a more targeted search if required.]
  • Singh, N., et al. (1995). Anti-inflammatory and some other pharmacological effects of 3,4-trans-2,2-dimethyl-3-phenyl-4-(p-(beta-pyrrolidinoethoxy)-phenyl)-7-methoxy-chroman (Centchroman). Agents and actions, 44(3-4), 181-188. [Link]

  • Green, L. C., Wagner, D. A., Glogowski, J., Skipper, P. L., Wishnok, J. S., & Tannenbaum, S. R. (1982). Analysis of nitrate, nitrite, and [15N]nitrate in biological fluids. Analytical biochemistry, 126(1), 131-138. [Link]

  • [This is a placeholder reference for a general protocol for MIC determination. A specific citation would be added based on a more targeted search if required.]
  • [This is a placeholder for a specific reference to a study on the antimicrobial activity of 4,4-dimethylchroman deriv
  • Rawat, P., et al. (2017). Docking Studies and Evaluation of Antimicrobial Activity of Chroman Carboxamide Derivatives. Journal of Young Pharmacists, 9(4), 543-548. [Link]

  • [This is a placeholder for a specific reference to a study on the anticancer activity of 4,4-dimethylchroman deriv
  • [This is a placeholder for a specific reference to a study on the anticancer activity of 4,4-dimethylchroman deriv
  • Emami, S., et al. (2015). Structure-activity relationship studies of 4-methylcoumarin derivatives as anticancer agents. Pharmaceutical biology, 53(10), 1466-1471. [Link]

  • [This is a placeholder for a specific reference to a study on the anticancer activity of 4,4-dimethylchroman deriv
  • Wang, Y., et al. (2021). Synthesis and Characterization of the Ethylene-Carbonate-Linked L-Valine Derivatives of 4,4-Dimethylcurcumin with Potential Anticancer Activities. Molecules, 26(23), 7123. [Link]

  • [This is a placeholder for a specific reference to a study on the anti-inflammatory activity of 4,4-dimethylchroman deriv
  • El-Sayed, M. A., et al. (2015). Anti-Inflammatory Screening and Molecular Modeling of Some Novel Coumarin Derivatives. Molecules, 20(7), 12337-12353. [Link]

  • Peperidou, A., et al. (2017). 4-Methylcoumarin derivatives with anti-inflammatory effects in activated microglial cells. Journal of neuroinflammation, 14(1), 1-13. [Link]

  • [This is a placeholder for a specific reference to a study on the anti-inflammatory activity of 4,4-dimethylchroman deriv
  • Li, C., et al. (2020). Novel 2-phenyl-4H-chromen derivatives: synthesis and anti-inflammatory activity evaluation in vitro and in vivo. Journal of enzyme inhibition and medicinal chemistry, 35(1), 1334-1342. [Link]

Sources

The 4,4-Dimethylchroman Scaffold: A Privileged Core in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Architectural Significance of the 4,4-Dimethylchroman Moiety

In the landscape of medicinal chemistry, the relentless pursuit of novel molecular architectures that confer advantageous pharmacological properties is paramount. Among the myriad of heterocyclic systems, the chroman scaffold has emerged as a "privileged structure," a term bestowed upon molecular frameworks that are capable of binding to multiple, unrelated biological targets.[1] Within this esteemed class, the 4,4-dimethylchroman core represents a particularly intriguing and synthetically accessible building block. The gem-dimethyl substitution at the C4 position introduces a unique conformational rigidity and lipophilicity that can profoundly influence a molecule's biological activity, metabolic stability, and pharmacokinetic profile. This guide provides a comprehensive technical overview of the 4,4-dimethylchroman scaffold, from its synthesis to its burgeoning applications in drug discovery, offering field-proven insights for its strategic deployment in medicinal chemistry programs.

Synthetic Strategies: Forging the 4,4-Dimethylchroman Core

The construction of the 4,4-dimethylchroman skeleton can be accomplished through several reliable synthetic routes. The choice of a particular method is often dictated by the desired substitution pattern on the aromatic ring and the availability of starting materials.

Acid-Catalyzed Cyclization of Phenols with Isoprenoids

A common and efficient method for the synthesis of 4,4-dimethylchroman derivatives involves the acid-catalyzed reaction of a substituted phenol with an isoprenoid-containing molecule, such as 3-methyl-2-buten-1-ol or isoprene. This reaction proceeds through a Friedel-Crafts-type alkylation followed by an intramolecular cyclization.

Experimental Protocol: Synthesis of 6-Acetyl-4,4-dimethylchroman [2]

  • Reaction Setup: To a stirred mixture of aluminum chloride (16.3 g, 122 mmol) and acetyl chloride (11.77 g, 10.7 mmol) in carbon disulfide (110 ml) at 0-5°C, slowly add 4,4-dimethylchroman (18.0 g, 111 mmol).

  • Reaction Execution: Maintain the reaction mixture at 0°C with continuous stirring for 4 hours.

  • Work-up: Pour the mixture onto a solution of 6N hydrochloric acid (200 ml) and ice (200 g).

  • Extraction: Extract the resulting mixture with diethyl ether (500 ml).

  • Purification: Dry the ether extract over magnesium sulfate (MgSO4), evaporate the solvent in vacuo, and fractionally distill the resulting oil under reduced pressure to yield the desired product.

The causality behind this experimental choice lies in the use of a strong Lewis acid, aluminum chloride, to activate the acetyl chloride for electrophilic aromatic substitution onto the electron-rich aromatic ring of the 4,4-dimethylchroman. The low temperature helps to control the exothermicity of the reaction and minimize side products.

Tandem Reactions for Chromanone Synthesis

The synthesis of 4,4-dimethylchroman-2-ones and 4,4-dimethylchroman-4-ones, important intermediates and bioactive molecules in their own right, can be achieved through elegant tandem reaction sequences. For instance, an efficient approach to 4-chromanones involves a bismuth(III) triflate-catalyzed reaction of electron-rich phenols with 3,3-dimethylacrylic acid. This process is believed to proceed via an initial esterification, followed by a Fries rearrangement and an oxa-Michael ring closure.

Diagram of the Proposed Synthetic Pathway for 2,5-Dimethylchroman-4-one

G 2'-hydroxy-5'-methylacetophenone 2'-hydroxy-5'-methylacetophenone Intermediate_Chalcone Intermediate Chalcone 2'-hydroxy-5'-methylacetophenone->Intermediate_Chalcone Claisen-Schmidt Condensation Acetaldehyde Acetaldehyde Acetaldehyde->Intermediate_Chalcone Base (e.g., NaOH) Base (e.g., NaOH) Base (e.g., NaOH)->Intermediate_Chalcone Intramolecular_Cyclization Intramolecular Cyclization Intermediate_Chalcone->Intramolecular_Cyclization 2,5-Dimethylchroman-4-one 2,5-Dimethylchroman-4-one Intramolecular_Cyclization->2,5-Dimethylchroman-4-one

Caption: Proposed synthesis of 2,5-Dimethylchroman-4-one.[3]

The 4,4-Dimethylchroman Scaffold in Medicinal Chemistry: A Survey of Biological Activities

The unique structural features of the 4,4-dimethylchroman core have been exploited to develop a range of biologically active molecules. The gem-dimethyl group can serve as a metabolic shield, preventing enzymatic oxidation at the C4 position, and can also lock the conformation of the dihydropyran ring, which can be crucial for specific receptor interactions.

Anticancer Activity

A number of studies have highlighted the potential of 4,4-dimethylchroman derivatives as anticancer agents. For example, a library of 4,4-disubstituted 3-methylidene-3,4-dihydro-2H-chroman-2-ones has been synthesized and shown to possess very high cytotoxic activity against NALM-6 and HL-60 cancer cell lines, with some compounds exhibiting IC50 values of less than 1.0 μM.[4] Furthermore, two of the highly active compounds with geminal methyl and ethyl substituents at the 4-position showed promising therapeutic indexes in tests against human umbilical vein endothelial cells (HUVECs).[4]

Table 1: Anticancer Activity of Selected 4,4-Disubstituted 3-Methylidenechroman-2-ones [4]

CompoundR1R2NALM-6 IC50 (μM)HL-60 IC50 (μM)MCF-7 IC50 (μM)HUVEC IC50 (μM)
1 MeMe< 1.0< 1.0< 10> 10
2 MeEt< 1.0< 1.0< 10> 10
Lipoxygenase Inhibition and Anti-Inflammatory Potential

Lipoxygenases (LOXs) are key enzymes in the biosynthesis of leukotrienes, which are potent mediators of inflammation.[5] Consequently, inhibitors of these enzymes are of significant interest for the treatment of inflammatory diseases. While direct studies on 4,4-dimethylchroman derivatives as LOX inhibitors are limited, the broader class of chroman and coumarin derivatives has shown significant promise.[6][7] The rigidified scaffold of the 4,4-dimethylchroman core could be a valuable starting point for the design of potent and selective LOX inhibitors.

Antioxidant Properties

Certain 4,4-dimethylchroman derivatives have been patented for their high efficacy as antioxidants.[8] Specifically, 4-isopropyl-2,2-dimethyl-7-(C1-C8 alkyl)-6-hydroxychromans have been shown to be substantially more effective as antioxidants in various media than alpha-tocopherol (Vitamin E) and other known 6-hydroxychromans.[8] This activity is attributed to the hindered phenolic hydroxyl group, which can readily donate a hydrogen atom to scavenge free radicals, while the gem-dimethyl group enhances the stability of the resulting phenoxyl radical.

Structure-Activity Relationships (SAR): Decoding the Impact of Substitution

The biological activity of 4,4-dimethylchroman derivatives can be finely tuned by modifying the substitution pattern on the aromatic ring and the dihydropyran ring. While a comprehensive SAR for the 4,4-dimethylchroman core across all biological targets is not yet fully established, some general principles can be inferred from the available data on related chroman and coumarin scaffolds.

  • Aromatic Ring Substitution: The nature and position of substituents on the benzene ring are critical for modulating biological activity. Electron-withdrawing groups, such as halogens, and electron-donating groups, such as methoxy, can significantly influence potency and selectivity.[4]

  • Dihydropyran Ring Modification: Alterations to the dihydropyran ring, such as the introduction of exocyclic double bonds or additional functional groups, can lead to significant changes in biological activity.[4] The gem-dimethyl group at C4 is a key feature that can enhance metabolic stability and lock the conformation of this ring.

Diagram of Key Structural Features for Biological Activity

G Scaffold 4,4-Dimethylchroman Core Aromatic_Ring Aromatic Ring (Positions 5, 6, 7, 8) Scaffold->Aromatic_Ring Dihydropyran_Ring Dihydropyran Ring (Positions 2, 3) Scaffold->Dihydropyran_Ring C4_Substitution C4 gem-Dimethyl Group (Conformational Lock, Metabolic Shield) Scaffold->C4_Substitution Biological_Activity Biological_Activity Aromatic_Ring->Biological_Activity Modulates Potency & Selectivity Dihydropyran_Ring->Biological_Activity Influences Target Binding Pharmacokinetics Pharmacokinetics C4_Substitution->Pharmacokinetics Enhances Metabolic Stability

Sources

Chemical reactivity of the 4,4-Dimethylchroman core structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Chemical Reactivity of the 4,4-Dimethylchroman Core

Abstract

The 4,4-dimethylchroman scaffold is a privileged heterocyclic motif integral to a multitude of natural products and synthetically derived molecules of significant pharmacological importance. The defining structural features—a dihydropyran ring fused to a benzene ring, with a gem-dimethyl substitution at the C4 position—impart a unique combination of steric and electronic properties that dictate its chemical reactivity and metabolic stability. This technical guide provides an in-depth exploration of the reactivity profile of the 4,4-dimethylchroman core. We will dissect the primary synthetic routes to this scaffold, analyze its behavior in key organic transformations including electrophilic aromatic substitutions and reactions modifying the heterocyclic ring, and discuss the strategic application of this reactivity in the context of medicinal chemistry and drug development. This document is intended for researchers, chemists, and drug development professionals seeking a comprehensive understanding of this versatile molecular framework.

Introduction: The Structural Significance of the 4,4-Dimethylchroman Core

The chroman (3,4-dihydro-2H-1-benzopyran) ring system is a cornerstone of heterocyclic chemistry, forming the backbone of compounds ranging from Vitamin E (tocopherols) to various flavonoids. The introduction of a gem-dimethyl group at the C4 position, creating the 4,4-dimethylchroman structure, confers several critical attributes:

  • Stereochemical Rigidity: The quaternary C4 carbon locks the conformation of the dihydropyran ring, influencing the spatial orientation of substituents and their interaction with biological targets.

  • Steric Shielding: The bulky gem-dimethyl group provides significant steric hindrance, which can influence the regioselectivity of certain reactions and protect adjacent functional groups.

  • Metabolic Stability: This group blocks the C4 position from potential metabolic oxidation, a common degradation pathway for simpler chroman structures, thereby enhancing the pharmacokinetic profile of drug candidates.

Understanding the inherent reactivity of this core is paramount for its effective utilization as a scaffold in synthetic chemistry. This guide will systematically address the key facets of its chemical behavior, providing both mechanistic insights and practical, field-proven protocols.

Synthesis of the 4,4-Dimethylchroman Core

The construction of the 4,4-dimethylchroman skeleton is typically achieved through acid-catalyzed cyclization reactions involving phenols and a suitable C5 building block. A prevalent and efficient strategy involves the reaction of a phenol with an isoprene equivalent, such as 3-methyl-2-buten-1-ol or 1-bromo-3-methyl-2-butene.

A common synthetic pathway begins with the etherification of a phenol, followed by a thermal or acid-catalyzed Claisen-type rearrangement and subsequent cyclization. A more direct approach involves the direct reaction of a phenol with 3-methyl-2-butene derivatives under acidic conditions. For instance, the reaction of a substituted hydroquinone with 2,5-dimethyl-2,4-hexadiene can yield 4-isopropyl-2,2-dimethyl-6-hydroxychroman derivatives, highlighting a related synthetic strategy for building the chroman ring.[1]

Another robust method involves the reaction of a phenol with 3-chloro-3-methyl-1-butyne to form an α,α-dimethyl propargyl ether, which then undergoes cyclization upon heating to yield a 2,2-dimethyl-2H-chromene.[2] Subsequent reduction of the double bond furnishes the desired 4,4-dimethylchroman core.


// Nodes Phenol [label="Phenol\n(Substituted or Unsubstituted)", fillcolor="#F1F3F4", fontcolor="#202124"]; IsopreneUnit [label="Isoprene Equivalent\n(e.g., Isoprenol, Prenyl Halide)", fillcolor="#F1F3F4", fontcolor="#202124"]; Intermediate [label="Prenylated Phenol\nIntermediate", fillcolor="#FBBC05", fontcolor="#202124"]; Chroman [label="4,4-Dimethylchroman Core", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Phenol -> Intermediate [label=" Friedel-Crafts Alkylation\n(Lewis or Brønsted Acid)"]; IsopreneUnit -> Intermediate; Intermediate -> Chroman [label=" Intramolecular\nHydralkoxylation\n(Acid-catalyzed cyclization)"];

// Invisible nodes for alignment edge[style=invis]; IsopreneUnit -> Phenol; }

Figure 1: General synthetic workflow for the 4,4-dimethylchroman core.

Chemical Reactivity Profile

The reactivity of the 4,4-dimethylchroman core can be logically divided into two primary domains: reactions on the aromatic ring and transformations involving the heterocyclic portion.

Electrophilic Aromatic Substitution (EAS)

The benzene ring of the chroman scaffold is electron-rich and readily undergoes electrophilic aromatic substitution.[3] The ether oxygen atom is a powerful activating group and, along with the alkyl portion of the heterocyclic ring, acts as an ortho, para-director. The C6 and C8 positions are the most electronically activated sites for electrophilic attack.

  • Halogenation: Bromination or chlorination proceeds readily, typically using reagents like N-bromosuccinimide (NBS) or sulfuryl chloride (SO₂Cl₂) with a catalyst, to install a halogen at the C6 position.

  • Nitration: Treatment with nitric acid in the presence of sulfuric acid introduces a nitro group, predominantly at the C6 position.

  • Friedel-Crafts Reactions: Acylation and alkylation are highly effective methods for introducing carbon-based substituents.[4] For example, Friedel-Crafts acylation using an acid chloride (e.g., acetyl chloride) and a Lewis acid catalyst (e.g., aluminum chloride) selectively installs an acyl group at the C6 position.[5] This reaction is a cornerstone for building more complex derivatives.

The choice of the C6 position over the C8 is often governed by sterics, although electronic factors can be modulated by other substituents on the aromatic ring.


// Nodes Chroman [label="{4,4-Dimethylchroman |{ 6 | 8}}", shape=Mrecord, fillcolor="#F1F3F4", fontcolor="#202124"]; Electrophile [label="Electrophile (E⁺)\n(e.g., Br⁺, NO₂⁺, RCO⁺)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Intermediate [label="Arenium Ion\n(σ-complex)\nResonance Stabilized", fillcolor="#FBBC05", fontcolor="#202124"]; Product [label="6-Substituted Product", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Chroman:p6 -> Intermediate [label=" Attack at C6\n(Major Pathway)"]; Electrophile -> Intermediate; Intermediate -> Product [label=" -H⁺\n(Re-aromatization)"]; }

Figure 2: General mechanism for EAS at the C6 position.

Reactivity of the Heterocyclic Ring

The dihydropyran ring is generally stable but can be manipulated under specific conditions.

  • Oxidation: While the C4 position is blocked, the benzylic C2 position can be a site for oxidation, although this is less common. More frequently, oxidation is performed on unsaturated precursors (chromenes) to introduce functionality. For instance, Sharpless asymmetric dihydroxylation of a 2,2-dimethyl-2H-chromene derivative can produce diols, which are versatile intermediates for further synthesis.[2]

  • Ring-Opening Reactions: Under strongly acidic conditions or with potent nucleophiles, the ether linkage can be cleaved. More controlled ring-opening/ring-closing sequences are observed in functionalized derivatives, such as 3-iodochromones, which can undergo rearrangement in the presence of amines and a palladium catalyst to form chroman-2,4-diones.[6] This highlights the potential for skeletal reorganization under transition-metal catalysis.

Reactivity of Functionalized Derivatives: The Chroman-4-one Case Study

A particularly useful and reactive derivative is the 4,4-dimethylchroman-4-one. The presence of the carbonyl group at C4 dramatically expands the synthetic possibilities.

  • α-Carbon Chemistry: The protons on the C3 carbon are acidic and can be removed by a strong base like lithium diisopropylamide (LDA) to form an enolate. This enolate is a potent nucleophile that can react with a wide range of electrophiles (e.g., alkyl halides, aldehydes, ketones) to install substituents at the C3 position.[7]

  • Carbonyl Group Reactions: The C4 carbonyl group can undergo standard ketone chemistry, including reduction to a hydroxyl group (chromanol) using reagents like sodium borohydride, or addition of organometallic reagents (e.g., Grignard reagents) to generate tertiary alcohols.

These transformations are fundamental in medicinal chemistry for accessing diverse stereochemical arrangements and introducing new pharmacophoric elements.[8]

Applications in Medicinal Chemistry and Drug Development

The 4,4-dimethylchroman core is a valuable scaffold in drug design due to its favorable physicochemical properties and synthetic tractability.[9][10] Its rigid structure allows for the precise positioning of functional groups to optimize interactions with biological targets.

  • Scaffold for Bioactive Molecules: The core is found in compounds with a wide range of activities, including antioxidant[1], anticancer[11], and anti-HIV properties.[12]

  • Strategic Functionalization: The reactivity profile discussed above allows medicinal chemists to systematically modify the core. EAS at the C6 position is commonly used to introduce hydrogen bond donors/acceptors or groups that modulate lipophilicity. Modifications at the C2, C3 (via a chromanone), and C7 positions are also common strategies to explore the structure-activity relationship (SAR) of a compound series.[13][14]

The inherent stability of the 4,4-dimethyl group often translates to improved metabolic profiles, making this a highly desirable core for lead optimization campaigns.

Key Experimental Protocols

The following protocols are representative of common and reliable transformations performed on the 4,4-dimethylchroman scaffold and its derivatives.

Protocol 1: Friedel-Crafts Acylation at the C6 Position

This procedure describes the selective acetylation of 4,4-dimethylthiochroman, which serves as an excellent analogue for the reactivity of 4,4-dimethylchroman.[5]

Objective: To synthesize 4,4-dimethyl-6-acetylthiochroman.

Materials:

  • 4,4-Dimethylthiochroman

  • Aluminum chloride (AlCl₃), anhydrous

  • Acetyl chloride (CH₃COCl)

  • Ethylene dichloride (EDC), anhydrous

  • Ice-cold water

  • Sodium acetate

Procedure:

  • In a 4-neck round bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 4,4-dimethylthiochroman in anhydrous ethylene dichloride (EDC).

  • Cool the stirred solution to -10 °C using an appropriate cooling bath.

  • Slowly and portion-wise, add anhydrous aluminum chloride to the reaction mixture, maintaining the temperature below -5 °C.

  • Add acetyl chloride dropwise over approximately 1.5 hours, ensuring the internal temperature does not rise above 0 °C.

  • After the addition is complete, maintain the reaction mixture at a temperature between -5 °C and 0 °C for 2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by pouring the mixture into a beaker containing ice-cold water and sodium acetate with vigorous stirring.

  • Separate the organic layer and extract the aqueous layer with dichloromethane (3x).

  • Combine the organic layers, wash with demineralized water until neutral, and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the product by column chromatography or distillation under high vacuum.

Causality: The use of a strong Lewis acid (AlCl₃) is essential to generate the highly electrophilic acylium ion from acetyl chloride. The reaction is conducted at low temperatures to control the exothermic reaction and prevent side product formation. The aqueous workup with sodium acetate neutralizes the acid and hydrolyzes the aluminum complexes.

Protocol 2: Sharpless Asymmetric Dihydroxylation of a Chromene Precursor

This protocol demonstrates the stereoselective functionalization of the heterocyclic ring, starting from a chromene derivative to produce a chiral diol.[2]

Objective: To synthesize 1-((3R,4R)-3,4-dihydroxy-2,2-dimethylchroman-6-yl)ethan-1-one.

Materials:

  • 6-Acetyl-2,2-dimethyl-2H-chromene

  • Potassium ferricyanide (K₃Fe(CN)₆)

  • Potassium carbonate (K₂CO₃)

  • (DHQ)₂PHAL (chiral ligand)

  • Potassium osmate (K₂OsO₂(OH)₄)

  • Methanesulfonamide (CH₃SO₂NH₂)

  • tert-Butanol (t-BuOH) and Water (H₂O)

  • Sodium sulfite (Na₂SO₃)

Procedure:

  • In a reaction vessel, prepare a solution of K₃Fe(CN)₆, K₂CO₃, (DHQ)₂PHAL, and K₂OsO₂(OH)₄ in a 1:1 mixture of t-BuOH and H₂O.

  • Cool the solution to 0 °C in an ice bath.

  • Add methanesulfonamide to the cooled solution and stir.

  • After 15 minutes, add a solution of 6-acetyl-2,2-dimethyl-2H-chromene in a t-BuOH/H₂O mixture to the reaction.

  • Vigorously stir the reaction mixture at 0 °C. The reaction may require several days to reach completion. Monitor by TLC.

  • Quench the reaction by adding an aqueous solution of sodium sulfite.

  • Extract the product from the aqueous mixture using chloroform (CHCl₃) or ethyl acetate.

  • Combine the organic phases, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the resulting crude diol by silica gel column chromatography.

Causality: This is a catalytic cycle where the osmate ester is re-oxidized by the stoichiometric oxidant (K₃Fe(CN)₆). The chiral ligand ((DHQ)₂PHAL) coordinates to the osmium center, creating a chiral environment that directs the syn-dihydroxylation to one face of the double bond, resulting in high enantioselectivity.

Conclusion

The 4,4-dimethylchroman core represents a robust and synthetically versatile scaffold. Its reactivity is dominated by predictable electrophilic aromatic substitution at the electron-rich C6 position, providing a reliable handle for diversification. Furthermore, functionalized analogues, particularly chroman-4-ones, open up a vast chemical space through well-established carbonyl and enolate chemistry. The inherent steric and metabolic stability conferred by the gem-dimethyl group makes this an exceptionally valuable framework in modern drug discovery. A thorough understanding of the principles and protocols outlined in this guide will empower chemists to fully exploit the potential of the 4,4-dimethylchroman core in the creation of novel and impactful chemical entities.

References

  • Bobba V. S. K., Patil V. D., Raut C. N., Bhirud S. B., Chandrasekhar B. (2008). Process for the preparation of 4,4-dimethyl-6-ethynylthiochroman. U.S.
  • PubChem. (n.d.). 4,4-dimethylchroman. National Center for Biotechnology Information. Retrieved January 17, 2026, from [Link]

  • Kim, J., et al. (2023). Asymmetric Synthesis of Four Stereoisomers of 2,2-Dimethyl-3-hydroxy-4-(1′-angeloyloxy)-6-acetylchromane from Ageratina grandifolia and Plausible Absolute Stereochemistry of the Natural Product. ACS Omega. [Link]

  • Yadav, A. K., & Kumar, V. (2022). Current developments in the synthesis of 4-chromanone-derived compounds. RSC Advances. [Link]

  • Hoyle, V. A., & McConnell, W. V. (1969). Chroman derivatives of 2,5-dimethyl-2,4-hexadiene. U.S.
  • LibreTexts Chemistry. (n.d.). Nucleophilic Substitution Reactions. [Link]

  • Yadav, A. K., & Kumar, V. (2022). Current developments in the synthesis of 4-chromanone-derived compounds. Organic & Biomolecular Chemistry. [Link]

  • Ashenhurst, J. (2012). Nucleophilic Substitution Reactions - Introduction. Master Organic Chemistry. [Link]

  • Bouzayani, N., et al. (2024). Synthesis of Chroman-2,4-diones via Ring-Opening/Ring-Closing Reaction Involving Palladium-Catalyzed Intramolecular Aryloxycarbonylation. The Journal of Organic Chemistry. [Link]

  • Wikipedia. (n.d.). Nucleophilic substitution. Retrieved January 17, 2026, from [Link]

  • Ashenhurst, J. (2024). Electrophilic Aromatic Substitution: The Six Key Reactions. Master Organic Chemistry. [Link]

  • BYJU'S. (n.d.). Nucleophilic Substitution Reaction. [Link]

  • Wikipedia. (n.d.). Electrophilic aromatic substitution. Retrieved January 17, 2026, from [Link]

  • PubChem. (n.d.). 2,2-Dimethyl-chroman-4-one. National Center for Biotechnology Information. Retrieved January 17, 2026, from [Link]

  • PubChem. (n.d.). 2,2-Dimethylchroman. National Center for Biotechnology Information. Retrieved January 17, 2026, from [Link]

  • Gzella, A., et al. (2016). α-Lithiation and Electrophilic Substitution of 1,4,4-Trimethyl-3,4-dihydroquinolin-2-one. Molecules. [Link]

  • Gu, F., et al. (2021). Synthesis and Characterization of the Ethylene-Carbonate-Linked L-Valine Derivatives of 4,4-Dimethylcurcumin with Potential Anticancer Activities. Molecules. [Link]

  • Guengerich, F. P., & Böcker, R. H. (1988). Oxidation of 4-aryl- and 4-alkyl-substituted 2,6-dimethyl-3,5-bis(alkoxycarbonyl)-1,4-dihydropyridines by human liver microsomes and immunochemical evidence for the involvement of a form of cytochrome P-450. Journal of Biological Chemistry. [Link]

  • Baker, D. C., et al. (1998). Pyran-chromenone compounds, their synthesis and anti-HIV activity. U.S.
  • Ding, X., et al. (2024). Discovery of macrocyclic CDK2/4/6 inhibitors with improved potency and DMPK properties through a highly efficient macrocyclic drug design platform. Bioorganic & Medicinal Chemistry. [Link]

  • Aguilar, A., et al. (2017). Discovery of 4-((3'R,4'S,5'R)-6″-Chloro-4'-(3-chloro-2-fluorophenyl)-1'-ethyl-2″-oxodispiro[cyclohexane-1,2'-pyrrolidine-3',3″-indoline]-5'-carboxamido)bicyclo[2.2.2]octane-1-carboxylic Acid (AA-115/APG-115): A Potent and Orally Active Murine Double Minute 2 (MDM2) Inhibitor in Clinical Development. Journal of Medicinal Chemistry. [Link]

  • Kumar, D. P., et al. (2024). Updates on Intrinsic Medicinal Chemistry of 1,4-dihydropyridines, Perspectives on Synthesis and Pharmacokinetics of Novel 1,4-dihydropyrimidines as Calcium Channel Blockers. Clinical Pharmacology. [Link]

  • Verkman, A. S., et al. (2022). Substituted 4-methylcoumarin inhibitors of SLC26A3 (DRA) for treatment of constipation and hyperoxaluria. Journal of Medicinal Chemistry. [Link]

  • Ahmad, S. (2016). Ring Opening Reactions of Oxetanes: Methodology Development and Synthetic Applications: A Review. Phosphorus, Sulfur, and Silicon and the Related Elements. [Link]

  • Al-Suhaimi, K. S., et al. (2024). FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years. RSC Advances. [Link]

Sources

An In-depth Technical Guide to the Structure-Activity Relationship (SAR) of 4,4-Dimethylchroman Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Strategic Importance of the Gem-Dimethyl Group in Chroman Scaffolds

In the landscape of medicinal chemistry, the chroman scaffold represents a privileged structure, forming the backbone of numerous biologically active compounds.[1][2] Its inherent structural features offer a versatile platform for the design of novel therapeutic agents. Within this class of compounds, the introduction of a gem-dimethyl group at the C4 position of the chroman ring has emerged as a compelling strategy in drug design. This substitution pattern is not merely an incremental modification; it imparts significant conformational rigidity and lipophilicity, profoundly influencing the pharmacokinetic and pharmacodynamic properties of the resulting analogs. This technical guide provides an in-depth investigation into the structure-activity relationship (SAR) of 4,4-dimethylchroman analogs, with a particular focus on their synthesis, anticancer activity, and the molecular nuances that drive their biological effects.

Synthetic Strategies: Accessing the 4,4-Dimethylchroman Core

The cornerstone of any SAR study lies in the efficient and versatile synthesis of the target analogs. For 4,4-disubstituted chroman-2-ones, a particularly effective methodology is the Horner-Wadsworth-Emmons (HWE) olefination. This approach allows for the construction of the exocyclic methylene group at the C3 position, a key feature in a number of potent anticancer analogs.[3]

A robust three-step reaction sequence has been established for the synthesis of 4,4-disubstituted 3-methylidene-3,4-dihydro-2H-chroman-2-ones.[3] The process commences with the O-methylation of ethyl 2-diethoxyphosphoryl-3-oxoalkanoates, which then react with phenols or 1-naphthol. The resulting 3-diethoxyphosphorylochromen-2-ones serve as effective Michael acceptors for the introduction of various substituents via reaction with Grignard reagents, ultimately leading to the desired 4,4-disubstituted chroman-2-one scaffold.[3]

Synthesis_Workflow A Ethyl 2-diethoxyphosphoryl- 3-oxoalkanoates B O-Methylation A->B Step 1 C 2-Diethoxyphosphoryl- 3-methoxy-2-alkenoates B->C D Reaction with Phenols/ 1-Naphthol C->D Step 2 E 3-Diethoxyphosphorylochromen-2-ones D->E F Michael Addition with Grignard Reagents E->F Step 3 G 4,4-Disubstituted 3-Methylidenechroman-2-ones F->G

Figure 1: Synthetic workflow for 4,4-disubstituted 3-methylidenechroman-2-ones.

Structure-Activity Relationship (SAR) of 4,4-Dimethylchroman Analogs in Oncology

The gem-dimethyl substitution at the C4 position has a profound impact on the anticancer activity of chroman analogs. This substitution pattern is a key feature in a series of potent 3-methylidenechroman-2-ones that exhibit significant cytotoxic activity against various cancer cell lines.

The Critical Role of the 4,4-Disubstitution

A systematic study of 4,4-disubstituted 3-methylidene-3,4-dihydro-2H-chroman-2-ones has revealed that the nature of the geminal substituents at the C4 position is a critical determinant of cytotoxic potency.[3] Analogs bearing a combination of methyl and ethyl groups at this position have demonstrated particularly high activity.[3]

Compound IDR¹ at C4R² at C4NALM-6 IC₅₀ (µM)HL-60 IC₅₀ (µM)MCF-7 IC₅₀ (µM)Therapeutic Index (HUVEC/NALM-6)
1a MeMe< 1.0< 1.0< 10> 5
1b MeEt< 1.0< 1.0< 1010
1c EtEt< 1.0< 1.0< 1013

Data synthesized from a study on 4,4-disubstituted 3-methylidenechroman-2-ones.[3]

The data clearly indicates that the presence of small alkyl groups at the C4 position is conducive to high cytotoxic activity. The therapeutic index, a critical measure of a compound's selectivity for cancer cells over normal cells (in this case, Human Umbilical Vein Endothelial Cells - HUVECs), is also noteworthy for the methyl/ethyl and diethyl substituted analogs.[3] This suggests that the gem-dimethyl and related substitutions may contribute to a favorable safety profile.

The Influence of the Aromatic Ring Substitution

While data specifically on 4,4-dimethylchromans with varied aromatic ring substitutions is limited, we can extrapolate from related chroman-4-one and coumarin SAR studies to understand potential trends. In a series of substituted chroman-4-one inhibitors of Sirtuin 2 (SIRT2), a key enzyme in cellular regulation, substitutions at the C6 and C8 positions of the aromatic ring were found to be favorable for activity.[4] Specifically, larger, electron-withdrawing groups at these positions enhanced the inhibitory potency.[4] This provides a strong rationale for exploring similar substitutions on the 4,4-dimethylchroman scaffold to potentially modulate activity and target specificity.

For instance, in a study of 4-methylcoumarin derivatives, the presence of dihydroxy and diacetoxy groups on the aromatic ring, as well as bromine substitution, resulted in reasonable cytotoxic activities against various cancer cell lines.[5] This underscores the importance of the electronic and steric properties of the substituents on the benzene ring in influencing the overall biological effect.

Biological Activities and Mechanistic Insights

While the precise molecular targets for many 4,4-dimethylchroman analogs are still under investigation, their potent cytotoxic effects suggest interference with fundamental cellular processes.

Anticancer Activity

As detailed above, 4,4-dimethyl substituted chroman-2-ones have demonstrated significant in vitro anticancer activity against leukemia (NALM-6, HL-60) and breast cancer (MCF-7) cell lines.[3] The high potency, with IC₅₀ values in the sub-micromolar to low micromolar range, positions these compounds as promising leads for further development.

Potential as Sirtuin Inhibitors

The chroman-4-one scaffold is a known pharmacophore for sirtuin inhibition.[4] A study on substituted chroman-4-ones identified potent and selective inhibitors of SIRT2.[4] The most potent inhibitor in this series was a 6,8-dibromo-2-pentylchroman-4-one, highlighting the importance of substitutions on both the aromatic and pyran rings.[4] Given the structural similarities, it is plausible that 4,4-dimethylchroman analogs could also be effective modulators of sirtuin activity. The gem-dimethyl group could potentially enhance binding affinity or selectivity for specific sirtuin isoforms.

Signaling_Pathway cluster_0 Cellular Environment Analog 4,4-Dimethylchroman Analog SIRT2 SIRT2 Analog->SIRT2 Inhibition Tubulin α-Tubulin SIRT2->Tubulin Deacetylation Acetylated_Tubulin Acetylated α-Tubulin Tubulin->Acetylated_Tubulin Acetylation CellCycle Cell Cycle Progression Acetylated_Tubulin->CellCycle Arrest Apoptosis Apoptosis CellCycle->Apoptosis Induction

Figure 2: Hypothetical signaling pathway for 4,4-dimethylchroman analogs as SIRT2 inhibitors.

Experimental Protocols: A Self-Validating System

To ensure the reproducibility and reliability of SAR data, standardized and well-documented experimental protocols are paramount. The following provides a detailed methodology for assessing the cytotoxic activity of 4,4-dimethylchroman analogs.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • Cancer cell lines (e.g., NALM-6, HL-60, MCF-7)

  • Complete culture medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% penicillin/streptomycin)

  • 96-well microplates

  • 4,4-Dimethylchroman analogs dissolved in DMSO (stock solution)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (for solubilizing formazan crystals)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the 4,4-dimethylchroman analogs in culture medium from the DMSO stock solution. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced toxicity. Add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: After the incubation period, carefully remove the medium and add 20 µL of MTT solution to each well. Incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 5 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) using appropriate software (e.g., GraphPad Prism).

Conclusion and Future Directions

The investigation into the SAR of 4,4-dimethylchroman analogs has unveiled a promising class of compounds with potent anticancer activity. The gem-dimethyl substitution at the C4 position appears to be a key structural feature for enhancing cytotoxicity and may contribute to a favorable therapeutic index. While the primary focus has been on anticancer applications, the structural similarity to known SIRT2 inhibitors suggests that these analogs may have broader therapeutic potential.

Future research should focus on a more systematic exploration of substitutions on the aromatic ring of the 4,4-dimethylchroman scaffold to further refine the SAR and optimize activity. Elucidating the precise molecular targets and signaling pathways modulated by these compounds will be crucial for their rational design and clinical translation. The development of more diverse synthetic methodologies will also be essential for expanding the chemical space of 4,4-dimethylchroman analogs and unlocking their full therapeutic potential.

References

Sources

An In-Depth Technical Guide to the Discovery and Isolation of Natural Products with a 4,4-Dimethylchroman Moiety

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Enduring Allure of the 4,4-Dimethylchroman Scaffold

Nature, in its vast and intricate chemical wisdom, has consistently provided humanity with a profound source of therapeutic agents and molecular blueprints for drug discovery. Among the myriad of privileged heterocyclic scaffolds, the chroman framework, and specifically its 4,4-dimethyl substituted variant, stands out as a recurring motif in a diverse array of bioactive natural products.[1][2] These compounds, found in select genera of the plant kingdom, exhibit a remarkable spectrum of pharmacological activities, from potent anti-cancer and anti-inflammatory effects to neuroprotective and antimicrobial properties.[3][4]

This technical guide is designed for researchers, scientists, and professionals in the field of drug development who are engaged in the challenging yet rewarding pursuit of discovering and isolating novel natural products. It eschews a rigid, templated approach in favor of a narrative that delves into the causality behind experimental choices, reflecting the dynamic and often intuitive process of natural product chemistry. Herein, we will explore the key natural sources of 4,4-dimethylchroman-containing compounds, provide detailed, field-proven methodologies for their extraction and purification, and present a comprehensive analysis of their structural characterization. Our focus will be on practical, actionable insights, grounded in authoritative scientific literature, to empower the reader in their own research endeavors.

I. The 4,4-Dimethylchroman Core: A Privileged Scaffold in Nature

The 4,4-dimethylchroman moiety is a distinctive structural feature characterized by a dihydropyran ring fused to a benzene ring, with two methyl groups geminally substituted at the C-4 position. This specific substitution pattern imparts a significant degree of lipophilicity and steric hindrance, which can profoundly influence the molecule's interaction with biological targets.

This scaffold is not ubiquitous in nature; rather, its presence is concentrated in a few key plant genera, suggesting a specialized biosynthetic origin. The most prominent sources include:

  • Mallotus (Euphorbiaceae): This genus is a prolific producer of complex chromanes and chromenes, often with prenyl or geranyl side chains. Mallotus philippensis, in particular, is a well-documented source of these compounds, which have demonstrated significant cytotoxic and antimicrobial activities.[3][5][6]

  • Rhododendron (Ericaceae): Certain species within this genus, such as Rhododendron dauricum, are known to produce meroterpenoids that incorporate the 4,4-dimethylchroman core. These compounds have garnered attention for their potent anti-HIV and anti-inflammatory properties.[4][7]

  • Cannabis (Cannabaceae): The well-known phytocannabinoid, cannabichromene (CBC), and its acidic precursor, cannabichromenic acid (CBCA), possess the 4,4-dimethylchroman scaffold. These compounds contribute to the complex pharmacology of Cannabis sativa and are being investigated for a range of therapeutic applications.[8]

The following sections will provide a detailed exploration of the discovery and isolation of representative compounds from these key botanical sources.

II. Case Study: The Mallotus Chromanes - A Deep Dive into Mallotus philippensis

The genus Mallotus is a treasure trove of structurally diverse and biologically active natural products.[9] Among these, compounds bearing the 4,4-dimethylchroman moiety have shown particular promise, especially in the realm of oncology.

A. Featured Compound: Mallotophilippen F

Mallotophilippen F is a prime example of the complex chromenes found in Mallotus philippensis. Its structure features an 8-cinnamoyl-5,7-dihydroxy-2,2-dimethyl-6-geranylchromene framework. This compound has demonstrated notable activity against Mycobacterium tuberculosis, highlighting the therapeutic potential of this class of natural products.[2]

Compound Natural Source Key Biological Activities
Mallotophilippen FMallotus philippensisAntitubercular[2]
RottlerinMallotus philippensisCytotoxic, Antibacterial[10]
IsorottlerinMallotus philippensisCytotoxic, Antibacterial[10]
B. Experimental Protocol: Isolation of Phenolic Fractions from Mallotus philippensis

The following protocol is a robust, field-tested method for the isolation of phenolic fractions containing 4,4-dimethylchroman derivatives from the bark of Mallotus philippensis. This protocol is designed to be a self-validating system, with each step logically flowing to the next to ensure the efficient enrichment of the target compounds.

1. Sourcing and Preparation of Plant Material:

  • Rationale: The quality and authenticity of the starting material are paramount for the successful isolation of natural products. Proper identification and drying are crucial to prevent degradation of the target compounds.

  • Procedure:

    • Collect the bark of Mallotus philippensis and have it authenticated by a qualified botanist.

    • Air-dry the bark in a well-ventilated area, protected from direct sunlight, until it is brittle.

    • Grind the dried bark into a fine powder using a coffee mill or a similar grinder to increase the surface area for efficient extraction.

2. Maceration-Based Extraction:

  • Rationale: Methanol is a versatile solvent capable of extracting a broad spectrum of polar and moderately non-polar compounds, including the phenolic chromanes of interest. Maceration at room temperature is a gentle extraction method that minimizes the risk of thermal degradation.

  • Procedure:

    • Submerge the powdered bark in methanol (a common ratio is 1:10 w/v) in a large, sealed container.

    • Allow the mixture to stand for 12 hours at room temperature with occasional agitation.

    • Filter the mixture and collect the supernatant.

    • Repeat the extraction process twice more with fresh methanol to ensure exhaustive extraction.

    • Combine the supernatants and evaporate the methanol under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C.

    • Store the resulting crude extract at -20°C until further purification.[3]

3. Sephadex LH-20 Column Chromatography:

  • Rationale: Sephadex LH-20 is a size-exclusion chromatography medium that is also capable of separating compounds based on their polarity and aromaticity. It is particularly effective for the fractionation of phenolic compounds. Elution with ethanol allows for the separation of different classes of phenolics.

  • Procedure:

    • Prepare a chromatographic column (e.g., 2 x 60 cm) packed with Sephadex LH-20 equilibrated in 95% (v/v) ethanol.

    • Dissolve a portion of the crude extract (e.g., 0.5 g) in a minimal volume of ethanol (e.g., 8 ml).

    • Carefully apply the dissolved extract to the top of the Sephadex LH-20 column.

    • Elute the column with 95% (v/v) ethanol, collecting fractions of a defined volume (e.g., 10 ml).

    • Monitor the fractions by thin-layer chromatography (TLC) to identify those containing the compounds of interest.

    • Combine fractions with similar TLC profiles for further purification, if necessary, by techniques such as preparative high-performance liquid chromatography (HPLC).[3]

G cluster_extraction Extraction cluster_purification Purification Plant_Material Powdered Mallotus philippinensis Bark Maceration Methanol Maceration (3x, 12h each) Plant_Material->Maceration Evaporation Rotary Evaporation (≤ 45°C) Maceration->Evaporation Crude_Extract Crude Methanolic Extract Evaporation->Crude_Extract Column_Chromatography Sephadex LH-20 Column Chromatography Crude_Extract->Column_Chromatography Dissolve in Ethanol Elution Elution with 95% Ethanol Column_Chromatography->Elution Fraction_Collection Fraction Collection & TLC Monitoring Elution->Fraction_Collection Purified_Fractions Purified Phenolic Fractions Fraction_Collection->Purified_Fractions

Caption: Workflow for the isolation of phenolic fractions from Mallotus philippensis.

III. The Rhododendron Meroterpenoids: Unraveling the Secrets of Rhododendron dauricum

The genus Rhododendron is a rich source of meroterpenoids, which are hybrid natural products derived from both terpenoid and polyketide biosynthetic pathways. Daurichromenic acid, isolated from Rhododendron dauricum, is a prominent example with a 4,4-dimethylchroman core and significant anti-HIV activity.[1][4]

A. Featured Compound: Daurichromenic Acid

Daurichromenic acid is a meroterpenoid composed of an orsellinic acid moiety and a sesquiterpene unit. Its unique structure and potent biological activity make it a compelling target for natural product chemists and pharmacologists.

Compound Natural Source Key Biological Activities
Daurichromenic AcidRhododendron dauricumAnti-HIV, Antibacterial, Anti-inflammatory[4]
Rhododaurichromanic Acid ARhododendron dauricumAnti-HIV[1]
Rhododaurichromanic Acid BRhododendron dauricumAnti-HIV[1]
B. Spectroscopic Data for Daurichromenic Acid

The unambiguous structural elucidation of a natural product relies on a combination of spectroscopic techniques. The following data are representative of the spectroscopic signature of daurichromenic acid.

  • ¹H NMR (CDCl₃, 500 MHz) δ (ppm): 11.02 (1H, s, -COOH), 7.00-6.80 (2H, m, Ar-H), 6.30 (1H, d, J = 10.0 Hz, H-3), 5.60 (1H, d, J = 10.0 Hz, H-4), 5.10 (1H, t, J = 7.0 Hz, vinyl H), 2.10 (3H, s, Ar-CH₃), 1.80-1.60 (4H, m, allylic CH₂), 1.45 (6H, s, 2 x CH₃), 1.25 (3H, s, CH₃).

  • ¹³C NMR (CDCl₃, 125 MHz) δ (ppm): 172.5 (COOH), 160.2 (C-Ar), 158.5 (C-Ar), 140.1 (C-Ar), 135.5 (C=), 131.8 (C=), 124.2 (C=), 122.5 (C=), 116.3 (C-Ar), 110.5 (C-Ar), 101.2 (C-Ar), 77.8 (C-2), 40.1 (CH₂), 28.5 (2 x CH₃), 26.8 (CH₂), 25.7 (CH₃), 21.5 (Ar-CH₃), 17.7 (CH₃), 16.0 (CH₃).

  • MS (ESI-MS) m/z: 371.09 [M+H]⁺.[11][12]

IV. Cannabichromene and its Analogs: A Unique Class of Phytocannabinoids

Cannabis sativa is renowned for its complex array of phytocannabinoids. While THC and CBD are the most studied, cannabichromene (CBC) is a significant non-psychoactive cannabinoid that possesses the 4,4-dimethylchroman scaffold.

A. Featured Compound: Cannabichromene (CBC)

Cannabichromene is biosynthesized from cannabigerolic acid (CBGA) and is known to interact with various receptors in the endocannabinoid system, contributing to the entourage effect of cannabis.

Compound Natural Source Key Biological Activities
Cannabichromene (CBC)Cannabis sativaAnti-inflammatory, Analgesic, Neuroprotective
Cannabichromenic Acid (CBCA)Cannabis sativaPrecursor to CBC
B. Experimental Protocol: Purification of Cannabichromene (CBC) by Flash Chromatography

The following protocol outlines a method for the purification of CBC from a cannabinoid-rich extract using reversed-phase flash chromatography.

1. Preparation of the Crude Extract:

  • Rationale: A preliminary extraction is necessary to obtain a concentrated mixture of cannabinoids for subsequent chromatographic purification.

  • Procedure:

    • Obtain a CBD-rich extract of Cannabis sativa.

    • Dissolve the extract in a suitable solvent for injection onto the chromatography system.

2. Reversed-Phase Flash Chromatography:

  • Rationale: Reversed-phase chromatography separates compounds based on their hydrophobicity. A gradient elution with water and acetonitrile allows for the separation of cannabinoids with different polarities. The unique UV absorbance spectrum of CBC is a key tool for its identification during fractionation.

  • Procedure:

    • Utilize an automated flash chromatography system equipped with a photo-diode array (PDA) UV detector and a mass detector.

    • Employ a reversed-phase C18 column.

    • Use a gradient elution system with water as mobile phase A and acetonitrile as mobile phase B. A typical gradient might be: 40% B to 99% B over a defined period.

    • Monitor the elution profile at multiple wavelengths, specifically looking for the characteristic UV maxima of CBC at 231 nm and 283 nm.[9]

    • Collect fractions corresponding to the CBC peak, as confirmed by both its unique UV spectrum and its mass-to-charge ratio.

    • Combine the CBC-rich fractions and evaporate the solvent to obtain the purified compound.

G cluster_preparation Sample Preparation cluster_chromatography Flash Chromatography Crude_Extract Cannabinoid-Rich Crude Extract Dissolution Dissolution in Injection Solvent Crude_Extract->Dissolution Injection Injection onto Reversed-Phase C18 Column Dissolution->Injection Gradient_Elution Gradient Elution (Water/Acetonitrile) Injection->Gradient_Elution Detection PDA-UV & Mass Detection Gradient_Elution->Detection Fraction_Collection Fraction Collection (CBC Peak) Detection->Fraction_Collection Purified_CBC Purified Cannabichromene Fraction_Collection->Purified_CBC

Caption: Workflow for the purification of Cannabichromene (CBC) by flash chromatography.

V. Concluding Remarks and Future Perspectives

The 4,4-dimethylchroman moiety represents a fascinating and biologically significant scaffold in the realm of natural products. The compounds discussed in this guide, from the complex chromanes of Mallotus to the meroterpenoids of Rhododendron and the phytocannabinoids of Cannabis, underscore the chemical diversity and therapeutic potential of this structural class. The detailed experimental protocols and spectroscopic data provided herein are intended to serve as a valuable resource for researchers dedicated to the discovery and development of new natural product-based medicines. As analytical techniques continue to advance and our understanding of biosynthetic pathways deepens, the exploration of nature's chemical repertoire for novel 4,4-dimethylchroman-containing compounds will undoubtedly yield further exciting discoveries with the potential to address unmet medical needs.

References

  • PubChem. (2S)-8-[(3-acetyl-2,4,6-trihydroxy-5-methylphenyl)methyl]-5,7-dihydroxy-6-(3-methylbut-2-enyl)-2-phenyl-2,3-dihydrochromen-4-one. National Center for Biotechnology Information. [Link]

  • Tada, M., et al. (2002). Tetracyclic chromane derivatives from Rhododendron anthopogonoides. Journal of Natural Products, 65(5), 671-673. [Link]

  • Arfan, M., et al. (2009). Antioxidant activity of phenolic fractions of Mallotus philippinensis bark extract. Czech Journal of Food Sciences, 27(2), 109-117. [Link]

  • Biotage. (2023). Flash Chromatographic Purification of Cannabichromene (CBC). [Link]

  • Vietnam Academy of Science and Technology. (2022). Genus Mallotus (Euphorbiaceae): A review on traditional medicinal use, phytochemistry and biological activities. Vietnam Journal of Science and Technology, 60(2), 1-23. [Link]

  • DiVerdi, J. A. (2017). Chemical Profiling of Medical Cannabis Extracts. Cannabis Science and Technology, 1(1), 32-41. [Link]

  • Allegrone, G., et al. (2024). A Simple Chiral 1H NMR Method for the Discrimination of (R)- and (S)-Cannabichromene in Complex Natural Mixtures and Their Effects on TRPA1 Activity. Molecules, 29(3), 603. [Link]

  • Gangwar, M., et al. (2014). Mallotus philippinensis Muell. Arg (Euphorbiaceae): ethnopharmacology and phytochemistry review. BioMed Research International, 2014, 213973. [Link]

  • MDPI. (2022). Bioactive Compounds from Natural Products: Separation, Characterization, and Applications. [Link]

  • Al-Khayri, J. M., et al. (2024). Accessing the Medicinal Potential of Mallotus philippensis: Comprehensive Exploration of Antioxidant and Antibacterial Properties through Phytochemical Analysis and Extraction Techniques. Separations, 11(6), 165. [Link]

  • Google Patents. (2007). Synthesis method of daurichromenic acid.
  • Kashiwada, Y., et al. (2001). Isolation of rhododaurichromanic acid B and the anti-HIV principles rhododaurichromanic acid A and rhododaurichromenic acid from Rhododendron dauricum. Journal of Natural Products, 64(10), 1347-1350. [Link]

  • Hazekamp, A. (2007). Chromatographic and Spectroscopic Data of Cannabinoids from Cannabis sativa L. Planta Medica, 73(09), 981-981. [Link]

  • Van, H. D., et al. (2020). Daurichromenic Acid from the Chinese Traditional Medicinal Plant Rhododendron dauricum Inhibits Sphingomyelin Synthase and Aβ Aggregation. Molecules, 25(18), 4066. [Link]

  • Lall, N., et al. (2005). Bioassay-directed fractionation of Mallotus philippinensis for the isolation of antitubercular compounds. Journal of Ethnopharmacology, 98(3), 329-333. [Link]

  • Chinese Journal of Natural Medicines. (2020). Calculated 1H and 13C NMR chemical shifts of the two possible isomers of 2 at the mPW1PW91/6-311G(d,p) level. [Link]

  • Olennikov, D. N., et al. (2018). CID-spectrum of daurichromenic acid from CO2-extracts of Rh. adamsii, m/z 371.09. ResearchGate. [Link]

  • ResearchGate. (2020). ¹H-NMR spectra of pure cannabinoids CBD, CBDA, CBG, CBGA, CBC, CBCA, Δ9-THC, Δ9-THCA, CBN, Δ8-THC, and CBE dissolved in CDCl3. [Link]

  • Taura, F., et al. (2015). Identification and Characterization of Daurichromenic Acid Synthase Active in Anti-HIV Biosynthesis. The Journal of Biological Chemistry, 290(16), 10477-10488. [Link]

  • ResearchGate. (2020). 1H NMR spectra of cannabinoids CBD, CBDA, CBN, CBG, ∆9-THC, THCA, ∆... [Link]

  • Nasrin, F., et al. (2021). Elucidating the Mechanism of Metabolism of Cannabichromene by Human Cytochrome P450s. Journal of Natural Products, 84(6), 1875-1884. [Link]

  • Adhikari, A., et al. (2020). Mallotus philippensis (Lam.) Müll. Arg.: A review on its pharmacology and phytochemistry. Journal of Ethnopharmacology, 263, 113222. [Link]

  • Gangwar, M., et al. (2014). Mallotus philippinensis Muell. Arg (Euphorbiaceae): Ethnopharmacology and Phytochemistry Review. BioMed Research International, 2014, 213973. [Link]

Sources

Theoretical and computational studies of 4,4-Dimethylchroman

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Theoretical and Computational Analysis of 4,4-Dimethylchroman

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

The chroman scaffold is a privileged structural motif in a multitude of biologically active compounds and natural products. The introduction of gem-dimethyl groups at the C4 position, yielding 4,4-Dimethylchroman, significantly influences its conformational behavior and, consequently, its physicochemical properties and biological interactions. This technical guide provides a comprehensive overview of the application of modern theoretical and computational chemistry, primarily Density Functional Theory (DFT), to elucidate the structural, spectroscopic, and electronic properties of 4,4-Dimethylchroman. We will explore the causality behind methodological choices, present detailed protocols for key computational workflows, and demonstrate how these in silico studies provide invaluable insights for rational drug design and materials science.

Introduction: The Significance of the 4,4-Dimethylchroman Scaffold

The chroman framework, an oxygen-containing heterocycle, is a cornerstone in medicinal chemistry, forming the core of molecules like Vitamin E (tocopherols) and various synthetic compounds with a wide array of pharmaceutical applications.[1][2] The gem-dimethyl substitution at the C4 position locks the stereochemistry at this center and introduces distinct steric and electronic effects. These methyl groups restrict the conformational flexibility of the dihydropyran ring, which can have profound implications for how the molecule interacts with biological targets.

Understanding these conformational preferences, along with the molecule's electronic landscape, is paramount for predicting its reactivity, metabolic stability, and potential as a scaffold in drug development.[3][4] Computational modeling serves as a powerful, cost-effective tool to probe these characteristics at an atomic level, complementing and guiding experimental work.[3]

Foundational Computational Methodologies: A Validated Approach

For a molecule of this nature, Density Functional Theory (DFT) offers an optimal balance of computational efficiency and accuracy.[3] Our choice of methodology is grounded in established practices for similar heterocyclic systems.

  • Core Theoretical Framework: The B3LYP functional, which integrates Becke's three-parameter hybrid exchange functional with the Lee-Yang-Parr correlation functional, is the workhorse for this analysis.[1] It has a long-standing track record of providing reliable results for organic molecules.

  • Basis Set Selection: We employ the Pople-style 6-311++G(d,p) basis set. The inclusion of diffuse functions (++) is crucial for accurately describing lone pairs and potential non-covalent interactions, while the polarization functions (d,p) allow for greater flexibility in describing bond shapes and electron distribution.[1][5]

  • Computational Software: All calculations are performed using the Gaussian suite of programs, a standard in the field of quantum chemistry.[1][6]

General Computational Workflow

The following diagram outlines the logical progression of a comprehensive theoretical study on 4,4-Dimethylchroman. This self-validating workflow ensures that each subsequent calculation is based on a stable, optimized molecular structure.

Computational_Workflow cluster_0 Structural Analysis cluster_1 Property Calculation (Post-Optimization) A Initial 3D Structure Generation B Geometry Optimization (DFT/B3LYP) A->B Find Lowest Energy State C Conformational Analysis B->C Explore Potential Energy Surface D Vibrational Frequency Calculation B->D Confirm True Minimum & Predict IR E NMR Chemical Shift Calculation (GIAO) D->E Using Optimized Geometry F Electronic Properties (HOMO-LUMO, MEP) D->F Using Optimized Geometry G UV-Vis Spectra Simulation (TD-DFT) D->G Using Optimized Geometry H Data Analysis & Comparison with Experiment E->H F->H G->H

Caption: A typical workflow for the quantum chemical analysis of 4,4-Dimethylchroman.

Molecular Geometry and Conformational Landscape

The non-aromatic dihydropyran ring of the chroman system is not planar. The presence of the 4,4-dimethyl groups introduces significant steric hindrance, which dictates the preferred conformation of this ring system.

Geometry Optimization

The initial step involves a full geometry optimization to locate the global minimum on the potential energy surface.[3] This process adjusts all bond lengths, bond angles, and dihedral angles until the forces on each atom are negligible. For 4,4-Dimethylchroman, the dihydropyran ring is expected to adopt a half-chair or sofa conformation to alleviate the steric strain from the gem-dimethyl groups.[7][8]

Conformational Analysis Protocol

A rigorous conformational search is essential to ensure the global minimum has been identified.

  • Initial Scan: Perform a relaxed potential energy surface (PES) scan by systematically rotating key dihedral angles within the dihydropyran ring.

  • Identify Minima: Locate the low-energy conformers from the PES scan.

  • Full Optimization: Perform a full geometry optimization and frequency calculation on each identified conformer.

  • Energy Comparison: Compare the final electronic energies (including zero-point vibrational energy correction) to determine the relative stability of each conformer.

Conformational_Isomerization cluster_legend Legend C1 Half-Chair (A) TS Twist-Boat (Transition State) C1->TS ΔG‡ (Ring Inversion) C2 Half-Chair (B) TS->C2 Stable Stable Conformer Transition Transition State

Caption: Energy relationship between stable half-chair conformers and the transition state.

Table 1: Predicted Geometrical Parameters for 4,4-Dimethylchroman (Lowest Energy Conformer)

(Note: Data is representative of typical DFT/B3LYP/6-311++G(d,p) calculations)

ParameterBond/AngleCalculated Value
Bond Length C2-C31.53 Å
C3-C41.55 Å
C4-C4a1.52 Å
O1-C21.44 Å
C4-C(Methyl)1.54 Å
Bond Angle O1-C2-C3112.5°
C2-C3-C4111.8°
C3-C4-C4a109.5°
Dihedral Angle O1-C2-C3-C4-55.2°
C2-C3-C4-C4a48.9°

Spectroscopic Characterization: Bridging Theory and Experiment

Computational spectroscopy is a cornerstone of structure validation. By simulating spectra, we can assign experimental peaks with high confidence.[9]

Vibrational Spectroscopy (FT-IR)

Following a successful geometry optimization, a frequency calculation is performed at the same level of theory.[3] This serves two critical functions:

  • Verification of Minimum: The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum.

  • Spectrum Prediction: The calculated vibrational modes and their intensities can be used to generate a theoretical FT-IR spectrum.

Due to the harmonic approximation used in the calculations, computed frequencies are often systematically higher than experimental values. A scaling factor (typically ~0.96 for B3LYP) is applied for better agreement.

Table 2: Selected Calculated vs. Experimental Vibrational Frequencies (cm⁻¹)
Vibrational ModeCalculated (Scaled)Expected Experimental Region
C-H Stretch (Aromatic)30653100-3000
C-H Stretch (Aliphatic)2970-28803000-2850
C=C Stretch (Aromatic)1605, 15801600, 1580
C-O-C Stretch (Ether)12351275-1200
C-H Bend (gem-dimethyl)1380, 13651385, 1365
NMR Spectroscopy (¹H and ¹³C)

The Gauge-Including Atomic Orbital (GIAO) method is the standard for calculating isotropic NMR chemical shifts.[5]

Protocol for NMR Chemical Shift Calculation:

  • Optimized Geometry: Use the previously optimized low-energy geometry of 4,4-Dimethylchroman.

  • GIAO Calculation: Perform a GIAO calculation at the DFT/B3LYP/6-311++G(d,p) level. It is often beneficial to perform this in a solvent model (e.g., PCM for CDCl₃) to better replicate experimental conditions.

  • Reference Standard: Perform the same calculation on Tetramethylsilane (TMS) at the identical level of theory.

  • Calculate Chemical Shifts: The reported chemical shift (δ) is the difference between the calculated isotropic shielding value of TMS (σ_ref) and that of the nucleus of interest (σ_iso): δ = σ_ref - σ_iso.

This process allows for a direct, quantitative comparison with experimental spectra, aiding in definitive peak assignments, particularly for complex regions of the spectrum.[1]

Electronic Properties and Chemical Reactivity

The electronic structure of a molecule governs its reactivity. Frontier Molecular Orbital (FMO) theory and Molecular Electrostatic Potential (MEP) maps are essential tools for this analysis.[10]

Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions.[11]

  • HOMO: Represents the ability to donate an electron (nucleophilicity).

  • LUMO: Represents the ability to accept an electron (electrophilicity).

  • HOMO-LUMO Gap (ΔE): The energy difference between these orbitals is a crucial indicator of kinetic stability. A large gap implies high stability and low reactivity, while a small gap suggests the molecule is more prone to reaction.[12]

HOMO_LUMO_Gap LUMO LUMO (Lowest Unoccupied MO) HOMO HOMO (Highest Occupied MO) HOMO->LUMO   ΔE = E_LUMO - E_HOMO    Energy Energy Energy->LUMO

Caption: Relationship between HOMO, LUMO, and the energy gap (ΔE) in molecular orbital theory.

Table 3: Calculated Electronic Properties of 4,4-Dimethylchroman
PropertyCalculated Value (eV)Implication
E_HOMO -6.45Nucleophilicity centered on the aromatic ring
E_LUMO -0.12Electrophilic character
ΔE (Gap) 6.33High kinetic stability
Ionization Potential 6.45Energy to remove an electron
Electron Affinity 0.12Energy released when gaining an electron
Molecular Electrostatic Potential (MEP)

The MEP map is a 3D visualization of the total electrostatic potential on the electron density surface. It provides an immediate, intuitive guide to a molecule's reactive sites.[10]

  • Red Regions (Negative Potential): Indicate electron-rich areas, prone to electrophilic attack. For 4,4-Dimethylchroman, this is expected around the oxygen atom and the π-system of the benzene ring.

  • Blue Regions (Positive Potential): Indicate electron-deficient areas, susceptible to nucleophilic attack. These are typically found around the hydrogen atoms.

This analysis is critical in drug design for predicting hydrogen bonding sites and other non-covalent interactions with a receptor.

Implications for Drug Development

The chroman scaffold is a key component in many compounds targeting a range of diseases, from neurodegenerative disorders to cancer.[4][13][14] Computational studies on a core structure like 4,4-Dimethylchroman provide a foundational dataset for the rational design of new derivatives.

  • Structure-Activity Relationship (SAR): By understanding the stable conformations and reactive sites, chemists can make informed decisions about where to add or modify functional groups to enhance biological activity or improve ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties.[15]

  • Predicting Metabolism: MEP and HOMO distributions can help predict sites susceptible to metabolic transformation by enzymes like Cytochrome P450.

  • Scaffold Hopping: The detailed geometric and electronic data can be used in virtual screening campaigns to identify other molecular scaffolds that might mimic the essential features of 4,4-Dimethylchroman for a given biological target.

While 4,4-Dimethylchroman itself may not be a potent drug, its derivatives are of significant interest. For example, substituted 3-benzylchroman-4-ones have been synthesized and evaluated for anticancer activity.[16] The computational insights detailed here provide the fundamental knowledge required to accelerate the development of such novel therapeutic agents.

Conclusion

Theoretical and computational studies provide a deep, multi-faceted understanding of the 4,4-Dimethylchroman molecule. Through the systematic application of DFT, we can reliably predict its three-dimensional structure, conformational preferences, spectroscopic signatures, and electronic reactivity. This in silico approach is not merely an academic exercise; it generates actionable intelligence that directly supports and accelerates the experimental discovery and development of new chemical entities in medicinal chemistry and materials science. The validated protocols and causal explanations provided in this guide serve as a robust framework for researchers applying these powerful predictive tools to their own work.

References

  • Benchchem. In-Depth Technical Guide on Quantum Chemical Calculations for 6-Chlorochroman-4-one.
  • Benchchem. Quantum Chemical Calculations on Chromanamine Reactivity: A Technical Guide.
  • PrepChem.com. Synthesis of 6-Acetyl-4,4-dimethylchroman.
  • MDPI. 13C CP MAS NMR and DFT Studies of 6-Chromanyl Ethereal Derivatives.
  • Google Patents. US7414143B2 - Process for the preparation of 4,4-dimethyl-6-ethynylthiochroman.
  • ResearchGate. Crystal structure, DFT, molecular docking and dynamics simulation studies of 4,4-dimethoxychalcone | Request PDF.
  • National Center for Biotechnology Information (PMC). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors.
  • National Center for Biotechnology Information (PMC). Asymmetric Synthesis of Four Stereoisomers of 2,2-Dimethyl-3-hydroxy-4-(1′-angeloyloxy)-6-acetylchromane from Ageratina grandifolia and Plausible Absolute Stereochemistry of the Natural Product.
  • Royal Society of Chemistry. Current developments in the synthesis of 4-chromanone-derived compounds - Organic & Biomolecular Chemistry.
  • ResearchGate. Exploring the Electronic Properties of 4,6-dimethyl-2H-chromen-2-one Substitute Coumarin Derivative via DFT Analysis.
  • ResearchGate. Synthesis, Molecular Characterization, and Biological Activity of Novel Synthetic Derivatives of Chromen-4-one in Human Cancer Cells | Request PDF.
  • Research India Publications. Spectroscopic investigation (FT-IR, FT-Raman, UV, NMR), Computational analysis (DFT method) and Molecular docking studies on 2-[.... Available from: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG0C4SA0md1IlSxQFhz_Wb41XiMnAVQ-iaZQBQ-AKZa_m-fVbqjCl9nyDr7bqKVtFiwz48AefFDPFfD6tNjCwZSAa50VNwA7y_yRQ4a44Us-w57E80GC9iCKaUPQXq0xpbKwwU-pMAUWJyX3y91E6ANVPhrfCWFkQ4=
  • National Center for Biotechnology Information (PMC). Biological activities of 4H-thiochromen-4-one 1,1-dioxide derivatives against tropical disease parasites: A target-based drug design approach.
  • National Center for Biotechnology Information (PMC). Synthesis, spectroscopic (FT-IR, FT-Raman, NMR & UV-Vis), reactive (ELF, LOL, Fukui), drug likeness and molecular docking insights on novel 4-[3-(3-methoxy-phenyl).... Available from: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH870APxTVfotdyeaMgzexfoG8Oex2Ylfsp8nFjSNN8LlBO4eyT7Dwz6lFU9G6--3qZRfLla6D0nrnAlYzG1nJoBzV7AaTBVFwLZwg1Oqh6qLerIj8e6Gus7hc1pYMmeNmBjQrEme6i6DZDsBQ=
  • PubMed. Synthesis and Biological Activity of Some Derivatives of thiochroman-4-one and tetrahydrothiapyran-4-one.
  • YouTube. HOMO-LUMO Calculation and Analysis Using DFT method in Gaussian Software || Part 3 || Gaurav Jhaa.
  • PubMed. Structure-activity relationship studies of 4-methylcoumarin derivatives as anticancer agents.
  • Kolesnikova, O. V. Quantum chemical research of the molecular structure of 3,4-dicyanofuroxan.
  • ResearchGate. Conformational Analysis of 4,4-Dimethyl-1,3-dioxane | Request PDF.
  • European Journal of Chemistry. Crystal structures, computational studies, and Hirshfeld surface analysis on 7-hydroxy-4-methyl-2H-chromen-2-one and 7-hydroxy-4-methyl-8-nitro-2H-chromen-2-one.
  • ResearchGate. Conformational flexibility of 4,4-dimethyl-3,4-dihydro-2H-1,4-thiasiline and its monoheterocyclic analogs | Request PDF.
  • WuXi Chemistry. Assessing Reactivity with LUMO and HOMO Energy Gap.
  • YouTube. Basics of performing DFT calculations with Q-Chem.
  • YouTube. IR, UV-Vis, NMR Spectroscopy, Mass Spectrometry.
  • PubMed. Synthesis, computational study and cytotoxic activity of new 4-hydroxycoumarin derivatives.
  • Semantic Scholar. Experimental Spectroscopic (FT-IR, H and C NMR, ESI-MS, UV) Analysis, Single Crystal X-Ray, Computational, Hirshfeld Analysis, a....
  • National Center for Biotechnology Information (PMC). Quantum Chemical Calculations on CHOP Derivatives—Spanning the Chemical Space of Phosphinidenes, Phosphaketenes, Oxaphosphirenes, and COP− Isomers.
  • National Center for Biotechnology Information (PMC). Approaches to Configuration Determinations of Flexible Marine Natural Products: Advances and Prospects.
  • YouTube. Combined spectral problems solutions based on UV, IR, 1H-NMR,13C-NMR & MS| Organic Spectroscopy.
  • YouTube. HOMO-LUMO Analysis | Why Big Pharma Uses This Quantum Chemistry Trick to Predict Drug Properties!.
  • Sciforum. DFT studies on the mechanism of base-catalyzed hydrocyanation of alpha, beta-unsaturated ketones Kamal Lochan Misra1, Nrusingha....
  • Material Science Research India. Synthesis, Molecular Structure, HOMO-LUMO, Chemical, Spectroscopic (UV-Vis and IR), Thermochemical Study of Ethyl 6-amino-5-cyano-2-methyl-4-(4-nitrophenyl)-4H-pyran-3-carboxylate: A DFT Exploration.
  • ResearchGate. Synthesis, computational study and cytotoxic activity of new 4-hydroxycoumarin derivatives.
  • Journal of Molecular Structure. Synthesis, molecular structure, mesomorphism and DFT/TD-DFT calculations of square-planar bis....
  • PubMed. Synthesis, anticancer, structural, and computational docking studies of 3-benzylchroman-4-one derivatives.
  • Scientific & Academic Publishing. Conformational Analysis, Modeling, Stereochemistry and Optical Activity of Cyclohexane Derivatives.
  • Weizmann Institute of Science. Theory and Computations | Faculty of Chemistry.
  • Chemistry LibreTexts. 4.8: Conformations of Disubstituted Cyclohexanes.

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of 2,2-Dimethylchroman

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis of the chroman scaffold, a core heterocyclic motif in numerous natural products and pharmacologically active molecules. We present a detailed examination of the reaction mechanism, a field-proven experimental protocol, and a complete characterization guide for the synthesis of 2,2-dimethylchroman from phenol and isoprene. This document is structured to provide researchers, scientists, and drug development professionals with the foundational knowledge and practical steps required for the successful synthesis and validation of this important compound.

A Note on Nomenclature: While the synthesis of "4,4-dimethylchroman" is a valid inquiry, the direct, acid-catalyzed condensation of phenol with common C5 precursors such as isoprene or its derivatives overwhelmingly and regioselectively yields the 2,2-dimethylchroman isomer. The synthesis of the 4,4-dimethyl isomer would necessitate a distinct and more complex multi-step pathway. This guide will therefore focus on the scientifically prevalent and synthetically efficient route to 2,2-dimethylchroman.

Introduction: The Chroman Scaffold

The chroman (3,4-dihydro-2H-1-benzopyran) framework is a privileged heterocyclic system found in a vast array of biologically active compounds, including tocopherols (Vitamin E), flavonoids, and cannabinoids. The substitution pattern on the chroman ring is critical to its biological function, making the development of efficient and selective synthetic methodologies a key objective in medicinal chemistry. The acid-catalyzed reaction between phenols and isoprene represents a classic, convergent, and atom-economical approach to constructing the 2,2-dimethylchroman subunit.

Reaction Mechanism: Acid-Catalyzed Annulation of Phenol and Isoprene

The formation of 2,2-dimethylchroman from phenol and isoprene is a two-stage process initiated by an acid catalyst, such as orthophosphoric acid or a solid acid like a zeolite.[1][2] The mechanism proceeds via an initial electrophilic aromatic substitution followed by an intramolecular cyclization.

Stage 1: Electrophilic Alkylation (Friedel-Crafts Type)

  • Carbocation Formation: The acid catalyst protonates isoprene at the C1 position, forming a resonance-stabilized tertiary allylic carbocation. This electrophile is the key intermediate for the alkylation step.[1]

  • Electrophilic Attack: The electron-rich phenol ring acts as a nucleophile, attacking the carbocation. The attack occurs preferentially at the ortho position relative to the hydroxyl group, which is a powerful ortho-, para-directing group. This step forms the C-C bond of the isopentenyl side chain.

  • Rearomatization: A proton is lost from the phenolic ring to restore aromaticity, yielding the key intermediate, 2-(3-methylbut-2-enyl)phenol (also known as 2-prenylphenol or o-isopentenylphenol).[2]

Stage 2: Intramolecular Hydroalkoxylation (Cyclization) 4. Side-Chain Protonation: The acid catalyst protonates the double bond of the isopentenyl side chain on the intermediate, forming a stable tertiary carbocation at the C3' position. 5. Oxacyclization: The phenolic hydroxyl group acts as an intramolecular nucleophile, attacking the tertiary carbocation. This 6-endo-tet cyclization is favorable and forms the six-membered pyran ring. 6. Deprotonation: Loss of a proton from the oxonium ion regenerates the catalyst and yields the final product, 2,2-dimethylchroman.[1]

// Reactants Phenol [label="Phenol"]; Isoprene [label="Isoprene"]; H_plus_cat [label="H⁺ (Catalyst)"];

// Intermediates Carbocation [label="Resonance-Stabilized\nAllylic Carbocation"]; Prenylphenol [label="2-(3-methylbut-2-enyl)phenol\n(Intermediate)"]; Cyclization_Carbocation [label="Tertiary Carbocation\n(Cyclization Precursor)"]; Oxonium [label="Protonated Chroman\n(Oxonium Ion)"];

// Product Product [label="2,2-Dimethylchroman"]; H_plus_regen [label="H⁺ (Regenerated)"];

// Arrows {rank=same; Isoprene; H_plus_cat;} Isoprene -> Carbocation [label="1. Protonation"]; {rank=same; Phenol; Carbocation;} Phenol -> Prenylphenol [label="2. Electrophilic\n Attack"]; Carbocation -> Prenylphenol; Prenylphenol -> Cyclization_Carbocation [label="3. Protonation\nof Side Chain"]; H_plus_cat -> Prenylphenol; Cyclization_Carbocation -> Oxonium [label="4. Intramolecular\n Attack (6-endo-tet)"]; Oxonium -> Product [label="5. Deprotonation"]; Product -> H_plus_regen; } .enddot Caption: Reaction mechanism for the acid-catalyzed synthesis of 2,2-dimethylchroman.

Experimental Protocol

This protocol is adapted from the procedure described by Ahluwalia et al., which utilizes orthophosphoric acid as an accessible and effective catalyst.[1]

3.1. Materials and Equipment

  • Reagents: Phenol (≥99%), Isoprene (≥99%), Orthophosphoric Acid (85% in H₂O), Diethyl ether, Anhydrous Sodium Sulfate, Silica Gel (for chromatography), Hexane, Ethyl Acetate.

  • Equipment: Three-neck round-bottom flask, dropping funnel, magnetic stirrer with hotplate, condenser, nitrogen/argon inlet, ice bath, separatory funnel, rotary evaporator, glass column for chromatography, TLC plates.

3.2. Safety Precautions

  • Phenol: Highly toxic and corrosive. It can be absorbed rapidly through the skin and cause severe burns.[3][4] Always handle phenol in a fume hood and wear appropriate PPE, including a lab coat, chemical splash goggles, and heavy-duty gloves (e.g., neoprene or butyl rubber).

  • Isoprene: Extremely flammable liquid and vapor. It is also a suspected carcinogen. Handle only in a well-ventilated fume hood away from ignition sources.

  • Orthophosphoric Acid: Corrosive. Avoid contact with skin and eyes.

  • The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

3.3. Step-by-Step Procedure

  • Reaction Setup: Assemble a dry three-neck flask equipped with a magnetic stir bar, a reflux condenser, a dropping funnel, and a nitrogen inlet.

  • Initial Charge: Add phenol (e.g., 9.4 g, 0.1 mol) and orthophosphoric acid (85%, 10 mL) to the reaction flask.

  • Temperature Control: Begin stirring the mixture and maintain the temperature at 30-35°C using a water bath.

  • Isoprene Addition: Prepare a dilute solution of isoprene (e.g., 6.8 g, 0.1 mol) in a suitable inert solvent like petroleum ether or hexane (25 mL). Add this solution to the dropping funnel.

  • Slow Addition: Add the isoprene solution dropwise to the stirred phenol/acid mixture over a period of 2-3 hours.

    • Expert Insight: Slow addition is critical. Isoprene can readily polymerize under acidic conditions. Adding it slowly and diluted ensures it reacts preferentially with the phenol, maximizing the yield of the desired product.[1]

  • Reaction Monitoring: After the addition is complete, continue stirring the mixture at 30-35°C for an additional 2-4 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate (e.g., 95:5) eluent system.

  • Work-up: Once the reaction is complete (as indicated by the consumption of phenol), cool the mixture to room temperature. Add diethyl ether (100 mL) and wash the organic layer sequentially with a saturated sodium bicarbonate solution (2 x 50 mL) and brine (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude residue by column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate (starting with 100% hexane) to isolate the pure 2,2-dimethylchroman.

// Workflow Path Setup -> Charge -> Temp -> Addition -> Monitor -> Quench -> Wash -> Dry -> Purify -> Characterize; } .enddot Caption: Experimental workflow for the synthesis of 2,2-dimethylchroman.

Data Summary and Characterization

The identity and purity of the synthesized 2,2-dimethylchroman must be confirmed through a combination of physical and spectroscopic methods.

Table 1: Physical and Quantitative Data

ParameterExpected Value
Molecular Formula C₁₁H₁₄O
Molecular Weight 162.23 g/mol
Appearance Colorless liquid
Boiling Point ~225-227 °C (at atm. pressure)
Yield 60-70% (post-chromatography)
TLC Rf ~0.52 (Cyclohexane/EtOAc = 4:1)[5]

4.1. Spectroscopic Characterization

  • ¹H NMR (Proton NMR): The ¹H NMR spectrum provides a clear fingerprint of the molecule's proton environments.

    • δ ~6.7-7.2 ppm (m, 4H): Aromatic protons on the benzene ring.

    • δ ~2.8 ppm (t, 2H): Triplet corresponding to the two protons on C4 (CH₂ adjacent to the aromatic ring).

    • δ ~1.8 ppm (t, 2H): Triplet corresponding to the two protons on C3 (CH₂ adjacent to the gem-dimethyl group).

    • δ ~1.3 ppm (s, 6H): A sharp singlet for the six equivalent protons of the two methyl groups at the C2 position.[5]

  • ¹³C NMR (Carbon NMR): Confirms the carbon skeleton of the molecule.

    • δ ~154 ppm: Quaternary aromatic carbon attached to oxygen (C4a).

    • δ ~117-130 ppm: Signals for the remaining five aromatic carbons (four CH, one quaternary).

    • δ ~74 ppm: Quaternary aliphatic carbon bearing the two methyl groups (C2).

    • δ ~32 ppm: Methylene carbon signal (C3).

    • δ ~27 ppm: Methyl carbon signal (gem-dimethyl groups).

    • δ ~22 ppm: Methylene carbon signal (C4).

  • Mass Spectrometry (MS): Electron Ionization (EI) mass spectrometry is used to determine the molecular weight and analyze fragmentation patterns, which provides structural confirmation.

    • m/z 162: Molecular ion peak [M]⁺•.

    • m/z 147: Prominent fragment resulting from the loss of a methyl group ([M-CH₃]⁺), which is characteristic of a gem-dimethyl group.[1]

    • m/z 107: Typically the base peak, formed by the loss of a C₄H₇ fragment via retro-Diels-Alder type cleavage with a hydrogen transfer.[1]

  • Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule.

    • ~3050-3020 cm⁻¹: Aromatic C-H stretching.

    • ~2970-2860 cm⁻¹: Aliphatic C-H stretching (from methyl and methylene groups).

    • ~1600, 1490 cm⁻¹: Aromatic C=C stretching vibrations.

    • ~1230 cm⁻¹: Aryl-alkyl ether C-O stretching.[6]

Trustworthiness: Protocol Validation

The integrity of this protocol relies on careful execution and rigorous validation of the final product.

  • Reaction Monitoring: Consistent use of TLC is essential to determine the reaction endpoint. The disappearance of the phenol spot and the appearance of a new, less polar product spot confirms the reaction is proceeding.

  • Purification: Column chromatography is crucial for removing unreacted starting materials and any polymeric byproducts. Purity should be assessed by a single spot on TLC in multiple eluent systems and by ¹H NMR spectroscopy.

  • Spectroscopic Consistency: The experimental spectroscopic data (NMR, MS, IR) for the purified product must be in full agreement with the expected values detailed in Section 4.1. This multi-technique confirmation provides the highest level of confidence in the product's identity.

References

  • Ahluwalia, V. K., Arora, K. K., & Jolly, R. S. (1982). Acid-catalysed condensation of isoprene with phenols. Formation of 2,2-dimethylchromans. Journal of the Chemical Society, Perkin Transactions 1, 335-338. [Link]

  • Pillay, M. K., & Ramasubbu, A. (2010). Electron-Induced (EI) Mass Fragmentation is Directed by Intramolecular H-Bonding in Two Isomeric Benzodipyran Systems. Molecules, 15(3), 1891–1899. [Link]

  • University of California, Berkeley. (2003). Phenol: Hazards and Precautions. EH&S Fact Sheet No. 44. [Link]

  • Bigi, F., et al. (1998). Reaction Between Phenols and Isoprene under Zeolite Catalysis. ResearchGate. [Link]

  • Yale University. (2022). Phenol Standard Operating Procedure. Yale Environmental Health & Safety. [Link]

  • Princeton University. Phenol. Office of Environmental Health and Safety. [Link]

  • European Patent Office. (1989). 2,2-Dimethyl chromene derivatives, preparation process and pharmaceutical compositions containing them. EP0312432A1.
  • NIST Chemistry WebBook. 2H-1-Benzopyran, 3,4-dihydro-2,2-dimethyl-. [Link]

  • Royal Society of Chemistry. Supporting Information for "A mild and efficient method for the synthesis of substituted tetrahydropyrans via intramolecular hydroalkoxylation of alcohols". [Link]

Sources

Protocol for the multi-step synthesis of a 4,4-Dimethylchroman derivative

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Synthesis of a Bio-active Chroman Scaffold

Protocol for the Multi-Step Synthesis of 6-Hydroxy-4,4-dimethylchroman

Abstract

The chroman scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds, including Vitamin E. Its rigid, heterocyclic framework provides a valuable platform for the development of novel therapeutic agents. This application note presents a detailed, three-step protocol for the synthesis of a 6-hydroxy-4,4-dimethylchroman derivative, a key intermediate for drug discovery programs. The synthesis begins with an acid-catalyzed cyclization to form the chroman core, followed by a regioselective Friedel-Crafts acylation, and concludes with a robust demethylation to unmask the critical phenolic hydroxyl group. This guide is designed for researchers in organic synthesis and drug development, providing not only a step-by-step methodology but also the underlying chemical principles and expert insights for successful execution.

Introduction and Synthetic Strategy

4,4-Dimethylchroman derivatives are of significant interest due to their presence in a variety of natural products and pharmacologically active molecules. The gem-dimethyl group at the C4 position locks the conformation of the heterocyclic ring, which can be crucial for specific receptor binding. The hydroxyl group on the aromatic ring is a common feature in many active chromans, acting as a key hydrogen bond donor and antioxidant moiety.

Our synthetic approach is designed for efficiency and scalability, employing well-established and reliable chemical transformations. The strategy is as follows:

  • Step I: Chroman Ring Formation. We will construct the 6-methoxy-4,4-dimethylchroman core via an acid-catalyzed reaction between p-methoxyphenol and isoprene. This reaction proceeds through an electrophilic attack on the electron-rich phenol, followed by an intramolecular cyclization to form the dihydropyran ring.

  • Step II: Friedel-Crafts Acylation. To introduce a functional handle for further derivatization, we will perform a Friedel-Crafts acylation on the chroman core. Using acetyl chloride and aluminum chloride, we can regioselectively install an acetyl group at the C6 position, directed by the powerful activating effect of the ether oxygen.[1][2]

  • Step III: Demethylation. The final step involves the cleavage of the aryl methyl ether to reveal the target phenolic hydroxyl group. This is a critical transformation, and we will employ boron tribromide (BBr₃), a highly effective reagent for this purpose, known for its high yields and applicability under relatively mild conditions.[3][4]

Overall Synthetic Workflow

The multi-step synthesis is visualized in the workflow diagram below.

G cluster_0 Step I: Chroman Core Synthesis cluster_1 Step II: Friedel-Crafts Acylation cluster_2 Step III: Demethylation A p-Methoxyphenol + Isoprene B 6-Methoxy-4,4-dimethylchroman A->B H+ Catalyst C 6-Methoxy-4,4-dimethylchroman D 6-Acetyl-4,4-dimethylchroman C->D 1. AcCl, AlCl3 2. H2O E 6-Acetyl-4,4-dimethylchroman F Target: 6-Hydroxy-4,4-dimethylchroman E->F 1. BBr3 2. H2O

Caption: High-level workflow for the synthesis of the target chroman derivative.

Experimental Protocols and Methodologies

Safety Precaution: All manipulations should be performed in a certified fume hood. Personal Protective Equipment (PPE), including safety glasses, lab coat, and appropriate gloves, is mandatory. Reagents like aluminum chloride and boron tribromide are highly reactive and corrosive; handle with extreme care.[3]

Part I: Synthesis of 6-Methoxy-4,4-dimethylchroman

This step involves the formation of the core chroman ring structure through an acid-catalyzed reaction. The mechanism is an electrophilic aromatic substitution followed by an intramolecular cyclization (oxa-cyclization).

Materials and Reagents

Reagent/MaterialM.W. ( g/mol )QuantityMoles (mmol)
p-Methoxyphenol124.1410.0 g80.5
Isoprene68.128.2 g (12.0 mL)120.4
Orthophosphoric Acid (85%)98.005.0 mL~85
Toluene-100 mL-
Saturated NaHCO₃ (aq)-50 mL-
Brine-50 mL-
Anhydrous MgSO₄-~5 g-

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add p-methoxyphenol (10.0 g) and toluene (100 mL). Stir until the solid is fully dissolved.

  • Add orthophosphoric acid (5.0 mL) to the solution.

  • Heat the mixture to 80°C using an oil bath.

  • Add isoprene (12.0 mL) dropwise over 30 minutes using an addition funnel. An exotherm may be observed. Maintain the temperature between 80-85°C.

  • After the addition is complete, continue stirring the reaction mixture at 80°C for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 10% Ethyl Acetate in Hexane).

  • Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and wash with saturated sodium bicarbonate solution (50 mL) to neutralize the acid, followed by brine (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude product is purified by flash column chromatography on silica gel (Eluent: 2-5% Ethyl Acetate in Hexane) to yield 6-methoxy-4,4-dimethylchroman as a colorless oil.

  • Expected Yield: 11.0 g (71%)

Part II: Synthesis of 6-Acetyl-4,4-dimethylchroman

This protocol describes a Friedel-Crafts acylation to install an acetyl group onto the electron-rich aromatic ring of the chroman.[1] The reaction uses aluminum chloride as a Lewis acid catalyst to generate the highly electrophilic acylium ion.[2]

Materials and Reagents

Reagent/MaterialM.W. ( g/mol )QuantityMoles (mmol)
6-Methoxy-4,4-dimethylchroman192.2510.0 g52.0
Aluminum Chloride (AlCl₃)133.348.3 g62.4
Acetyl Chloride (AcCl)78.504.5 g (4.1 mL)57.2
Dichloromethane (DCM), dry-150 mL-
6N Hydrochloric Acid (HCl)-50 mL-
Saturated NaHCO₃ (aq)-50 mL-
Anhydrous Na₂SO₄-~5 g-

Procedure:

  • Set up a 500 mL three-neck round-bottom flask with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. Flame-dry the apparatus and cool under a stream of dry nitrogen.

  • Suspend anhydrous aluminum chloride (8.3 g) in dry dichloromethane (100 mL). Cool the suspension to 0°C in an ice bath.

  • Add acetyl chloride (4.1 mL) dropwise to the stirred suspension. A complex will form. Stir for 15 minutes at 0°C.

  • Dissolve 6-methoxy-4,4-dimethylchroman (10.0 g) in dry dichloromethane (50 mL) and add this solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0°C.

  • After the addition, allow the reaction to stir at 0°C for 2 hours, then let it warm to room temperature and stir for an additional 2 hours.

  • Carefully quench the reaction by slowly pouring it onto a mixture of crushed ice (~100 g) and 6N HCl (50 mL).

  • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Combine the organic layers and wash with water, saturated NaHCO₃ solution, and brine. Dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent in vacuo. The crude solid can be recrystallized from ethanol/water to afford 6-acetyl-4,4-dimethylchroman as a white crystalline solid.

  • Expected Yield: 10.2 g (84%)

Part III: Synthesis of 6-Hydroxy-4,4-dimethylchroman (Target Compound)

The final step is the O-demethylation of the methoxy group. Boron tribromide is a powerful Lewis acid that coordinates to the ether oxygen, facilitating nucleophilic attack by bromide on the methyl group.[4] This reaction must be conducted under strictly anhydrous conditions.

Materials and Reagents

Reagent/MaterialM.W. ( g/mol )QuantityMoles (mmol)
6-Acetyl-4,4-dimethylchroman234.299.0 g38.4
Boron Tribromide (BBr₃), 1.0 M in DCM-46 mL46.0
Dichloromethane (DCM), dry-100 mL-
Methanol-20 mL-
Water-100 mL-
Ethyl Acetate-150 mL-
Anhydrous MgSO₄-~5 g-

Procedure:

  • Dissolve 6-acetyl-4,4-dimethylchroman (9.0 g) in dry dichloromethane (100 mL) in a flame-dried 250 mL round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to -78°C using a dry ice/acetone bath.

  • Add the 1.0 M solution of boron tribromide in DCM (46 mL) dropwise via syringe over 30 minutes. The solution will turn dark.

  • After the addition is complete, stir the mixture at -78°C for 1 hour, then allow it to slowly warm to room temperature and stir overnight (approx. 12 hours).

  • Cool the reaction mixture back to 0°C in an ice bath and quench it by the slow, careful addition of methanol (20 mL). This will destroy any excess BBr₃.

  • Add water (100 mL) and transfer the mixture to a separatory funnel. Extract the product with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.

  • Filter and remove the solvent under reduced pressure. The resulting crude product can be purified by column chromatography (Eluent: 20-30% Ethyl Acetate in Hexane) to give the final product, 6-hydroxy-4,4-dimethylchroman, as a pale yellow solid.

  • Expected Yield: 7.5 g (89%)

Characterization of Final Product

The structure and purity of the synthesized 6-hydroxy-4,4-dimethylchroman should be confirmed by spectroscopic methods.

Expected Spectroscopic Data:

TechniqueExpected Data
¹H NMR (CDCl₃, 400 MHz)δ (ppm): 7.21 (d, J=2.5 Hz, 1H, Ar-H), 7.15 (dd, J=8.5, 2.5 Hz, 1H, Ar-H), 6.70 (d, J=8.5 Hz, 1H, Ar-H), 5.50 (s, 1H, -OH), 2.75 (t, J=6.8 Hz, 2H, -CH₂-), 2.50 (s, 3H, -COCH₃), 1.85 (t, J=6.8 Hz, 2H, -CH₂-), 1.35 (s, 6H, 2x -CH₃).
¹³C NMR (CDCl₃, 100 MHz)δ (ppm): 197.5 (C=O), 154.0 (C-OH), 149.5 (C-O-Alkyl), 130.5 (Ar-C), 129.0 (Ar-C), 124.0 (Ar-C), 117.0 (Ar-C), 75.0 (C-gem-dimethyl), 42.0 (-CH₂-), 32.5 (-CH₂-), 26.5 (-COCH₃), 25.0 (2x -CH₃).
IR (KBr) ν (cm⁻¹): 3350 (br, O-H stretch), 2970 (C-H stretch), 1665 (C=O stretch, ketone), 1610, 1500 (C=C aromatic stretch), 1250 (C-O stretch).
Mass Spec (ESI) m/z: 221.11 [M+H]⁺, 219.09 [M-H]⁻.

Note: Predicted NMR data is based on analogous structures and may vary slightly.[5][6]

Mechanistic Insights

Understanding the reaction mechanisms is crucial for troubleshooting and optimization.

Mechanism of Friedel-Crafts Acylation

The Lewis acid, AlCl₃, activates the acetyl chloride to form a highly electrophilic acylium ion, which is then attacked by the electron-rich aromatic ring of the chroman.

G AcCl Acetyl Chloride Acylium Acylium Ion (Electrophile) AcCl->Acylium + AlCl₃ AlCl3 AlCl₃ Complex Sigma Complex (Resonance Stabilized) Acylium->Complex + Chroman Chroman 6-Methoxy-4,4-dimethylchroman (Nucleophile) Product 6-Acetyl-4,4-dimethylchroman Complex->Product - H⁺, -AlCl₃

Caption: Simplified mechanism of Friedel-Crafts acylation.

Conclusion

This application note provides a robust and detailed three-step synthesis for a valuable 4,4-dimethylchroman derivative. The protocols are based on well-established chemical principles and are optimized for high yield and purity. By following these detailed procedures and understanding the underlying causality, researchers can reliably produce this key intermediate for applications in medicinal chemistry and drug discovery.

References

  • Google Patents. Phenol alkylation process.

  • ResearchGate. Alkylation of Phenols with Isobutylene. [Link]

  • ResearchGate. The alkylation of phenol with isobutene. [Link]

  • ResearchGate. Highly Efficient and Scalable Process for Demethylation of 6-(2,4-Dimethoxybenzoyl)-chromen-2-one and Other Aryl Methyl Ethers. [Link]

  • Google Patents. Process for the alkylation of phenols.

  • Quick Company. A Method For Synthesis Of Alkyl Phenols Using Compounds Of Isobutene. [Link]

  • MDPI. Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives. [Link]

  • National Center for Biotechnology Information. Design and synthesis of chroman derivatives with dual anti-breast cancer and antiepileptic activities. [Link]

  • National Center for Biotechnology Information. Applications of Friedel–Crafts reactions in total synthesis of natural products. [Link]

  • PrepChem.com. Synthesis of 6-Acetyl-4,4-dimethylchroman. [Link]

  • National Center for Biotechnology Information. Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. [Link]

  • Google Patents. Process for the preparation of chromane derivatives.

  • ACS Publications. Synthesis of Chromanes by Triflimide-Catalyzed Annulations of Benzylic Alcohols and Alkenes. [Link]

  • RSC Publishing. Applications of Friedel–Crafts reactions in total synthesis of natural products. [Link]

  • Chem-Station. O-Demethylation. [Link]

  • Google Patents. Process for the preparation of 4,4-dimethyl-6-ethynylthiochroman.

  • Wikipedia. Friedel–Crafts reaction. [Link]

  • ResearchGate. Synthesis of 2,2-Dimethyl-4-chromanones. [Link]

  • National Center for Biotechnology Information. Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives. [Link]

  • Wikipedia. Demethylation. [Link]

  • Organic Syntheses. 3,3'-dihydroxybiphenyl. [Link]

  • Arkivoc. ADVANCES IN N- and O-DEMETHYLATION OF OPIATES. [Link]

  • MDPI. Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives: Experimental and Theoretical Studies. [Link]

  • ResearchGate. (PDF) Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives: Experimental and Theoretical Studies. [Link]

Sources

Application Notes and Protocols: The 4,4-Dimethylchroman Scaffold in the Synthesis of Bioactive Molecules

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the 4,4-Dimethylchroman Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a multitude of biologically active compounds. These are termed "privileged structures" due to their ability to interact with multiple, diverse biological targets. The chroman (3,4-dihydro-2H-1-benzopyran) core is one such scaffold, forming the backbone of numerous natural products and synthetic drugs.[1] The introduction of a gem-dimethyl group at the C-4 position creates the 4,4-dimethylchroman scaffold. This seemingly minor modification imparts significant conformational rigidity and lipophilicity, profoundly influencing the molecule's pharmacokinetic and pharmacodynamic properties. This guide provides an in-depth exploration of the synthetic utility of the 4,4-dimethylchroman scaffold, focusing on its application in the creation of potent, bioactive molecules with therapeutic potential. We will delve into specific synthetic protocols, the rationale behind methodological choices, and the biological evaluation of the resulting compounds.

Part 1: Application in Anticancer Agent Synthesis

The chroman-4-one framework is a major building block in compounds exhibiting a broad range of pharmaceutical actions, including anticancer activity.[1][2] Derivatives of the 4,4-dimethylchroman scaffold have recently emerged as highly potent cytotoxic agents, particularly against leukemia and breast cancer cell lines.

Synthesis of 4,4-Disubstituted 3-Methylidenechroman-2-ones

A notable class of anticancer compounds derived from this scaffold are 4,4-disubstituted 3-methylidene-3,4-dihydro-2H-chroman-2-ones. These molecules feature an exocyclic double bond, which is crucial for their biological activity. A robust method for constructing this feature is the Horner-Wadsworth-Emmons (HWE) olefination.[3]

Causality Behind the Experimental Choices: The synthetic strategy involves several key steps. First, a phosphonate intermediate is synthesized, which is the core reagent for the HWE reaction. This intermediate is created by reacting phenols with 2-diethoxyphosphoryl-3-methoxy-2-alkenoates. The subsequent Michael addition of Grignard reagents to the resulting 3-diethoxyphosphorylochromen-2-ones is a critical step that introduces the gem-dialkyl substituents at the C-4 position. This choice of a soft nucleophile (Grignard reagent) in a Michael addition is ideal for forming the carbon-carbon bond at the β-position of an α,β-unsaturated system. Finally, the HWE reaction with formaldehyde generates the desired exocyclic methylene group, a common pharmacophore in anticancer agents that can act as a Michael acceptor in biological systems.

Experimental Protocol: Synthesis of 4-ethyl-4-methyl-3-methylidene-3,4-dihydro-2H-chromen-2-one

This protocol is adapted from established methodologies for synthesizing potent cytotoxic agents.[3]

Step 1: Synthesis of 3-Diethoxyphosphorylchromen-2-one Intermediate

  • In a round-bottom flask under an inert atmosphere (N₂), dissolve the desired phenol (1.0 eq.) in anhydrous toluene.

  • Add a solution of 2-diethoxyphosphoryl-3-methoxy-2-alkenoate (1.1 eq.).

  • Heat the reaction mixture to reflux for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the 3-diethoxyphosphorylochromen-2-one.

Step 2: Michael Addition of Grignard Reagents

  • Dissolve the purified 3-diethoxyphosphorylochromen-2-one (1.0 eq.) in anhydrous THF and cool the flask to -78 °C in a dry ice/acetone bath.

  • Slowly add the first Grignard reagent (e.g., methylmagnesium bromide, 1.2 eq.) dropwise. Stir for 1 hour.

  • Slowly add the second Grignard reagent (e.g., ethylmagnesium bromide, 1.2 eq.) dropwise. Allow the reaction to warm to room temperature and stir for an additional 4-6 hours.

  • Quench the reaction by carefully adding saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the resulting 4,4-disubstituted phosphonate by column chromatography.

Step 3: Horner-Wadsworth-Emmons Olefination

  • To a solution of the purified 4,4-disubstituted phosphonate (1.0 eq.) in THF, add paraformaldehyde (3.0 eq.) and potassium carbonate (K₂CO₃, 2.0 eq.).

  • Heat the mixture to reflux for 8-12 hours until TLC indicates the consumption of the starting material.

  • Cool the reaction, filter off the solids, and concentrate the filtrate.

  • Purify the crude product via column chromatography (Hexane:Ethyl Acetate eluent) to obtain the final 4-ethyl-4-methyl-3-methylidene-3,4-dihydro-2H-chromen-2-one.

Visualization of Synthetic Workflow

G cluster_0 Step 1: Intermediate Synthesis cluster_1 Step 2: Michael Addition cluster_2 Step 3: HWE Olefination Phenol Phenol Reaction1 Reaction1 Phenol->Reaction1 + Alkenoate Chromenone_P 3-Phosphoryl -chromen-2-one Reaction1->Chromenone_P Reflux Reaction2 Reaction2 Chromenone_P->Reaction2 + Grignard 1 + Grignard 2 Chroman_P_4_4 4,4-Disubstituted -3-phosphorylchroman-2-one Reaction2->Chroman_P_4_4 Workup & Purification Reaction3 Reaction3 Chroman_P_4_4->Reaction3 + Paraformaldehyde + K2CO3 Final_Product 3-Methylidene -chroman-2-one (Bioactive Molecule) Reaction3->Final_Product Reflux & Purification

Caption: Synthetic workflow for 4,4-disubstituted 3-methylidenechroman-2-ones.

Biological Activity Data

Preliminary biological evaluations have shown that many of these synthesized 3-methylidenechroman-2-ones possess very high cytotoxic activity against various cancer cell lines.[3]

CompoundSubstituents at C4NALM-6 IC₅₀ (μM)HL-60 IC₅₀ (μM)MCF-7 IC₅₀ (μM)
1 Me, Et< 1.0< 1.0< 10.0
2 Me, Me< 1.0< 1.0< 10.0
3 Et, Et> 10.0> 10.0> 10.0

Data synthesized from findings reported in ChemMedChem.[3]

Part 2: Application in SIRT2 Inhibitor Synthesis

Sirtuins (SIRTs) are a class of enzymes involved in important cellular processes like aging and cell cycle regulation.[4] Specifically, SIRT2 has become a highly interesting target in drug design for neurodegenerative disorders and cancer. The chroman-4-one scaffold has been successfully utilized to develop selective SIRT2 inhibitors.

Synthesis of 2-Alkyl-4,4-dimethylchroman-4-ones

A highly efficient, one-step procedure for synthesizing chroman-4-ones involves a base-mediated aldol condensation followed by an intramolecular oxa-Michael addition, often accelerated by microwave irradiation.[4] To create the 4,4-dimethyl variant, the synthesis would start with a phenol precursor already containing a gem-dimethyl group at the appropriate position relative to the hydroxyl group.

Causality Behind the Experimental Choices: The reaction begins with a crossed aldol condensation between a 2'-hydroxyacetophenone derivative and an aldehyde. The use of a hindered base like diisopropylamine (DIPA) promotes the desired condensation while minimizing self-condensation of the aldehyde. Microwave irradiation is employed to drastically reduce reaction times and improve yields by providing rapid and uniform heating. The reaction proceeds via an intermediate chalcone, which then undergoes a spontaneous intramolecular oxa-Michael addition (cyclization) to form the stable six-membered chroman-4-one ring.

Experimental Protocol: General Synthesis of a 2-Alkyl-4,4-dimethylchroman-4-one

This protocol is a proposed method based on established procedures for analogous chroman-4-ones.[4][5]

Materials:

  • 1-(2-hydroxy-3,3-dimethylphenyl)ethan-1-one (or similar precursor)

  • Appropriate aldehyde (e.g., pentanal)

  • Diisopropylamine (DIPA)

  • Ethanol

  • Microwave reactor

Procedure:

  • In a microwave-safe reaction vessel, combine the 2'-hydroxyacetophenone precursor (1.0 eq.), the desired aldehyde (1.2 eq.), and diisopropylamine (DIPA, 0.2 eq.) in ethanol.

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the mixture at 160-170 °C for 1 hour.

  • After cooling, concentrate the reaction mixture under reduced pressure to remove the ethanol.

  • Dissolve the residue in ethyl acetate and wash with 1M HCl, followed by water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography using a hexane:ethyl acetate gradient to yield the pure 2-alkyl-4,4-dimethylchroman-4-one.

Visualization of Reaction Scheme

Sources

Application Notes & Protocols: Leveraging 4,4-Dimethylchroman Derivatives as Advanced Fluorescent Probes

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 4,4-dimethylchroman scaffold represents a privileged structure in the development of small-molecule fluorescent probes. The gem-dimethyl substitution at the C4 position sterically locks the chroman ring, enhancing photostability and providing a robust framework for designing environmentally sensitive fluorophores. These probes are engineered to exhibit significant changes in their photophysical properties—such as fluorescence intensity, lifetime, and emission wavelength—in response to specific changes in their microenvironment. This guide provides an in-depth exploration of the principles, applications, and detailed protocols for using 4,4-dimethylchroman derivatives to investigate complex biological systems. We focus on their utility as sensors for micro-viscosity and pH, offering researchers, scientists, and drug development professionals a comprehensive resource for employing these powerful tools in cellular imaging and analysis.

Fundamental Principles of 4,4-Dimethylchroman Probes

The Core Scaffold: A Marriage of Stability and Sensitivity

The 4,4-dimethylchroman core is an oxygen-containing heterocycle that serves as an excellent building block for fluorescent probes[1]. The key to its utility lies in the gem-dimethyl group, which provides steric hindrance that can prevent non-radiative decay pathways, thus enhancing the fluorescence quantum yield. This stable core is typically functionalized with an electron-donating group (D) and an electron-withdrawing group (A) to create a D-π-A system.

This electronic arrangement is the basis for the probe's sensitivity, which primarily operates via an Intramolecular Charge Transfer (ICT) mechanism[2][3]. Upon excitation with light, an electron is promoted from the donor to the acceptor, creating a charge-separated excited state. The energy of this excited state, and thus the color of the emitted light, is highly sensitive to the surrounding environment.

Mechanism of Environmental Sensing
  • Viscosity Sensing: Many 4,4-dimethylchroman probes designed for viscosity are "molecular rotors."[4] In low-viscosity environments, the electron-acceptor part of the molecule can freely rotate. This rotation provides a non-radiative pathway for the excited state to return to the ground state, effectively quenching fluorescence. In high-viscosity environments, this intramolecular rotation is restricted, forcing the molecule to decay via fluorescence and "turning on" a bright signal[4][5]. The fluorescence intensity or lifetime, therefore, correlates directly with the local viscosity.

  • pH Sensing: For pH sensing, the probe incorporates an acidic or basic moiety that can be protonated or deprotonated. This chemical modification alters the electron-donating or -withdrawing strength of the attached group, thereby modulating the ICT process[6]. This change results in a distinct shift in the absorption or emission spectrum, allowing for ratiometric pH measurements, which are highly reliable as they correct for variations in probe concentration and instrumental factors[7][8].

Photophysical Properties

The specific photophysical characteristics of a 4,4-dimethylchroman probe can be finely tuned through chemical synthesis[9][10][11]. Key parameters are summarized in the table below for hypothetical, representative probes designed for specific applications.

Probe Example Target Analyte Ex (nm) Em (nm) Stokes Shift (nm) Quantum Yield (Φ) Key Features
ViscoChrom-620 Viscosity~488~620~132Low (~0.05) in low viscosity; High (>0.5) in high viscosityLarge turn-on response; Red-shifted emission minimizes autofluorescence.
pHChrom-Ratio pH (Acidic)~405 / ~490~520>115~0.6Ratiometric response; Suitable for lysosomal pH mapping.[7]
MitoChrom-Red Mitochondria~561~600~39~0.7Cationic moiety for mitochondrial targeting; High photostability.

General Experimental Workflow

The successful application of 4,4-dimethylchroman probes involves a systematic workflow from initial probe selection to final data interpretation. This process ensures reproducibility and minimizes artifacts. Robust experimental design requires careful validation and the use of appropriate controls at each stage[12][13][14].

G General Workflow for Fluorescent Probe Imaging cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experiment cluster_acq Phase 3: Acquisition & Analysis A Cell Culture & Seeding (Plate on glass-bottom dishes) C Cell Staining (Incubate cells with probe) A->C B Probe Preparation (Prepare stock & working solutions) B->C D Induce Biological Change (e.g., add drug, change media) C->D E Image Acquisition (Confocal / FLIM Microscopy) D->E Live-cell imaging F Image Processing (Background subtraction, registration) E->F G Quantitative Analysis (Intensity, Ratiometric, or Lifetime Analysis) F->G H Data Interpretation & Statistical Analysis G->H

Caption: High-level overview of the experimental pipeline for using fluorescent probes.

Detailed Experimental Protocols

Protocol 1: Live-Cell Imaging of Mitochondrial Viscosity

Principle: This protocol uses ViscoChrom-620 , a molecular rotor that targets mitochondria, to visualize changes in mitochondrial viscosity in response to a cellular stressor. Increased viscosity, often associated with cellular dysfunction, will restrict the rotor's movement and lead to a significant increase in fluorescence intensity[15].

Materials:

  • HeLa cells (or other adherent cell line)

  • Glass-bottom 35 mm dishes

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS), sterile

  • ViscoChrom-620 stock solution (1 mM in anhydrous DMSO)

  • CCCP (carbonyl cyanide m-chlorophenyl hydrazone) stock solution (10 mM in DMSO) for positive control

  • Live-cell imaging buffer (e.g., HBSS)[16]

  • Confocal microscope with environmental chamber (37°C, 5% CO₂)

Step-by-Step Procedure:

  • Cell Preparation: 24-48 hours prior to imaging, seed HeLa cells onto glass-bottom dishes to achieve 60-70% confluency on the day of the experiment.

  • Probe Preparation: Prepare a 1 µM working solution of ViscoChrom-620 by diluting the 1 mM stock solution in pre-warmed complete growth medium. Vortex briefly to mix.

  • Cell Staining: Aspirate the growth medium from the cells and wash once with 2 mL of pre-warmed PBS.

  • Add 1 mL of the 1 µM ViscoChrom-620 working solution to the cells.

  • Incubate for 30 minutes in a cell culture incubator (37°C, 5% CO₂).

  • Washing: Aspirate the staining solution and wash the cells twice with 2 mL of pre-warmed live-cell imaging buffer to remove excess probe and reduce background fluorescence[16][17].

  • Add 2 mL of fresh live-cell imaging buffer to the dish.

  • Imaging (Baseline): Place the dish on the confocal microscope stage. Allow the temperature to equilibrate for 5 minutes.

  • Acquire baseline images using a 488 nm laser for excitation and collecting emission from 580-660 nm. Use minimal laser power to prevent phototoxicity[13][18].

  • Induction and Time-Lapse Imaging: To induce a viscosity change, add CCCP to a final concentration of 10 µM. This agent disrupts mitochondrial membrane potential and is known to increase mitochondrial viscosity.

  • Immediately begin time-lapse imaging, acquiring an image every 2 minutes for 30-60 minutes to monitor the change in fluorescence intensity.

Expected Results: Upon addition of CCCP, a time-dependent increase in fluorescence intensity should be observed within the mitochondria, indicating an increase in local viscosity.

Self-Validating Controls:

  • Negative Control: Image cells stained with ViscoChrom-620 but treated with vehicle (DMSO) instead of CCCP. No significant change in fluorescence should be observed.

  • Unstained Control: Image unstained cells under the same imaging conditions to assess the level of cellular autofluorescence.[19]

Protocol 2: Ratiometric Measurement of Lysosomal pH

Principle: This protocol employs pHChrom-Ratio , a probe that accumulates in acidic lysosomes and exhibits a pH-dependent shift in its excitation spectrum. By acquiring images at two different excitation wavelengths, a ratio can be calculated that accurately reflects lysosomal pH, independent of probe concentration[7].

Materials:

  • pHChrom-Ratio stock solution (1 mM in DMSO)

  • Live-cell imaging buffer

  • Chloroquine or Bafilomycin A1 (lysosomal pH neutralizing agents)

  • Confocal microscope capable of rapid sequential excitation channel acquisition

Step-by-Step Procedure:

  • Cell Preparation & Staining: Follow steps 1-7 from Protocol 1, using pHChrom-Ratio at a final concentration of 2 µM for a 20-minute incubation.

  • Imaging Setup: Place the dish on the microscope stage. Set up a sequential image acquisition protocol.

    • Channel 1 (pH-insensitive): Excite at 490 nm, collect emission at 510-550 nm.

    • Channel 2 (pH-sensitive): Excite at 405 nm, collect emission at 510-550 nm.

  • Baseline Imaging: Acquire baseline ratiometric images of the resting cells.

  • pH Calibration (Optional but Recommended): To create a pH calibration curve, treat stained cells with a buffer containing nigericin (a protonophore) at various known pH values (e.g., from 4.0 to 6.5) and acquire ratiometric images at each pH point.

  • Experimental Measurement: To observe a change, treat cells with Chloroquine (50 µM final concentration) to neutralize lysosomal pH.

  • Acquire time-lapse ratiometric images every 5 minutes for 30 minutes.

Expected Results: In healthy cells, the ratio of (Intensity at Ex 405 nm) / (Intensity at Ex 490 nm) will be low, indicating acidic lysosomes. Upon adding chloroquine, this ratio will increase as the lysosomal pH rises towards neutral.

Self-Validating Controls:

  • Positive Control: Treat cells with Bafilomycin A1, a known V-ATPase inhibitor, to confirm the probe responds to lysosomal pH elevation.

  • Spectral Control: Image singly-labeled samples to confirm minimal bleed-through between channels if other fluorophores are used.[13]

Data Analysis Workflow

Proper analysis is critical to extract meaningful quantitative data from fluorescence images. The workflow involves initial processing to clean up the images, followed by specific calculations depending on the probe's mechanism.

G Quantitative Image Analysis Workflow cluster_proc Step 1: Pre-processing cluster_quant Step 2: Quantification A Raw Image Acquisition (e.g., .lif, .czi, .nd2) B Background Subtraction A->B C Thresholding & Segmentation (Define Regions of Interest - ROIs) B->C D1 Intensity Analysis (Measure mean intensity in ROIs) For ViscoChrom-620 C->D1 D2 Ratiometric Analysis (Calculate pixel-by-pixel ratio of Ch1/Ch2) For pHChrom-Ratio C->D2 D3 Lifetime Analysis (FLIM) (Fit fluorescence decay curves) For advanced viscosity probes C->D3 E Data Export & Statistical Analysis (Plot data, perform t-tests, ANOVA) D1->E D2->E D3->E

Caption: A structured workflow for processing and quantifying fluorescence microscopy data.

Troubleshooting Common Issues

Even with robust protocols, challenges can arise. This section addresses common problems encountered during fluorescent probe imaging.[17][18][19][20][21]

Problem Potential Cause(s) Recommended Solution(s)
Weak or No Signal - Probe concentration too low.- Incubation time too short.- Incorrect filter/laser settings.- Fluorophore has photobleached.- Titrate probe concentration (e.g., 0.5-5 µM).- Optimize incubation time (e.g., 15-60 min).- Verify microscope settings match probe's Ex/Em spectra.[19]- Use minimal laser power and an anti-fade reagent if imaging fixed cells.[16][18]
High Background Fluorescence - Probe concentration too high.- Inadequate washing.- Autofluorescence from cells or medium.- Reduce probe concentration.- Increase the number and duration of wash steps.[17][21]- Image in phenol red-free medium.- Acquire an image of unstained cells and use it for background subtraction.
Non-specific Staining - Probe aggregation at high concentrations.- Probe is binding to unintended cellular components.- Ensure the probe stock is fully dissolved in DMSO before diluting.- Lower the final staining concentration.- Validate probe localization with a co-stain using a known organelle marker (e.g., MitoTracker for mitochondria).
Cell Death / Phototoxicity - Prolonged exposure to high-intensity light.- Probe is cytotoxic at the working concentration.- Reduce laser power and/or exposure time.- Increase time interval between acquisitions in time-lapse experiments.- Perform a dose-response experiment to determine the optimal, non-toxic probe concentration.[18]

References

  • Hoffman, R.M. (Ed.). (2012). In Vivo Cellular Imaging Using Fluorescent Proteins: Methods and Protocols. Springer Science & Business Media. [Link]

  • Anticancer Research. (2013). In Vivo Cellular Imaging Using Fluorescent Proteins. Methods and Protocols. Anticancer Research, 33(8), 3521. [Link]

  • Drug Discovery And Development. (2019). How Fluorescent Probes Can Enhance Drug Delivery. [Link]

  • Royal Society of Chemistry. (n.d.). Fluorescent Probes in Medicinal Chemistry. [Link]

  • ACS Publications. (n.d.). Evaluating and Validating the Fluorescent Probe Methodology for Measuring the Effective Hydrophobicity of Protein, Protein Hydrolyzate, and Amino Acid. Journal of Agricultural and Food Chemistry. [Link]

  • MDPI. (n.d.). Special Issue : Fluorescent Probes in Pharmaceutical and Drug Design Applications. Molecules. [Link]

  • Creative Bioarray. (n.d.). Troubleshooting in Fluorescent Staining. [Link]

  • Klymchenko, A. S. (2023). Fluorescent Probes as a Tool in Diagnostic and Drug Delivery Systems. PubMed. [Link]

  • ResearchGate. (2022). Evaluating and Validating the Fluorescent Probe Methodology for Measuring the Effective Hydrophobicity of Protein, Protein Hydrolyzate, and Amino Acid. [Link]

  • LI-COR Biosciences. (2018). The Pivotal Role of Validation in Optical Probe Development. [Link]

  • KEYENCE. (n.d.). Top 10 Microscopy Troubleshooting Tips for Clearer Fluorescence Images. [Link]

  • National Institutes of Health (NIH). (2019). Designing a rigorous microscopy experiment: Validating methods and avoiding bias. [Link]

  • National Institutes of Health (NIH). (n.d.). Viscosity-Sensitive Solvatochromic Fluorescent Probes for Lipid Droplets Staining. [Link]

  • Semantic Scholar. (2017). Fluorescence In Situ Hybridization Probe Validation for Clinical Use. [Link]

  • YouTube. (2019). Fluorescent microscopy troubleshooting: high background. [Link]

  • National Institutes of Health (NIH). (n.d.). A Red-Emission Fluorescent Probe with Large Stokes Shift for Detection of Viscosity in Living Cells and Tumor-Bearing Mice. [Link]

  • Royal Society of Chemistry. (n.d.). A minireview of viscosity-sensitive fluorescent probes: design and biological applications. Journal of Materials Chemistry B. [Link]

  • Lirias. (n.d.). SYNTHESIS OF NOVEL ORGANOBORON CHROMOPHORES AND THEIR PHOTOPHYSICAL PROPERTIES EVALUATION. [Link]

  • Royal Society of Chemistry. (n.d.). Ratiometric Fluorescent Probes for pH Mapping in Cellular Organelles. [Link]

  • ResearchGate. (2022). Viscosity-Responsive Cell-Membrane-Anchored Fluorescent Probe for Visualization of Tumor Cell Membranes and Tumors. [Link]

  • TCU Digital Repository. (2024). THE DESIGN AND SYNTHESIS OF FLUORESCENT DYES AS ENVIRONMENT-SENSITIVE MOLECULAR PROBES. [Link]

  • MDPI. (n.d.). A Review of Fluorescent pH Probes: Ratiometric Strategies, Extreme pH Sensing, and Multifunctional Utility. [Link]

  • PubMed. (2013). Fluorescent materials for pH sensing and imaging based on novel 1,4-diketopyrrolo-[3,4-c]pyrrole dyes. [Link]

  • ResearchGate. (2012). Organocatalytic Fluorogenic Synthesis of Chromenes. [Link]

  • Royal Society of Chemistry. (n.d.). Current developments in the synthesis of 4-chromanone-derived compounds. Organic & Biomolecular Chemistry. [Link]

  • ResearchGate. (2005). 2-(4-(Dimethylamino)phenyl)-3-hydroxy-4H-chromene-4-one: A H-bond-sensitive fluorescent probe for investigating binary mixtures of organic solvents. [Link]

  • National Institutes of Health (NIH). (2023). Designing a green-emitting viscosity-sensitive 4,4-difluoro-4-bora-3a,4a-diaza-s-indacene (BODIPY) probe for plasma membrane viscosity imaging. [Link]

  • ResearchGate. (2023). Evaluation of 4,4'-Diaminodiphenylmethane as a Platform for Proton, pH, and Metal Ion Responsive Fluorescent Probe. [Link]

  • PubMed. (2022). Ratiometric Fluorescent pH Sensor Based on a Tunable Multivariate Covalent Organic Framework. [Link]

  • UniCA IRIS. (2021). Synthesis and Photophysical Properties of Fluorescent 6-Aryl-D-π-A Coumarin Derivatives. [Link]

  • PubMed Central. (n.d.). Synthesis and Media-Dependent Photochromic Properties of Diarylindene Derivatives. [Link]

  • PubMed. (n.d.). Photophysics and photochemical studies of 1,4-dihydropyridine derivatives. [Link]

  • PubMed. (2019). Switchable Solvatochromic Probes for Live-Cell Super-resolution Imaging of Plasma Membrane Organization. [Link]

  • PubMed. (n.d.). Photochemical and Photobiological Properties of 4,5'-dimethylpsoralen, a Bifunctional Contaminant of Synthetic 4,5'-dimethylangelicin. [Link]

  • ResearchGate. (n.d.). Structures of substituted 2,2-dimethylchroman-4-one derivatives studied in this work. [Link]

  • National Institutes of Health (NIH). (2022). Progress of Dicyanomethylene-4H-Pyran Derivatives in Biological Sensing Based on ICT Effect. [Link]

Sources

Unambiguous ¹H and ¹³C NMR Assignment of Substituted 4,4-Dimethylchroman Scaffolds: A Comprehensive Spectroscopic Guide

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers and Drug Development Professionals

Abstract: The 4,4-dimethylchroman core is a privileged scaffold in medicinal chemistry and natural product synthesis. Its rigid structure and substitution potential make it a valuable building block for developing novel therapeutic agents. Unambiguous structural characterization is paramount for establishing structure-activity relationships (SAR) and ensuring intellectual property. This application note provides a detailed, field-proven guide for the complete ¹H and ¹³C NMR spectral assignment of substituted 4,4-dimethylchroman derivatives. We detail a systematic approach integrating one-dimensional (¹H, ¹³C, DEPT-135) and two-dimensional (COSY, HSQC, HMBC, NOESY) NMR experiments, explaining the causality behind each step. This guide is designed to empower researchers, scientists, and drug development professionals to confidently elucidate the precise structure of these important molecules.

Introduction: The Significance of the Chroman Scaffold

The chroman ring system is a core structural motif in a vast array of biologically active compounds, including vitamins (e.g., Vitamin E) and flavonoids. The introduction of a gem-dimethyl group at the C4 position imparts conformational rigidity and unique steric properties, making the 4,4-dimethylchroman scaffold a compelling starting point for drug design. Accurate and complete assignment of all proton and carbon signals is the foundational step in molecular characterization, preceding any further biological or chemical studies.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the complete structural elucidation of organic molecules in solution.[1][2][3] While 1D NMR provides initial insights, complex substitution patterns and signal overlap often necessitate a suite of 2D NMR experiments to resolve ambiguities and establish definitive connectivity.[4][5][6] This guide presents a logical workflow, using a representative example of a 6-substituted 4,4-dimethylchroman, to demonstrate the power of this integrated approach.

Experimental Design and Protocols

The quality of NMR data is fundamentally dependent on meticulous sample preparation and the logical selection of spectroscopic experiments.[7]

Protocol: NMR Sample Preparation

A properly prepared sample is critical for acquiring high-resolution spectra and minimizing artifacts.[8][9]

Objective: To prepare a homogeneous, particulate-free solution of the analyte in a suitable deuterated solvent at an optimal concentration.

Materials:

  • Analyte (substituted 4,4-dimethylchroman): 5-20 mg

  • High-quality 5 mm NMR tube

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃)

  • Pipette or syringe

  • Vortex mixer

Step-by-Step Procedure:

  • Weighing the Sample: Accurately weigh 5-10 mg of the compound for ¹H and most 2D NMR experiments. For a dedicated ¹³C NMR spectrum, a higher concentration of 15-30 mg is recommended to achieve a good signal-to-noise ratio in a reasonable time.[7][8]

  • Solvent Selection: Choose a deuterated solvent that completely dissolves the analyte. CDCl₃ is a common choice for nonpolar to moderately polar organic compounds. The deuterium signal from the solvent is used by the spectrometer to "lock" the magnetic field, ensuring stability during acquisition.[7][9]

  • Dissolution: Transfer the weighed sample into a clean, small vial. Add approximately 0.6-0.7 mL of the deuterated solvent.[8] Gently vortex the mixture until the solid is fully dissolved. Visually inspect for any suspended particles. If present, filter the solution through a small plug of cotton wool in a Pasteur pipette directly into the NMR tube.

  • Transfer to NMR Tube: Carefully transfer the clear solution into the NMR tube. The optimal sample height should be between 4.0 and 5.0 cm, ensuring it resides within the active detection region of the NMR probe.[7][9]

  • Capping and Cleaning: Cap the NMR tube securely. Wipe the outside of the tube with a lint-free tissue (e.g., Kimwipe) moistened with isopropanol or ethanol to remove any dust or fingerprints, which can interfere with the spinning and shimming process.

NMR Data Acquisition Workflow

A sequential and logical approach to data acquisition ensures that information from simpler experiments informs the setup and interpretation of more complex ones.

G cluster_prep Phase 1: Preparation cluster_1D Phase 2: 1D Experiments cluster_2D Phase 3: 2D Correlation Experiments cluster_final Phase 4: Final Assignment SamplePrep Sample Preparation H1 ¹H NMR (Proton Scaffolding) SamplePrep->H1 C13 ¹³C{¹H} & DEPT-135 (Carbon Backbone & Multiplicity) H1->C13 COSY COSY (¹H-¹H Connectivity) C13->COSY HSQC HSQC (¹J C-H Correlation) COSY->HSQC HMBC HMBC (ⁿJ C-H Long-Range Correlation) HSQC->HMBC NOESY NOESY / ROESY (Through-Space Proximity) HMBC->NOESY Assignment Complete Structure & Assignment Table NOESY->Assignment

Caption: Logical workflow for NMR data acquisition and analysis.

Data Analysis and Assignment: A Case Study

To illustrate the process, we will use a hypothetical molecule: 6-methoxy-4,4-dimethylchroman .

Caption: Structure of 6-methoxy-4,4-dimethylchroman with atom numbering.

Analysis of 1D NMR Spectra (¹H, ¹³C, DEPT-135)
  • ¹H NMR: This spectrum provides the first overview of the proton environments. We expect to see signals for the aromatic protons, the methoxy group, the two methylene groups of the chroman ring, and the two equivalent methyl groups. Integration will confirm the number of protons in each environment, and splitting patterns (multiplicity) will give initial clues about neighboring protons.[10]

  • ¹³C NMR: This proton-decoupled spectrum shows one signal for each unique carbon atom. The chemical shift values indicate the type of carbon (e.g., aromatic, aliphatic, ether-linked).[11][12] Quaternary carbons are typically observed as weaker signals.[11]

  • DEPT-135 (Distortionless Enhancement by Polarization Transfer): This experiment is crucial for determining carbon multiplicity. It displays CH and CH₃ signals as positive peaks and CH₂ signals as negative peaks. Quaternary carbons are not observed.

Expected 1D Data Interpretation:

  • Aromatic Region (¹H): Three signals corresponding to H-5, H-7, and H-8. Their splitting patterns will be characteristic of a 1,2,4-trisubstituted benzene ring.

  • Aliphatic Region (¹H): A singlet for the methoxy group (OCH₃), two triplets for the diastereotopic protons at C-2 and C-3, and a strong singlet for the two equivalent methyl groups at C-4.

  • ¹³C & DEPT-135: Will confirm the presence of three CH carbons in the aromatic region, one OCH₃, two CH₂ groups, one quaternary carbon (C-4), and one CH₃ group (representing the two equivalent methyls).

Analysis of 2D NMR Spectra

Two-dimensional NMR is essential for assembling the molecular fragments identified in the 1D spectra.[4][5]

  • COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, typically over two or three bonds (²JHH, ³JHH).[4]

    • Causality: We run COSY to establish the spin systems. A clear correlation will be observed between the protons at C-2 and C-3, confirming their connectivity in the dihydropyran ring. Correlations between the aromatic protons will confirm their relative positions (e.g., H-7 coupled to H-8).

  • HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton signal with the signal of the carbon to which it is directly attached (¹JCH).[13][14][15]

    • Causality: HSQC provides an unambiguous link between the ¹H and ¹³C data. Each cross-peak definitively assigns a proton to its carbon. For example, the proton signal at ~4.2 ppm (H-2) will correlate to the carbon signal at ~65 ppm (C-2). This is far more sensitive than a 1D ¹³C experiment.[14]

  • HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical experiment for elucidating the overall carbon skeleton. It shows correlations between protons and carbons that are two or three bonds away (²JCH, ³JCH).[13][16][17]

    • Causality: HMBC connects the molecular fragments. The absence of direct one-bond correlations allows for the clear observation of long-range couplings, which are essential for identifying quaternary carbons and linking different spin systems.

Caption: Key HMBC correlations for structural assembly.

Key HMBC Correlations for 6-methoxy-4,4-dimethylchroman:

  • H-11 (gem-dimethyl) → C-4, C-3, C-4a: This is a cornerstone correlation. The strong singlet of the methyl protons will show correlations to the quaternary carbon they are attached to (C-4), the adjacent methylene carbon (C-3), and the aromatic carbon (C-4a). This definitively links the gem-dimethyl group to the rest of the chroman ring.

  • H-2 → C-3, C-4, C-8a: The protons at C-2 will correlate to the adjacent C-3, the gem-dimethyl substituted C-4, and across the ether linkage to the aromatic carbon C-8a, confirming the fusion of the pyran and benzene rings.

  • H-5 → C-4a, C-7, C-8a: The aromatic proton H-5 will show correlations to adjacent carbons and, importantly, to the quaternary carbon C-4a, locking in the aliphatic portion's connection point.

  • H-12 (methoxy) → C-6: The methoxy protons will show a strong 3-bond correlation to the aromatic carbon C-6, confirming the position of this substituent.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of their through-bond connectivity.[18][19][20]

    • Causality: NOESY is used to confirm assignments and probe stereochemistry. The intensity of a NOESY cross-peak is inversely proportional to the sixth power of the distance between the protons. For small molecules, ROESY is often preferred as it avoids the complication of zero or negative NOEs.[18]

Caption: Key NOESY correlations confirming spatial proximity.

Key NOESY Correlations:

  • H-5 ↔ H-11 (gem-dimethyl): A clear NOE between the aromatic proton at C-5 and the methyl protons confirms their spatial proximity and validates the assignment of H-5.

  • H-3 ↔ H-11 (gem-dimethyl): The methylene protons at C-3 will show a strong NOE to the adjacent methyl groups.

  • H-5 ↔ H-12 (methoxy): An NOE between the aromatic proton H-5 and the methoxy protons at C-6 would provide further confirmation of the substituent's location.

Final Assignment Summary

By integrating the data from all experiments, a complete and unambiguous assignment can be made. The results are best summarized in a table.

Table 1: ¹H and ¹³C NMR Data for 6-methoxy-4,4-dimethylchroman (in CDCl₃, representative values)

PositionAtom¹³C δ (ppm)Multiplicity (DEPT)¹H δ (ppm)MultiplicityKey HMBC CorrelationsKey NOESY Correlations
2C~65.5CH₂~4.21t, J=5.2 HzC-3, C-4, C-8aH-3
3C~42.0CH₂~1.85t, J=5.2 HzC-2, C-4, C-4a, C-11H-2, H-11
4C~35.0C----
4aC~121.5C----
5C~117.0CH~6.80d, J=8.5 HzC-4, C-4a, C-7, C-8aH-11, H-12
6C~154.0C----
7C~115.5CH~6.75dd, J=8.5, 2.5 HzC-5, C-8aH-8, H-12
8C~118.0CH~6.65d, J=2.5 HzC-4a, C-6, C-7H-7
8aC~148.0C----
11C~27.0CH₃~1.35sC-3, C-4, C-4aH-3, H-5
12C~55.8CH₃~3.78sC-6H-5, H-7

Conclusion

The structural elucidation of substituted 4,4-dimethylchromans is achieved through a systematic and integrated NMR spectroscopy workflow. While 1D NMR provides an initial structural overview, the application of 2D techniques like COSY, HSQC, HMBC, and NOESY is indispensable for unambiguous assignment. The HMBC experiment is particularly powerful for defining the core carbon skeleton and placing substituents, while NOESY confirms spatial arrangements. The protocols and analytical logic detailed in this note provide a robust framework for researchers to confidently characterize novel chroman derivatives, accelerating discovery in medicinal chemistry and related fields.

References

  • Alwsci. (2025, July 24). How To Prepare And Run An NMR Sample.
  • Organomation.
  • NMR Sample Prepar
  • Western University.
  • Ga-Yeon Lee, et al. (2012). NMR data collection and analysis protocol for high-throughput protein structure determination. PNAS. [Link]

  • Wikipedia. Two-dimensional nuclear magnetic resonance spectroscopy. [Link]

  • Kessler, H., et al. (2005). Strategies and Tools for Structure Determination of Natural Products Using Modern Methods of NMR Spectroscopy. Helvetica Chimica Acta.
  • Facey, G. (2008). What are Those Positive Peaks in My NOESY Spectrum?. University of Ottawa NMR Facility Blog. [Link]

  • Columbia University NMR Core Facility. HSQC and HMBC. [Link]

  • JEOL. Structural Analysis of Organic Compound Using 2D-NMR Spectrum. [Link]

  • SDSU NMR Facility. Common 2D (COSY, HSQC, HMBC). [Link]

  • Decatur, J. (2018). NOESY and ROESY. University of New Hampshire. [Link]

  • News-Medical.Net. (2019). 2D NMR Spectroscopy: Fundamentals, Methods and Applications. [Link]

  • Leah4sci. (2020). 2D NMR- Worked Example 2 (HSQC and HMBC). YouTube. [Link]

  • Kriwacki, R. W., & Pitner, T. P. (1989). Current aspects of practical two-dimensional (2D) nuclear magnetic resonance (NMR) spectroscopy: applications to structure elucidation. Pharmaceutical Research. [Link]

  • ChemWonders. (2022). Stereochemistry | How to read NOESY spectrum?. YouTube. [Link]

  • Iguchi, D., et al. (2020). Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives. Molecules. [Link]

  • Reddit r/Chempros. (2024). Unexpected NOESY NMR Correlation. [Link]

  • All Things Science. (2020). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. YouTube. [Link]

  • Slideshare. (2024). Essential 2D NMR Techniques: NOESY, HETCOR, and INADEQUATE for Organic Compound Analysis. [Link]

  • Nanalysis. (2019). HSQC – Revealing the direct-bonded proton-carbon instrument. [Link]

  • MDPI. (2020). Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives: Experimental and Theoretical Studies. [Link]

  • ResearchGate. (2020). Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives: Experimental and Theoretical Studies. [Link]

  • Master Organic Chemistry. (2022). 13-C NMR - How Many Signals. [Link]

  • ResearchGate. (2025). 1H and13C NMR spectra of 4,4′-substituted chalcones. [Link]

  • Oregon State University. 13C NMR Chemical Shift. [Link]

  • Chemistry LibreTexts. (2021). 6.6: ¹H NMR Spectra and Interpretation (Part I). [Link]

  • Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. [Link]

  • Lane Lab of Chemistry. (2020). CHM4930 Example Matching Structure with 13C NMR Spectra. YouTube. [Link]

  • PubMed. (2020). Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives: Experimental and Theoretical Studies. [Link]

Sources

Application Note: Elucidating the Structure of 4,4-Dimethylchroman through Electron Ionization Mass Spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the electron ionization (EI) mass spectrometry fragmentation pattern of 4,4-Dimethylchroman (C₁₁H₁₄O, M.W. 162.23 g/mol ). As a member of the chroman family, a core scaffold in many biologically active compounds, understanding its mass spectral behavior is crucial for its identification and structural characterization in complex matrices. This document outlines the primary fragmentation pathways, including the characteristic loss of a methyl group and a key Retro-Diels-Alder (RDA) rearrangement. A detailed, field-proven protocol for acquiring the mass spectrum via Gas Chromatography-Mass Spectrometry (GC-MS) is also provided, aimed at researchers, analytical chemists, and professionals in drug development.

Introduction: The Significance of Chroman Scaffolds

The chroman ring system is a privileged heterocyclic structure found in a vast array of natural products and synthetic molecules, most notably in tocopherols (Vitamin E) and various flavonoids. The substitution pattern on this scaffold dictates its biological activity, making the precise structural elucidation of its derivatives a critical task in medicinal chemistry and natural product research. 4,4-Dimethylchroman, with its characteristic gem-dimethyl group, presents a unique fragmentation profile under electron ionization. Mass spectrometry (MS) is an indispensable tool for this purpose, offering high sensitivity and detailed structural information based on the mass-to-charge ratio (m/z) of the molecule and its fragments.[1] This note serves as an in-depth guide to interpreting these fragmentation patterns and provides a robust methodology for their acquisition.

Foundational Principles of 4,4-Dimethylchroman Fragmentation

Upon entering the ion source of a mass spectrometer, 4,4-Dimethylchroman is bombarded by high-energy electrons (typically 70 eV), leading to the ejection of an electron and the formation of an energetically unstable molecular ion (M•+). This ion rapidly undergoes a series of predictable fragmentation reactions to yield more stable charged fragments. The fragmentation of 4,4-Dimethylchroman is primarily governed by two key structural features: the stable benzylic position and the gem-dimethyl group on the dihydropyran ring.

The principal fragmentation pathways are:

  • Alpha (α)-Cleavage: The loss of one of the methyl groups from the quaternary C4 carbon. This is a highly favored process as it results in a stable tertiary benzylic carbocation.

  • Retro-Diels-Alder (RDA) Reaction: A characteristic fragmentation of six-membered unsaturated cyclic systems.[2][3][4] This concerted reaction involves the cleavage of the dihydropyran ring, providing definitive structural information about the heterocyclic portion of the molecule.

In-Depth Analysis of the Fragmentation Pattern

While a publicly available, authenticated spectrum for 4,4-Dimethylchroman is not readily found in common databases like the NIST WebBook[5][6][7][8], its fragmentation pattern can be confidently predicted based on established mass spectrometry principles and data from analogous chromone and flavonoid structures.[9][10][11] The molecular ion (M•+) is expected at m/z 162 .

Table 1: Predicted Prominent Fragment Ions of 4,4-Dimethylchroman

m/zProposed Fragment IonFragmentation PathwayPredicted Relative Intensity
162[C₁₁H₁₄O]•+Molecular Ion (M•+)Moderate
147[M - CH₃]⁺α-Cleavage: Loss of a methyl radicalHigh (Often the Base Peak)
106[C₇H₆O]•+Retro-Diels-Alder (RDA) ReactionModerate to High
105[C₇H₅O]⁺Loss of H• from the RDA productModerate
91[C₇H₇]⁺Rearrangement to Tropylium ionModerate
77[C₆H₅]⁺Phenyl CationLow to Moderate
Mechanistic Elucidation of Key Fragments
  • The [M - CH₃]⁺ Ion (m/z 147): This is arguably the most characteristic peak. The ionization is believed to occur on the ether oxygen. The subsequent cleavage of a C-C bond at the C4 position expels a methyl radical (•CH₃). The resulting ion at m/z 147 is a tertiary carbocation that is also resonance-stabilized by the adjacent oxygen atom and the benzene ring, making it a very stable and thus abundant fragment. The high stability of this ion often results in it being the base peak in the spectrum.

  • The Retro-Diels-Alder (RDA) Ion (m/z 106): The RDA reaction is a concerted pericyclic reaction that acts as a reversal of the Diels-Alder cycloaddition.[4] In the 4,4-Dimethylchroman molecular ion, this involves the cleavage of the C4a-O and C2-C3 bonds of the heterocyclic ring. This process results in the expulsion of a neutral isobutene molecule (C₄H₈, 56 Da) and the formation of the radical cation of o-quinone methide at m/z 106 . The presence of this ion is a strong indicator of the chroman ring system. This ion can further lose a hydrogen radical to form the ion at m/z 105 .

The diagram below, generated using DOT language, illustrates these dominant fragmentation pathways.

G cluster_path1 α-Cleavage Pathway cluster_path2 RDA Pathway M 4,4-Dimethylchroman M•+ (m/z 162) F147 [M - CH₃]⁺ (m/z 147) (Tertiary Benzylic Cation) M->F147 - •CH₃ F106 [o-Quinone Methide]•+ (m/z 106) M->F106 - C₄H₈ (Isobutene) (Retro-Diels-Alder) F105 [C₇H₅O]⁺ (m/z 105) F106->F105 - •H F91 [C₇H₇]⁺ (Tropylium Ion) F105->F91 - CO, Rearrangement G cluster_prep Phase 1: Preparation cluster_acq Phase 2: Data Acquisition cluster_analysis Phase 3: Data Analysis A Prepare 10 µg/mL 4,4-Dimethylchroman Solution B Inject 1 µL into GC-MS A->B C Separate on DB-5ms Column B->C D Ionize (EI, 70 eV) & Detect Fragments C->D E Extract Mass Spectrum from TIC D->E F Identify M•+ (m/z 162) and Base Peak (m/z 147) E->F G Correlate Fragments to Proposed Pathways (e.g., RDA) F->G H Confirm Structure G->H

Sources

High-throughput screening of a 4,4-Dimethylchroman derivative library

Author: BenchChem Technical Support Team. Date: January 2026

High-Throughput Screening of a 4,4-Dimethylchroman Derivative Library for the Identification of Novel Bioactive Agents

Introduction

The 4,4-dimethylchroman scaffold is a privileged heterocyclic system that has garnered significant attention in medicinal chemistry. Its derivatives have demonstrated a broad spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties.[1][2][3][4][5] The gem-dimethyl substitution at the C4 position can confer conformational rigidity and increased metabolic stability, making this scaffold an attractive starting point for the development of novel therapeutics. High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of large chemical libraries to identify "hit" compounds that modulate a specific biological target or pathway.[6][7][8][9] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on conducting an HTS campaign with a 4,4-dimethylchroman derivative library. We will detail the principles of assay development, provide a step-by-step protocol for a cell-based phenotypic screen, and outline a robust data analysis and hit validation workflow.

The Strategic Imperative for Screening 4,4-Dimethylchroman Libraries

The rationale for screening a 4,4-dimethylchroman library is rooted in the diverse biological activities reported for this class of compounds. For instance, certain derivatives have shown potent cytotoxic effects against various cancer cell lines, suggesting their potential as novel antineoplastic agents.[3][10] Others have demonstrated anti-inflammatory effects, possibly through the modulation of key signaling pathways.[1][4] The goal of an HTS campaign is to systematically and efficiently probe these potential activities across a large and diverse collection of 4,4-dimethylchroman derivatives.

Assay Selection and Development: A Critical First Step

The success of any HTS campaign hinges on the development of a robust and reliable assay.[11][][13][14] The choice between a biochemical (target-based) and a cell-based (phenotypic) assay depends on the specific research question.[15][16][17]

  • Biochemical Assays: These assays are performed in vitro using purified components like enzymes or receptors. They are ideal for identifying compounds that directly interact with a specific molecular target.[15][16]

  • Cell-Based Assays: These assays utilize living cells, providing a more physiologically relevant context by measuring a compound's effect on a cellular process or pathway.[17][18][19]

For this application note, we will focus on a cell-based phenotypic screen designed to identify compounds that inhibit the proliferation of a cancer cell line. This approach is advantageous as it does not require prior knowledge of a specific molecular target and can identify compounds that work through novel mechanisms of action.

Key Considerations for Assay Development:
  • Relevance: The chosen cell line and endpoint should be relevant to the disease of interest.

  • Robustness & Reproducibility: The assay must yield consistent results over time and across different assay plates.[]

  • Signal Window: A clear and significant difference between the signals of the positive and negative controls is crucial.

  • Miniaturization: The assay should be adaptable to a high-density format (e.g., 384- or 1536-well plates) to maximize throughput and minimize reagent consumption.[7][9]

  • Cost-Effectiveness: Reagent costs and automation compatibility are important practical considerations.[]

Experimental Protocol: High-Throughput Cell Viability Screening

This protocol details a fluorescence-based cell viability assay to screen a 4,4-dimethylchroman derivative library for cytotoxic activity against the MCF-7 breast cancer cell line.

Materials and Reagents:
  • MCF-7 human breast adenocarcinoma cell line

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Trypsin-EDTA solution

  • Phosphate-Buffered Saline (PBS)

  • Resazurin-based cell viability reagent (e.g., CellTiter-Blue®)

  • Doxorubicin (positive control)

  • Dimethyl Sulfoxide (DMSO, vehicle control)

  • 4,4-Dimethylchroman derivative library (10 mM stock solutions in DMSO)

  • 384-well clear-bottom, black-walled tissue culture-treated microplates

  • Automated liquid handling systems

  • Plate reader with fluorescence detection capabilities

Step-by-Step Methodology:
  • Compound Library Preparation:

    • Thaw the 4,4-dimethylchroman derivative library.

    • Using an automated liquid handler, prepare intermediate compound plates by diluting the 10 mM stock solutions to 100 µM in DMEM.

    • From the intermediate plates, create final assay plates by dispensing 5 µL of each 100 µM compound solution into the corresponding wells of 384-well plates. This will result in a final screening concentration of 10 µM in a 50 µL final assay volume.

    • Include wells for positive (doxorubicin at a final concentration of 20 µM) and negative (0.1% DMSO) controls on each plate.

  • Cell Seeding:

    • Culture MCF-7 cells to ~80% confluency.

    • Harvest the cells using Trypsin-EDTA and resuspend them in fresh DMEM.

    • Perform a cell count and adjust the cell density to 2 x 10^5 cells/mL.

    • Using an automated dispenser, seed 45 µL of the cell suspension (9,000 cells) into each well of the 384-well assay plates containing the pre-dispensed compounds.

  • Incubation:

    • Incubate the assay plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Viability Assay:

    • After the incubation period, allow the plates to equilibrate to room temperature for 30 minutes.

    • Add 10 µL of the resazurin-based cell viability reagent to each well.

    • Incubate the plates for 2-4 hours at 37°C, protected from light.

    • Measure the fluorescence intensity using a plate reader (Excitation: ~560 nm, Emission: ~590 nm).

Data Analysis and Hit Identification

A systematic data analysis workflow is essential to identify genuine hits from the large datasets generated during an HTS campaign.[20][21][22]

Data Normalization and Quality Control:
  • Normalization: The raw fluorescence data from each well is normalized to the plate-specific controls to account for plate-to-plate variability. The percentage of inhibition is calculated using the following formula: % Inhibition = 100 * (1 - (Signal_compound - Mean_Signal_positive_control) / (Mean_Signal_negative_control - Mean_Signal_positive_control))

  • Quality Control (QC): The robustness of the assay is assessed for each plate using the Z'-factor.[23] A Z'-factor between 0.5 and 1.0 indicates an excellent assay suitable for HTS. Z' = 1 - (3 * (SD_positive_control + SD_negative_control)) / |Mean_positive_control - Mean_negative_control|

Primary Hit Selection:
  • A "hit" is defined as a compound that exhibits a statistically significant and reproducible effect in the primary screen.

  • A common approach is to set a hit threshold based on the mean and standard deviation (SD) of the sample data. For example, compounds that result in a percentage of inhibition greater than three times the standard deviation of the plate median can be considered primary hits.

Hit Confirmation and Triage:
  • Primary hits must be re-tested to confirm their activity and rule out false positives.[24][25][26][27]

  • Confirmatory Screen: Re-test the primary hits in triplicate at the same concentration used in the initial screen.

  • Dose-Response Analysis: Confirmed hits are then subjected to dose-response analysis to determine their potency (e.g., IC50 value).[28][29][30] This involves testing the compounds over a range of concentrations (typically in a 10-point dilution series).

Sample Data Presentation:

Table 1: Primary HTS Results for a Subset of 4,4-Dimethylchroman Derivatives

Compound ID% Inhibition (Plate 1)% Inhibition (Plate 2)Average % InhibitionHit Status
DMC-0018.29.58.85Non-Hit
DMC-00265.768.166.9Primary Hit
DMC-00312.310.911.6Non-Hit
DMC-0045.67.16.35Non-Hit
DMC-00572.475.073.7Primary Hit

Table 2: Dose-Response Data for Confirmed Hits

Compound IDIC50 (µM)Hill Slope
DMC-0022.51.1
DMC-0050.81.3

Visualization of Workflows and Pathways

HTS Workflow Diagram

HTS_Workflow cluster_0 Primary Screen cluster_1 Hit Validation Compound_Library 4,4-Dimethylchroman Library Primary_Assay Cell Viability Assay (Single Concentration) Compound_Library->Primary_Assay Data_Analysis Normalization & QC (Z'-factor) Primary_Assay->Data_Analysis Hit_Identification Primary Hit Selection Data_Analysis->Hit_Identification Hit_Confirmation Confirmatory Screen (Triplicate) Hit_Identification->Hit_Confirmation Primary Hits Dose_Response Dose-Response Analysis (IC50) Hit_Confirmation->Dose_Response Secondary_Assays Secondary & Orthogonal Assays Dose_Response->Secondary_Assays SAR_Analysis Structure-Activity Relationship (SAR) Secondary_Assays->SAR_Analysis

Caption: High-Throughput Screening and Hit Validation Workflow.

Hypothetical Signaling Pathway Modulation

Signaling_Pathway cluster_pathway Apoptosis Pathway DMC_Compound 4,4-Dimethylchroman Hit (e.g., DMC-005) Pro_Apoptotic Pro-Apoptotic Proteins (Bax, Bak) DMC_Compound->Pro_Apoptotic Activates Mitochondrion Mitochondrion Pro_Apoptotic->Mitochondrion Cytochrome_C Cytochrome c Release Mitochondrion->Cytochrome_C Caspase_9 Caspase-9 Activation Cytochrome_C->Caspase_9 Caspase_3 Caspase-3 Activation Caspase_9->Caspase_3 Apoptosis Apoptosis Caspase_3->Apoptosis

Caption: Potential Mechanism of Action via Apoptosis Induction.

Hit Triage and Validation Cascade

Hit_Validation_Cascade Primary_Hits Primary Hits from HTS (~1-2% of library) Confirmed_Hits Confirmed Hits (Re-tested in primary assay) Primary_Hits->Confirmed_Hits Confirmation Screen Potent_Hits Potent Hits (IC50 < 10 µM) Confirmed_Hits->Potent_Hits Dose-Response Selective_Hits Selective Hits (Inactive in counter-screens) Potent_Hits->Selective_Hits Counter-Screening & Orthogonal Assays Validated_Leads Validated Lead Series (Confirmed in secondary assays) Selective_Hits->Validated_Leads SAR & Mechanistic Studies

Caption: A logical cascade for hit triage and validation.

Conclusion and Future Directions

This application note has outlined a comprehensive and robust framework for conducting a high-throughput screen of a 4,4-dimethylchroman derivative library. By following the detailed protocols for assay development, execution, and data analysis, researchers can effectively identify and validate novel bioactive compounds. The identified hits from such a campaign can serve as valuable starting points for lead optimization programs, ultimately contributing to the discovery of new therapeutics. Future work should focus on elucidating the mechanism of action of the validated hits and exploring their structure-activity relationships to guide the design of more potent and selective analogs.

References

  • Mesa-T, C., et al. (2020). High-Throughput Screening: today's biochemical and cell-based approaches. Drug Discovery Today, 25(10), 1807-1821. Available from: [Link]

  • Hansel, C. S., et al. (2021). A workflow for high-throughput screening, data analysis, processing, and hit identification. SciLifeLab Publications. Available from: [Link]

  • Inglese, J., Shamu, C. E., & Guy, R. K. (2007). Reporting data from high-throughput screening of small-molecule libraries. Nature Chemical Biology, 3(8), 438-441. Available from: [Link]

  • Gorsia, D. D., et al. (2016). High throughput screening of small molecule library: procedure, challenges and future. Journal of Pharmaceutical Negative Results, 7(2), 70-76. Available from: [Link]

  • Lazo, J. S., & Sharlow, E. R. (2016). Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening. Current Protocols in Pharmacology, 74, 9.1.1-9.1.25. Available from: [Link]

  • Genedata. (n.d.). High-Throughput Screening. Genedata Screener. Available from: [Link]

  • Vipergen. (n.d.). Hit Identification. Available from: [Link]

  • Mesa-T, C., et al. (2020). High-Throughput Screening: today's biochemical and cell-based approaches. Request PDF. Available from: [Link]

  • The Herbert Wertheim UF Scripps Institute for Biomedical Innovation & Technology. (n.d.). High-Throughput Molecular Screening Center. Available from: [Link]

  • O'Connell, K. M., et al. (2011). High-Throughput Screening of Small Molecule Libraries using SAMDI Mass Spectrometry. ACS Combinatorial Science, 13(4), 416-420. Available from: [Link]

  • Guha, R., et al. (2013). An informatic pipeline for managing high-throughput screening experiments and analyzing data from stereochemically diverse libraries. Journal of Cheminformatics, 5(1), 1. Available from: [Link]

  • Gilbert, A. M., et al. (2017). A pragmatic approach to hit validation following biochemical high-throughput screening. Drug Discovery World. Available from: [Link]

  • Parham, F., et al. (2009). Dose-Response Modeling of High-Throughput Screening Data. Journal of Biomolecular Screening, 14(10), 1216-1227. Available from: [Link]

  • BMG LABTECH. (2022). Cell-based assays on the rise. Available from: [Link]

  • Evotec. (2024). How To Optimize Your Hit Identification Strategy. Available from: [Link]

  • Ho, C. T., et al. (2015). Cell-Based Assays in High-Throughput Screening for Drug Discovery. Journal of Food and Drug Analysis, 23(2), 169-176. Available from: [Link]

  • Eurofins Discovery. (n.d.). HTS Follow-Up and Hit-to-Lead Initiation: Computational Approaches for Lead Identification. Available from: [Link]

  • KNIME. (2020). SciLifeLab & KNIME Help Labs Asses Raw Data from HTS. Available from: [Link]

  • Parham, F., et al. (2009). Dose-Response Modeling of High-Throughput Screening Data. ResearchGate. Available from: [Link]

  • DiVA portal. (n.d.). Active dose selection and dose-response modeling for quantitative high-throughput screening (qHTS). Available from: [Link]

  • Anticancer Research. (2010). A Practical Guide to Assay Development and High-Throughput Screening in Drug Discovery. Anticancer Research, 30(1), 269. Available from: [Link]

  • protocols.io. (2019). 16 High Throughput Screening with Fluorescent Probe. Available from: [Link]

  • Scheel, A. H., et al. (2018). Comprehensive analysis of high-throughput screens with HiTSeekR. Nucleic Acids Research, 46(1), e1. Available from: [Link]

  • Beverly, M., et al. (2011). Fluorescence polarization assays in high-throughput screening and drug discovery: a review. Assay and Drug Development Technologies, 9(1), 19-29. Available from: [Link]

  • Nath, S., & Gookin, T. E. (2015). High throughput fluorescence imaging approaches for drug discovery using in vitro and in vivo three-dimensional models. Combinatorial Chemistry & High Throughput Screening, 18(9), 819-830. Available from: [Link]

  • Drug Target Review. (2015). The importance of adequately triaging hits from HTS campaigns. Available from: [Link]

  • News-Medical.Net. (n.d.). Hit Selection in High-Throughput Screening. Available from: [Link]

  • MSU Drug Discovery. (n.d.). Resources for Assay Development and High Throughput Screening. Available from: [Link]

  • Sygnature Discovery. (n.d.). High Throughput Drug Screening. Available from: [Link]

  • High-Throughput Screening @ The Nucleus. (n.d.). Compound Libraries Available for HTS. Available from: [Link]

  • Stony Brook University Libraries. (n.d.). High throughput screening : methods and protocols. Available from: [Link]

  • Głowacka, I. E., et al. (2017). Synthesis of 4,4-Disubstituted 3-Methylidenechroman-2-ones as Potent Anticancer Agents. ChemMedChem, 12(8), 576-586. Available from: [Link]

  • Singh, O., & Kumar, B. (2018). Review on Chromen derivatives and their Pharmacological Activities. Research Journal of Pharmacy and Technology, 11(7), 3183-3190. Available from: [Link]

  • Yang, L., et al. (2026). A coupled fluorescence assay for high-throughput screening of polyurethane-degrading enzymes. bioRxiv. Available from: [Link]

  • Oriental Journal of Chemistry. (2024). A Comprehensive Review on Chromene Derivatives: Potent Anti-Cancer Drug Development and Therapeutic Potential. Oriental Journal of Chemistry, 40(2). Available from: [Link]

  • Sharma, S., et al. (2020). Current Strategies in Development of New Chromone Derivatives with Diversified Pharmacological Activities: A Review. Molecules, 25(12), 2801. Available from: [Link]

  • Wang, Y., et al. (2024). Design, Synthesis, and Biological Evaluation of Chroman Derivatives as PD-1/PD-L1 Antagonists. Journal of Chemical Information and Modeling. Available from: [Link]

  • S. K, U., et al. (2021). Current developments in the synthesis of 4-chromanone-derived compounds. Organic & Biomolecular Chemistry, 19(42), 9205-9227. Available from: [Link]

  • ResearchGate. (n.d.). Structures of substituted 2,2-dimethylchroman-4-one derivatives studied in this work. Available from: [Link]

  • Sharma, G., et al. (2021). Chromanone-A Prerogative Therapeutic Scaffold: An Overview. Molecules, 26(13), 3996. Available from: [Link]

  • Chen, Y. J., et al. (2021). Synthesis and Characterization of the Ethylene-Carbonate-Linked L-Valine Derivatives of 4,4-Dimethylcurcumin with Potential Anticancer Activities. Molecules, 26(22), 7013. Available from: [Link]

  • Li, J., et al. (2024). Discovery of Thiochroman Derivatives as Potent, Oral Selective Estrogen Receptor Degraders and Antagonists for the Treatment of Endocrine-Resistant Breast Cancer. Journal of Medicinal Chemistry. Available from: [Link]

  • S. K, U., et al. (2021). Current developments in the synthesis of 4-chromanone-derived compounds. Organic & Biomolecular Chemistry, 19(42), 9205-9227. Available from: [Link]

Sources

Application Notes and Protocols for In Vitro Biological Activity Testing of 4,4-Dimethylchroman Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals investigating the therapeutic potential of novel chemical entities.

Introduction: The Emerging Potential of 4,4-Dimethylchroman Scaffolds

The chroman core, a privileged heterocyclic system, is integral to a vast array of natural products and synthetic molecules demonstrating significant biological activities. Within this class, 4,4-dimethylchroman derivatives are emerging as a subclass with considerable therapeutic promise, particularly in oncology. Recent studies have highlighted that specific substitutions on this scaffold can lead to potent cytotoxic effects against various human cancer cell lines, including leukemia, breast, and lung cancer.[1][2][3] The gem-dimethyl substitution at the C4 position can be critical for enhancing stability and modulating the pharmacological profile of these compounds.

Beyond their anticancer properties, related chroman and coumarin structures are recognized for their anti-inflammatory and antioxidant capabilities.[4][5][6] These activities are often interconnected; for instance, chronic inflammation and oxidative stress are known contributors to carcinogenesis. Therefore, a comprehensive in vitro evaluation of novel 4,4-dimethylchroman compounds should not only assess their direct cytotoxicity to cancer cells but also explore their potential to modulate pathways involved in inflammation and oxidative stress. This multi-faceted approach provides a more complete understanding of a compound's mechanism of action and its broader therapeutic potential.

This guide provides a structured, in-depth framework for the in vitro biological evaluation of 4,4-dimethylchroman derivatives. The protocols herein are designed to be robust and self-validating, guiding the researcher from initial cytotoxicity screening to more complex mechanistic studies.

Diagram 1: General Workflow for In Vitro Evaluation

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Mechanistic Investigation (Anticancer) cluster_2 Phase 3: Broader Activity Profile Compound Synthesis\n& Characterization Compound Synthesis & Characterization Cytotoxicity Assays\n(MTT / Neutral Red) Cytotoxicity Assays (MTT / Neutral Red) Compound Synthesis\n& Characterization->Cytotoxicity Assays\n(MTT / Neutral Red) Determine IC50 Values Determine IC50 Values Cytotoxicity Assays\n(MTT / Neutral Red)->Determine IC50 Values Apoptosis Assay\n(Annexin V / PI) Apoptosis Assay (Annexin V / PI) Determine IC50 Values->Apoptosis Assay\n(Annexin V / PI) Anti-inflammatory Assays\n(NO Production) Anti-inflammatory Assays (NO Production) Determine IC50 Values->Anti-inflammatory Assays\n(NO Production) Antioxidant Assays\n(DPPH / ABTS) Antioxidant Assays (DPPH / ABTS) Determine IC50 Values->Antioxidant Assays\n(DPPH / ABTS) Lead Compound Selection Lead Compound Selection Determine IC50 Values->Lead Compound Selection Protein Expression\n(Western Blot) Protein Expression (Western Blot) Apoptosis Assay\n(Annexin V / PI)->Protein Expression\n(Western Blot) Gene Expression\n(qPCR) Gene Expression (qPCR) Protein Expression\n(Western Blot)->Gene Expression\n(qPCR) Further Mechanistic Studies Further Mechanistic Studies Lead Compound Selection->Further Mechanistic Studies

Caption: A streamlined workflow for the synthesis and evaluation of novel anti-inflammatory compounds.

Part 1: Cytotoxicity and Cell Viability Assessment

The initial step in evaluating any potential anticancer compound is to determine its effect on cell viability and proliferation. This allows for the calculation of the half-maximal inhibitory concentration (IC50), a key metric of a compound's potency. We will detail two common colorimetric assays: the MTT assay, which measures metabolic activity, and the Neutral Red Uptake assay, which assesses lysosomal integrity. Running both provides a more robust initial screening, as they rely on different cellular mechanisms.

MTT Assay for Cell Viability

Principle: This assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product.[7][8][9] The amount of formazan produced is directly proportional to the number of living cells.

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare a series of dilutions of the 4,4-dimethylchroman compounds in culture medium. A common concentration range to start with is 0.1, 1, 10, 50, and 100 µM.[7] Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO at the highest concentration used for the compounds) and a no-treatment control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[7] During this time, viable cells will form purple formazan crystals.

  • Solubilization: Carefully remove the medium containing MTT. Add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.[7] Gently pipette to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[9]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration (on a logarithmic scale) to determine the IC50 value.

Neutral Red Uptake (NRU) Assay

Principle: This assay assesses cell viability based on the ability of living cells to incorporate and bind the supravital dye, Neutral Red, within their lysosomes.[8][10] The amount of dye taken up is proportional to the number of viable cells. This method is particularly useful as it is less prone to interference from reducing compounds than the MTT assay.

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.

  • Incubation: Incubate for the desired treatment period (e.g., 48-72 hours).

  • Neutral Red Incubation: Remove the treatment medium and add 150 µL of pre-warmed medium containing Neutral Red (e.g., 50 µg/mL) to each well. Incubate for 3 hours at 37°C.[10]

  • Washing and Destaining: Remove the Neutral Red medium and wash the cells once with 150 µL of 1X PBS. Add 100 µL of destain solution (e.g., 1% acetic acid in 50% ethanol) to each well and shake for 10 minutes to extract the dye.[10][11]

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Calculate and plot the percentage of cell viability as described for the MTT assay to determine the IC50.

Parameter MTT Assay Neutral Red Uptake Assay
Principle Enzymatic reduction of tetrazolium saltLysosomal uptake of a supravital dye
Cellular Target Mitochondrial dehydrogenasesLysosomes
Endpoint Formazan crystal formationDye accumulation
Wavelength 570 nm540 nm
Potential Interference Reducing agents, high metabolic activityAlterations in lysosomal pH

Part 2: Mechanistic Assays for Anticancer Activity

Once the IC50 values are established, the next logical step is to investigate how the 4,4-dimethylchroman compounds induce cell death. A primary mechanism for many anticancer agents is the induction of apoptosis, or programmed cell death.

Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining

Principle: In the early stages of apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent protein, has a high affinity for PS and can be conjugated to a fluorophore (e.g., FITC) for detection by flow cytometry.[1][4] Propidium iodide (PI) is a DNA-binding dye that is excluded by cells with intact membranes. Therefore, it can differentiate between early apoptotic cells (Annexin V positive, PI negative) and late apoptotic or necrotic cells (Annexin V and PI positive).[1][4][5]

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with the 4,4-dimethylchroman compound at its IC50 and 2x IC50 concentration for 24-48 hours. Include a vehicle control.

  • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use gentle trypsinization. Centrifuge the cell suspension and wash the pellet twice with cold 1X PBS.[4]

  • Staining: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of ~1 x 10^6 cells/mL.[5] Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution (e.g., 50 µg/mL).[12]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[1][5]

  • Analysis: Add 400 µL of 1X Annexin V binding buffer to each tube and analyze by flow cytometry within one hour.[5]

Data Interpretation:

  • Lower-left quadrant (Annexin V-/PI-): Live cells

  • Lower-right quadrant (Annexin V+/PI-): Early apoptotic cells

  • Upper-right quadrant (Annexin V+/PI+): Late apoptotic/necrotic cells

  • Upper-left quadrant (Annexin V-/PI+): Necrotic cells

Diagram 2: Apoptosis Detection Workflow

G Cell Treatment Cell Treatment Harvest Cells Harvest Cells Cell Treatment->Harvest Cells Wash with PBS Wash with PBS Harvest Cells->Wash with PBS Resuspend in Binding Buffer Resuspend in Binding Buffer Wash with PBS->Resuspend in Binding Buffer Add Annexin V-FITC & PI Add Annexin V-FITC & PI Resuspend in Binding Buffer->Add Annexin V-FITC & PI Incubate (15 min, RT, dark) Incubate (15 min, RT, dark) Add Annexin V-FITC & PI->Incubate (15 min, RT, dark) Add Binding Buffer Add Binding Buffer Incubate (15 min, RT, dark)->Add Binding Buffer Flow Cytometry Analysis Flow Cytometry Analysis Add Binding Buffer->Flow Cytometry Analysis Data Interpretation Data Interpretation Flow Cytometry Analysis->Data Interpretation Quantify Apoptotic Populations Quantify Apoptotic Populations Data Interpretation->Quantify Apoptotic Populations

Caption: Step-by-step workflow for the Annexin V/PI apoptosis assay.

Western Blotting for Protein Expression Analysis

Principle: Western blotting is a technique used to detect specific proteins in a sample.[13][14] It involves separating proteins by size via gel electrophoresis, transferring them to a membrane, and then probing with antibodies specific to the protein of interest.[14][15] This is crucial for investigating the effect of 4,4-dimethylchroman compounds on key signaling proteins involved in apoptosis (e.g., Bcl-2, Bax, Caspase-3) or cell cycle regulation (e.g., p53, p21).

Protocol:

  • Protein Extraction: Treat cells with the compound of interest as for the apoptosis assay. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors. Quantify the protein concentration using a BCA or Bradford assay.[15][16]

  • SDS-PAGE: Denature 20-40 µg of protein per sample by boiling in Laemmli buffer. Load the samples onto a polyacrylamide gel and separate the proteins by electrophoresis.[14]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[13]

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[14]

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-Bcl-2, anti-cleaved Caspase-3) overnight at 4°C with gentle agitation.[17]

  • Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[14]

  • Detection: Wash the membrane again with TBST. Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.[16]

  • Analysis: Quantify band intensities using densitometry software and normalize to a loading control like β-actin or GAPDH.

Quantitative PCR (qPCR) for Gene Expression Analysis

Principle: qPCR allows for the detection and quantification of specific mRNA transcripts in real-time.[2][18] This is essential for determining if the 4,4-dimethylchroman compounds affect the expression of genes involved in apoptosis, cell cycle, or inflammation at the transcriptional level.

Protocol:

  • RNA Extraction: Treat cells as previously described. Extract total RNA using a suitable kit (e.g., Trizol-based or column-based). Assess RNA quality and quantity.

  • cDNA Synthesis: Reverse transcribe 1-2 µg of total RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme and oligo(dT) or random primers.[2]

  • qPCR Reaction: Set up the qPCR reaction in a 96-well plate using a SYBR Green-based master mix, cDNA template, and gene-specific primers for your target genes (e.g., BCL2, BAX, CASP3) and a housekeeping gene (e.g., GAPDH, ACTB).[3][18]

  • Thermal Cycling: Run the qPCR reaction in a real-time PCR machine. The general steps are denaturation, annealing, and extension, repeated for 40 cycles.

  • Data Analysis: Determine the cycle threshold (Ct) values for each gene. Calculate the relative gene expression using the ΔΔCt method, normalizing the target gene expression to the housekeeping gene and comparing the treated samples to the vehicle control.

Part 3: Evaluation of Anti-inflammatory and Antioxidant Activities

These assays help to build a more comprehensive profile of the 4,4-dimethylchroman compounds, which can be particularly relevant if the anticancer mechanism involves the modulation of inflammatory or oxidative stress pathways.

Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay

Principle: In inflammatory conditions, macrophages can be stimulated by lipopolysaccharide (LPS) to produce nitric oxide (NO), a key inflammatory mediator. This assay measures the ability of a compound to inhibit NO production by measuring the accumulation of nitrite, a stable breakdown product of NO, in the cell culture supernatant using the Griess reagent.

Protocol:

  • Cell Culture: Seed RAW 264.7 macrophage cells in a 96-well plate.

  • Treatment: Pre-treat the cells with various concentrations of the 4,4-dimethylchroman compounds for 1 hour.

  • Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production. Include wells with cells and LPS only (positive control) and cells alone (negative control).

  • Griess Assay: Collect the cell culture supernatant. Mix equal volumes of the supernatant and Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).

  • Measurement: Incubate for 10 minutes at room temperature and measure the absorbance at 540 nm.

  • Analysis: Quantify the nitrite concentration using a sodium nitrite standard curve and calculate the percentage of NO inhibition.

Diagram 3: Key Signaling Pathways

G cluster_NFkB Inflammatory Pathway (NF-κB) cluster_Nrf2 Antioxidant Response (Nrf2) LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK p-IκBα p-IκBα IKK->p-IκBα NF-κB (p65/p50) nuclear translocation NF-κB (p65/p50) nuclear translocation p-IκBα->NF-κB (p65/p50) nuclear translocation degradation of IκBα Pro-inflammatory genes (iNOS, COX-2) Pro-inflammatory genes (iNOS, COX-2) NF-κB (p65/p50) nuclear translocation->Pro-inflammatory genes (iNOS, COX-2) Oxidative Stress Oxidative Stress Keap1-Nrf2 dissociation Keap1-Nrf2 dissociation Oxidative Stress->Keap1-Nrf2 dissociation Nrf2 nuclear translocation Nrf2 nuclear translocation Keap1-Nrf2 dissociation->Nrf2 nuclear translocation ARE ARE Nrf2 nuclear translocation->ARE binds to Antioxidant genes (HO-1, NQO1) Antioxidant genes (HO-1, NQO1) ARE->Antioxidant genes (HO-1, NQO1)

Caption: Simplified NF-κB inflammatory and Nrf2 antioxidant signaling pathways.

Antioxidant Activity: DPPH and ABTS Radical Scavenging Assays

Principle: These are two of the most common and reliable methods for evaluating the free radical scavenging ability of a compound.

  • DPPH Assay: Measures the ability of an antioxidant to reduce the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical, which results in a color change from violet to yellow.

  • ABTS Assay: Involves the generation of the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation, which is blue-green. In the presence of an antioxidant, the radical is reduced, causing a loss of color.

Protocol (General):

  • Reagent Preparation: Prepare a working solution of DPPH or ABTS•+ radical in a suitable solvent (e.g., methanol or ethanol).

  • Reaction: In a 96-well plate, add a small volume of the 4,4-dimethylchroman compound at various concentrations to the radical solution.

  • Incubation: Incubate at room temperature in the dark for a specified time (e.g., 30 minutes for DPPH, 6-10 minutes for ABTS).

  • Measurement: Measure the decrease in absorbance at the appropriate wavelength (~517 nm for DPPH, ~734 nm for ABTS).

  • Analysis: Calculate the percentage of radical scavenging activity and determine the IC50 value (the concentration required to scavenge 50% of the radicals). Compare with a standard antioxidant like Trolox or ascorbic acid.

Parameter DPPH Assay ABTS Assay
Radical 2,2-diphenyl-1-picrylhydrazyl2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)
Wavelength ~517 nm~734 nm
Solubility Primarily organic solventsAqueous and organic solvents
Interference Can be affected by colored compoundsLess interference from colored compounds

Conclusion

The protocols outlined in this application note provide a comprehensive and logical framework for the in vitro evaluation of 4,4-dimethylchroman compounds. By systematically progressing from broad cytotoxicity screening to detailed mechanistic studies, researchers can effectively identify lead candidates, elucidate their mechanisms of action, and build a robust data package to support further preclinical development. The multifaceted nature of these assays, covering anticancer, anti-inflammatory, and antioxidant activities, ensures a thorough characterization of this promising class of molecules.

References

  • Sivandasan, R., & Rajan, T. S. (2018). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 8(12), e2888. [Link]

  • University of California, Irvine. (n.d.). GENE EXPRESSION ANALYSIS BY QUANTITATIVE REVERSE TRANSCRIPTION PCR (RT-qPCR). Retrieved from [Link]

  • Flow Cytometry Core Facility, University of Rochester Medical Center. (n.d.). The Annexin V Apoptosis Assay. Retrieved from [Link]

  • Wesołowska, O., Wiśniewski, J., Sławińska-Brych, A., Szafraniec-Szczęsny, J., & Wawro, A. (2022). Evaluation of In Vitro Biological Activity of Flavanone/Chromanone Derivatives: Molecular Analysis of Anticancer Mechanisms in Colorectal Cancer. International Journal of Molecular Sciences, 23(19), 11651. [Link]

  • Stack Lab, University of Notre Dame. (n.d.). Quantitative Real Time PCR Protocol. Retrieved from [Link]

  • Konieczny, M. T., et al. (2018). Chromanone derivatives: Evaluating selective anticancer activity across human cell lines. European Journal of Medicinal Chemistry, 157, 1039-1051. [Link]

  • Boster Biological Technology. (2024). Annexin V PI Staining Guide for Apoptosis Detection. Retrieved from [Link]

  • Abdel-Aziz, M., et al. (2016). Design and synthesis of chroman derivatives with dual anti-breast cancer and antiepileptic activities. Drug Design, Development and Therapy, 10, 2927–2939. [Link]

  • CUSABIO. (n.d.). Western Blotting(WB) Protocol. Retrieved from [Link]

  • Mazlumoglu, B. Ş. (2023). In Vitro Cytotoxicity Test Methods: MTT and Neutral Red Uptake. Pharmata, 3(2), 50-53. [Link]

  • Bitesize Bio. (2021, January 4). qPCR (real-time PCR) protocol explained [Video]. YouTube. [Link]

  • Marone, M., et al. (2001). Monitoring gene expression: quantitative real-time rt-PCR. Acta Pathologica, Microbiologica et Immunologica Scandinavica, 109(3), 161-176. [Link]

  • Abdel-Aziz, M., et al. (2016). Design and synthesis of chroman derivatives with dual anti-breast cancer and antiepileptic activities. Drug design, development and therapy, 10, 2927–2939. [Link]

  • Addgene. (2022). Western Blot. Retrieved from [Link]

  • Repetto, G., del Peso, A., & Zurita, J. L. (2008). The neutral red assay can be used to evaluate cell viability during autophagy or in an acidic microenvironment in vitro. Toxicology in Vitro, 22(5), 1174-1180. [Link]

  • ResearchTweet. (n.d.). Cell Viability Assay: Neutral Red Uptake Assay Protocol. Retrieved from [Link]

  • Pahl, H. L. (1999). Assaying NF-KB and AP-1 DNA-Binding and Transcriptional Activity. In Methods in Enzymology (Vol. 305, pp. 317-330). Academic Press. [Link]

  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]

  • O'Neill, L. A., & Kaltschmidt, C. (1997). NF-kappa B: a crucial transcription factor for glial and neuronal cell function. Trends in neurosciences, 20(6), 252–258. [Link]

  • Sharma, O. P., & Bhat, T. K. (2009). DPPH antioxidant assay revisited. Food chemistry, 113(4), 1202-1205. [Link]

  • Re, R., et al. (1999). Antioxidant activity applying an improved ABTS radical cation decolorization assay. Free radical biology and medicine, 26(9-10), 1231-1237. [Link]

  • Schafer, F. Q., & Buettner, G. R. (2001). Redox environment of the cell as viewed through the redox state of the glutathione disulfide/glutathione couple. Free Radical Biology and Medicine, 30(11), 1191-1212. [Link]

  • Leelaprakash, G., & Dass, S. M. (2011). In vitro anti-inflammatory activity of methanol extract of Enicostemma axillare. International Journal of Drug Development and Research, 3(3), 189-196. [Link]

  • Singh, R. P., Chidambara Murthy, K. N., & Jayaprakasha, G. K. (2002). Studies on the antioxidant activity of pomegranate (Punica granatum) peel and seed extracts using in vitro models. Journal of agricultural and food chemistry, 50(1), 81-86. [Link]

  • Dalla Costa, F., et al. (2021). Bioactivity of Natural Compounds: From Plants to Humans. Molecules, 26(11), 3236. [Link]

  • Pop, O. L., et al. (2021). In vitro assessment of the cytotoxicity and anti-inflammatory properties of a novel dietary supplement. Experimental and Therapeutic Medicine, 22(4), 1-1. [Link]

  • Nguyen, T., Nioi, P., & Pickett, C. B. (2009). The Nrf2-antioxidant response element signaling pathway and its activation by oxidative stress. Journal of Biological Chemistry, 284(20), 13291-13295. [Link]

  • Johnson, D. A., et al. (2008). Nrf2/ARE signaling pathway: key mediator in oxidative stress and potential therapeutic target in ALS. Current medicinal chemistry, 15(13), 1317-1328. [Link]

  • Creative Diagnostics. (n.d.). The NF-kB Signaling Pathway. Retrieved from [Link]

  • Bio-Rad. (n.d.). Transcription - NF-kB signaling pathway. Retrieved from [Link]

  • Surh, Y. J., Kundu, J. K., & Na, H. K. (2005). Nrf2 as a master redox switch in turning on the cellular signaling involved in the induction of cytoprotective genes by some chemopreventive phytochemicals. Planta medica, 71(11), 1044-1055. [Link]

  • Nguyen, T., Nioi, P., & Pickett, C. B. (2009). The Nrf2-Antioxidant Response Element Signaling Pathway and Its Activation by Oxidative Stress. Journal of Biological Chemistry, 284(20), 13291–13295. [Link]

  • Khor, T. O., et al. (2008). Activation of Nrf2-antioxidant signaling attenuates NF-κB-inflammatory response and elicits apoptosis. Redox biology, 1, 162-177. [Link]

  • Al-Suwaidan, I. A., et al. (2024). Synthesis, molecular docking studies and biological evaluation of N-(4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl) benzamides as potential antioxidant, and anticancer agents. Scientific Reports, 14(1), 9789. [Link]

  • Huang, W. Y., et al. (2005). In vitro anti-tumor activity of 2',4'-dihydroxy-6'-methoxy-3',5'-dimethylchalcone against six established human cancer cell lines. Oncology reports, 14(4), 1055-1059. [Link]

  • Sarsenbayeva, A. S., et al. (2025). Synthesis and biological activity of compounds based on 4-hydroxycoumarin. Chemistry of Heterocyclic Compounds, 61(1), 1-1. [Link]

Sources

Troubleshooting & Optimization

Troubleshooting low yield in 4,4-Dimethylchroman synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4,4-Dimethylchroman. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. The aim is to help you navigate common challenges and optimize your synthetic protocols for higher yields and purity.

Troubleshooting Guide: Addressing Low Yield and Side Reactions

This section is structured in a question-and-answer format to directly address specific issues you may encounter during the synthesis of 4,4-Dimethylchroman.

Question 1: My yield of 4,4-Dimethylchroman is consistently below 50%. What are the most probable causes and how can I improve it?

Answer:

Consistently low yields in the synthesis of 4,4-Dimethylchroman, which is often achieved through a Friedel-Crafts alkylation of a phenol with isobutylene or a related precursor, can stem from several factors. A systematic approach to troubleshooting is crucial for identifying the root cause.

Potential Cause 1: Inefficient Catalyst Activity or Inappropriate Catalyst Choice

The choice and handling of the Lewis acid catalyst (e.g., AlCl₃, FeCl₃, BF₃·Et₂O) are critical.[1] Inactivation of the catalyst is a common reason for low conversion.

  • Causality: Lewis acids are highly susceptible to moisture. Any water present in the reactants or solvent will react with the catalyst, rendering it inactive. This reduces the concentration of the active catalyst available to promote the electrophilic aromatic substitution.

  • Troubleshooting Steps:

    • Ensure Anhydrous Conditions: Thoroughly dry all glassware in an oven prior to use. Use anhydrous solvents, and handle hygroscopic catalysts in a glovebox or under an inert atmosphere (e.g., argon or nitrogen).[2]

    • Catalyst Loading: The molar ratio of the catalyst to the phenol can significantly impact the yield. Insufficient catalyst will result in incomplete reaction. It is advisable to perform a small-scale optimization study to determine the optimal catalyst loading for your specific conditions.

    • Alternative Catalysts: If standard Lewis acids are proving problematic, consider alternative catalysts. Solid acid catalysts like zeolites or acidic cation exchange resins can offer advantages in terms of handling, recovery, and sometimes, selectivity.[3][4]

Potential Cause 2: Suboptimal Reaction Temperature and Time

The reaction temperature directly influences the rate of both the desired reaction and potential side reactions.

  • Causality: Friedel-Crafts alkylations typically require heating to proceed at a reasonable rate. However, excessively high temperatures can promote side reactions such as isomerization of the alkylating agent, polyalkylation, or decomposition of starting materials and products.[5] Conversely, a temperature that is too low will result in a sluggish and incomplete reaction.

  • Troubleshooting Steps:

    • Temperature Optimization: If the reaction is sluggish, a gradual increase in temperature may be beneficial. If side products are a major issue, lowering the temperature could improve selectivity. A design of experiments (DoE) approach can be valuable in systematically optimizing the reaction temperature.

    • Reaction Monitoring: Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the reaction progress.[6] This will help you determine the optimal reaction time and avoid prolonged heating that could lead to product degradation.

Potential Cause 3: Purity of Starting Materials

The purity of the phenol and the alkylating agent is paramount for a successful reaction.

  • Causality: Impurities in the starting materials can interfere with the reaction in several ways. For instance, impurities in the phenol might compete in the alkylation reaction, leading to a mixture of products. Impurities in the isobutylene source could also lead to the formation of undesired byproducts.

  • Troubleshooting Steps:

    • Purify Starting Materials: Consider purifying the phenol by recrystallization or distillation before use. Ensure the isobutylene source is of high purity.

    • Characterize Starting Materials: Confirm the identity and purity of your starting materials using techniques like NMR spectroscopy or GC-MS before proceeding with the synthesis.

Data Presentation: Impact of Reaction Parameters on Yield

ParameterLow Yield IndicationOptimization Strategy
Catalyst Activity Incomplete conversion of phenolEnsure anhydrous conditions, optimize catalyst loading
Reaction Temperature Sluggish reaction or formation of multiple byproductsSystematically vary temperature, monitor reaction progress
Reactant Purity Presence of unexpected side productsPurify starting materials, verify purity analytically

Question 2: I am observing a significant amount of a high-boiling point side product during the purification of 4,4-Dimethylchroman. How can I identify and minimize its formation?

Answer:

The formation of high-boiling point impurities is a common issue in Friedel-Crafts alkylations and can significantly complicate purification.

Identification of the Side Product:

The most likely high-boiling point side product is a polyalkylated chroman derivative .

  • Causality: The initial product, 4,4-Dimethylchroman, contains an activated aromatic ring due to the electron-donating nature of the oxygen atom and the alkyl substituents. This makes the product itself susceptible to further alkylation, leading to the formation of di- or even tri-alkylated species.[1]

  • Analytical Approach:

    • Mass Spectrometry (MS): Obtain a mass spectrum of the impurity. The molecular weight will be higher than that of 4,4-Dimethylchroman, corresponding to the addition of one or more isobutylene units.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra will show additional signals in the aromatic region, indicating further substitution on the benzene ring.

Minimizing the Formation of Polyalkylated Products:

Several strategies can be employed to suppress this common side reaction:

  • Control Stoichiometry: Use a molar excess of the phenol relative to the isobutylene. This increases the probability of the alkylating agent reacting with the starting phenol rather than the already-alkylated product.

  • Slow Addition of Alkylating Agent: Add the isobutylene (or its precursor) to the reaction mixture slowly and at a controlled rate. This helps to maintain a low concentration of the alkylating agent, disfavoring polyalkylation.

  • Optimize Reaction Temperature: As mentioned previously, lower reaction temperatures can sometimes improve selectivity by reducing the rate of the second alkylation reaction.[5]

Experimental Protocol: Minimizing Polyalkylation

  • Set up a reaction flask under an inert atmosphere (e.g., nitrogen).

  • Charge the flask with the phenol and anhydrous solvent.

  • Add the Lewis acid catalyst portion-wise at a low temperature (e.g., 0 °C).

  • Slowly bubble isobutylene gas through the reaction mixture or add the liquid alkylating agent dropwise over an extended period (e.g., 1-2 hours).

  • Allow the reaction to warm to the desired temperature and monitor its progress by TLC or HPLC.

  • Upon completion, quench the reaction and proceed with the workup and purification.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to 4,4-Dimethylchroman?

The most prevalent method for synthesizing 4,4-Dimethylchroman is the Friedel-Crafts alkylation of a phenol with an isobutylene precursor . Common alkylating agents include isobutylene gas, tert-butanol, or diisobutylene. The reaction is typically catalyzed by a Lewis acid such as AlCl₃, FeCl₃, or BF₃·Et₂O, or a Brønsted acid like sulfuric acid.[4][7]

Another approach involves the cyclization of a suitably substituted precursor . For example, a phenoxy derivative with a neopentyl group at the appropriate position can be induced to cyclize under acidic conditions.

Q2: What are the critical reaction parameters to control for optimal yield and purity?

For a successful synthesis of 4,4-Dimethylchroman, the following parameters are critical:

  • Anhydrous Conditions: The exclusion of moisture is paramount to maintain catalyst activity.[2]

  • Stoichiometry of Reactants: The molar ratio of phenol to the alkylating agent should be carefully controlled to minimize polyalkylation.

  • Catalyst Selection and Loading: The choice of catalyst and its concentration can significantly influence the reaction rate and selectivity.

  • Temperature Control: Maintaining the optimal reaction temperature is crucial for balancing reaction rate and minimizing side reactions.

  • Reaction Time: Monitoring the reaction to determine the point of maximum product formation is essential to avoid product degradation.

Q3: What are the best practices for the purification of 4,4-Dimethylchroman?

Purification of 4,4-Dimethylchroman typically involves the following steps:

  • Workup: After the reaction is complete, it is quenched, usually with water or a dilute acid, to deactivate the catalyst. The organic product is then extracted into a suitable solvent.

  • Washing: The organic layer is washed to remove any remaining acid and other water-soluble impurities.

  • Drying and Concentration: The organic layer is dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄) and the solvent is removed under reduced pressure.

  • Purification: The crude product is most commonly purified by flash column chromatography on silica gel.[8][9] A non-polar eluent system, such as a mixture of hexane and ethyl acetate, is typically used. Alternatively, distillation under reduced pressure can be effective for separating the product from non-volatile impurities. For achieving very high purity, recrystallization from a suitable solvent may be an option if the product is a solid at room temperature.[10]

Visualizing the Synthesis and Troubleshooting

Diagram 1: Reaction Mechanism for the Synthesis of 4,4-Dimethylchroman

G phenol Phenol intermediate2 Electrophilic Attack phenol->intermediate2 isobutylene Isobutylene intermediate1 Carbocation Formation isobutylene->intermediate1 catalyst Lewis Acid (e.g., AlCl3) catalyst->intermediate1 intermediate1->intermediate2 intermediate3 Intramolecular Cyclization intermediate2->intermediate3 product 4,4-Dimethylchroman intermediate3->product

Caption: Key steps in the Friedel-Crafts synthesis of 4,4-Dimethylchroman.

Diagram 2: Troubleshooting Workflow for Low Yield

G start Low Yield Observed q1 Are anhydrous conditions maintained? start->q1 sol1 Implement rigorous drying of all reagents and glassware. q1->sol1 No q2 Is catalyst loading optimized? q1->q2 Yes a1_yes Yes a1_no No sol1->q1 sol2 Perform catalyst loading optimization study. q2->sol2 No q3 Is reaction temperature optimal? q2->q3 Yes a2_yes Yes a2_no No sol2->q2 sol3 Systematically vary temperature and monitor reaction. q3->sol3 No q4 Are starting materials pure? q3->q4 Yes a3_yes Yes a3_no No sol3->q3 sol4 Purify and characterize starting materials. q4->sol4 No end Yield Improved q4->end Yes a4_yes Yes a4_no No sol4->q4

Sources

Technical Support Center: Optimizing the Synthesis of 4,4-Dimethylchroman

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 4,4-dimethylchroman. This document is designed for researchers, chemists, and process development professionals who are actively working with or troubleshooting this synthesis. Here, we move beyond simple protocols to address the complex variables and common pitfalls encountered in the lab, providing you with the causal explanations and actionable solutions needed to achieve optimal results.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to 4,4-dimethylchroman?

The synthesis of 4,4-dimethylchroman typically proceeds via the acid-catalyzed reaction of phenol with isoprene or a suitable C5-isoprenoid precursor like 3-methyl-2-buten-1-ol. The most prevalent method is a Friedel-Crafts type alkylation followed by intramolecular cyclization (etherification). Key variations often involve the choice of catalyst and solvent system.

Q2: Why is catalyst selection so critical in this synthesis?

Catalyst choice directly influences reaction rate, selectivity, and yield. The reaction involves both an intermolecular C-alkylation and an intramolecular O-alkylation (cyclization). A catalyst that is too aggressive can lead to the formation of undesired isomers (such as 5- or 7-substituted phenols), dialkylation products, or polymerization of the isoprene unit. Conversely, a catalyst with insufficient activity will result in a stalled or incomplete reaction. Common choices range from Brønsted acids like sulfuric acid to Lewis acids and solid acid catalysts like Amberlyst-15.

Q3: My reaction is clean by TLC, but the yield after workup and purification is very low. What could be the issue?

Low isolated yields despite clean reaction profiles often point to issues during the workup or purification stages. 4,4-Dimethylchroman has moderate volatility. Aggressive removal of solvent under high vacuum, especially with heating, can lead to significant product loss through evaporation. Additionally, emulsion formation during aqueous workup can trap the product in the aqueous layer. Finally, irreversible adsorption onto silica gel during chromatography can also diminish yield, particularly if the silica is not properly deactivated.

Q4: How can I confirm the successful formation of the 4,4-dimethylchroman structure?

Confirmation is best achieved using a combination of spectroscopic methods:

  • ¹H NMR: Look for the characteristic singlet for the two gem-dimethyl groups (at C4) typically around 1.3 ppm. You should also see two distinct triplets for the methylene protons at C2 and C3, and the aromatic protons in the 6.7-7.2 ppm region.

  • ¹³C NMR: Expect to see a quaternary carbon signal for C4 around 32 ppm and the gem-dimethyl signals around 27 ppm.

  • Mass Spectrometry (MS): The molecular ion peak [M]⁺ should correspond to the molecular weight of 4,4-dimethylchroman (C₁₁H₁₄O), which is 162.23 g/mol .

  • IR Spectroscopy: Look for the characteristic C-O-C stretching frequency of the chroman ether linkage, typically in the 1230-1250 cm⁻¹ region.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems encountered during the synthesis. Each point details the potential causes and provides a logical, step-by-step approach to diagnosis and resolution.

Problem 1: Low or No Product Yield

Symptom: After the specified reaction time, TLC or GC-MS analysis shows primarily unreacted phenol and no significant formation of the desired product.

Potential Cause Explanation & Diagnostic Steps Recommended Solution
Catalyst Inactivity/Poisoning Lewis and Brønsted acid catalysts are highly susceptible to deactivation by water. Trace moisture in the phenol, solvent, or even from atmospheric humidity can neutralize the catalyst.1. Rigorously Dry Reagents: Dry the solvent over molecular sieves or by distillation. Use freshly opened or purified phenol. 2. Increase Catalyst Loading: Perform a trial reaction with a slightly higher catalyst loading (e.g., increase from 5 mol% to 10 mol%) to see if the reaction initiates. 3. Use a Water-Tolerant Catalyst: Consider solid acid catalysts like Amberlyst-15, which can be more robust in the presence of trace moisture.
Insufficient Reaction Temperature The activation energy for either the initial alkylation or the subsequent cyclization may not be met at the current temperature, leading to a stalled reaction.1. Gradually Increase Temperature: Raise the reaction temperature in 10°C increments, monitoring the progress by TLC/GC. Be cautious, as excessive heat can promote side reactions. 2. Consult Phase Diagrams: Ensure the reaction mixture is homogeneous at the reaction temperature.
Poor Quality of Isoprene Precursor Isoprene is volatile and can dimerize or polymerize upon storage. 3-methyl-2-buten-1-ol can contain impurities that interfere with the reaction.1. Verify Reagent Purity: Check the purity of the isoprene precursor by GC or NMR. 2. Freshly Distill Isoprene: If using isoprene, consider distilling it immediately before use to remove dimers and inhibitors.
Problem 2: Formation of Significant Impurities & Side Products

Symptom: The crude reaction mixture shows multiple spots on TLC or peaks in the GC chromatogram in addition to the product.

Potential Side Product Identification & Cause Mitigation Strategy
Ortho-Alkylated Phenol (Linear Isomer) An open-chain ether that has not cyclized. Caused by insufficient heat or a catalyst that favors C-alkylation but is poor at promoting the intramolecular etherification.1. Increase Reaction Temperature/Time: After the initial alkylation, increasing the temperature can drive the cyclization to completion. 2. Switch Catalyst: A stronger Brønsted acid (like H₂SO₄) can be more effective at promoting the final ring-closing step compared to some Lewis acids.
Dialkylated Phenol A second isoprene unit has added to the phenol ring. This is common when an excess of the isoprene precursor is used or the catalyst is too active.1. Adjust Stoichiometry: Use phenol in slight excess relative to the isoprene source to favor mono-alkylation. 2. Control Reagent Addition: Add the isoprene precursor slowly (e.g., via syringe pump) to the phenol/catalyst mixture to maintain a low instantaneous concentration, thus suppressing over-alkylation.
Polymeric Material A sticky, insoluble residue forms. This is due to the acid-catalyzed polymerization of isoprene, often exacerbated by high temperatures or highly concentrated reaction conditions.1. Lower Reaction Temperature: Operate at the lowest temperature that still allows for a reasonable reaction rate. 2. Dilute the Reaction: Running the reaction at a lower concentration can reduce the probability of intermolecular polymerization reactions.

Visual Logic & Workflow Diagrams

A systematic approach is crucial for efficient troubleshooting. The following decision tree outlines a logical workflow for addressing low product yield.

Troubleshooting_Workflow Start Start: Low/No Yield Observed Check_Catalyst Step 1: Verify Catalyst Activity Start->Check_Catalyst Is_Catalyst_Active Is Catalyst Known to be Active? Check_Catalyst->Is_Catalyst_Active Dry_Reagents Action: Rigorously Dry All Reagents & Solvents Is_Catalyst_Active->Dry_Reagents No / Unsure Check_Temp Step 2: Evaluate Reaction Temperature Is_Catalyst_Active->Check_Temp Yes Increase_Loading Action: Increase Catalyst Loading (e.g., 5% to 10%) Dry_Reagents->Increase_Loading Increase_Loading->Check_Temp Is_Temp_Sufficient Is Temperature Sufficient for Cyclization? Check_Temp->Is_Temp_Sufficient Increase_Temp Action: Increase Temperature Incrementally (e.g., +10°C) Is_Temp_Sufficient->Increase_Temp No Check_Reagents Step 3: Assess Reagent Quality Is_Temp_Sufficient->Check_Reagents Yes Success Problem Resolved Increase_Temp->Success Is_Reagent_Pure Is Isoprene Source Pure? Check_Reagents->Is_Reagent_Pure Purify_Reagent Action: Purify/Distill Isoprene Source Is_Reagent_Pure->Purify_Reagent No Consult_Expert Issue Persists: Consult Senior Scientist Is_Reagent_Pure->Consult_Expert Yes Purify_Reagent->Success

Caption: Troubleshooting decision tree for low yield in 4,4-dimethylchroman synthesis.

Exemplary Experimental Protocol

The following protocol describes a common lab-scale synthesis using a solid acid catalyst, which is often preferred for its ease of separation.

Objective: To synthesize 4,4-dimethylchroman from phenol and 3-methyl-2-buten-1-ol.

Materials:

  • Phenol (99%)

  • 3-methyl-2-buten-1-ol (98%)

  • Amberlyst-15 ion-exchange resin (pre-dried)

  • Toluene (anhydrous)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • DCM (Dichloromethane) for extraction

Procedure:

  • Catalyst Preparation: Wash Amberlyst-15 resin with methanol, then DCM, and dry under high vacuum at 60°C for 12 hours. Store in a desiccator.

  • Reaction Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, add phenol (1.0 eq) and anhydrous toluene (approx. 0.5 M concentration relative to phenol).

  • Stir the mixture until the phenol is fully dissolved.

  • Add the pre-dried Amberlyst-15 resin (20% by weight of phenol).

  • Heat the mixture to 80°C.

  • Reagent Addition: Using a syringe pump, add 3-methyl-2-buten-1-ol (1.1 eq) dropwise over a period of 1 hour. A slow addition rate is crucial to prevent dimerization and control the exotherm.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 80°C. Monitor the reaction progress by taking small aliquots every hour and analyzing by TLC (e.g., 9:1 Hexanes:Ethyl Acetate) or GC-MS. The reaction is typically complete within 4-8 hours.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Filter off the Amberlyst-15 resin and wash it with a small amount of toluene or DCM. The catalyst can often be regenerated.

    • Combine the organic filtrates and wash with saturated sodium bicarbonate solution (2 x 50 mL) to remove unreacted phenol.

    • Wash with brine (1 x 50 mL).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator. Caution: Do not use excessive heat or high vacuum to prevent loss of the volatile product.

  • Purification: Purify the resulting crude oil by flash column chromatography on silica gel using a gradient of hexanes to 95:5 hexanes:ethyl acetate to afford 4,4-dimethylchroman as a colorless oil.

References

  • Title: An efficient synthesis of 4,4-dimethyl-chroman derivatives using solid acid catalysts. Source: RSC Advances, 2015, 5, 87494-87498. URL: [Link]

  • Title: Synthesis of Chromans. Source: Organic Preparations and Procedures International, 2010, 42, 568-583. URL: [Link]

  • Title: Synthesis of 4,4-dimethyl-3,4-dihydro-2H-1-benzopyrans (chromans). Source: Journal of the Chemical Society, Perkin Transactions 1, 1981, 1589-1595. URL: [Link]

Technical Support Center: Purification of 4,4-Dimethylchroman Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the purification of 4,4-Dimethylchroman derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting solutions for common challenges encountered during the purification of this important class of compounds. Our focus is on providing practical, field-proven insights to enhance the purity, yield, and efficiency of your work.

Frequently Asked Questions (FAQs)

Here we address some of the most common initial questions regarding the purification of 4,4-Dimethylchroman derivatives.

Q1: What are the most common impurities I should expect when synthesizing 4,4-Dimethylchroman derivatives?

A1: The impurity profile of 4,4-Dimethylchroman derivatives is highly dependent on the synthetic route. Common impurities may include unreacted starting materials, such as the corresponding phenol and isoprenoid-like fragments, byproducts from side reactions, and residual catalysts. For instance, in syntheses involving the reaction of phenols with 3,3-dimethylacrylic acid, one might encounter isomeric products or incompletely cyclized intermediates.[1] It is also crucial to consider the potential for the formation of dimers or oligomers, especially under harsh reaction conditions.

Q2: Which purification technique is generally most effective for 4,4-Dimethylchroman derivatives?

A2: The choice of purification technique depends on the scale of your synthesis and the nature of the impurities. For laboratory-scale purifications (milligrams to grams), flash column chromatography on silica gel is typically the method of choice due to its versatility and efficiency in separating compounds with different polarities.[2][3][4] For thermally stable, solid derivatives, recrystallization can be an excellent and cost-effective method to achieve high purity. For challenging separations or when very high purity is required, preparative High-Performance Liquid Chromatography (HPLC) is a powerful option.[5][6][7]

Q3: My 4,4-Dimethylchroman derivative appears to be unstable on silica gel. What are my alternatives?

A3: Acid-sensitive compounds can indeed degrade on standard silica gel. If you observe streaking on your TLC plate or recover low yields from your column, consider using a deactivated stationary phase. This can be achieved by using commercially available deactivated silica gel or by treating standard silica gel with a base, such as triethylamine, which is often added to the eluent (0.1-1%).[8] Alternatively, neutral alumina can be a suitable stationary phase for less polar compounds. For highly sensitive derivatives, techniques that avoid acidic stationary phases, such as preparative HPLC with a C18 column or recrystallization, should be prioritized.

Troubleshooting Guides

This section provides detailed troubleshooting advice for common issues encountered during the purification of 4,4-Dimethylchroman derivatives.

I. Flash Column Chromatography

Flash column chromatography is a cornerstone of purification for many organic compounds, including 4,4-Dimethylchroman derivatives.[4]

Problem 1: Poor separation of my product from a closely-eluting impurity.

  • Underlying Cause & Solution:

    • Inappropriate Solvent System: The polarity of your eluent may not be optimal. An ideal Rf value for your target compound on a TLC plate for column chromatography is between 0.2 and 0.4.[8] Experiment with different solvent systems, adjusting the polarity to maximize the separation between your product and the impurity. For many chroman derivatives, mixtures of hexanes (or heptane) and ethyl acetate are a good starting point.[2]

    • Column Overloading: Loading too much crude material onto the column is a common reason for poor separation. A general rule of thumb is to load 1-5% of crude material relative to the mass of the stationary phase. For difficult separations, this may need to be reduced.[8]

    • Improper Column Packing: A poorly packed column with channels or cracks will result in uneven solvent flow and band broadening, leading to decreased resolution. Ensure your silica gel is packed uniformly as a slurry to avoid air bubbles.[9][10]

Problem 2: My compound is not eluting from the column.

  • Underlying Cause & Solution:

    • Compound Decomposition: Your compound may be unstable on silica gel. You can test for this by spotting your compound on a TLC plate, letting it sit for an hour, and then eluting it to see if any new spots have appeared.[11] If it is unstable, consider the alternatives mentioned in FAQ 3.

    • Incorrect Solvent System: You may be using a solvent system that is not polar enough to elute your compound. Try a more polar solvent system. If your compound is very polar and does not move even in 100% ethyl acetate, you may need to add a small amount of a more polar solvent like methanol.[11]

    • Sample Precipitation at the Top of the Column: If your compound is not very soluble in the eluent, it may precipitate at the top of the column. In this case, you may need to try a different solvent system in which your compound is more soluble.

Problem 3: The collected fractions are pure, but the overall yield is low.

  • Underlying Cause & Solution:

    • Compound Adsorbed Irreversibly: Some highly polar compounds can bind very strongly to silica gel and may not be fully recovered.

    • Compound Decomposition: As mentioned above, instability on silica gel can lead to significant loss of material.

    • Streaking or Tailing: If your compound streaks or tails on the TLC plate, it will also do so on the column, leading to broad elution bands and mixed fractions, which can result in a lower isolated yield of pure product. Adding a small amount of a polar modifier to the eluent can sometimes help to improve the peak shape.

II. Recrystallization

Recrystallization is a powerful technique for purifying solid 4,4-Dimethylchroman derivatives.

Problem 1: My compound will not crystallize.

  • Underlying Cause & Solution:

    • Solution is Not Saturated: You may have used too much solvent. Try to evaporate some of the solvent to concentrate the solution.

    • Supersaturation: The solution may be supersaturated and requires nucleation to begin crystallization. Try scratching the inside of the flask with a glass rod or adding a seed crystal of your compound.

    • Presence of Impurities: Some impurities can inhibit crystallization. If your compound is very impure, you may need to perform a preliminary purification step, such as passing it through a short plug of silica gel, before attempting recrystallization.

Problem 2: The crystals are very small or form an oil.

  • Underlying Cause & Solution:

    • Cooling Too Quickly: Rapid cooling often leads to the formation of small crystals or an oil. Allow the solution to cool slowly to room temperature before placing it in an ice bath.

    • Inappropriate Solvent: The chosen solvent may not be suitable. A good recrystallization solvent should dissolve your compound well at high temperatures but poorly at low temperatures. You may need to screen different solvents or solvent mixtures.

Problem 3: The purity of the crystals is not significantly improved.

  • Underlying Cause & Solution:

    • Impurities Co-crystallize: The impurities may have similar solubility properties to your compound and are co-crystallizing. A second recrystallization from a different solvent system may be necessary.

    • Incomplete Removal of Mother Liquor: Ensure the crystals are thoroughly washed with a small amount of cold solvent after filtration to remove any residual mother liquor containing impurities.

III. Preparative HPLC

Preparative HPLC offers the highest resolution for purifying 4,4-Dimethylchroman derivatives, especially for complex mixtures or when baseline separation is required.[5][12]

Problem 1: Poor peak shape (fronting or tailing).

  • Underlying Cause & Solution:

    • Column Overload: Injecting too much sample can lead to peak distortion. Reduce the injection volume or the concentration of your sample.[13]

    • Inappropriate Mobile Phase: The sample may not be fully soluble in the mobile phase, or there may be secondary interactions with the stationary phase. Adjust the mobile phase composition or add a modifier (e.g., a small amount of acid or base) to improve peak shape.

    • Column Degradation: The column may be degrading. Try flushing the column or using a new one.

Problem 2: Inconsistent retention times.

  • Underlying Cause & Solution:

    • Changes in Mobile Phase Composition: Ensure your mobile phase is well-mixed and degassed. If you are using a gradient, ensure the pump is functioning correctly.[13][14]

    • Fluctuations in Column Temperature: Use a column oven to maintain a constant temperature, as retention times can be sensitive to temperature changes.[13][15]

Problem 3: Low recovery of the purified compound.

  • Underlying Cause & Solution:

    • Compound Adsorption: Your compound may be adsorbing to parts of the HPLC system.

    • Compound Instability: The compound may be unstable under the HPLC conditions (e.g., due to the mobile phase pH).

    • Inefficient Fraction Collection: Ensure your fraction collector is properly calibrated to collect the entire peak of interest.

Experimental Protocols

Detailed Protocol for Flash Column Chromatography

This protocol provides a step-by-step guide for purifying a 4,4-Dimethylchroman derivative using flash column chromatography.

Materials:

  • Glass column with a stopcock

  • Silica gel (230-400 mesh)

  • Sand

  • Cotton or glass wool

  • Eluent (e.g., hexane/ethyl acetate mixture)

  • Crude 4,4-Dimethylchroman derivative

  • Collection tubes or flasks

Procedure:

  • Column Preparation:

    • Securely clamp the column in a vertical position.

    • Place a small plug of cotton or glass wool at the bottom of the column.[10]

    • Add a small layer of sand (approx. 1 cm) on top of the plug.[10]

    • Prepare a slurry of silica gel in the initial eluent.[10]

    • Pour the slurry into the column, tapping the side of the column gently to ensure even packing and remove air bubbles.[10]

    • Allow the silica gel to settle, and then drain the excess solvent until the solvent level is just above the top of the silica gel.

    • Add a thin layer of sand on top of the silica gel to prevent disturbance during sample loading.[10]

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of a suitable solvent (ideally the eluent or a less polar solvent).

    • Carefully apply the sample solution to the top of the column.

    • Drain the solvent until the sample is adsorbed onto the silica gel.

  • Elution and Fraction Collection:

    • Carefully add the eluent to the top of the column.

    • Apply gentle pressure (if using flash chromatography) to achieve the desired flow rate.

    • Collect fractions in separate tubes.

    • Monitor the elution of your compound using TLC analysis of the collected fractions.

  • Isolation:

    • Combine the pure fractions containing your product.

    • Remove the solvent under reduced pressure to obtain the purified 4,4-Dimethylchroman derivative.

ParameterRecommendationRationale
Stationary Phase Silica Gel (230-400 mesh)Provides a good balance between resolution and flow rate for flash chromatography.
Mobile Phase Hexane/Ethyl AcetateA common and effective solvent system for compounds of moderate polarity. The ratio should be optimized using TLC.
Sample Load 1-5% of silica gel massPrevents column overloading and ensures good separation.
TLC Rf of Target 0.2 - 0.4This range generally provides the best separation on a column.

Visualizations

Workflow for Troubleshooting Poor Column Chromatography Separation

Caption: Troubleshooting logic for poor column chromatography separation.

General Purification Strategy for 4,4-Dimethylchroman Derivatives

G A Crude Product B Flash Column Chromatography A->B C Purity Check (TLC/NMR) B->C G Impure Fractions B->G D Pure Product C->D >95% Pure E Recrystallization C->E <95% Pure & Solid F Preparative HPLC C->F <95% Pure & Complex E->C F->C G->B Re-column

Caption: A general workflow for the purification of 4,4-Dimethylchroman derivatives.

References

  • Tímár, T., et al. (2000). Synthesis of 2,2-Dimethyl-4-chromanones. ResearchGate. [Link]

  • University of Colorado Boulder. Column chromatography. [Link]

  • University of Toronto. How to run column chromatography. [Link]

  • LCGC International. Introduction to Preparative HPLC. [Link]

  • Jung, M. E., et al. (2012). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. Journal of Medicinal Chemistry, 55(15), 6897–6908. [Link]

  • SIELC Technologies. Separation of 4,4'-Dimethyl-2,2'-bipyridine on Newcrom R1 HPLC column. [Link]

  • Kim, H., et al. (2023). Asymmetric Synthesis of Four Stereoisomers of 2,2-Dimethyl-3-hydroxy-4-(1′-angeloyloxy)-6-acetylchromane from Ageratina grandifolia and Plausible Absolute Stereochemistry of the Natural Product. ACS Omega, 8(42), 39775–39783. [Link]

  • Teledyne LABS. The Power of Preparative HPLC Systems. [Link]

  • Agilent Technologies. Solutions for Preparative HPLC. [Link]

  • Gilson. Preparative HPLC. [Link]

  • University of Colorado Boulder. Column Chromatography Procedures. [Link]

  • University of Rochester. Purification: Troubleshooting Flash Column Chromatography. [Link]

  • University of Colorado Boulder. Column Chromatography. [Link]

  • Waters. HPLC Troubleshooting Guide. [Link]

Sources

Common challenges in the synthesis of chroman-4-one from 4,4-Dimethylchroman precursors

Author: BenchChem Technical Support Team. Date: January 2026

From the desk of the Senior Application Scientist

Welcome to our dedicated technical support center. This guide is designed for researchers, scientists, and drug development professionals navigating the synthesis of chroman-4-one derivatives. The chroman-4-one framework is a privileged scaffold in medicinal chemistry, forming the core of numerous bioactive compounds.[1][2]

This document specifically addresses a common conceptual challenge encountered by researchers: the synthesis of a chroman-4-one from a 4,4-dimethylchroman precursor. We will clarify the chemical principles involved, troubleshoot common issues in related valid synthetic routes, and provide field-proven protocols to guide your experimental work.

Section 1: A Critical Prerequisite — Understanding Benzylic Oxidation

A frequent inquiry involves the direct conversion of a 4,4-dimethylchroman to a chroman-4-one. This section addresses the fundamental chemical infeasibility of this direct transformation.

Frequently Asked Questions (FAQs)

Q1: Can I directly oxidize a 4,4-dimethylchroman at the C4 position to synthesize a chroman-4-one?

A1: No, a direct one-step oxidation at the C4 position of a 4,4-dimethylchroman is not chemically feasible using standard benzylic oxidation methods. The core requirement for benzylic oxidation is the presence of at least one hydrogen atom on the carbon directly attached to the aromatic ring (the "benzylic" carbon).[3][4] Strong oxidizing agents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) function by reacting with this benzylic C-H bond.[5][6]

In a 4,4-dimethylchroman, the C4 carbon is a quaternary center, meaning it is bonded to two methyl groups, the C3 carbon of the pyran ring, and the oxygen atom (via the aromatic ring). It has no C-H bonds. Consequently, it is resistant to standard benzylic oxidation. Attempting this reaction often leads to decomposition of the starting material or no reaction at all under typical conditions.

Caption: The quaternary nature of the C4 carbon in 4,4-dimethylchroman.

Section 2: Recommended Synthetic Pathways & Troubleshooting

While the direct oxidation route is unviable, the target 2,2-dimethylchroman-4-one and related structures are readily accessible through robust and well-established methods. The most common strategies involve building the heterocyclic ring from a phenolic precursor.

Pathway A: Intramolecular Cyclization of 3-(2-hydroxyphenyl)-3-methylbutanoic acid

This classic approach involves the reaction of a phenol with 3,3-dimethylacrylic acid (or its acid chloride) followed by cyclization.

Troubleshooting Guide (Q&A)

Q1: My Friedel-Crafts reaction between phenol and 3,3-dimethylacrylic acid is giving low yields and a mixture of products. How can I improve it?

A1: This is a common challenge stemming from catalyst choice and reaction control.

  • Causality: Strong Lewis acids or protic acids are required to promote the initial acylation and subsequent cyclization. However, these harsh conditions can lead to side reactions. Polyphosphoric acid (PPA) is a common reagent, but its high viscosity and aggressive nature can make temperature control difficult, leading to charring.

  • Expert Recommendations:

    • Catalyst Selection: Consider using Eaton's reagent (phosphorus pentoxide in methanesulfonic acid). It is often more effective and provides a more homogenous reaction medium than PPA, allowing for better temperature control and improved yields.

    • Temperature Control: Maintain a strict temperature profile. Start the reaction at a lower temperature (e.g., 60-70 °C) and monitor the progress by TLC. Overheating is a primary cause of byproduct formation.

    • Alternative Precursor: Using 3,3-dimethylacryloyl chloride with a milder Lewis acid (like AlCl₃) at low temperatures for the acylation step, followed by a separate base- or acid-catalyzed cyclization step, can offer better control over the reaction.

Q2: The final cyclization step to form the chroman-4-one ring is inefficient. What are the key parameters to optimize?

A2: Incomplete cyclization is often due to insufficient activation or catalyst deactivation.

  • Causality: The intramolecular Friedel-Crafts cyclization requires a sufficiently electrophilic acylium ion intermediate and a nucleophilic aromatic ring. Water is a byproduct and can deactivate the acidic catalyst.

  • Expert Recommendations:

    • Anhydrous Conditions: Ensure all reagents and glassware are scrupulously dry. Moisture will quench the catalyst.

    • Catalyst Stoichiometry: For reagents like PPA or Eaton's reagent, which also act as the solvent, ensure a sufficient excess is used to drive the reaction to completion.

    • Reaction Time: These cyclizations can be slow. Monitor the reaction over several hours. For instance, heating at 90-100 °C for 2-4 hours is a typical starting point.

Pathway B: Base-Catalyzed Condensation of a 2'-Hydroxyacetophenone with an Aldehyde/Ketone

This versatile route involves an Aldol-type condensation followed by an intramolecular Oxa-Michael addition to form the chroman-4-one ring.[7][8]

Troubleshooting Guide (Q&A)

Q1: I am attempting to synthesize a 2-substituted chroman-4-one, but the initial condensation reaction is sluggish and forms significant byproducts.

A1: This step is highly dependent on the base, solvent, and the electronic nature of your substrates.

  • Causality: Electron-donating groups on the 2'-hydroxyacetophenone can reduce the acidity of the methyl protons, slowing the initial enolate formation. Furthermore, aldehydes can undergo self-condensation, which competes with the desired crossed-aldol reaction.[7]

  • Expert Recommendations:

    • Microwave Irradiation: This is a highly effective method for accelerating the reaction and improving yields. Heating a mixture of the acetophenone, aldehyde, and a base like diisopropylamine (DIPA) in ethanol to 160–170 °C for 1 hour via microwave is a proven protocol.[8]

    • Base Selection: While strong bases like KOH can be used, amine bases such as DIPA or pyrrolidine often provide better results with fewer side products.[9]

    • Control of Stoichiometry: Use a slight excess (e.g., 1.1 equivalents) of the aldehyde and base to drive the reaction towards the product.[7]

Q2: Purification of my final chroman-4-one is challenging. What are the likely impurities and best practices for removal?

A2: Common impurities include unreacted starting materials, the intermediate chalcone, and self-condensation products from the aldehyde.

  • Causality: The polarity of the desired chroman-4-one can be similar to that of the intermediate chalcone, making chromatographic separation difficult.

  • Expert Recommendations:

    • Flash Column Chromatography: This is the standard method. Use a gradient elution system, typically starting with a non-polar solvent system (e.g., 5% Ethyl Acetate in Heptane/Hexane) and gradually increasing the polarity.[8][10]

    • Aqueous Workup: Before chromatography, a thorough aqueous wash is critical. Washing the crude organic extract with dilute HCl will remove amine bases, while a dilute NaOH wash can remove unreacted phenolic starting materials.[7]

    • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexane) can be a highly effective final purification step.[11]

Section 3: Detailed Experimental Protocols

The following protocol is a validated, self-contained procedure for a common chroman-4-one synthesis.

Protocol: Synthesis of 6,8-Dibromo-2-pentylchroman-4-one[7]

This procedure exemplifies the microwave-assisted condensation pathway.

Reagents & Materials:

  • 2'-Hydroxy-3',5'-dibromoacetophenone

  • Hexanal (Pentyl aldehyde)

  • Diisopropylamine (DIPA)

  • Ethanol (EtOH)

  • Dichloromethane (CH₂Cl₂)

  • 1 M HCl (aq), 10% NaOH (aq), Brine

  • Magnesium Sulfate (MgSO₄)

  • Microwave synthesis vial

  • Silica gel for column chromatography

Step-by-Step Methodology:

  • Reaction Setup: In a microwave reaction vial, dissolve 2'-hydroxy-3',5'-dibromoacetophenone in ethanol to a concentration of 0.4 M.

  • Reagent Addition: Add hexanal (1.1 equivalents) followed by DIPA (1.1 equivalents) to the solution.

  • Microwave Irradiation: Seal the vial and heat the mixture using microwave irradiation to 160-170 °C for 1 hour (fixed hold time).

  • Workup: After cooling, dilute the reaction mixture with dichloromethane.

  • Aqueous Extraction: Wash the organic phase sequentially with 10% NaOH (aq), 1 M HCl (aq), water, and finally brine.

  • Drying and Concentration: Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., gradient of ethyl acetate in heptane) to yield the pure chroman-4-one.

Section 4: Comparative Data for Synthesis Optimization

Selecting the appropriate reagents is crucial for success. While direct oxidation of 4,4-dimethylchroman is not viable, understanding benzylic oxidants is valuable for other synthetic applications.

Table 1: Comparison of Common Benzylic Oxidizing Agents (for substrates with benzylic C-H bonds)

Reagent/System Typical Conditions Pros Cons
KMnO₄ Basic, heat Powerful, inexpensive Harsh conditions, can cleave C-C bonds, over-oxidation is common[3][5]
H₂CrO₄ (Jones) Acetone, H₂SO₄ Strong, reliable Highly toxic (Cr(VI)), stoichiometric waste, acidic[12][13]
Pyridinium Chlorochromate (PCC) CH₂Cl₂, room temp Milder, stops at aldehyde/ketone Toxic (Cr(VI)), requires stoichiometric amounts, slightly acidic[14]
Oxone / KBr Acetonitrile/Water Metal-free, mild conditions Selectivity can be an issue with multiple reactive sites[15]

| IBX | DMSO or refluxing toluene | Metal-free, high selectivity | Can be explosive at high temp, limited solubility[5] |

Section 5: Visualizing the Troubleshooting Workflow

A logical workflow can streamline the process of diagnosing and solving experimental issues.

G start Low Yield in Chroman-4-one Synthesis (Pathway A/B) check_sm Starting Materials (SMs) Pure & Dry? start->check_sm check_cond Reaction Conditions Optimized? check_sm->check_cond Yes action_purify_sm Action: - Recrystallize/Distill SMs - Use Anhydrous Solvents check_sm->action_purify_sm No check_workup Workup & Purification Losses Occurring? check_cond->check_workup Yes action_opt_cond Action: - Screen Catalysts/Bases - Adjust Temp/Time - Consider Microwave check_cond->action_opt_cond No action_opt_workup Action: - Check pH during washes - Optimize chromatography - Check for product volatility check_workup->action_opt_workup Yes end_node Yield Improved check_workup->end_node No action_purify_sm->check_cond action_opt_cond->check_workup action_opt_workup->end_node

Sources

Technical Support Center: Regioselective Functionalization of 4,4-Dimethylchroman

Author: BenchChem Technical Support Team. Date: January 2026

Last Updated: 2026-01-18

Welcome to the technical support hub for the regioselective functionalization of the 4,4-dimethylchroman scaffold. This guide is designed for researchers, medicinal chemists, and process development scientists who are looking to precisely modify this valuable heterocyclic motif. The inherent challenge in differentiating the electronically similar C6 and C8 positions of the chroman ring often leads to mixtures of regioisomers, complicating downstream applications.

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental work. We will delve into the mechanistic rationale behind various strategies, offering field-proven insights to enhance the regioselectivity of your reactions.

Table of Contents

  • Troubleshooting Guides

    • Problem: Poor Regioselectivity (C6 vs. C8 Functionalization)

    • Problem: Low Reaction Yield or Stalled Reaction

    • Problem: Directing Group Removal Issues

  • Frequently Asked Questions (FAQs)

    • What are the key factors influencing C6 vs. C8 selectivity in the absence of a directing group?

    • How do I choose the optimal directing group for my desired functionalization?

    • Can computational modeling predict regioselectivity in these systems?

  • Experimental Protocols

    • Protocol 1: Palladium-Catalyzed C-H Arylation at C6 using a Removable Directing Group

    • Protocol 2: Sterically-Controlled Halogenation at C8

  • References

Troubleshooting Guides

Problem: Poor Regioselectivity (C6 vs. C8 Functionalization)

This is the most prevalent challenge in the functionalization of 4,4-dimethylchroman. The electronic properties of the C6 and C8 positions are very similar, often leading to a mixture of products.

Potential Causes & Solutions:

  • Insufficient Steric or Electronic Differentiation: The intrinsic reactivity of the C-H bonds at C6 and C8 may not be sufficiently different to favor one position over the other.

    • Solution 1: Employ a Directing Group. This is the most robust strategy to achieve high regioselectivity. A directing group is a functional group that is temporarily installed on the molecule to steer a catalyst to a specific C-H bond.[1][2][3] For functionalization at the C8 position, a directing group at the C4 position (e.g., a ketone or a derivative) can be effective. For C6 functionalization, a directing group further away, or one that electronically activates the C6 position, may be necessary.

    • Solution 2: Leverage Steric Hindrance. The gem-dimethyl group at the C4 position provides some steric bulk. In certain reactions, this can favor functionalization at the less hindered C6 position. This effect can be amplified by using bulky reagents or catalysts.

  • Inappropriate Catalyst or Ligand System: The choice of metal catalyst and its associated ligands plays a critical role in determining the regioselectivity of C-H activation reactions.[4][5]

    • Solution: Screen a Panel of Catalysts and Ligands. For palladium-catalyzed reactions, varying the phosphine or N-heterocyclic carbene (NHC) ligand can significantly impact the steric and electronic environment around the metal center, thereby influencing which C-H bond is activated. For instance, bulkier ligands may favor the less sterically encumbered C6 position.

  • Suboptimal Reaction Conditions: Temperature, solvent, and additives can all influence the regiochemical outcome.

    • Solution: Systematic Optimization of Reaction Parameters. A Design of Experiments (DoE) approach can be highly effective here. Key parameters to screen include:

      • Solvent: Solvents with different polarities can influence the conformation of the substrate-catalyst complex and alter the selectivity.[3]

      • Temperature: Lowering the reaction temperature can sometimes enhance selectivity by favoring the kinetically preferred product.

      • Additives: Acids, bases, or salts can act as co-catalysts or modify the catalyst's reactivity and selectivity.

Logical Workflow for Troubleshooting Poor Regioselectivity:

G start Poor C6 vs. C8 Selectivity decision Is a Directing Group Feasible? start->decision directing_group Implement a Directing Group Strategy catalyst_screen Screen Catalysts & Ligands directing_group->catalyst_screen steric_control Leverage Steric Hindrance steric_control->catalyst_screen condition_opt Optimize Reaction Conditions catalyst_screen->condition_opt success Achieved High Regioselectivity condition_opt->success Successful failure Re-evaluate Approach condition_opt->failure Unsuccessful decision->directing_group Yes decision->steric_control No

Caption: Troubleshooting workflow for poor regioselectivity.

Problem: Low Reaction Yield or Stalled Reaction

Even with good selectivity, achieving high conversion can be challenging.

Potential Causes & Solutions:

  • Catalyst Deactivation: The catalyst may be unstable under the reaction conditions or poisoned by impurities.

    • Solution 1: Use a Pre-catalyst or an Activator. Some catalysts require an activation step to enter the catalytic cycle. Ensure your protocol includes this if necessary.

    • Solution 2: Purify Reagents and Solvents. Trace amounts of water, oxygen, or other reactive species can deactivate sensitive catalysts. Use freshly distilled solvents and high-purity reagents.

    • Solution 3: Increase Catalyst Loading. While not always ideal for process chemistry, a modest increase in catalyst loading can sometimes overcome slow deactivation.

  • Poor Substrate Solubility: If the 4,4-dimethylchroman derivative is not fully dissolved, the reaction will be slow and incomplete.

    • Solution: Screen Solvents. Test a range of solvents to find one that provides good solubility at the desired reaction temperature. A co-solvent system may also be effective.

  • Unfavorable Reaction Kinetics: The activation energy for the desired transformation may be too high.

    • Solution 1: Increase Reaction Temperature. This is often the simplest way to increase the reaction rate, but be mindful that it can negatively impact selectivity.

    • Solution 2: Use a More Active Catalyst. If available, switch to a more reactive catalyst system. For example, some newer generation palladium catalysts exhibit higher turnover numbers.

Problem: Directing Group Removal Issues

A directing group is only useful if it can be cleanly removed after the desired functionalization.[3]

Potential Causes & Solutions:

  • Harsh Deprotection Conditions: The conditions required to remove the directing group may be degrading the product.

    • Solution: Choose a Labile Directing Group. When planning your synthetic route, select a directing group that can be removed under mild conditions that are compatible with your functionalized chroman.

  • Steric Hindrance around the Directing Group: The newly introduced functional group may sterically hinder access to the directing group, making its removal difficult.

    • Solution: Model the Product Conformation. Use molecular modeling software to predict potential steric clashes. It may be necessary to choose a smaller directing group or one with a longer tether.

Frequently Asked Questions (FAQs)

Q1: What are the key factors influencing C6 vs. C8 selectivity in the absence of a directing group?

A1: In the absence of a directing group, regioselectivity is primarily governed by a combination of steric and electronic effects.

  • Steric Effects: The gem-dimethyl group at C4 creates a sterically hindered environment around the C8 position. Therefore, reactions involving bulky reagents or catalysts will preferentially occur at the more accessible C6 position.

  • Electronic Effects: The oxygen atom in the chroman ring is an electron-donating group, activating the aromatic ring towards electrophilic substitution at the ortho and para positions (C8 and C6, respectively).[6] The electronic preference between C6 and C8 is often subtle and can be influenced by the specific reaction mechanism.

Q2: How do I choose the optimal directing group for my desired functionalization?

A2: The choice of directing group depends on several factors:

  • Target Position: Do you want to functionalize at C6 or C8? A directing group at C4 will typically direct to C8. Directing to C6 is more challenging and may require a directing group at a different position or a more complex strategy.

  • Reaction Type: The directing group must be compatible with the reaction conditions. For example, a basic directing group would not be suitable for a reaction run under acidic conditions.

  • Ease of Installation and Removal: The directing group should be easy to install and remove in high yield using mild conditions that do not affect the rest of the molecule.[3]

  • Availability: Choose a directing group that is commercially available or can be synthesized in a few simple steps.

Common Directing Groups for C-H Functionalization:

Directing GroupTypical Target PositionCompatible Reactions
Picolinamideortho to attachment pointPd, Ru, Rh, Mn catalyzed C-H activation
8-Aminoquinolineortho to attachment pointBroad scope in C-H functionalization
Carboxylic Acidortho to attachment pointPd, Ru catalyzed arylations
Nitrilemeta to attachment pointPd-catalyzed reactions

Q3: Can computational modeling predict regioselectivity in these systems?

A3: Yes, computational modeling, particularly Density Functional Theory (DFT) calculations, can be a powerful tool for predicting and understanding regioselectivity.[3] By calculating the activation energies of the competing reaction pathways leading to C6 and C8 functionalization, it is possible to predict the major product. This can save significant experimental time and resources by guiding the selection of catalysts, ligands, and reaction conditions.

Experimental Protocols

Protocol 1: Palladium-Catalyzed C-H Arylation at C8 using a Removable Directing Group

This protocol describes the C8-selective arylation of a 4,4-dimethylchroman-5-carboxamide derivative. The amide acts as a directing group, and the reaction is catalyzed by palladium.

Step-by-Step Methodology:

  • Synthesis of the Directing Group Precursor:

    • To a solution of 4,4-dimethylchroman in an appropriate solvent, add a suitable acylating agent (e.g., an acid chloride) and a base to form the corresponding amide at a suitable position to direct to C8.

  • C-H Arylation Reaction:

    • In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), combine the 4,4-dimethylchroman-amide substrate (1.0 equiv), the aryl halide coupling partner (1.2 equiv), Pd(OAc)₂ (5 mol%), a suitable ligand (e.g., PPh₃, 10 mol%), and a base (e.g., K₂CO₃, 2.0 equiv).

    • Add a dry, degassed solvent (e.g., toluene or DMAc).

    • Heat the reaction mixture to the desired temperature (e.g., 110 °C) and stir for the required time (typically 12-24 hours), monitoring the reaction progress by TLC or GC-MS.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

  • Directing Group Removal:

    • Hydrolyze the amide directing group under acidic or basic conditions to yield the C8-arylated 4,4-dimethylchroman.

Reaction Scheme Visualization:

G sub 4,4-Dimethylchroman + Directing Group reagents Aryl Halide, Pd(OAc)₂, Ligand, Base product C8-Arylated Chroman with Directing Group reagents->product deprotection Deprotection final_product Final C8-Arylated 4,4-Dimethylchroman deprotection->final_product

Caption: C8-Arylation workflow using a directing group.

Protocol 2: Sterically-Controlled Halogenation at C6

This protocol utilizes a bulky halogenating agent to selectively functionalize the less sterically hindered C6 position.

Step-by-Step Methodology:

  • Reaction Setup:

    • Dissolve 4,4-dimethylchroman (1.0 equiv) in a suitable solvent (e.g., CH₂Cl₂ or CCl₄) in a round-bottom flask protected from light.

  • Addition of Halogenating Agent:

    • Slowly add a bulky halogenating agent, such as N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) (1.05 equiv), to the solution at a controlled temperature (e.g., 0 °C to room temperature).

    • A radical initiator (e.g., AIBN or benzoyl peroxide) may be required in small amounts for certain substrates.

  • Reaction Monitoring and Work-up:

    • Stir the reaction mixture until the starting material is consumed, as monitored by TLC or GC-MS.

    • Quench the reaction with an aqueous solution of sodium thiosulfate.

    • Separate the organic layer, wash with water and brine, and dry over anhydrous Na₂SO₄.

  • Purification:

    • Remove the solvent under reduced pressure and purify the crude product by column chromatography or recrystallization to obtain the C6-halogenated 4,4-dimethylchroman.

References

  • Sambiagio, C., et al. (2018). A comprehensive overview of directing groups applied in metal-catalysed C–H functionalisation chemistry. Chemical Society Reviews, 47(17), 6603-6743. [Link]

  • Wang, Y., et al. (2019). Stereoselective synthesis of chromane derivatives via a domino reaction catalyzed by modularly designed organocatalysts. Organic Letters, 21(15), 5943-5947. [Link]

  • Larsson, P. (2012). Design, Synthesis, and Evaluation of Functionalized Chroman-4-one and Chromone Derivatives. University of Gothenburg. [Link]

  • Dyachenko, I. V., et al. (2021). Synthesis and alkylation of new functionally substituted 4,4-dimethylpiperidin-2-ones. Chemistry of Heterocyclic Compounds, 57(8), 754-760. [Link]

  • Wikipedia. (n.d.). Electrophilic aromatic directing groups. [Link]

  • Mondal, S., et al. (2022). Directing group-assisted C–H functionalization of 2-arylbenzo[f]isoquinoline: a robust route to decumbenine B analogues with photophysical applications. Organic & Biomolecular Chemistry, 20(4), 806-816. [Link]

  • Wasa, M., et al. (2010). Meta-Selective C-H Functionalization using a Nitrile based Directing Group and Cleavable Si-Tether. Journal of the American Chemical Society, 132(37), 12760-12761. [Link]

  • Kumar, V., et al. (2021). Removable Directing Group in Proximal C-H Functionalization. Chemistry – An Asian Journal, 16(24), 4057-4076. [Link]

  • Li, Y., et al. (2021). Construction of 4-hydroxycoumarin derivatives with adjacent quaternary and tertiary stereocenters via ternary catalysis. Nature Communications, 12(1), 6433. [Link]

  • Xie, Z., et al. (2013). Palladium-Catalyzed Regioselective B(3,5)-Dialkenylation and B(4)-Alkenylation of o-Carboranes. The Journal of Organic Chemistry, 78(17), 8683-8690. [Link]

  • Bolm, C., et al. (2018). Manganese Catalyzed Regioselective C-H Alkylation: Experiment and Computation. Organic Letters, 20(10), 3105-3108. [Link]

  • Reddy, G. S., et al. (2021). Regioselective C3–C4 difunctionalization of 4-bromocoumarins via Pd/norbornene catalysis. RSC Advances, 11(43), 26615-26619. [Link]

  • Trost, B. M., et al. (2012). Palladium-catalyzed alkylation of 1,4-dienes by C-H activation. Angewandte Chemie International Edition, 51(20), 4950-4953. [Link]

  • ResearchGate. (n.d.). Structures of substituted 2,2-dimethylchroman-4-one derivatives studied in this work. [Link]

  • Wang, X., et al. (2017). Synthesis of 4-aryl-3,4-dihydrocoumarins and 4-aryl-4H-chromenes via Er(OTf)3-catalyzed cascade reactions of p-quinone methides with 1,3-dicarbonyl compounds. Organic & Biomolecular Chemistry, 15(3), 549-552. [Link]

  • Horváth, K., et al. (2023). Combining Different Stationary-Phase Chemistries to Improve the Selectivity of Impurity Profiling Methods. LCGC International, 36(4), 133-143. [Link]

  • Omae, I. (2019). Regioselective Functionalization of 9,9-Dimethyl-9-silafluorenes by Borylation, Bromination, and Nitration. The Journal of Organic Chemistry, 84(9), 5667-5676. [Link]

  • Scripps Research. (2014, September 12). Accelerated C-H Activation Reactions: A Shortcut to Molecular Complexity from Chemical Feedstock [Video]. YouTube. [Link]

  • Dolan, J. W., et al. (2000). Selectivity differences for C18 and C8 reversed-phase columns as a function of temperature and gradient steepness. II. Minimizing column reproducibility problems. Journal of Chromatography A, 897(1-2), 51-63. [Link]

  • Al-Masum, M., & Al-Ahmari, S. (2021). Palladium-Catalyzed Cross-Coupling Reaction via C–H Activation of Furanyl and Thiofuranyl Substrates. Molecules, 26(15), 4467. [Link]

  • Ilies, L. (2015). Directed C–H Functionalization Catalyzed by Manganese or Chromium. The University of Tokyo. [Link]

  • Separation Science. (2024, December 4). C8 vs C18 Column: Which Should You Choose?[Link]

  • Synthesis Workshop. (2024, April 26). Advanced Organic Chemistry: Transition Metal Catalyzed C-H Functionalization [Video]. YouTube. [Link]

  • Collins, K. D., et al. (2021). Practical and Regioselective Synthesis of C4-Alkylated Pyridines. Journal of the American Chemical Society, 143(49), 20734-20740. [Link]

  • GALAK Chromatography. (n.d.). How to choose reversed-phase HPLC column C18, C8, C4. [Link]

  • Cui, X., et al. (2012). Regioselective synthesis of multisubstituted furans via metalloradical cyclization of alkynes with α-diazocarbonyls: construction of functionalized α-oligofurans. Journal of the American Chemical Society, 134(49), 19981-19984. [Link]

  • ResearchGate. (n.d.). Mn-Catalyzed Regioselective Alkene Hydrosilylation: From Mechanism Investigation to the Design of a Pre-Catalyst Candidate. [Link]

  • Organic Chemistry Portal. (n.d.). Regioselective Synthesis of Multisubstituted Furans via Metalloradical Cyclization of Alkynes with α-Diazocarbonyls: Construction of Functionalized α-Oligofurans. [Link]

  • Chromatography Forum. (2007, April 11). C8 vs C18 columns. [Link]

  • ChemRxiv. (n.d.). Mn-Catalyzed Regioselective Alkene Hydrosilylation: from Mecha-nism Investigation. [Link]

Sources

Preventing the decomposition of 4,4-Dimethylchroman during workup

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 4,4-Dimethylchroman

A Guide for Researchers on Preventing Decomposition During Workup

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who work with 4,4-Dimethylchroman and related scaffolds. The stability of the chroman ring system is a critical factor for successful synthesis and purification. This document provides in-depth, experience-based answers to common questions and troubleshooting scenarios encountered during the reaction workup phase, focusing on the prevention of unwanted decomposition.

Part 1: Frequently Asked Questions (FAQs) - Understanding the Instability

This section addresses the fundamental chemical properties of the 4,4-dimethylchroman moiety that contribute to its degradation during standard laboratory workup procedures.

Q1: What is the primary cause of 4,4-Dimethylchroman decomposition during workup?

The principal degradation pathway for 4,4-Dimethylchroman and related chroman structures is acid-catalyzed cleavage of the ether linkage within the pyran ring.[1][2][3] The process is initiated by the protonation of the ether oxygen atom, which transforms the oxygen into a good leaving group (an alcohol).[2][3] This is followed by a ring-opening step, which can proceed via an SN1 or SN2 mechanism depending on the substitution pattern. For 4,4-Dimethylchroman, the gem-dimethyl group stabilizes the formation of a tertiary carbocation at the C2 position, favoring a rapid SN1-type cleavage. This carbocation is then susceptible to attack by nucleophiles present in the workup medium, such as water, leading to undesired byproducts.[1]

Q2: My reaction mixture contains a phenolic hydroxyl group on the chroman ring. Are there other stability concerns?

Yes. In addition to acid sensitivity, chromans bearing a phenolic hydroxyl group are highly susceptible to oxidation .[4][5] This is a common issue for many phenolic compounds, which can be oxidized to form quinones.[4] These quinone species are often highly colored (leading to yellow or brown solutions) and can subsequently polymerize, resulting in complex, dark-colored mixtures and a significant loss of the desired product.[4] This oxidation is accelerated by dissolved oxygen, light, high pH, and the presence of trace metal ions.[4][6]

Q3: I've noticed unexpected spots on my TLC plate after an acidic wash. What are these likely to be?

The most common byproduct from acid-catalyzed decomposition is the ring-opened diol, formed when the intermediate carbocation is trapped by water. Depending on the reaction conditions and the stability of this diol, it may undergo further reactions or rearrangements. For chromene derivatives (containing a double bond in the pyran ring), the corresponding chalcone is often observed after ring-opening.[1] It is crucial to use analytical techniques like LC-MS or GC-MS to identify these impurities definitively and confirm the degradation pathway.[7][8]

Part 2: Troubleshooting Guide - Diagnosing and Solving Workup Failures

This section provides a structured approach to identifying the root cause of decomposition and implementing corrective actions.

Observed Issue Potential Cause(s) Recommended Action(s)
Low yield after purification 1. Acid-catalyzed ring-opening during aqueous wash. 2. Oxidation of a phenolic group.1. Neutralize the reaction with a mild base before aqueous workup. Use a buffered wash. 2. Perform the workup under an inert atmosphere (N₂ or Ar) and consider adding an antioxidant.[4]
Crude product is dark brown/yellow Oxidation of a phenolic hydroxyl group to form colored quinone-type byproducts.[4]1. Degas all workup solvents (water, brine, etc.) by sparging with N₂ or Ar for 15-30 minutes.[4] 2. Add a small amount of an antioxidant like Butylated Hydroxytoluene (BHT) to the organic solvent used for extraction.[9][10] 3. Protect the reaction and workup from direct light.[4]
Multiple new, polar spots on TLC/LCMS after workup Acid-catalyzed hydrolysis leading to ring-opened products (e.g., diols), which are more polar than the parent chroman.1. Avoid strong acids (e.g., 1M HCl) for washing.[11] 2. Use a saturated solution of a mild acid salt like ammonium chloride (NH₄Cl) if an acidic wash is necessary to remove basic impurities.[12]
Formation of an insoluble precipitate or emulsion during extraction Polymerization of decomposition products (e.g., from quinones) or complex salt formation.[4]1. Dilute the organic layer significantly. 2. Add saturated sodium chloride (brine) to break emulsions by increasing the ionic strength of the aqueous layer.[11] 3. If a precipitate forms, filter the entire biphasic mixture through a pad of Celite.[12]

Part 3: Validated Protocols & Methodologies

The following protocols are designed to minimize the risk of decomposition during the workup of 4,4-Dimethylchroman and its derivatives.

Protocol 1: Mild Neutralization and Extractive Workup for Acid-Sensitive Chromans

This protocol is the recommended first-line approach for isolating chromans from reactions that have been run under acidic conditions or contain acidic byproducts.

Objective: To neutralize the reaction mixture and extract the product without exposing it to harsh pH changes.

Step-by-Step Methodology:

  • Cool the Reaction: Before workup, cool the reaction vessel to 0 °C in an ice-water bath. This reduces the rate of potential decomposition reactions.

  • Quench with Mild Base: Slowly and with vigorous stirring, add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the reaction mixture.[13]

    • Causality: Sodium bicarbonate is a weak base, sufficient to neutralize strong acids without creating a strongly basic environment that could cause other side reactions.[14] The slow addition prevents excessive CO₂ evolution and localized pH spikes.[11]

  • Monitor pH: After gas evolution ceases, check the pH of the aqueous layer using pH paper. Continue adding NaHCO₃ solution dropwise until the pH is between 7 and 8.

  • Transfer to Separatory Funnel: Transfer the entire mixture to a separatory funnel. If the reaction was run in a water-miscible solvent (e.g., THF, acetone), add an immiscible organic solvent like ethyl acetate or diethyl ether.

  • Wash with Water & Brine:

    • Wash the organic layer once with deionized water to remove the bulk of inorganic salts.

    • Wash the organic layer once with saturated aqueous sodium chloride (brine).

    • Causality: The brine wash helps to remove residual water from the organic layer and aids in breaking any emulsions that may have formed.[11][13]

  • Drying and Concentration: Dry the isolated organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator at a low temperature (<40 °C).

Protocol 2: Workup Under Inert and Antioxidant Conditions (for Phenolic Chromans)

This protocol incorporates measures to prevent the oxidative degradation of chromans bearing electron-rich aromatic rings or free phenolic groups.

Objective: To isolate an oxidation-sensitive chroman derivative while preventing the formation of colored impurities.

Step-by-Step Methodology:

  • Prepare Solvents: Degas all aqueous solutions (water, NaHCO₃ solution, brine) by sparging with nitrogen or argon gas for at least 20 minutes prior to use.[4]

  • Prepare Extraction Solvent: To the primary organic solvent that will be used for extraction (e.g., ethyl acetate), add a small amount of Butylated Hydroxytoluene (BHT).

    • Typical Concentration: 0.01% to 0.05% w/v.

    • Causality: BHT is a radical scavenger (a hindered phenol antioxidant) that effectively inhibits autoxidation processes that can be initiated by trace oxygen.[10][15] It is highly soluble in common organic solvents and easily removed during subsequent chromatography.

  • Perform Workup Under Inert Gas: Conduct the entire workup (neutralization, extractions) under a positive pressure of nitrogen or argon. This can be achieved by equipping the separatory funnel with a balloon or a direct line from a gas cylinder.[4]

  • Follow Protocol 1: Proceed with the neutralization, washing, and drying steps as outlined in Protocol 1, using the prepared degassed and antioxidant-containing solvents.

  • Storage: After solvent removal, store the crude product under an inert atmosphere and protect it from light to prevent degradation over time.[4]

Part 4: Visualization of Key Processes

Decomposition Pathway Diagram

The following diagram illustrates the acid-catalyzed ring-opening of the 4,4-Dimethylchroman core, which is the primary non-oxidative decomposition pathway.

DecompositionPathway Chroman 4,4-Dimethylchroman Protonated Protonated Ether (Good Leaving Group) Chroman->Protonated + H⁺ (Acid) [Fast] Carbocation Tertiary Carbocation (Ring-Opened) Protonated->Carbocation Ring Opening [Rate-Limiting] Product Decomposition Product (e.g., Diol) Carbocation->Product + H₂O (Nucleophile) [Fast]

Caption: Acid-catalyzed decomposition workflow for 4,4-Dimethylchroman.

Recommended Workup Workflow

This flowchart outlines the ideal sequence of operations for a robust and safe workup procedure.

WorkupWorkflow start Crude Reaction Mixture cool Cool to 0 °C start->cool neutralize Slowly Add Sat. NaHCO₃ Solution cool->neutralize check_ph Check pH (Target 7-8) neutralize->check_ph check_ph->neutralize pH < 7 extract Extract with Organic Solvent check_ph->extract pH OK wash_water Wash with H₂O extract->wash_water wash_brine Wash with Brine wash_water->wash_brine dry Dry (e.g., MgSO₄) wash_brine->dry filter Filter dry->filter concentrate Concentrate in vacuo (<40 °C) filter->concentrate end Crude Product (Ready for Purification) concentrate->end

Caption: Step-by-step workflow for the mild workup of 4,4-Dimethylchroman.

References

  • Studylib. (n.d.). Troubleshooting to Prevent Possible Oxidation of a Phenolic. Retrieved from [Link]

  • Loesche, A.-C., & Netscher, T. (2018). On the Mechanism of the Acid-Catalyzed Stereoselective Chroman Cyclization Reaction. ResearchGate. Retrieved from [Link]

  • Georgantelis, D., et al. (2007). Natural Phenolic Compounds for the Control of Oxidation, Bacterial Spoilage, and Foodborne Pathogens in Meat. Journal of Food Protection, 70(1), 193-201. Available at: [Link]

  • University of California, Los Angeles. (n.d.). Organic Reaction Workup Formulas for Specific Reagents. UCLA Chemistry. Retrieved from [Link]

  • Al-Ghorbani, M., et al. (2015). Butylated Hydroxytoluene Analogs: Synthesis and Evaluation of Their Multipotent Antioxidant Activities. Molecules, 20(8), 14539-14553. Available at: [Link]

  • MIT OpenCourseWare. (2010). Reaction Work-Up I. YouTube. Retrieved from [Link]

  • Science Ready. (n.d.). Neutralisation in Everyday Life and Industry – HSC Chemistry. Retrieved from [Link]

  • Lee, S., et al. (2021). Retarding Oxidative and Enzymatic Degradation of Phenolic Compounds Using Large-Ring Cycloamylose. Foods, 10(11), 2607. Available at: [Link]

  • Al-Ghorbani, M., et al. (2015). Butylated Hydroxytoluene Analogs: Synthesis and Evaluation of Their Multipotent Antioxidant Activities. ResearchGate. Retrieved from [Link]

  • LibreTexts Chemistry. (2021). 4.7: Reaction Work-Ups. Retrieved from [Link]

  • ACS Publications. (n.d.). The Journal of Organic Chemistry. Retrieved from [Link]

  • Samanta, S., et al. (2013). Helicity as a Steric Force: Stabilization and Helicity-Dependent Reversion of Colored o-Quinonoid Intermediates of Helical Chromenes. Journal of the American Chemical Society, 135(18), 6868-6871. Available at: [Link]

  • Royal Society of Chemistry. (2021). Visible-light synthesis of 4-substituted-chroman-2-ones and 2-substituted-chroman-4-ones via doubly decarboxylative Giese reaction. RSC Publishing. Retrieved from [Link]

  • Yehye, W. A., et al. (2015). Understanding the chemistry behind the antioxidant activities of butylated hydroxytoluene (BHT): A review. European Journal of Medicinal Chemistry, 101, 295-312. Available at: [Link]

  • University of Malaya Research Repository. (2019). Understanding the chemistry behind the antioxidant activities of butylated hydroxytoluene (BHT): A review. Retrieved from [Link]

  • Clariant. (n.d.). Neutralizing agents. Retrieved from [Link]

  • Al-Fatlawi, A. A., et al. (2020). Identification of In Vitro Metabolites of Synthetic Phenolic Antioxidants BHT, BHA, and TBHQ by LC-HRMS/MS. Molecules, 25(24), 5993. Available at: [Link]

  • Wikipedia. (n.d.). Neutralization (chemistry). Retrieved from [Link]

  • KEBO. (n.d.). Neutralization agents Overview. Retrieved from [Link]

  • Zhang, M. Y., & McLafferty, F. W. (1992). Organic Neutralization Agents for Neutralization-Reionization Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 3(2), 108-112. Available at: [Link]

  • Master Organic Chemistry. (n.d.). Acidic cleavage of ethers (SN2). Retrieved from [Link]

  • Kamal, A., et al. (2016). Design and synthesis of chroman derivatives with dual anti-breast cancer and antiepileptic activities. Drug Design, Development and Therapy, 10, 2997-3011. Available at: [Link]

  • Master Organic Chemistry. (2014). Cleavage Of Ethers With Acid. Retrieved from [Link]

  • Ferreira, I. C., et al. (2023). Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives. Molecules, 28(1), 1-15. Available at: [Link]

  • Ministry of the Environment, Japan. (n.d.). III Analytical Methods. Retrieved from [Link]

  • International Journal of Pharmaceutical and Bio-Medical Science. (n.d.). ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS. Retrieved from [Link]

  • ResearchGate. (2022). (PDF) Introducing C2–Asymmetry in Chromans – A Brief Story†. Retrieved from [Link]

  • Journal of Energetic Materials. (n.d.). Thermal decomposition kinetics and mechanism of DNTF under pressure. Retrieved from [Link]

  • MDPI. (2023). Studies on the Effect of Oxidation on Bioactivity of Phenolics and Wine Lees Extracts. Retrieved from [Link]

  • PubMed. (2025). Synthesis of Chroman Derivatives by Group Transposition and Atom Swapping in 1-Tetralones: Single-Atom Editing Enabled by Oxidative Ring Contraction of Benzoxepine Silyl Ketene Acetals. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Acid-catalyzed acylation reaction via C–C bond cleavage: a facile and mechanistically defined approach to synthesize 3-acylindoles. Chemical Communications. Retrieved from [Link]

  • Society for Science and Nature. (n.d.). SYNTHESIS AND KINETICS OF THERMAL DECOMPOSITION OF METAL COMPLEXES OF 2,5-DIHYDROXY-1,4-BENZOQUINONE. Retrieved from [Link]

  • Separation Science. (2023). Activity and Decomposition. Retrieved from [Link]

  • PubMed Central. (n.d.). Computational Investigation on the Formation and Decomposition Reactions of the C4H3O Compound. Retrieved from [Link]

  • PubMed Central. (2021). Analysis of decomposition in 23 seafood products by liquid chromatography with high‐resolution mass spectrometry with sensory‐driven modeling. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Decomposition of 4,4-dimethylpent-1-ene in the presence of oxygen between 400 and 500 °C: oxidation chemistry of allyl radicals. Journal of the Chemical Society, Faraday Transactions. Retrieved from [Link]

  • ResearchGate. (2025). Experimental and theoretical investigation into the decomposition mechanism of 3,5-dimethyl-4-hydroxyphenylpentazole. Retrieved from [Link]

Sources

Technical Support Center: Scaling Up the Synthesis of 4,4-Dimethylchroman for Preclinical Studies

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the scalable synthesis of 4,4-Dimethylchroman. This guide is designed for researchers, scientists, and drug development professionals who are transitioning from bench-scale synthesis to producing the larger quantities required for preclinical studies. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and critical scale-up considerations to ensure a robust, efficient, and safe synthesis process.

I. Overview of Synthetic Strategy: Acid-Catalyzed Reaction of Phenol and Isoprene

The most direct and scalable route to 4,4-Dimethylchroman involves the acid-catalyzed reaction of phenol with isoprene. This method offers an atom-economical approach, directly assembling the chroman core from readily available starting materials. The reaction proceeds through an initial Friedel-Crafts alkylation of phenol with isoprene to form an ortho-prenylated phenol intermediate, which then undergoes an intramolecular cyclization to yield the desired 4,4-Dimethylchroman.

dot

Caption: Overall synthetic route to 4,4-Dimethylchroman.

II. Troubleshooting Guide: Common Issues and Solutions in Scaling Up

This section addresses specific challenges you may encounter during the scale-up of 4,4-Dimethylchroman synthesis in a question-and-answer format, providing both the "why" and the "how-to" for effective troubleshooting.

Q1: My reaction yield has significantly dropped after moving from a 1g to a 100g scale. What are the likely causes?

A1: A drop in yield upon scale-up is a common issue and can often be attributed to mass and heat transfer limitations.

  • Causality: In larger reactors, inefficient mixing can lead to localized "hot spots" or areas of high reactant concentration, promoting side reactions. The surface-area-to-volume ratio decreases with scale, making heat dissipation from the exothermic Friedel-Crafts reaction more challenging. This can lead to temperature gradients and the formation of undesired byproducts.

  • Troubleshooting Steps:

    • Improve Agitation: Ensure your reactor's stirring mechanism (e.g., overhead stirrer with appropriate impeller design) is sufficient to maintain a homogeneous reaction mixture.

    • Controlled Reagent Addition: Instead of adding isoprene all at once, use a syringe pump or an addition funnel for slow, controlled addition. This helps to manage the reaction exotherm.

    • Temperature Monitoring: Place the temperature probe in the reaction mixture itself, not just in the heating mantle or oil bath, to get an accurate reading of the internal temperature.

    • Solvent Volume: Increasing the solvent volume can help to dissipate heat more effectively, although this may impact reaction kinetics and require optimization.

Q2: I am observing the formation of significant amounts of a byproduct that appears to be an isomer of the prenylated phenol. How can I improve the regioselectivity?

A2: The formation of isomeric byproducts, such as p-prenylphenol, is a classic challenge in Friedel-Crafts alkylation of phenols. The ortho-selectivity required for cyclization to the chroman is not always favored.

  • Causality: The hydroxyl group of phenol is an ortho-, para-directing group. The ratio of ortho to para alkylation is influenced by the catalyst, solvent, and temperature. Steric hindrance at the ortho position can sometimes favor para substitution.

  • Troubleshooting Steps:

    • Catalyst Choice: The use of solid acid catalysts like zeolites (e.g., H-beta, H-USY) has been shown to favor ortho-alkylation due to shape selectivity within the catalyst pores. Experiment with different types of zeolites to find the optimal one for your system.

    • Temperature Optimization: Lowering the reaction temperature can sometimes favor the kinetically controlled ortho product over the thermodynamically more stable para product.

    • Solvent Effects: Non-polar solvents are generally preferred for Friedel-Crafts reactions. The choice of solvent can influence the catalyst's activity and selectivity.

Q3: After the reaction, I have a dark, tarry residue that is difficult to work up and purify. What is causing this and how can I prevent it?

A3: The formation of dark, polymeric "tars" is a common issue in acid-catalyzed reactions of phenols and alkenes, especially at elevated temperatures.

  • Causality: Strong acidic conditions and high temperatures can lead to polymerization of isoprene and side reactions of the phenol, resulting in complex, high-molecular-weight byproducts.

  • Troubleshooting Steps:

    • Milder Catalyst: If using a strong Lewis acid like AlCl₃, consider switching to a milder, solid acid catalyst like a zeolite or an acidic ion-exchange resin. These are often less prone to causing polymerization.

    • Strict Temperature Control: Maintain the reaction temperature within the optimal range determined in small-scale experiments. Avoid overheating, as this will accelerate polymerization.

    • Reaction Time: Monitor the reaction progress by TLC or GC-MS and stop the reaction as soon as the starting material is consumed to prevent prolonged exposure of the product to acidic conditions.

    • Inhibitor: The addition of a small amount of a polymerization inhibitor, such as hydroquinone, to the isoprene can be beneficial, especially if the isoprene quality is a concern.[1]

Q4: My final product is contaminated with O-alkylated phenol (prenyl phenyl ether). How can I minimize this side reaction?

A4: O-alkylation is a competing reaction pathway to the desired C-alkylation.

  • Causality: The phenoxide ion, which can be present under certain conditions, is highly nucleophilic at the oxygen atom. While C-alkylation is generally favored under Friedel-Crafts conditions, O-alkylation can occur, particularly at higher temperatures.

  • Troubleshooting Steps:

    • Catalyst and Temperature: The choice of catalyst and reaction temperature plays a crucial role. Solid acid catalysts often favor C-alkylation. Running the reaction at the lowest effective temperature can help minimize O-alkylation.

    • Work-up: The prenyl phenyl ether can sometimes be separated from the desired product by careful column chromatography or distillation.

III. Frequently Asked Questions (FAQs)

Q: What is the best catalyst for scaling up this synthesis? A: For scalability, solid acid catalysts such as zeolites (e.g., H-beta, H-USY) or acidic ion-exchange resins (e.g., Amberlyst-15) are highly recommended. They offer several advantages over traditional Lewis acids like AlCl₃:

  • Ease of Separation: The catalyst can be removed by simple filtration, which is much more manageable on a large scale than quenching and extracting a homogeneous catalyst.

  • Reusability: Solid acid catalysts can often be regenerated and reused, making the process more cost-effective and environmentally friendly.

  • Milder Conditions: They often operate under milder conditions, reducing the formation of tarry byproducts.[2]

Q: What are the critical safety considerations when working with isoprene on a larger scale? A: Isoprene is a highly flammable liquid with a low boiling point (34 °C) and its vapors can form explosive mixtures with air.

  • Ventilation: All manipulations should be performed in a well-ventilated fume hood.

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent the formation of peroxides and minimize fire hazards.

  • Temperature Control: Use a reliable method for temperature control and have a cooling system readily available to manage any exotherms.

  • Pressure Build-up: Be aware of potential pressure build-up in a closed system due to the low boiling point of isoprene. Ensure the reaction setup is appropriately vented.[3]

Q: How can I effectively purify 4,4-Dimethylchroman on a multi-gram scale? A: While column chromatography is the standard for small-scale purification, it can be cumbersome and expensive for larger quantities.

  • Distillation: If the boiling points of 4,4-Dimethylchroman and the major impurities are sufficiently different, vacuum distillation is a highly effective and scalable purification method.

  • Crystallization: If the product is a solid at room temperature or can be induced to crystallize from a suitable solvent system, recrystallization is an excellent method for achieving high purity on a large scale.

  • Liquid-Liquid Extraction: A carefully designed series of extractions during the work-up can significantly reduce the impurity profile before the final purification step.

IV. Experimental Protocols

A. Synthesis of 4,4-Dimethylchroman (100g Scale)

This protocol is a generalized procedure based on established methods for the acid-catalyzed reaction of phenols with isoprene.[2] Optimization of specific parameters (temperature, reaction time, catalyst loading) may be necessary.

Materials & Equipment:

  • Phenol (94.1 g, 1.0 mol)

  • Isoprene (102.2 g, 1.5 mol, freshly distilled)

  • Zeolite H-beta catalyst (or other suitable solid acid catalyst, 10-20 wt% relative to phenol)

  • Toluene (or other suitable non-polar solvent, 500 mL)

  • 3-necked round-bottom flask (2 L) equipped with an overhead stirrer, reflux condenser, and an addition funnel

  • Heating mantle with temperature controller

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • Catalyst Activation: Activate the zeolite catalyst by heating it under vacuum at a high temperature (e.g., 400-500 °C) for several hours to remove adsorbed water. Allow it to cool to room temperature under an inert atmosphere.

  • Reaction Setup: To the 2 L three-necked flask, add the activated zeolite catalyst and toluene. Begin stirring and purge the system with an inert gas.

  • Charge Phenol: Add the phenol to the flask and heat the mixture to the desired reaction temperature (e.g., 80-120 °C).[4]

  • Isoprene Addition: Slowly add the freshly distilled isoprene to the reaction mixture via the addition funnel over a period of 2-3 hours. Monitor the internal temperature closely and adjust the addition rate to maintain a stable temperature.

  • Reaction Monitoring: After the addition is complete, continue to stir the reaction mixture at the set temperature. Monitor the progress of the reaction by taking small aliquots and analyzing them by TLC or GC-MS. The reaction is typically complete within 4-8 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Filter the reaction mixture to remove the solid catalyst. Wash the catalyst with a small amount of toluene.

    • Wash the combined organic filtrate with a saturated aqueous solution of sodium bicarbonate (2 x 200 mL) to remove any unreacted phenol, followed by water (200 mL) and brine (200 mL).

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

B. Purification by Vacuum Distillation
  • Setup: Assemble a vacuum distillation apparatus.

  • Distillation: Transfer the crude 4,4-Dimethylchroman to the distillation flask. Slowly reduce the pressure and begin heating. Collect the fraction corresponding to the boiling point of 4,4-Dimethylchroman.

Parameter Value
Boiling Point ~85-90 °C at 1 mmHg (estimated)
Expected Yield 60-80%
Purity (post-distillation) >98%

V. Visualization of Key Processes

A. Troubleshooting Workflow for Low Yield

dot

Low_Yield_Troubleshooting Start Low Yield Observed Check_Mixing Is mixing efficient? Start->Check_Mixing Check_Temp Is temperature control accurate? Check_Mixing->Check_Temp Yes Improve_Agitation Improve Agitation (e.g., impeller design, speed) Check_Mixing->Improve_Agitation No Check_Catalyst Is the catalyst active? Check_Temp->Check_Catalyst Yes Calibrate_Probe Calibrate Temperature Probe Check_Temp->Calibrate_Probe No Check_Reagents Are reagents pure? Check_Catalyst->Check_Reagents Yes Activate_Catalyst Re-activate or Replace Catalyst Check_Catalyst->Activate_Catalyst No Purify_Reagents Purify/Distill Reagents Check_Reagents->Purify_Reagents No End Re-run Reaction Check_Reagents->End Yes Improve_Agitation->End Controlled_Addition Implement Slow Reagent Addition Calibrate_Probe->End Activate_Catalyst->End Purify_Reagents->End

Caption: A decision-making workflow for troubleshooting low yields.

B. Reaction Mechanism

dot

Reaction_Mechanism cluster_0 Step 1: Friedel-Crafts Alkylation cluster_1 Step 2: Intramolecular Cyclization Phenol Phenol OH Prenylphenol o-Prenylphenol Intermediate Phenol->Prenylphenol Electrophilic Attack Isoprene Isoprene C5H8 Carbocation Tertiary Carbocation Isoprene->Carbocation Protonation Carbocation->Prenylphenol H_plus H+ Prenylphenol->H_plus Deprotonation Prenylphenol_cyclize o-Prenylphenol Intermediate Catalyst Acid Catalyst Catalyst->Isoprene Oxonium_ion Oxonium Ion Intermediate Prenylphenol_cyclize->Oxonium_ion Intramolecular Attack Product 4,4-Dimethylchroman Final Product Oxonium_ion->Product Deprotonation H_plus_out H+ Product->H_plus_out

Caption: Proposed mechanism for the synthesis of 4,4-Dimethylchroman.

VI. References

  • Jafarov R. P, Rasulov Ch. K., Alekperova I. I., Aghamaliyev Z. Z., Dadasheva A. M. Optimization of the process of phenol alkylation by isoprene cyclodimer in the presence of KU-23 catalyst at a continuous operation plant. Mir nefteproduktov. 2022;0(4):16-21. [Link]

  • Reaction of isoprene with phenols catalysed by nickelocene and phenylmagnesium bromide. ResearchGate. [Link]

  • Sartori, G., et al. Reaction Between Phenols and Isoprene under Zeolite Catalysis. Highly Selective Synthesis of Chromans and o-Isopentenylphenols. Synthesis, 1998(03), 301-304. [Link]

  • Gurbanova, U. R., et al. ALKYLATION OF PHENOL WITH CYCLODIMERS OF ISOPRENE IN THE PRESENCE OF ZEOLITE-CONTAINING CATALYST KN-30. Processes of Petrochemistry and Oil Refining, 2025, 26(4). [Link]

  • Gurbanova, U. R., et al. ALKYLATION OF PHENOL WITH CYCLODIMERS OF ISOPRENE IN THE PRESENCE OF ZEOLITE-CONTAINING CATALYST KN-30. Processes of Petrochemistry and Oil Refining, 2025, 26(4). [Link]

  • The kinetics and mechanism of an aqueous phase isoprene reaction with hydroxyl radical. Atmospheric Chemistry and Physics. [Link]

  • Wennberg, P. O., et al. Gas-Phase Reactions of Isoprene and Its Major Oxidation Products. Chemical Reviews, 2018, 118(7), 3337-3390. [Link]

  • Sivasankar, S., et al. Liquid phase alkylation of phenol with 1-octene over large pore zeolites. Applied Catalysis A: General, 2006, 308, 112-120. [Link]

  • Current developments in the synthesis of 4-chromanone-derived compounds. Organic & Biomolecular Chemistry. [Link]

  • Jafarov R. P, Rasulov Ch. K., Alekperova I. I., Aghamaliyev Z. Z., Dadasheva A. M. Optimization of the process of phenol alkylation by isoprene cyclodimer in the presence of KU-23 catalyst at a continuous operation plant. Mir nefteproduktov. [Link]

  • [4+4]-Cycloaddition of Isoprene for the Production of High-Performance Bio-Based Jet Fuel. ACS Sustainable Chemistry & Engineering. [Link]

  • Gurbanova, U. R., et al. Alkylation of phenol with cyclodimers of isoprene in the presence of zeolite-containing catalyst KN-30. ResearchGate. [Link]

  • Design, Synthesis, and Evaluation of Functionalized Chroman-4-one and Chromone Derivatives. Gupea. [Link]

  • Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives. MDPI. [Link]

  • AM1 quantum-chemical study of the mechanism of the cyclocondensation of 4-hydroxy-4-methyl-2-pentanone with ethyl cyanoacetate. ResearchGate. [Link]

  • Asymmetric Synthesis of Four Stereoisomers of 2,2-Dimethyl-3-hydroxy-4-(1′-angeloyloxy)-6-acetylchromane from Ageratina grandifolia and Plausible Absolute Stereochemistry of the Natural Product. PubMed Central. [Link]

  • Preparation of 4-hydroxy-4-methyl-2-pentanone. PrepChem.com. [Link]

  • M. A. Marsini and T. R. R. Pettus The synthesis of polyhydric phenols (commonly known as “polyphenols”) with retention of th. Science of Synthesis. [Link]

  • Reactions of Phenols. Chemistry LibreTexts. [Link]

  • 4-Hydroxy-4-methyl-2-pentanone CAS 123-42-2. Merck Millipore. [Link]

  • WO 2007/108006 A1. Google Patents.

  • US3972955A - Process for preparation of isoprene. Google Patents.

  • Purification and Characterization of the Isoprene Monooxygenase from Rhodococcus sp. Strain AD45. PubMed Central. [Link]

  • Isoprene cyclic sulfone. Organic Syntheses. [Link]

  • Synthesis and Spectral Characterisation of (E)-3-(3-(4 (Dimethylamino)Phenyl)Acrylo-yl)-4-Hydroxy-2H-Chromen-2-One and Their Antibacterial Activity and Acetylcholinesterase Inhibition. ResearchGate. [Link]

  • CN112409174A - Preparation device and method of 3, 3-methyl dimethacrylate. Google Patents.

  • Flow diagram of isoprene production from dimethyl dioxane... ResearchGate. [Link]

Sources

Technical Support Center: Catalyst Poisoning in the Synthesis of 4,4-Dimethylchroman

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4,4-Dimethylchroman. This guide is designed for researchers, scientists, and professionals in drug development who may encounter challenges during this synthesis. Here, we will address common issues related to catalyst poisoning, providing in-depth explanations and actionable troubleshooting protocols. Our approach is grounded in established chemical principles to ensure the integrity and success of your experiments.

Introduction to the Synthesis and Potential Catalyst Issues

The synthesis of 4,4-Dimethylchroman and its derivatives often involves an acid-catalyzed cyclization, typically a Friedel-Crafts alkylation reaction. In this process, a suitable phenolic precursor is reacted with a source of the dimethylallyl group. Common catalysts for this transformation are Lewis acids (e.g., AlCl₃, SnCl₄, BF₃) and Brønsted acids (e.g., H₂SO₄, PPA). The efficiency of these catalysts is paramount for achieving high yields and purity. However, these catalysts are susceptible to various forms of deactivation, or "poisoning," which can stall the reaction and lead to undesirable side products. This guide will help you diagnose and resolve these common catalyst-related problems.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

Issue 1: My reaction has stalled, or the conversion rate is extremely low.

Q1: I've set up my reaction for the synthesis of 4,4-Dimethylchroman, but I'm seeing little to no product formation. What could be the primary cause related to the catalyst?

A1: A stalled or sluggish reaction is one of the most common issues and often points directly to catalyst deactivation. The primary culprits for the poisoning of acid catalysts used in Friedel-Crafts reactions are nucleophilic substances, with water being the most frequent offender.

In-depth Explanation:

Lewis acids, such as aluminum chloride (AlCl₃), function by accepting an electron pair to activate the electrophile. Water, being a Lewis base, can donate a lone pair of electrons to the Lewis acid catalyst. This interaction forms a stable complex, effectively neutralizing the catalyst and rendering it incapable of participating in the intended reaction.[1] Similarly, Brønsted acids are deactivated by water through dilution, which lowers their catalytic activity.

Troubleshooting Protocol:

  • Reagent and Solvent Purity Check:

    • Action: Ensure all your starting materials, including the phenolic substrate, the alkylating agent, and the solvent, are anhydrous.

    • Rationale: Commercially available reagents and solvents can absorb atmospheric moisture. It is crucial to use freshly dried solvents and to handle hygroscopic reagents in a controlled environment (e.g., a glovebox or under an inert atmosphere).

  • Glassware Preparation:

    • Action: All glassware should be thoroughly oven-dried or flame-dried under an inert atmosphere (e.g., nitrogen or argon) immediately before use.

    • Rationale: Residual moisture on the surface of the reaction vessel is a common source of water contamination that can poison the catalyst.

  • Inert Atmosphere:

    • Action: Conduct the reaction under a dry, inert atmosphere (nitrogen or argon).

    • Rationale: This prevents atmospheric moisture from entering the reaction vessel during the experiment.

Diagram of Water Poisoning a Lewis Acid Catalyst:

G Mechanism of Lewis Acid Deactivation by Water Catalyst AlCl₃ (Active Catalyst) Deactivated_Complex [AlCl₃(OH₂)] (Inactive Complex) Catalyst->Deactivated_Complex Coordination Water H₂O (Poison) Water->Deactivated_Complex G Catalyst Deactivation by a Basic Functional Group Catalyst AlCl₃ (Active Catalyst) Deactivated_Complex [Ar-NH₂-AlCl₃] (Inactive Complex) Catalyst->Deactivated_Complex Coordination Substrate Ar-NH₂ (Substrate with Basic Group) Substrate->Deactivated_Complex

Caption: Deactivation of a Lewis acid by a basic substrate.

Issue 3: I am observing the formation of significant byproducts and charring.

Q3: My reaction is producing a dark, tarry mixture with multiple spots on the TLC plate. What could be causing this?

A3: The formation of byproducts and tar is often indicative of overly harsh reaction conditions or side reactions promoted by the catalyst. In the context of 4,4-Dimethylchroman synthesis, this can arise from several factors.

In-depth Explanation:

  • Polyalkylation: The alkyl group being added to the aromatic ring is electron-donating, which activates the product for further alkylation. This can lead to the formation of poly-alkylated byproducts. [2]* Carbocation Rearrangements: Friedel-Crafts alkylations proceed via carbocation intermediates. These carbocations can rearrange to more stable forms, leading to a mixture of isomeric products. [2]* High Catalyst Loading and Temperature: Excessive amounts of a strong Lewis acid or high reaction temperatures can promote polymerization and decomposition of the starting materials and products, resulting in charring.

Troubleshooting Protocol:

  • Control of Stoichiometry:

    • Action: Use a large excess of the phenolic substrate relative to the alkylating agent.

    • Rationale: By having the aromatic substrate in excess, the probability of the electrophile reacting with the starting material rather than the more activated product is increased, thus minimizing polyalkylation.

  • Optimization of Reaction Conditions:

    • Action: Screen different catalysts, catalyst loadings, solvents, and temperatures. Start with milder conditions (e.g., lower temperature, less active catalyst) and gradually increase the intensity.

    • Rationale: Finding the optimal balance of reactivity and selectivity is key. Milder conditions can often suppress side reactions.

Table of Common Lewis Acids and Their Relative Activity:

CatalystRelative ActivityTypical Applications
AlCl₃Very HighGeneral purpose, highly reactive
FeCl₃HighOften used for aromatic hydrocarbons
SnCl₄ModerateGood for activated aromatic rings
BF₃ModerateOften used as a gas or in etherate form
ZnCl₂LowRequires higher temperatures
Issue 4: Can I regenerate and reuse my catalyst?

Q4: My catalyst seems to have been poisoned. Is it possible to regenerate it for future use?

A4: The feasibility of catalyst regeneration depends on the nature of the catalyst and the poison. For heterogeneous catalysts, regeneration is often possible.

In-depth Explanation:

Catalyst deactivation can be reversible or irreversible. Poisoning by water or coordination with basic groups is often reversible. Deactivation by strong chemisorption of poisons like sulfur or coking (formation of carbonaceous deposits) can be more challenging to reverse.

Regeneration Protocol for a Solid Acid Catalyst (e.g., Zeolite):

  • Filtration and Washing:

    • Action: After the reaction, filter the solid catalyst from the reaction mixture. Wash it thoroughly with a suitable solvent (e.g., acetone or toluene) to remove any adsorbed organic molecules. [1] * Rationale: This removes loosely bound reactants, products, and byproducts from the catalyst surface.

  • Drying:

    • Action: Dry the washed catalyst in an oven at 100-120°C to remove the solvent. [1] * Rationale: Ensures all residual solvent is removed before the high-temperature calcination step.

  • Calcination:

    • Action: Heat the dried catalyst in a furnace in the presence of air to a high temperature (typically 400-600°C). [1] * Rationale: This high-temperature treatment burns off any tightly bound organic residues (coke) and can desorb some strongly chemisorbed poisons, thereby restoring the active sites of the catalyst.

Workflow for Catalyst Regeneration:

G Workflow for Solid Acid Catalyst Regeneration Start Used Catalyst Filter_Wash Filter and Wash with Solvent Start->Filter_Wash Dry Dry in Oven (100-120°C) Filter_Wash->Dry Calcine Calcine in Furnace (400-600°C) Dry->Calcine End Regenerated Catalyst Calcine->End

Caption: Steps for regenerating a solid acid catalyst.

Concluding Remarks

Successfully navigating the synthesis of 4,4-Dimethylchroman requires a keen awareness of the potential pitfalls associated with catalyst deactivation. By understanding the mechanisms of catalyst poisoning and implementing the troubleshooting strategies outlined in this guide, researchers can significantly improve their reaction outcomes. Always prioritize the purity of your reagents and the control of your reaction conditions. When in doubt, a systematic, step-by-step approach to problem-solving will yield the best results.

References

  • Nachtigall, F. F., et al. (2010). A review of new developments in the Friedel–Crafts alkylation – From green chemistry to asymmetric catalysis. Beilstein Journal of Organic Chemistry, 6, 1043–1052. [Link]

  • Google Patents. (2008). Process for the preparation of 4,4-dimethyl-6-ethynylthiochroman.
  • LibreTexts Chemistry. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. [Link]

  • Mettler Toledo. (n.d.). Friedel-Crafts Alkylation Reaction. [Link]

Sources

Validation & Comparative

Validating the Maverick: A Comparative Guide to the Structural Elucidation of a Novel 4,4-Dimethylchroman Derivative

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey from a promising molecular design to a validated lead compound is paved with rigorous analytical challenges. The structural integrity of a novel chemical entity is the bedrock upon which all subsequent biological and pharmacological investigations are built. This guide provides an in-depth, comparative analysis of the methodologies employed to unequivocally validate the structure of a novel 4,4-Dimethylchroman derivative, a scaffold of growing interest in medicinal chemistry due to its presence in a variety of bioactive natural products and synthetic compounds.[1][2]

Unlike rigid, step-by-step protocols, this guide delves into the causality behind experimental choices, offering a self-validating framework for the structural elucidation of complex small molecules. We will explore a multi-pronged analytical approach, integrating Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and single-crystal X-ray crystallography. Each technique provides a unique piece of the structural puzzle, and their synergistic application ensures the highest degree of confidence in the final molecular architecture.

The Subject of Our Investigation: A Hypothetical Novel 4,4-Dimethylchroman Derivative

For the purpose of this guide, we will focus on the structural validation of a hypothetical novel compound: 6-amino-4,4-dimethylchroman-2-carboxylic acid . This molecule incorporates the characteristic 4,4-dimethylchroman core, a synthetically challenging motif, along with a biologically relevant amino group and a carboxylic acid moiety, suggesting potential applications as a scaffold for peptidomimetics or as a fragment for lead discovery.

A Tripartite Approach to Structural Validation

Our validation strategy is built on three pillars of analytical chemistry:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To define the carbon-hydrogen framework and establish connectivity.

  • Mass Spectrometry (MS): To determine the precise molecular weight and elemental composition.

  • X-ray Crystallography: To provide an unambiguous, three-dimensional map of the atomic arrangement in the solid state.

The following sections will detail the experimental protocols for each technique, present and interpret the resulting data, and compare the utility of each method in the context of structural validation.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is the cornerstone of small molecule structural elucidation, providing unparalleled insight into the chemical environment of individual atoms.[3] For our novel 4,4-dimethylchroman derivative, a suite of 1D and 2D NMR experiments is essential for unambiguous assignment of all proton and carbon signals.

Experimental Protocol: NMR Analysis

Sample Preparation:

  • Weigh 5-10 mg of the purified novel 4,4-Dimethylchroman derivative.

  • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, due to the presence of exchangeable protons in the amino and carboxylic acid groups) in a standard 5 mm NMR tube.

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

1D NMR Spectroscopy:

  • ¹H NMR: Acquire a standard proton spectrum to identify the number of unique proton environments, their chemical shifts, multiplicities (splitting patterns), and integration (relative number of protons).

  • ¹³C NMR: Acquire a proton-decoupled carbon spectrum to determine the number of unique carbon environments.

2D NMR Spectroscopy:

  • COSY (Correlation Spectroscopy): To identify proton-proton coupling networks, revealing which protons are adjacent to one another.

  • HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton with its directly attached carbon atom.

  • HMBC (Heteronuclear Multiple Bond Correlation): To identify longer-range (2-3 bond) correlations between protons and carbons, which is crucial for piecing together the molecular fragments.

Data Interpretation and Comparison

The following table summarizes the expected ¹H and ¹³C NMR data for our hypothetical compound, based on known chemical shift ranges for similar chroman structures.[2][4]

Atom Expected ¹H Chemical Shift (δ, ppm) Expected ¹³C Chemical Shift (δ, ppm) Key HMBC Correlations
C2-H 4.5 - 5.0 (dd)75 - 80H2 -> C3, C4, COOH
C3-H₂ 2.0 - 2.5 (m)30 - 35H3 -> C2, C4, C4a
C4-Me₂ 1.2 - 1.5 (s, 6H)25 - 30 (each)H(Me) -> C3, C4, C4a
C4 -35 - 40-
C5-H 6.5 - 6.8 (d)115 - 120H5 -> C4a, C7, C8a
C6-NH₂ 5.0 - 5.5 (br s, 2H)--
C6 -140 - 145-
C7-H 6.2 - 6.5 (dd)110 - 115H7 -> C5, C6, C8a
C8-H 6.8 - 7.2 (d)125 - 130H8 -> C4a, C6, C8a
C4a -120 - 125-
C8a -150 - 155-
COOH 12.0 - 13.0 (br s, 1H)170 - 175-

Causality Behind Experimental Choices: The use of a combination of 1D and 2D NMR techniques is a self-validating system. For instance, the HSQC experiment directly links a proton to its carbon, while the HMBC provides the crucial long-range connectivity information to assemble the molecular fragments. The COSY spectrum confirms the neighboring protons, providing an additional layer of verification.

II. Mass Spectrometry (MS): The Molecular Weighing Scale

High-resolution mass spectrometry (HRMS) is indispensable for determining the elemental composition of a novel compound with high accuracy. This technique provides a direct measure of the molecule's mass-to-charge ratio (m/z), allowing for the calculation of its molecular formula.

Experimental Protocol: HRMS Analysis
  • Sample Preparation: Prepare a dilute solution of the purified compound (approximately 1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).

  • Instrumentation: Utilize an electrospray ionization (ESI) source coupled to a high-resolution mass analyzer, such as a time-of-flight (TOF) or Orbitrap instrument.

  • Data Acquisition: Acquire the mass spectrum in both positive and negative ion modes to observe the protonated molecule [M+H]⁺ and the deprotonated molecule [M-H]⁻, respectively.

Data Interpretation and Comparison

For our hypothetical compound, 6-amino-4,4-dimethylchroman-2-carboxylic acid (C₁₂H₁₅NO₃), the expected HRMS data is as follows:

Ion Calculated m/z Observed m/z Difference (ppm)
[M+H]⁺ 222.1125222.11281.35
[M-H]⁻ 220.0979220.0975-1.82

Trustworthiness: The high accuracy of the mass measurement (typically < 5 ppm difference between the calculated and observed m/z) provides strong evidence for the proposed molecular formula. The observation of both the protonated and deprotonated species further strengthens the confidence in the assigned structure.

III. X-ray Crystallography: The Definitive 3D Structure

Single-crystal X-ray crystallography provides the most definitive structural evidence by mapping the precise arrangement of atoms in a crystalline solid.[5][6][7] This technique not only confirms the connectivity established by NMR but also reveals the molecule's stereochemistry and conformation.

Experimental Protocol: X-ray Crystallography

Crystallization:

  • Solvent Selection: Screen a variety of solvents and solvent mixtures to identify conditions where the compound has moderate solubility.

  • Crystallization Method: Employ a suitable crystallization technique, such as slow evaporation, vapor diffusion, or solvent layering, to grow single crystals of sufficient size and quality (typically > 0.1 mm in all dimensions). For a polar molecule like our example, vapor diffusion of a less polar solvent (e.g., hexane) into a solution of the compound in a more polar solvent (e.g., ethyl acetate) is a promising approach.

  • Crystal Harvesting: Carefully mount a suitable crystal on a goniometer head for data collection.

Data Collection and Structure Refinement:

  • X-ray Diffraction: Irradiate the crystal with a monochromatic X-ray beam and collect the diffraction data.

  • Structure Solution: Process the diffraction data to determine the unit cell dimensions and space group. Solve the phase problem to generate an initial electron density map.

  • Structure Refinement: Build a molecular model into the electron density map and refine the atomic positions and thermal parameters to achieve the best fit with the experimental data.

Data Interpretation and Comparison

A successful X-ray crystallographic analysis would yield a 3D model of the molecule, confirming the 4,4-dimethylchroman core, the positions of the amino and carboxylic acid groups, and the relative stereochemistry. The final refined structure would be validated by various crystallographic parameters, such as the R-factor and goodness-of-fit.

Authoritative Grounding: The final crystallographic data should be deposited in a public database, such as the Cambridge Structural Database (CSD), to ensure transparency and allow for independent verification.

Comparative Analysis of Techniques

Technique Strengths Limitations Role in Validation
NMR Spectroscopy Provides detailed connectivity information. Non-destructive.Does not provide 3D structure directly. Can be complex for large molecules.Establishes the carbon-hydrogen framework and functional group placement.
Mass Spectrometry Determines accurate molecular weight and elemental composition. High sensitivity.Does not provide structural information beyond the molecular formula.Confirms the elemental composition and provides the molecular weight.
X-ray Crystallography Provides an unambiguous 3D structure. Determines absolute stereochemistry.Requires high-quality single crystals, which can be difficult to obtain.Provides the definitive and complete atomic arrangement of the molecule.

Visualizing the Workflow

Structural_Validation_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Structural Elucidation cluster_validation Final Validation synthesis Novel 4,4-Dimethylchroman Derivative nmr NMR Spectroscopy (1D & 2D) synthesis->nmr Purified Sample ms Mass Spectrometry (HRMS) synthesis->ms Purified Sample xray X-ray Crystallography synthesis->xray Purified Sample structure Validated Structure nmr->structure Connectivity & Framework ms->structure Molecular Formula xray->structure 3D Atomic Arrangement

Sources

A Comparative Guide to the Biological Activity of 4,4-Dimethylchroman and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

The chroman scaffold is a privileged heterocyclic system found in a plethora of natural products, most notably tocopherols (Vitamin E) and various flavonoids. Its inherent biological compatibility and susceptibility to synthetic modification have made it a cornerstone in medicinal chemistry. This guide focuses on a specific, synthetically crucial variant: the 4,4-dimethylchroman core. The introduction of a gem-dimethyl group at the C4 position sterically locks the heterocyclic ring, influencing its conformation, increasing lipophilicity, and often enhancing metabolic stability. These modifications can profoundly impact the molecule's interaction with biological targets.

This document provides an in-depth comparison of the biological activities of 4,4-dimethylchroman analogs, with a focus on anticancer, antioxidant, and anti-inflammatory properties. We will delve into the structure-activity relationships (SAR) that govern their efficacy and provide detailed, field-proven experimental protocols to facilitate further research and validation.

Comparative Analysis of Biological Activities

The biological profile of a 4,4-dimethylchroman derivative is exquisitely sensitive to the nature and position of substituents on the aromatic ring and other parts of the scaffold. Below, we compare the activities of several analogs to elucidate key SAR principles.

Anticancer Activity

Chroman derivatives have demonstrated significant potential as anticancer agents, often acting through the induction of apoptosis, cell cycle arrest, or inhibition of key signaling pathways.[1] The 4,4-dimethyl substitution can enhance the cytotoxic potential of the parent scaffold.

A study on 2,2-dimethylchroman derivatives revealed that increasing the steric hindrance at the 4- and 6-positions can magnify the inhibitory effect on cellular processes like insulin release, suggesting that steric bulk at these positions is a key determinant of activity.[2] While this study focused on a different isomer, the principle of steric influence at the C4 position is highly relevant. For 4,4-disubstituted 3-methylidene-3,4-dihydro-2H-chroman-2-ones, analogs with geminal methyl and ethyl groups at position 4 showed very high cytotoxic activity against NALM-6 and HL-60 cancer cell lines, with IC50 values below 1.0 µM.[3]

Table 1: Comparative Anticancer Activity of Chroman Analogs

Compound IDR1 (Position 6)R2 (Position 7)Cancer Cell LineIC50 (µM)Reference
Analog A -H-OHMCF-7 (Breast)> 50Inferred from[4]
Analog B -OCH3-OHMCF-7 (Breast)~35Inferred from[5]
Analog C -Cl-OHMCF-7 (Breast)~15Inferred from[5]
Analog D -H-OHA549 (Lung)> 50Inferred from[6]
Analog E -OCH3-OHA549 (Lung)~25Inferred from[6]
Analog F -NO2-OHHCT116 (Colon)~10Inferred from[4]

Note: The data in this table is synthesized from multiple sources discussing the SAR of chroman and flavanone derivatives. Direct side-by-side comparisons of 4,4-dimethyl analogs with specific substitutions are not always available in a single publication. The values represent typical potencies observed for chroman-based compounds with these functionalities.

Structure-Activity Relationship (SAR) Insights:

  • Electron-Withdrawing Groups: The presence of electron-withdrawing groups (e.g., -Cl, -NO2) on the aromatic ring generally enhances cytotoxic activity. This is likely due to increased electrophilicity, which can facilitate interactions with nucleophilic residues in target proteins.

  • Hydroxyl Groups: A phenolic hydroxyl group, often at the C6 or C7 position, is a common feature in bioactive chromans. It can act as a hydrogen bond donor and is also critical for antioxidant activity, which can contribute to the overall anticancer effect by modulating cellular redox status.

  • Lipophilicity: The 4,4-dimethyl group increases the molecule's lipophilicity, which can improve membrane permeability and cellular uptake, leading to higher intracellular concentrations and enhanced activity.

Many chroman-based anticancer agents exert their effects by triggering programmed cell death, or apoptosis. The diagram below illustrates a simplified model of the intrinsic apoptotic pathway, a common mechanism for such compounds.

apoptosis_pathway cluster_stimulus Cellular Stress cluster_mito Mitochondrial Events cluster_caspase Caspase Cascade Chroman_Analog 4,4-Dimethylchroman Analog Bcl2 Bcl-2/Bcl-xL Inhibition Chroman_Analog->Bcl2 Inhibits Bax Bax/Bak Activation CytoC Cytochrome c Release Bax->CytoC Apaf1 Apaf-1 CytoC->Apaf1 Casp9 Caspase-9 (Initiator) Apaf1->Casp9 Activates Casp3 Caspase-3 (Executioner) Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis

Caption: Intrinsic apoptosis pathway activated by a 4,4-dimethylchroman analog.

Antioxidant Activity

The antioxidant capacity of chroman derivatives is primarily attributed to their ability to scavenge free radicals, a property largely dictated by the presence and position of phenolic hydroxyl groups. The chroman core itself, particularly the ether oxygen, also contributes to the molecule's electronic properties and radical stabilizing ability.

Table 2: Comparative Antioxidant Activity of Chroman Analogs (DPPH Scavenging)

Compound IDR1 (Position 6)R2 (Position 7)IC50 (µM)Reference
Analog G -OH-H~25Inferred from[7]
Analog H -OH-OCH3~40Inferred from[7]
Analog I -H-OH~30Inferred from[7]
Analog J -OH-OH~15Inferred from[8]

Note: This data is synthesized from studies on various hydroxychroman and coumarin derivatives. The presence of the 4,4-dimethyl group is expected to slightly modulate these values due to electronic and steric effects, but the overarching SAR trends remain valid.

Structure-Activity Relationship (SAR) Insights:

  • Phenolic Hydroxyl Groups: The number and position of -OH groups are the most critical factors. Compounds with ortho- or para-dihydroxy substitutions (catechol or hydroquinone moieties) are typically the most potent antioxidants.[7]

  • Steric Hindrance: The 4,4-dimethyl group can sterically hinder the approach of large radical species to the phenolic hydroxyl group, which might slightly decrease the rate of radical scavenging in some contexts. However, this effect is generally minor compared to the electronic contributions of the substituents.

  • Electronic Effects: Electron-donating groups (like -OCH3) on the aromatic ring can stabilize the phenoxyl radical formed after hydrogen donation, thereby enhancing antioxidant activity, although they are less effective than an -OH group itself.[8]

Anti-inflammatory Activity

Chroman derivatives can modulate inflammatory responses by inhibiting key enzymes like cyclooxygenases (COX) or by reducing the production of inflammatory mediators such as nitric oxide (NO) and prostaglandins.

Table 3: Comparative Anti-inflammatory Activity of Chroman Analogs

Compound IDR1 (Position 6)R2 (Position 7)Assay% Inhibition at 10 µMReference
Analog K -H-OHNO Production~ 30%Inferred from[9]
Analog L -OCH3-OHNO Production~ 45%Inferred from[9]
Analog M -F-OHNO Production~ 60%Inferred from general SAR
Analog N -H-OHCOX-2 Inhibition~ 25%Inferred from general SAR

Note: The data is representative of trends observed for flavonoids and chroman-based structures in common in vitro anti-inflammatory assays. The inclusion of fluorine or other halogens often enhances anti-inflammatory activity.

Structure-Activity Relationship (SAR) Insights:

  • Substitution Pattern: Similar to anticancer activity, the substitution pattern on the aromatic ring is crucial. Halogenation or the introduction of other specific functional groups can significantly enhance anti-inflammatory potency.

  • Mechanism of Action: The anti-inflammatory effects are often linked to the compound's ability to inhibit pro-inflammatory enzymes or transcription factors like NF-κB. The overall structure, including the conformationally restricted 4,4-dimethylchroman core, determines the precise fit into the active sites of these targets.

Key Experimental Protocols

To ensure the trustworthiness and reproducibility of the comparative data, this section provides standardized, step-by-step protocols for the key biological assays discussed.

The diagram below outlines the typical workflow for evaluating the biological activity of a library of synthetic analogs.

workflow cluster_synthesis Compound Preparation cluster_screening Biological Screening cluster_mechanistic Mechanistic Studies Synthesis Synthesis of 4,4-Dimethylchroman Analogs Purification Purification & Characterization (HPLC, NMR, MS) Synthesis->Purification Primary Primary Screening (e.g., MTT Assay @ single conc.) Purification->Primary DoseResponse Dose-Response Analysis (IC50 Determination) Primary->DoseResponse Secondary Secondary Assays (Antioxidant, Anti-inflammatory) DoseResponse->Secondary Mechanism Mechanism of Action (e.g., Apoptosis, Western Blot) Secondary->Mechanism

Sources

Choosing the Right Analytical Tool: A Comparative Guide to HPLC and GC-MS for 4,4-Dimethylchroman Purity Analysis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and quality control, the rigorous assessment of purity for active pharmaceutical ingredients (APIs) and their intermediates is paramount. For a molecule like 4,4-Dimethylchroman, a heterocyclic compound that can serve as a building block in medicinal chemistry, selecting the most appropriate analytical technique is a critical decision that impacts data quality, method robustness, and ultimately, patient safety. This guide provides an in-depth comparison of two powerful chromatographic techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the purity analysis of 4,4-Dimethylchroman, offering field-proven insights to guide researchers and drug development professionals.

The choice between HPLC and GC-MS is fundamentally dictated by the physicochemical properties of the analyte . Key considerations include volatility, polarity, and thermal stability. While both techniques offer exceptional separation capabilities, their underlying principles of operation make them suitable for different classes of molecules.

The Contenders: A High-Level Overview

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique that separates components of a mixture in a liquid mobile phase that is pumped through a column packed with a solid stationary phase.[1][2] Its operation at or near ambient temperatures makes it particularly well-suited for non-volatile and thermally labile compounds.[3]

Gas Chromatography-Mass Spectrometry (GC-MS) , conversely, is a highly sensitive technique that separates volatile and thermally stable compounds in a gaseous mobile phase.[4] The sample is vaporized and carried by an inert gas through a capillary column. The separated components are then detected by a mass spectrometer, which provides detailed structural information, aiding in unequivocal identification.[5]

Deciding the Optimal Path for 4,4-Dimethylchroman

The Case for HPLC: Robustness and Versatility

HPLC, particularly in its reverse-phase mode with UV detection (HPLC-UV), stands out as a robust and reliable choice for the routine purity analysis of 4,4-Dimethylchroman.

Causality Behind the Choice:

  • Broad Applicability: HPLC can accommodate a wide range of compound polarities, making it suitable for 4,4-Dimethylchroman and a spectrum of potential impurities, from more polar starting materials to less polar byproducts.

  • Avoidance of Thermal Degradation: By operating at ambient or slightly elevated temperatures, HPLC mitigates the risk of on-column degradation of the analyte or thermally sensitive impurities, ensuring a more accurate purity profile.

  • Direct Analysis: In most cases, 4,4-Dimethylchroman can be analyzed directly without the need for chemical modification (derivatization), simplifying sample preparation and reducing potential sources of error.[6]

The Case for GC-MS: Sensitivity and Confirmatory Power

GC-MS offers unparalleled sensitivity and specificity, making it an excellent tool for trace impurity identification and structural elucidation.

Causality Behind the Choice:

  • High Resolving Power: The use of long capillary columns in GC provides exceptional separation efficiency, which can be advantageous for resolving closely related impurities.

  • Definitive Identification: The mass spectrometer provides detailed fragmentation patterns, offering a high degree of confidence in the identification of known and unknown impurities.

  • Potential for High Throughput: For volatile compounds, GC methods can often be faster than HPLC methods.[2]

However, the application of GC-MS to 4,4-Dimethylchroman is not without its challenges. The primary concern is the potential for thermal degradation in the heated injector port or on the column. Furthermore, if the analyte or its impurities have low volatility or contain polar functional groups, derivatization might be necessary to improve their chromatographic behavior.[5][7] This additional sample preparation step can introduce variability and complexity.

Experimental Protocols: A Self-Validating System

The following protocols are designed to be robust and adhere to the principles of analytical method validation as outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[4][5][8][9]

HPLC-UV Method for Purity Determination of 4,4-Dimethylchroman

This reverse-phase HPLC method is designed for the accurate quantitation of 4,4-Dimethylchroman and the separation of potential process-related impurities.

Instrumentation and Consumables:

  • HPLC system with a binary or quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • HPLC-grade acetonitrile, methanol, and water.

  • Analytical standard of 4,4-Dimethylchroman.

Chromatographic Conditions:

ParameterSetting
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient 70% A to 30% A over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 220 nm and 275 nm

Sample Preparation:

  • Prepare a stock solution of 4,4-Dimethylchroman standard at 1.0 mg/mL in methanol.

  • Prepare a sample solution of the test article at approximately 1.0 mg/mL in methanol.

  • Filter both solutions through a 0.45 µm syringe filter before injection.

Data Analysis:

  • Identify the 4,4-Dimethylchroman peak based on its retention time compared to the standard.

  • Calculate the purity by the area percent method, assuming all impurities have a similar response factor at the chosen wavelength. For higher accuracy, relative response factors for known impurities should be determined.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis start Weigh Sample & Standard dissolve Dissolve in Methanol start->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject into HPLC filter->inject separate Separate on C18 Column inject->separate detect Detect with UV/DAD separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Purity integrate->calculate report Generate Report calculate->report

Figure 1: HPLC-UV Experimental Workflow.

GC-MS Method for Impurity Identification in 4,4-Dimethylchroman

This GC-MS method is designed for the sensitive detection and identification of volatile impurities in 4,4-Dimethylchroman.

Instrumentation and Consumables:

  • GC-MS system with a split/splitless injector, a capillary column, and a mass selective detector.

  • A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

  • High-purity helium as the carrier gas.

  • Anhydrous pyridine and a silylating agent (e.g., BSTFA with 1% TMCS), if derivatization is required.

Chromatographic Conditions:

ParameterSetting
Inlet Temperature 250 °C (optimize based on thermal stability)
Carrier Gas Helium at a constant flow of 1.2 mL/min
Oven Program 80 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min
Transfer Line Temp 280 °C
Ion Source Temp 230 °C
MS Scan Range 40-450 amu

Sample Preparation (Direct Injection):

  • Prepare a solution of 4,4-Dimethylchroman at approximately 1 mg/mL in a suitable solvent (e.g., dichloromethane).

  • Inject 1 µL into the GC-MS.

Sample Preparation (with Derivatization):

  • Evaporate a known amount of the sample to dryness under a stream of nitrogen.

  • Add 100 µL of anhydrous pyridine and 100 µL of the silylating agent.

  • Heat at 60 °C for 30 minutes.

  • Inject 1 µL of the derivatized sample into the GC-MS.

Data Analysis:

  • Identify peaks by comparing their mass spectra to a spectral library (e.g., NIST).

  • For unknown impurities, interpret the fragmentation patterns to propose structures.

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis start Weigh Sample dissolve Dissolve/Derivatize start->dissolve inject Inject into GC-MS dissolve->inject separate Separate on Capillary Column inject->separate detect Detect with MS separate->detect identify Identify Peaks (Library Search) detect->identify quantify Quantify Impurities identify->quantify report Generate Report quantify->report

Figure 2: GC-MS Experimental Workflow.

Performance Comparison: HPLC vs. GC-MS

FeatureHPLC-UVGC-MS
Volatility Requirement Not requiredRequired
Thermal Stability High tolerancePotential for degradation
Sample Preparation Simple (dissolve and inject)May require derivatization
Sensitivity Good (ppm level)Excellent (ppb level)
Specificity Moderate (based on retention time and UV spectrum)High (based on mass spectrum)
Quantitation Highly reproducibleGood, but can be affected by matrix effects
Throughput ModeratePotentially higher for volatile analytes
Cost (Instrument) LowerHigher
Cost (Operational) Higher (solvent consumption)Lower

Conclusion and Recommendation

For the routine purity analysis of 4,4-Dimethylchroman in a quality control environment, HPLC-UV is the recommended primary technique. Its robustness, ease of use, and suitability for a wide range of potential impurities without the risk of thermal degradation make it the more reliable choice for generating accurate and reproducible purity data.

GC-MS should be considered a complementary and powerful secondary technique. Its high sensitivity and specificity are invaluable for the identification of unknown impurities, particularly at trace levels, and for providing orthogonal data to support the HPLC method during method validation and in-depth investigations. The need for careful method development to address potential thermal lability is a key consideration.

Ultimately, a comprehensive analytical strategy for 4,4-Dimethylchroman would leverage the strengths of both techniques: HPLC for routine quality control and GC-MS for impurity identification and characterization, ensuring a thorough understanding of the compound's purity profile.

References

  • Food and Drug Administration. (2024, March 6). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]

  • ProPharma Group. (2024, June 25). Highlights from FDA's Analytical Test Method Validation Guidance. Retrieved from [Link]

  • Lee, T. (n.d.). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Retrieved from [Link]

  • Food and Drug Administration. (n.d.). Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. Retrieved from [Link]

  • International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved from [Link]

  • Nic Daeid, N., et al. (2014). Development of gas chromatography-mass spectrometry (GC-MS) and other rapid screening methods for the analysis of 16 'legal high' cathinone derivatives. Science & Justice, 54(1), 22-31. Retrieved from [Link]

  • Itoh, R. (2022). Thermal Stability Evaluation of Chemical Processes: Application of the Friedman Method for Estimating TMR. Sumitomo Kagaku, 2022. Retrieved from [Link]

  • Chemistry For Everyone. (2023, August 14). What Is Derivatization In GC-MS? [Video]. YouTube. Retrieved from [Link]

  • Låg, M., et al. (2022). The Determination of Polycyclic Aromatic Hydrocarbons (PAHs) with HPLC-DAD-FLD and GC-MS Techniques in the Dissolved and Particulate Phase of Road-Tunnel Wash Water: A Case Study for Cross-Array Comparisons and Applications. Molecules, 27(14), 4567. Retrieved from [Link]

  • Waters Corporation. (n.d.). How to Read HPLC Chromatograms. Retrieved from [Link]

  • Singh, R., & Singh, S. (2014). Validation of HPLC method for determination of priority polycyclic aromatic hydrocarbons (PAHS) in waste water and sediments. International Journal of Pharmacy and Pharmaceutical Sciences, 6(9), 558-564. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Method 1654, Revision A: PAH Content of Oil by HPLC/UV. Retrieved from [Link]

  • Drawell. (n.d.). Comparison Between GC and HPLC for Pharmaceutical Analysis. Retrieved from [Link]

  • Chhanikar, A. V., et al. (2021). Derivatizing Reagents for Detection of Organic Compounds By HPLC. Asian Journal of Applied Chemistry Research, 9(2), 1-13. Retrieved from [Link]

Sources

A Comparative Guide to the Synthetic Routes of 4,4-Dimethylchroman for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the 4,4-Dimethylchroman Scaffold

The chroman ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds, including vitamins like α-tocopherol (Vitamin E) and a variety of synthetic therapeutic agents. The 4,4-dimethylchroman moiety, in particular, offers a unique structural element that can impart favorable pharmacokinetic and pharmacodynamic properties to a molecule. The gem-dimethyl group at the C4 position can introduce steric hindrance, influencing the molecule's interaction with biological targets and potentially enhancing its metabolic stability. This guide provides an in-depth, comparative analysis of three distinct synthetic routes to 4,4-dimethylchroman, offering researchers and drug development professionals the critical insights needed to select the most appropriate method for their specific application. We will delve into the mechanistic underpinnings, provide detailed experimental protocols, and present a comparative analysis of these routes based on yield, efficiency, and practical considerations.

Route 1: The Classic Approach - Claisen Rearrangement Followed by Acid-Catalyzed Cyclization

This well-established, two-step route is a cornerstone of chroman synthesis. It leverages a thermal or Lewis-acid-catalyzed[1][1]-sigmatropic rearrangement followed by an intramolecular cyclization. This pathway is highly reliable and provides a strong foundation for the synthesis of a wide array of substituted chromans.

Reaction Mechanism and Rationale

The synthesis commences with the O-prenylation of phenol to form prenyl phenyl ether. This is typically achieved via a Williamson ether synthesis, reacting phenol with a prenyl halide (e.g., prenyl bromide) in the presence of a base. The subsequent Claisen rearrangement is a concerted pericyclic reaction that proceeds through a six-membered, chair-like transition state, leading to the formation of 2-(3-methylbut-2-en-1-yl)phenol. The final step is an acid-catalyzed intramolecular hydroalkoxylation. The protonation of the double bond in the prenyl group generates a tertiary carbocation, which is then trapped by the phenolic hydroxyl group to form the six-membered chroman ring.

Experimental Protocol

Step 1: Synthesis of Prenyl Phenyl Ether

  • To a solution of phenol (1.0 eq) in acetone, add anhydrous potassium carbonate (1.5 eq).

  • To this suspension, add prenyl bromide (1.1 eq) dropwise at room temperature.

  • Stir the reaction mixture at reflux for 12-16 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • After completion, filter the reaction mixture and concentrate the filtrate under reduced pressure.

  • Dissolve the residue in diethyl ether and wash with 1M NaOH solution, followed by water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude prenyl phenyl ether, which can be purified by column chromatography.

Step 2: Claisen Rearrangement and Acid-Catalyzed Cyclization

  • The crude prenyl phenyl ether can be heated neat or in a high-boiling solvent such as N,N-diethylaniline at 180-200 °C for 4-6 hours to effect the Claisen rearrangement.

  • Alternatively, for a milder reaction, the prenyl phenyl ether can be treated with a Lewis acid such as boron trifluoride etherate (BF₃·OEt₂) in a chlorinated solvent at 0 °C to room temperature.

  • The resulting 2-(3-methylbut-2-en-1-yl)phenol can be isolated or directly subjected to the cyclization step.

  • For the cyclization, dissolve the 2-(3-methylbut-2-en-1-yl)phenol in a non-polar solvent like toluene and add a catalytic amount of a strong acid such as p-toluenesulfonic acid (p-TsOH).

  • Reflux the mixture for 2-4 hours, monitoring by TLC.

  • Upon completion, cool the reaction mixture, wash with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude 4,4-dimethylchroman can be purified by column chromatography.

Route 2: A Modern Approach - Palladium-Catalyzed Intramolecular Cyclization

This route utilizes the power of modern transition-metal catalysis to achieve the key ring-forming step. Palladium catalysis offers the potential for milder reaction conditions and greater functional group tolerance compared to the high temperatures or strong acids often required in the classical approach.

Reaction Mechanism and Rationale

The synthesis of the 2-(3-methylbut-2-en-1-yl)phenol intermediate is the same as in Route 1. The key difference lies in the cyclization step. A palladium(II) catalyst, such as Pd(OAc)₂, is used to coordinate with the alkene of the prenyl group. The phenolic hydroxyl group then acts as an intramolecular nucleophile, attacking the coordinated alkene in a Wacker-type process. Subsequent reductive elimination or protodepalladation regenerates the active palladium catalyst and furnishes the 4,4-dimethylchroman product. The use of a directing group, although not strictly necessary for this substrate, can often enhance the efficiency and selectivity of such reactions.[2]

Experimental Protocol
  • To a solution of 2-(3-methylbut-2-en-1-yl)phenol (1.0 eq) in a suitable solvent such as toluene or 1,4-dioxane, add the palladium(II) catalyst (e.g., Pd(OAc)₂, 5 mol%).

  • Optionally, a ligand such as a phosphine or an N-heterocyclic carbene (NHC) can be added to modulate the reactivity of the catalyst.

  • The reaction mixture is heated to 80-100 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the palladium catalyst.

  • Concentrate the filtrate under reduced pressure.

  • The crude product is then purified by column chromatography to yield pure 4,4-dimethylchroman.

Route 3: The Atom-Economical Approach - One-Pot Friedel-Crafts Type Reaction

This route aims for efficiency and atom economy by attempting to construct the 4,4-dimethylchroman scaffold in a single step from readily available starting materials. This approach is based on the Friedel-Crafts alkylation of phenol with a suitable five-carbon electrophile.

Reaction Mechanism and Rationale

In this one-pot synthesis, phenol is reacted directly with a prenylating agent, such as 3-methyl-2-buten-1-ol (prenyl alcohol) or prenyl chloride, in the presence of a strong acid or Lewis acid catalyst. The catalyst serves to generate a prenyl carbocation or a related electrophilic species. This electrophile then undergoes an electrophilic aromatic substitution reaction with the electron-rich phenol ring, preferentially at the ortho position due to the directing effect of the hydroxyl group. The initially formed 2-(3-methylbut-2-en-1-yl)phenol can then undergo a subsequent acid-catalyzed cyclization in the same reaction vessel to afford the final 4,4-dimethylchroman product. A key challenge in this route is controlling the regioselectivity of the initial alkylation and avoiding side reactions such as O-alkylation and polyalkylation.[3][4][5]

Experimental Protocol
  • To a solution of phenol (1.0 eq) in a suitable solvent (e.g., a non-polar solvent like hexane or a chlorinated solvent), add a strong acid or Lewis acid catalyst (e.g., Montmorillonite K-10 clay, Amberlyst-15, or a mild Lewis acid like Bi(OTf)₃).

  • Heat the mixture to a moderate temperature (e.g., 60-80 °C).

  • Add 3-methyl-2-buten-1-ol (1.1 eq) dropwise to the reaction mixture.

  • Stir the reaction at the same temperature for 4-8 hours, monitoring the formation of the product by TLC or GC-MS.

  • After the reaction is complete, cool the mixture and quench with water or a saturated solution of sodium bicarbonate.

  • Extract the product with an organic solvent such as ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • The crude product can be purified by column chromatography to isolate 4,4-dimethylchroman.

Comparative Analysis of Synthetic Routes

The choice of the optimal synthetic route to 4,4-dimethylchroman depends on several factors, including the desired scale of the synthesis, the availability of reagents and equipment, and the importance of factors such as yield, purity, and environmental impact.

ParameterRoute 1: Claisen Rearrangement & CyclizationRoute 2: Palladium-Catalyzed CyclizationRoute 3: One-Pot Friedel-Crafts
Number of Steps 2-3 (including intermediate isolation)2 (including intermediate synthesis)1
Typical Overall Yield Good to Excellent (60-80%)Moderate to Good (50-70%)Variable (Potentially lower due to side reactions)
Reaction Conditions High temperatures or strong acidsMild to moderate temperaturesModerate temperatures, strong acid/Lewis acid
Catalyst Thermal or Lewis/Brønsted acidPalladium(II) saltsStrong acid or Lewis acid
Cost & Availability Readily available and inexpensive reagentsPalladium catalysts can be expensiveInexpensive starting materials
Scalability Well-established and scalableScalable, but catalyst cost can be a factorPotentially scalable, but optimization may be required
Key Advantages High reliability, well-understood mechanismMilder conditions, good functional group toleranceHigh atom economy, operational simplicity
Key Disadvantages High temperatures can be energy-intensiveCatalyst cost and potential for metal contaminationPotential for low selectivity and side products

Conclusion and Future Perspectives

This guide has provided a comparative overview of three distinct synthetic strategies for the preparation of 4,4-dimethylchroman. The classical Claisen rearrangement followed by acid-catalyzed cyclization (Route 1) remains a robust and reliable method, particularly for large-scale synthesis where the cost of reagents is a primary concern. The palladium-catalyzed intramolecular cyclization (Route 2) offers a more modern alternative with the benefits of milder reaction conditions, which can be advantageous for the synthesis of complex molecules with sensitive functional groups. The one-pot Friedel-Crafts type reaction (Route 3) presents an attractive option from an atom economy and process efficiency standpoint, although it may require more extensive optimization to control selectivity and achieve high yields.

The continued development of more efficient and selective catalysts, particularly for the palladium-catalyzed and Friedel-Crafts type reactions, will undoubtedly lead to even more powerful methods for the synthesis of 4,4-dimethylchroman and its derivatives. For researchers and drug development professionals, a thorough understanding of the nuances of each synthetic route is paramount for the successful and efficient production of these valuable molecular scaffolds.

References

  • ResearchGate. (2016). Synthesis of 2,2-Dimethyl-4-chromanones. Retrieved January 17, 2026, from [Link]

  • MacMillan, D. W. C., et al. (2000). Development of a New Lewis Acid-Catalyzed Claisen Rearrangement. Journal of the American Chemical Society, 122(17), 4243–4244.
  • MDPI. (2021). Doubly Decarboxylative Synthesis of 4-(Pyridylmethyl)chroman-2-ones and 2-(Pyridylmethyl)chroman-4-ones under Mild Reaction Conditions. Molecules, 26(16), 4785.
  • ResearchGate. (2010). Tandem Claisen Rearrangement/6- endo Cyclization Approach to Allylated and Prenylated Chromones. Retrieved January 17, 2026, from [Link]

  • Chemistry Stack Exchange. (2015). Friedel–Crafts reaction of phenol. Retrieved January 17, 2026, from [Link]

  • National Center for Biotechnology Information. (2021). Enantioselective para-Claisen Rearrangement for the Synthesis of Illicium-Derived Prenylated Phenylpropanoids.
  • Royal Society of Chemistry. (2018). Controlling cyclization pathways in palladium(ii)-catalyzed intramolecular alkene hydro-functionalization via substrate directivity. Chemical Science, 9(33), 6855-6860.
  • J&K Scientific LLC. (n.d.). Phenol alkylation (Friedel-Crafts Alkylation). Retrieved January 17, 2026, from [Link]

  • National Center for Biotechnology Information. (2020). Synthesis of 4-aryl-3,4-dihydrocoumarins and 4-aryl-4H-chromenes via Er(OTf)3-catalyzed cascade reactions of p-quinone methides with 1,3-dicarbonyl compounds. Beilstein Journal of Organic Chemistry, 16, 2824-2832.
  • University of Edinburgh Research Explorer. (2021). Enantioselective para-Claisen Rearrangement for the Synthesis of Illicium-Derived Prenylated Phenylpropanoids. Retrieved January 17, 2026, from [Link]

  • SynArchive. (n.d.). Claisen Rearrangement. Retrieved January 17, 2026, from [Link]

  • National Center for Biotechnology Information. (2017). Synthesis and Evaluation of Thiochroman-4-One Derivatives as Potential Leishmanicidal Agents. Molecules, 22(12), 2095.
  • Chirantan Rasayan Sanstha. (2021). Palladium Catalyzed Intramolecular Cyclization and C-H Activation Reaction Interesting Tool for the Synthesis of Some Exquisit. Retrieved January 17, 2026, from [Link]

  • Semantic Scholar. (n.d.). Controlling Cyclization Pathways in Palladium(II)-Catalyzed Intramo- lecular Alkene Hydrofunctionalization via Substrate. Retrieved January 17, 2026, from [Link]

  • L.S.College, Muzaffarpur. (2020). Friedel–Crafts reaction. Retrieved January 17, 2026, from [Link]

  • ResearchGate. (2018). (PDF) Controlling cyclization pathways in palladium(ii)-catalyzed intramolecular alkene hydro-functionalization: Via substrate directivity. Retrieved January 17, 2026, from [Link]

  • Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved January 17, 2026, from [Link]

  • MDPI. (2023). One-Pot Synthesis of Thiochromen-4-ones from 3-(Arylthio)propanoic Acids. Chemistry, 5(4), 2415-2426.
  • Revue Roumaine de Chimie. (2013). ONE-POT CATALYTIC MULTICOMPONENT SYNTHESIS OF CHROMENE DERIVATIVES BY 1-ALLYL-3-METHYL-IMIDAZOLIUM HALIDES. Retrieved January 17, 2026, from [Link]

  • Brieflands. (2016). A One-pot Condensation for Synthesis 2-methyl-4-phenylpyrano[3, 2-c] chromen-5(4H)-one and Synthesis of Warfarin by Ionic Liquid Catalysis. Retrieved January 17, 2026, from [Link]

  • National Center for Biotechnology Information. (2018). One-Pot Synthesis of 3,4-Dihydrocoumarins via C-H Oxidation/Conjugate Addition/Cyclization Cascade Reaction. Molecules, 23(8), 1885.
  • National Center for Biotechnology Information. (2023). One-Pot Synthesis of Thiochromen-4-ones from 3-(Arylthio)propanoic Acids. Chemistry (Basel), 5(4), 2415-2426.

Sources

A Head-to-Head Battle of Analytical Titans: Cross-Validating Methods for 4,4-Dimethylchroman Quantification

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and chemical research, the precise and accurate quantification of novel chemical entities is a cornerstone of progress. 4,4-Dimethylchroman, a heterocyclic compound with potential applications in medicinal chemistry, presents a unique analytical challenge. Its quantification demands robust, reliable, and thoroughly validated analytical methods to ensure data integrity from early-stage discovery through to quality control in manufacturing.

This guide provides a comprehensive cross-validation of three powerful analytical techniques for the quantification of 4,4-Dimethylchroman: High-Performance Liquid Chromatography (HPLC) with UV detection, Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). We will delve into the theoretical underpinnings of each method, present detailed experimental protocols, and offer a comparative analysis of their performance based on key validation parameters. Our objective is to equip you, the researcher, with the critical insights needed to select the most appropriate analytical tool for your specific application.

The Importance of Method Cross-Validation

In the regulated environment of drug development, it is not uncommon for analytical methods to be transferred between laboratories or for different techniques to be used at various stages of the development pipeline. Cross-validation is the formal process of comparing two or more analytical methods to demonstrate that they provide equivalent results, within predefined acceptance criteria.[1] This ensures consistency and reliability of data throughout the lifecycle of a product. The principles of method validation are clearly outlined in the International Council for Harmonisation (ICH) guideline Q2(R1), which serves as a foundational reference for this guide.[2][3][4][5]

Physicochemical Properties of 4,4-Dimethylchroman: A Guiding Light for Method Development

A thorough understanding of the analyte's physicochemical properties is paramount for developing effective analytical methods. While specific experimental data for 4,4-Dimethylchroman is not extensively published, we can infer its likely characteristics based on its chemical structure and related chroman derivatives.

PropertyPredicted Value/CharacteristicRationale & Impact on Method Selection
Molecular Formula C₁₁H₁₄O-
Molecular Weight 162.23 g/mol Influences mass spectrometry settings.
Polarity Moderately polarSuitable for both reversed-phase HPLC and GC.
Volatility Moderately volatileAmenable to GC analysis, likely requiring a mid-range oven temperature program.
UV Absorbance Expected λmax ~270-280 nmThe chroman ring system contains a chromophore, making UV detection in HPLC a viable option.[3][4]

The Contenders: A Trio of Analytical Techniques

High-Performance Liquid Chromatography (HPLC)

HPLC is a workhorse in pharmaceutical analysis, renowned for its versatility and robustness in separating non-volatile and thermally labile compounds.[6] For 4,4-Dimethylchroman, a reversed-phase HPLC method with UV detection is a logical starting point.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds.[7][8] Given the predicted volatility of 4,4-Dimethylchroman, GC-MS offers the advantage of high chromatographic efficiency and the specificity of mass spectrometric detection.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS combines the separation power of HPLC with the sensitivity and selectivity of tandem mass spectrometry.[9][10] This technique is the gold standard for trace-level quantification in complex matrices, such as biological fluids.[7][11][12]

The Cross-Validation Study: Experimental Design

To objectively compare these three techniques, a comprehensive cross-validation study was designed. The study will assess key validation parameters as stipulated by ICH Q2(R1) guidelines.[2][13]

Cross-Validation Workflow cluster_prep Sample Preparation cluster_analysis Analytical Methods cluster_validation Validation & Comparison Stock Solution 4,4-Dimethylchroman Stock Solution (1 mg/mL) Calibration Standards Calibration Standards (0.1 - 100 µg/mL) Stock Solution->Calibration Standards QC Samples Quality Control (QC) Samples (Low, Mid, High) Stock Solution->QC Samples Matrix Samples Spiked Matrix Samples (e.g., Plasma, Urine) Stock Solution->Matrix Samples HPLC HPLC-UV Calibration Standards->HPLC GCMS GC-MS Calibration Standards->GCMS LCMSMS LC-MS/MS Calibration Standards->LCMSMS QC Samples->HPLC QC Samples->GCMS QC Samples->LCMSMS Matrix Samples->HPLC Matrix Samples->GCMS Matrix Samples->LCMSMS Data Acquisition Data Acquisition HPLC->Data Acquisition GCMS->Data Acquisition LCMSMS->Data Acquisition Validation Parameters Evaluation of Validation Parameters (Linearity, Accuracy, Precision, etc.) Data Acquisition->Validation Parameters Comparative Analysis Comparative Analysis & Method Selection Validation Parameters->Comparative Analysis

Caption: Workflow for the cross-validation of analytical methods.

Experimental Protocols

Sample Preparation

A critical and often challenging aspect of bioanalysis is sample preparation.[11][14][15] For this study, a generic sample preparation protocol for biological fluids (e.g., plasma) is outlined.

  • Protein Precipitation: To 100 µL of plasma sample, add 300 µL of cold acetonitrile containing the internal standard (e.g., a structurally similar, stable-isotope labeled compound for LC-MS/MS, or a different chroman derivative for HPLC and GC-MS).

  • Vortex and Centrifuge: Vortex the mixture for 1 minute, followed by centrifugation at 10,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

  • Evaporation and Reconstitution: Evaporate the supernatant to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable solvent (e.g., mobile phase for HPLC and LC-MS/MS, or a volatile solvent like ethyl acetate for GC-MS).

HPLC-UV Method
  • Instrumentation: Standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (60:40 v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 275 nm.

  • Injection Volume: 20 µL.

GC-MS Method
  • Instrumentation: Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Temperature Program: Initial temperature of 100°C, hold for 1 minute, then ramp to 250°C at 15°C/min.

  • Injection Mode: Splitless injection.

  • Mass Spectrometer: Operated in selected ion monitoring (SIM) mode for quantification, monitoring characteristic ions of 4,4-Dimethylchroman.

LC-MS/MS Method
  • Instrumentation: HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

  • Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Flow Rate: 0.4 mL/min.

  • Mass Spectrometer: Operated in multiple reaction monitoring (MRM) mode. The precursor-to-product ion transitions for 4,4-Dimethylchroman and the internal standard would be optimized.

Comparative Performance Data

The following table summarizes the expected performance of each analytical method based on key validation parameters.

Validation ParameterHPLC-UVGC-MSLC-MS/MS
Linearity (R²) > 0.998> 0.999> 0.999
Linear Range 0.1 - 100 µg/mL0.01 - 50 µg/mL0.1 - 1000 ng/mL
Accuracy (% Recovery) 95 - 105%97 - 103%98 - 102%
Precision (% RSD) < 5%< 3%< 2%
Limit of Detection (LOD) ~20 ng/mL~2 ng/mL~0.05 ng/mL
Limit of Quantification (LOQ) ~50 ng/mL~5 ng/mL~0.1 ng/mL
Selectivity ModerateHighVery High
Throughput HighModerateHigh
Cost per Sample LowModerateHigh

digraph "Validation_Parameters" {
graph [rankdir="TB", splines=ortho, nodesep=0.4];
node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#FFFFFF", fontcolor="#202124"];
edge [fontname="Arial", fontsize=9, color="#5F6368"];

"MethodValidation" [label="Analytical Method Validation", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

subgraph "cluster_parameters" { label="Key Validation Parameters (ICH Q2(R1))"; style="filled"; fillcolor="#F1F3F4"; "Linearity" [label="Linearity & Range"]; "Accuracy" [label="Accuracy"]; "Precision" [label="Precision\n(Repeatability & Intermediate)"]; "Selectivity" [label="Selectivity/Specificity"]; "Sensitivity" [label="Sensitivity\n(LOD & LOQ)"]; "Robustness" [label="Robustness"]; }

"MethodValidation" -> "Linearity"; "MethodValidation" -> "Accuracy"; "MethodValidation" -> "Precision"; "MethodValidation" -> "Selectivity"; "MethodValidation" -> "Sensitivity"; "MethodValidation" -> "Robustness"; }

Sources

Benchmarking the performance of a 4,4-Dimethylchroman-based inhibitor against a known drug

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Performance of Novel ERK5 Inhibitors

This guide provides a comprehensive framework for benchmarking the performance of a novel 4,4-Dimethylchroman-based inhibitor, hereafter designated Compound-DMC , against the well-characterized research compound, XMD8-92 . The focus of this comparison is the inhibition of Extracellular signal-regulated kinase 5 (ERK5), a critical node in cellular signaling pathways implicated in cancer progression.[1][2][3]

As drug development professionals, our objective extends beyond simple potency measurements. A robust benchmarking study must evaluate potency, selectivity, and cellular efficacy in parallel. This document outlines the requisite experimental protocols, presents a model for data interpretation, and explains the scientific rationale behind each step, ensuring a trustworthy and self-validating assessment of a novel chemical entity.

Introduction: The Rationale for Targeting ERK5

The Mitogen-Activated Protein Kinase (MAPK) pathways are central regulators of cell proliferation, differentiation, survival, and migration.[3][4] While the ERK1/2 pathway is a well-established therapeutic target, the less-studied MEK5-ERK5 pathway has emerged as a pivotal player in tumorigenesis, particularly in driving cancer cell proliferation, invasion, metastasis, and resistance to apoptosis.[2][4] ERK5 is activated by the upstream kinase MEK5 in response to growth factors and cellular stress.[1][5] Its activation has been linked to poor outcomes in various malignancies, including breast, prostate, and lung cancers, making it a compelling target for novel therapeutic agents.[4][6]

This guide uses Compound-DMC , a novel inhibitor built on a 4,4-Dimethylchroman scaffold, as our investigational compound. Such scaffolds have shown promise as potent anticancer agents in various contexts.[7][8][9][10] We will benchmark it against XMD8-92 , a widely used, first-generation ERK5 inhibitor.[11][12] However, it is crucial to acknowledge that XMD8-92 exhibits potent off-target activity against Bromodomain-containing protein 4 (BRD4), which can confound experimental interpretation.[13][14][15] Therefore, a primary goal of this evaluation is to determine if Compound-DMC offers improved selectivity alongside potent on-target activity.

Signaling Pathway Overview

The canonical MEK5/ERK5 signaling cascade begins with activation by upstream kinases (MEKK2/3), leading to MEK5-mediated phosphorylation of ERK5. Activated ERK5 then translocates to the nucleus to phosphorylate various transcription factors, driving gene expression programs that promote cancer hallmarks.

ERK5_Signaling_Pathway cluster_stimuli cluster_cascade cluster_nuclear cluster_phenotype stimuli Growth Factors (e.g., EGF) Stress Signals MEKK MEKK2 / MEKK3 stimuli->MEKK Activates MEK5 MEK5 MEKK->MEK5 Phosphorylates ERK5_cyto ERK5 (Cytoplasm) MEK5->ERK5_cyto Phosphorylates ERK5_nuc ERK5 (Nucleus) ERK5_cyto->ERK5_nuc Translocation TFs Transcription Factors (e.g., MEF2, c-Fos, CREB) ERK5_nuc->TFs Phosphorylates Gene Gene Expression TFs->Gene Phenotype Proliferation Survival Invasion Angiogenesis Gene->Phenotype

The canonical ERK5 signaling cascade.

Comparative Performance Analysis

This section summarizes the critical performance data. The subsequent "Experimental Protocols" section details the methodologies used to generate this data.

Biochemical Potency: Direct Enzyme Inhibition

The initial and most fundamental test is a direct biochemical assay to measure the inhibitor's ability to block the enzymatic activity of ERK5. The half-maximal inhibitory concentration (IC50) is the primary metric. A lower IC50 value indicates higher potency.

Causality: This assay isolates the inhibitor and the target enzyme, providing a pure measure of direct interaction without the complexities of a cellular environment (e.g., membrane permeability, efflux pumps). We utilize the ADP-Glo™ kinase assay, which quantifies ADP produced during the kinase reaction, offering a robust and sensitive luminescent readout.[16]

CompoundTarget KinaseBiochemical IC50 (nM)
Compound-DMC ERK515
XMD8-92 ERK580[17][18]
Vehicle (DMSO)ERK5> 100,000

Interpretation: The hypothetical data shows Compound-DMC is significantly more potent than XMD8-92 in direct inhibition of ERK5 kinase activity.

Kinase Selectivity Profile

A critical attribute of a high-quality kinase inhibitor is its selectivity. Due to the conserved nature of the ATP-binding pocket across the human kinome, off-target activity is a major concern, potentially leading to toxicity or confounding biological results.[19][20][21]

Causality: A broad kinase selectivity panel is essential for validating that an inhibitor's biological effects are due to the inhibition of the intended target.[22][23] We profile our compounds against a panel of representative kinases, including those structurally related to ERK5 and known off-targets of this inhibitor class. The data is presented as the percentage of inhibition at a fixed concentration (e.g., 1 µM).

Kinase TargetCompound-DMC (% Inhibition @ 1µM)XMD8-92 (% Inhibition @ 1µM)
ERK5 98% 92%
BRD4 (non-kinase)8%95%[13][14]
LRRK225%88%[17]
p38α12%15%
JNK27%5%
MEK5<5%<5%

Interpretation: Compound-DMC demonstrates superior selectivity. Crucially, it shows minimal activity against BRD4, a known major off-target of XMD8-92.[13][15] This suggests that the cellular phenotypes observed with Compound-DMC are more likely attributable to direct ERK5 inhibition.

Cellular Efficacy and Phenotypic Impact

Biochemical potency must translate to activity within a living cell. We assess this through target engagement, downstream pathway modulation, and functional outcomes like cell proliferation.

Causality: These assays confirm that the compound can penetrate the cell membrane, engage with its intracellular target, inhibit the signaling pathway, and produce the desired biological effect. Discrepancies between biochemical and cellular potency can indicate issues with cell permeability or stability.[24]

Table 3A: Cellular Target Engagement (NanoBRET™ Assay) This assay measures the binding of the compound to its target within intact cells.[24][25]

CompoundTargetCellular IC50 (nM)
Compound-DMC ERK545
XMD8-92 ERK5250

Table 3B: Inhibition of Downstream Signaling (Western Blot) Measures the phosphorylation of a known ERK5 substrate, c-Fos, in HeLa cells stimulated with EGF.[15][26]

Compound (at 1µM)p-c-Fos Levels (% of Stimulated Control)
Compound-DMC 12%
XMD8-92 25%
Vehicle (DMSO)100%

Table 3C: Anti-Proliferative Activity (MTT Assay) Measures the reduction in viability of A549 lung cancer cells, which show dependency on ERK5 signaling.[26][27]

CompoundCell LineAnti-Proliferative IC50 (µM)
Compound-DMC A5490.8
XMD8-92 A5495.2[26]

Interpretation: The data consistently shows Compound-DMC is more potent than XMD8-92 across all cellular assays. Its strong performance in target engagement, pathway inhibition, and anti-proliferative activity, combined with its clean selectivity profile, makes it a superior investigational tool and a more promising therapeutic candidate.

Experimental Protocols

Reproducibility and scientific rigor are paramount. The following are detailed protocols for the key assays described above.

Workflow for Biochemical IC50 Determination

This workflow outlines the process for determining the biochemical potency of an inhibitor.

IC50_Workflow prep 1. Prepare Reagents - Kinase (ERK5) - Substrate (e.g., MBP) - ATP - Assay Buffer dilute 2. Serial Dilution Create 10-point concentration curve of inhibitor in DMSO prep->dilute dispense 3. Dispense to 384-well Plate Add diluted inhibitor and ERK5 enzyme dilute->dispense incubate1 4. Pre-incubation Incubate for 15 min at RT to allow inhibitor binding dispense->incubate1 initiate 5. Initiate Reaction Add ATP/Substrate mix to all wells simultaneously incubate1->initiate incubate2 6. Kinase Reaction Incubate for 60 min at RT to allow phosphorylation initiate->incubate2 stop 7. Stop & Detect Add ADP-Glo™ Reagent to quantify ADP produced incubate2->stop read 8. Read Luminescence Use plate reader to measure signal from each well stop->read analyze 9. Data Analysis Normalize data and fit to a four-parameter curve to calculate IC50 value read->analyze

Workflow for biochemical IC50 determination.

Protocol 1: Biochemical ERK5 Inhibition Assay (ADP-Glo™)

  • Reagent Preparation : Prepare assay buffer (e.g., 40 mM Tris, 20 mM MgCl₂, 0.1 mg/mL BSA, pH 7.5). Determine the optimal ATP concentration (equal to the Km for ERK5) and enzyme concentration empirically beforehand.[16]

  • Compound Plating : Perform a 10-point, 3-fold serial dilution of Compound-DMC and XMD8-92 in 100% DMSO. Transfer 50 nL of each dilution into a 384-well assay plate. Include DMSO-only wells for high signal (0% inhibition) and no-enzyme wells for low signal (100% inhibition) controls.

  • Enzyme Addition : Add 5 µL of recombinant human ERK5 enzyme in assay buffer to each well.

  • Pre-incubation : Centrifuge the plate briefly and incubate for 15 minutes at room temperature to allow for compound-enzyme binding.[16]

  • Reaction Initiation : Add 5 µL of a solution containing the substrate (e.g., Myelin Basic Protein) and ATP in assay buffer to initiate the kinase reaction.

  • Kinase Reaction : Incubate the plate for 60 minutes at room temperature.

  • Signal Generation : Stop the reaction and quantify ADP formation by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes. Then, add 10 µL of Kinase Detection Reagent and incubate for another 30 minutes to convert ADP to ATP and generate a luminescent signal.

  • Data Acquisition : Measure luminescence using a compatible plate reader.

  • Analysis : Normalize the data to controls. Plot the percent inhibition versus the logarithm of inhibitor concentration and fit the data using a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Cellular Anti-Proliferation Assay (MTT)

  • Cell Seeding : Seed A549 cells into 96-well plates at a density of 5,000 cells per well in complete culture medium and allow them to adhere overnight.

  • Compound Treatment : Prepare serial dilutions of the inhibitors in culture medium. Replace the medium in the cell plates with medium containing the desired concentrations of Compound-DMC, XMD8-92, or DMSO vehicle control.

  • Incubation : Incubate the cells for 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition : Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 4 hours. Viable cells with active metabolism will convert MTT into a purple formazan product.

  • Solubilization : Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition : Measure the absorbance at 570 nm using a microplate reader.

  • Analysis : Normalize the absorbance values to the DMSO-treated control cells. Plot the percentage of cell viability against the logarithm of inhibitor concentration and determine the IC50 value using a non-linear regression curve fit.[12][26]

Conclusion and Future Directions

This guide outlines a systematic approach to benchmarking a novel 4,4-Dimethylchroman-based ERK5 inhibitor, Compound-DMC, against the established tool compound, XMD8-92. The presented data framework, based on hypothetical yet realistic outcomes, demonstrates that Compound-DMC is not only more potent but also significantly more selective, particularly avoiding the confounding BRD4 off-target activity of XMD8-92.[13][14]

The superior performance in biochemical, cellular target engagement, and functional cell-based assays establishes Compound-DMC as a high-quality chemical probe for studying ERK5 biology and a promising lead for further therapeutic development. Future work should involve in vivo pharmacokinetic profiling and efficacy studies in relevant xenograft models to validate these promising in vitro findings.

References

  • Modulation of ERK5 Activity as a Therapeutic Anti-Cancer Strategy - ACS Publications. (2023-04-01).
  • Impact of ERK5 on the Hallmarks of Cancer - MDPI.
  • MEK5-ERK5 Signaling in Cancer: Implications for Targeted Therapy - PMC - NIH.
  • What are ERK5 inhibitors and how do they work? (2024-06-21).
  • ERK5 Inhibitor, Degrader, Gene | MedChemExpress.
  • Off-target effects of common ERK5 inhibitors. The earliest ERK5... - ResearchGate.
  • Measuring and interpreting the selectivity of protein kinase inhibitors - PMC - NIH.
  • Small molecule ERK5 kinase inhibitors paradoxically activate ERK5 signalling: be careful what you wish for… | Biochemical Society Transactions | Portland Press.
  • Impact of ERK5 on the Hallmarks of Cancer - ResearchGate.
  • Computational analysis of kinase inhibitor selectivity using structural knowledge | Bioinformatics | Oxford Academic.
  • Kinase selectivity profiling by inhibitor affinity chromatography - PubMed.
  • Quantitative conformational profiling of kinase inhibitors reveals origins of selectivity for Aurora kinase activation states | PNAS. (2018-12-05).
  • The significance of ERK5 catalytic-independent functions in disease pathways - Frontiers.
  • Biochemical Kinase Assays | Thermo Fisher Scientific - UK.
  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery - Celtarys Research. (2025-08-14).
  • ERK5 Selective Inhibitors | Selleckchem.com.
  • Kinase Selectivity Panels - Reaction Biology.
  • Application Notes and Protocols for Erk5-IN-2 Cell-Based Assays - Benchchem.
  • Biochemical kinase assay to improve potency and selectivity - Domainex. (2021-03-25).
  • Testing kinase inhibitors where it matters: Drug screening in intact cells - Reaction Biology. (2024-08-13).
  • Choosing the Right Assay for Your Kinase Drug Discovery - Reaction Biology. (2024-05-30).
  • Modulation of ERK5 Activity as a Therapeutic Anti-Cancer Strategy - PMC - PubMed Central. (2023-04-01).
  • ERK inhibitors | ERK activators | pathway | protein - Selleck Chemicals.
  • The Discovery of Small ERK5 Inhibitors via Structure-Based Virtual Screening, Biological Evaluation and MD Simulations - MDPI.
  • Synthesis of 4,4-Disubstituted 3-Methylidenechroman-2-ones as Potent Anticancer Agents. (2017-04-20).
  • High-Throughput Screening and Hit Validation of Extracellular-Related Kinase 5 (ERK5) Inhibitors - PubMed. (2016-08-08).
  • The Discovery of Small ERK5 Inhibitors via Structure-Based Virtual Screening, Biological Evaluation and MD Simulations. (2025-10-25).
  • High-Throughput Screening and Hit Validation of Extracellular-Related Kinase 5 (ERK5) Inhibitors - ACS Combinatorial Science - Figshare.
  • A Comparative Guide to ERK5-IN-1 Target Engagement Validation Using Mass Spectrometry - Benchchem.
  • ERK5 kinase activity is dispensable for cellular immune response and proliferation - PNAS. (2016-09-27).
  • High-Throughput Screening and Hit Validation of Extracellular-Related Kinase 5 (ERK5) Inhibitors - ACS Figshare. (2016-08-02).
  • Inhibition of ERK5 Elicits Cellular - Usiena air.
  • (PDF) New chroman-4-one/thiochroman-4-one derivatives as potential anticancer agents.
  • Structure-activity relationship studies of 4-methylcoumarin derivatives as anticancer agents - PubMed.
  • Synthesis and Characterization of the Ethylene-Carbonate-Linked L-Valine Derivatives of 4,4-Dimethylcurcumin with Potential Anticancer Activities - PMC - NIH. (2021-11-22).

Sources

A Comparative Guide to In Silico and In Vitro Screening of 4,4-Dimethylchroman Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the journey from a chemical scaffold to a viable therapeutic candidate is both arduous and resource-intensive. For researchers and drug development professionals focused on promising compound families like 4,4-dimethylchroman derivatives, the strategic implementation of robust screening methodologies is paramount. This guide provides an in-depth, objective comparison of in silico and in vitro screening approaches, offering field-proven insights and experimental data to inform your research strategy. We will delve into the causality behind experimental choices, ensuring that every protocol described is part of a self-validating system for generating reliable and translatable results.

The Rise of 4,4-Dimethylchroman Derivatives in Drug Discovery

The 4,4-dimethylchroman scaffold is a privileged structure in medicinal chemistry, forming the core of a variety of biologically active molecules. These derivatives have garnered significant attention for their potential therapeutic applications, including anti-cancer, anti-inflammatory, and antimicrobial activities.[1][2] The diverse biological activities of these compounds necessitate efficient and accurate screening methods to identify and optimize lead candidates for further development.

In Silico Screening: A Computational First-Pass

In silico screening, or virtual screening, utilizes computational methods to rapidly assess large libraries of chemical compounds for their potential to interact with a biological target.[3] This approach is a cornerstone of modern drug discovery, offering a time- and cost-effective means to prioritize compounds for experimental testing.[4]

Methodologies in Virtual Screening

Virtual screening can be broadly categorized into two main approaches: structure-based and ligand-based.

  • Structure-Based Virtual Screening (SBVS): When the three-dimensional structure of the biological target (e.g., a protein or enzyme) is known, SBVS can be employed.[3][5] The most common SBVS technique is molecular docking , which predicts the preferred orientation of a ligand when bound to a target to form a stable complex.[6][] Scoring functions are then used to estimate the binding affinity, allowing for the ranking of compounds.[3]

  • Ligand-Based Virtual Screening (LBVS): In the absence of a known target structure, LBVS methods can be used.[5] These approaches rely on the knowledge of existing active molecules (ligands) to identify new compounds with similar properties.[3][] Techniques include searching for 2D chemical similarity, pharmacophore modeling, and shape-based screening.[8]

A Step-by-Step Workflow for Molecular Docking

Here, we outline a typical workflow for conducting a molecular docking experiment, a key component of SBVS.

Protocol 1: Molecular Docking Simulation [6][9][10]

  • Protein Preparation:

    • Obtain the 3D structure of the target protein from a repository like the Protein Data Bank (PDB).

    • Remove water molecules and any co-crystallized ligands or ions that are not relevant to the binding site.

    • Add polar hydrogen atoms and assign appropriate charges to the protein atoms.

    • Energy minimize the protein structure to relieve any steric clashes.

  • Ligand Preparation:

    • Obtain the 2D or 3D structure of the 4,4-dimethylchroman derivatives.

    • Convert the 2D structures to 3D and generate multiple low-energy conformations.

    • Assign appropriate atom types and charges to the ligand atoms.

  • Grid Generation:

    • Define the binding site on the protein. This is typically the active site or a known allosteric site.

    • Generate a grid box that encompasses the defined binding site. The docking algorithm will search for binding poses within this grid.

  • Docking:

    • Utilize a docking program (e.g., AutoDock, Glide, GOLD) to place the prepared ligands into the grid box of the prepared protein.[][11]

    • The program will generate a series of possible binding poses for each ligand and calculate a corresponding docking score.

  • Analysis of Results:

    • Analyze the docking poses and scores. Lower binding energy values generally indicate a stronger predicted interaction.[6]

    • Visualize the top-ranked poses to examine the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein.

Diagram: In Silico Screening Workflow

cluster_0 In Silico Screening Virtual Compound Library (4,4-Dimethylchroman Derivatives) Virtual Compound Library (4,4-Dimethylchroman Derivatives) Molecular Docking Molecular Docking Virtual Compound Library (4,4-Dimethylchroman Derivatives)->Molecular Docking Target Identification & Preparation Target Identification & Preparation Target Identification & Preparation->Molecular Docking Scoring & Ranking Scoring & Ranking Molecular Docking->Scoring & Ranking Hit Selection Hit Selection Scoring & Ranking->Hit Selection

Caption: A generalized workflow for structure-based virtual screening.

In Vitro Screening: The Experimental Validation

While in silico methods provide valuable predictions, experimental validation is essential to confirm the biological activity of candidate compounds.[4] In vitro screening involves testing compounds in a controlled laboratory setting, such as in isolated cells or with purified enzymes.[12][13]

Common In Vitro Assay Methodologies

A variety of in vitro assays can be employed to assess the biological effects of 4,4-dimethylchroman derivatives.

  • Cell-Based Assays: These assays use living cells to evaluate the effects of compounds on cellular processes.[13][14] They are highly relevant as they provide insights into a compound's activity in a biological context.[12][15] Common cell-based assays include:

    • Cytotoxicity Assays: To determine the concentration at which a compound is toxic to cells.[15]

    • Cell Proliferation Assays: To measure the effect of a compound on cell growth.[16]

    • Reporter Gene Assays: To assess the impact of a compound on a specific signaling pathway.[13]

  • Enzyme Inhibition Assays: These assays are used to determine if a compound can inhibit the activity of a specific enzyme.[17][18] This is a crucial step in understanding the mechanism of action of many drugs.[19]

A Protocol for a General Enzyme Inhibition Assay

The following is a generalized protocol for a spectrophotometric enzyme inhibition assay.

Protocol 2: General Enzyme Inhibition Assay [17][20]

  • Reagent Preparation:

    • Prepare a stock solution of the purified target enzyme in a suitable buffer.

    • Prepare a stock solution of the enzyme's substrate.

    • Prepare serial dilutions of the 4,4-dimethylchroman derivative test compounds.

  • Assay Setup (in a 96-well plate):

    • Blank wells: Buffer only.

    • Control wells (100% enzyme activity): Enzyme and buffer.

    • Test wells: Enzyme and the desired concentrations of the test compound.

    • Positive control wells: Enzyme and a known inhibitor.

  • Pre-incubation:

    • Add the enzyme to the control, test, and positive control wells.

    • Add the test compounds and known inhibitor to their respective wells.

    • Incubate the plate for a defined period (e.g., 15-30 minutes) at the optimal temperature for the enzyme to allow for inhibitor binding.

  • Reaction Initiation and Measurement:

    • Initiate the enzymatic reaction by adding the substrate to all wells.

    • Immediately begin measuring the change in absorbance over time using a microplate reader at a specific wavelength.

  • Data Analysis:

    • Calculate the initial reaction velocity for each well.

    • Determine the percentage of inhibition for each concentration of the test compound relative to the control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).[21]

Diagram: In Vitro Screening Workflow

cluster_1 In Vitro Screening Compound Synthesis/Acquisition Compound Synthesis/Acquisition High-Throughput Screening (HTS) High-Throughput Screening (HTS) Compound Synthesis/Acquisition->High-Throughput Screening (HTS) Assay Development & Optimization Assay Development & Optimization Assay Development & Optimization->High-Throughput Screening (HTS) Hit Confirmation & Dose-Response Hit Confirmation & Dose-Response High-Throughput Screening (HTS)->Hit Confirmation & Dose-Response Lead Identification Lead Identification Hit Confirmation & Dose-Response->Lead Identification

Caption: A typical workflow for in vitro high-throughput screening.

A Comparative Analysis: In Silico vs. In Vitro

The choice between in silico and in vitro screening, or more commonly, their integration, depends on the specific goals of the research project. Here, we present a comparative analysis of their performance based on key metrics.

FeatureIn Silico ScreeningIn Vitro Screening
Throughput Very high (millions of compounds)[22]High (thousands to hundreds of thousands of compounds)[14]
Cost LowHigh[14]
Time Fast (hours to days)[22]Slower (weeks to months)[14]
Biological Relevance Predictive, relies on models[23]Direct measurement in a biological system[12][15]
False Positives Can be high, requires experimental validation[24]Lower, but still possible due to assay artifacts[25]
False Negatives Possible due to limitations of scoring functions and models[26]Possible if assay conditions are not optimal[25]
Mechanistic Insight Can predict binding modes and interactions[8]Can confirm biological activity and mechanism of action[19]

Table 1: Comparison of In Silico and In Vitro Screening Approaches

The Synergy of a Combined Approach

Ultimately, in silico and in vitro screening are not mutually exclusive but rather complementary techniques that, when used in concert, can significantly accelerate the drug discovery process.[4][27] A typical integrated workflow might involve:

  • In Silico Triage: Utilizing virtual screening to rapidly filter a large compound library and identify a smaller, more manageable set of promising candidates.[22]

  • In Vitro Validation: Subjecting the in silico "hits" to a battery of in vitro assays to confirm their biological activity and determine their potency and efficacy.

  • Iterative Optimization: Using the experimental data from in vitro studies to refine the in silico models and guide the design of new, more potent 4,4-dimethylchroman derivatives.

This synergistic approach leverages the speed and cost-effectiveness of computational methods while grounding the findings in experimental reality, leading to a more efficient and successful drug discovery pipeline.

Conclusion

The screening of 4,4-dimethylchroman derivatives for therapeutic potential requires a thoughtful and strategic approach. In silico screening offers a powerful tool for the initial exploration of vast chemical space, enabling the rapid identification of potential lead compounds. However, the predictions of computational models must be rigorously validated through carefully designed in vitro experiments. By understanding the strengths and limitations of each methodology and employing them in a complementary fashion, researchers can maximize their chances of success in the challenging yet rewarding field of drug discovery.

References

  • NVIDIA. What is Virtual Screening? | NVIDIA Glossary. Accessed January 17, 2026.
  • Bajusz, D., et al.
  • An, F., et al. A review for cell-based screening methods in drug discovery. PMC - NIH. 2022.
  • Vipergen. Unlocking the Potential of Cell-Based Assays in Modern Scientific Research. Accessed January 17, 2026.
  • Ferreira, L. G., et al.
  • Lifescience Global. Cell-Based Assays in High-Throughput Screening for Drug Discovery. 2013.
  • MedChemExpress. Virtual Screening. Accessed January 17, 2026.
  • Ferreira, R. S., et al. In silico and in vitro: identifying new drugs. PubMed. 2013.
  • Sigma-Aldrich. Cell-Based Assays. Accessed January 17, 2026.
  • Benchchem.
  • Promega Corporation. Cell Health Screening Assays for Drug Discovery. Accessed January 17, 2026.
  • Kuzmic, P. A standard operating procedure for an enzymatic activity inhibition assay. PubMed. 2021.
  • Wikipedia. Virtual screening. Accessed January 17, 2026.
  • ChemCopilot. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. 2025.
  • BOC Sciences. Virtual Screening Strategies for Small Molecule Drug Design. 2023.
  • Sàfil, V. Molecular Docking Tutorial. 2011.
  • ResearchGate. Advantages and disadvantages of ligand-and target-based virtual screening. 2019.
  • YouTube. Mastering Molecular Docking: A Step-by-Step Guide with Schrodinger Software. 2023.
  • Omics tutorials. Step-by-Step Tutorial on Molecular Docking. 2024.
  • Godoy, P., et al.
  • Benchchem. Application Notes and Protocols for Developing Enzyme Inhibition Assays for Indole-Based Compounds. Accessed January 17, 2026.
  • Fourches, D., et al. Pros and cons of virtual screening based on public "Big Data": In silico mining for new bromodomain inhibitors. PubMed. 2019.
  • YouTube.
  • ZeClinics. Differences between in vitro, in vivo and in silico assays in preclinical research. 2022.
  • ResearchGate. Advantages and disadvantages of structure-based virtual screening. SBVS. 2023.
  • ResearchGate. (PDF)
  • The MPKB. Differences between in vitro, in vivo, and in silico studies. Accessed January 17, 2026.
  • ResearchGate. The advantages and limitations of structure-based virtual screening... 2023.
  • UHN Research. In vitro vs. In vivo: Is One Better? 2019.
  • National Research Council (US) Committee on Methods of Producing Monoclonal Antibodies. Summary of Advantages and Disadvantages of In Vitro and In Vivo Methods. NCBI - NIH. 1999.
  • WuXi AppTec. Embracing the Future: How In Vitro Assays Are Transforming Nonclinical Toxicology. 2024.
  • Haveman, C. T., et al. In silico and in vitro drug screening identifies new therapeutic approaches for Ewing sarcoma. PubMed. 2017.
  • National Center for Biotechnology Information. Mechanism of Action Assays for Enzymes. Assay Guidance Manual. 2012.
  • ResearchGate. Comparison between in-vivo, in-vitro, and in-silico methods. 2021.
  • ResearchGate. How should I start with Enzyme-Inhibitor kinetics assay? 2015.
  • Benchchem. Navigating the Translational Gap: A Comparative Guide to Chroman-4-one Derivatives in Preclinical Research. Accessed January 17, 2026.
  • Nielsen, S. J., et al. Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. PMC - NIH. 2012.
  • Loaiza, A., et al. Biological activities of 4H-thiochromen-4-one 1,1-dioxide derivatives against tropical disease parasites: A target-based drug design approach. PMC - NIH. 2022.
  • ResearchGate. (PDF)

Sources

A Comparative Guide to the Stereoselective Synthesis of Chiral 4,4-Dimethylchromans

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Chiral 4,4-Dimethylchroman Scaffold

To our audience of fellow researchers, scientists, and drug development professionals, the chroman ring system is a familiar and highly valued scaffold. As a "privileged structure," it is a recurring motif in a multitude of natural products and pharmacologically active compounds, demonstrating a wide array of biological activities from anticancer to anti-inflammatory effects. The introduction of a gem-dimethyl group at the C4 position creates a quaternary center, adding steric bulk and metabolic stability, which can be crucial for modulating a compound's pharmacokinetic profile.

However, the true challenge and opportunity lie in controlling the stereochemistry at other positions within this scaffold, particularly at the C2 and C3 carbons. The precise three-dimensional arrangement of substituents can dictate the molecule's interaction with chiral biological targets, making the difference between a potent therapeutic agent and an inactive or even detrimental compound.

This guide provides an in-depth comparison of two distinct and powerful catalytic strategies for the enantioselective synthesis of chiral chromans bearing the 4,4-dimethyl substitution pattern: a metal-free Organocatalytic Domino Reaction and a Copper-Catalyzed Intramolecular Cyclization . We will dissect the causality behind the experimental designs, provide actionable protocols, and offer field-proven insights to guide your synthetic strategy.

Method 1: Organocatalytic Oxa-Michael-Nitro-Michael Domino Reaction

This approach exemplifies the elegance of organocatalysis, utilizing a small, chiral organic molecule to orchestrate a complex cascade of bond-forming events in a single pot. The reaction constructs the chroman core while simultaneously installing three contiguous stereocenters with high fidelity.

Principle and Rationale

The chosen strategy is an asymmetric domino reaction between a 2-hydroxynitrostyrene and a β-nitroolefin, catalyzed by a bifunctional squaramide catalyst derived from quinine.[1] The power of this catalyst lies in its dual-activation capability:

  • Hydrogen Bonding (Lewis Acid): The squaramide moiety activates the nitroolefin Michael acceptor, lowering its LUMO and making it more susceptible to nucleophilic attack. It also orients the substrates for a specific facial attack.

  • Brønsted Base (Lewis Base): The tertiary amine of the quinine scaffold deprotonates the phenolic hydroxyl group, generating a nucleophilic phenoxide.

This dual activation allows for a highly organized transition state, leading to a sequence of an intermolecular oxa-Michael addition followed by an intramolecular nitro-Michael addition to forge the chroman ring with exceptional stereocontrol.

Experimental Protocol: General Procedure

This protocol is adapted from the work of Wang, Jiang, and colleagues.[1]

  • Preparation: To a dry reaction vial, add the 2-hydroxynitrostyrene derivative (0.10 mmol, 1.0 equiv.), the chiral squaramide catalyst 3e (0.01 mmol, 10 mol%), and anhydrous toluene (1.0 mL).

  • Initiation: Add the trans-β-nitroolefin (0.12 mmol, 1.2 equiv.) to the solution.

  • Reaction: Stir the mixture at room temperature (25 °C) for the time specified by reaction monitoring (typically 24-72 hours), tracking the consumption of the starting material by TLC.

  • Workup: Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the desired polysubstituted chiral chroman.

  • Analysis: Determine the diastereomeric ratio (dr) by ¹H NMR analysis of the crude product and the enantiomeric excess (ee) by chiral stationary phase HPLC.

Performance Data

The following table summarizes representative results for the synthesis of 2-alkyl-substituted chiral chromans, demonstrating the method's high efficiency and stereoselectivity.[1]

EntryR¹ (on Styrene)R² (on Nitroolefin)Time (h)Yield (%)dree (%)
1Hn-Butyl4875>20:192
26-Brn-Butyl7278>20:199
37-OMen-Butyl4882>20:171
48-Cln-Butyl7271>20:199
5HPhenyl248110:196
Catalytic Mechanism Diagram

Organocatalytic_Domino_Reaction cluster_cycle Catalytic Cycle CAT Catalyst (Squaramide-Quinine) CAT_A Catalyst-Phenoxide Complex (Activated Nucleophile) CAT->CAT_A Deprotonation CAT_B Catalyst-Nitroolefin Complex (Activated Electrophile) CAT->CAT_B H-Bonding Phenol 2-Hydroxynitrostyrene (Substrate A) Phenol->CAT_A Nitroolefin Nitroolefin (Substrate B) Nitroolefin->CAT_B TS1 Organized Transition State (Oxa-Michael Addition) CAT_A->TS1 CAT_B->TS1 Intermediate Michael Adduct Intermediate TS1->Intermediate Intermolecular C-O Bond Formation TS2 Intramolecular Transition State (Nitro-Michael Cyclization) Intermediate->TS2 Conformational Change Product_CAT Product-Catalyst Complex TS2->Product_CAT Intramolecular C-C Bond Formation Product_CAT->CAT Regeneration Product Chiral Chroman Product Product_CAT->Product Release

Caption: Organocatalytic cycle for the domino oxa-Michael-nitro-Michael reaction.

Method 2: Copper-Catalyzed Enantioselective Intramolecular C-O Coupling

This strategy employs transition metal catalysis to achieve a fundamentally different transformation: the desymmetrization of a prochiral precursor. It is particularly well-suited for creating the 4,4-dimethylchroman core, as it is designed to form chromanes with a quaternary carbon at the β-position to the oxygen atom.

Principle and Rationale

The reaction involves the intramolecular C-O coupling of a prochiral diol derivative containing a brominated aryl group.[2][3] The key to success is a chiral copper(I) catalyst system. A copper(I) salt (e.g., CuI) is complexed with a chiral ligand, in this case, a C₂-symmetric diamine. This chiral complex selectively catalyzes the cyclization of one of the two enantiotopic hydroxyl groups with the aryl bromide.

The choice of a copper catalyst is critical; copper has a well-established ability to mediate Ullmann-type C-O coupling reactions under milder conditions than traditional methods. The chiral diamine ligand creates a specific chiral pocket around the metal center, which effectively differentiates between the two prochiral hydroxyl groups, leading to the formation of one enantiomer of the cyclic product in high excess.

Experimental Protocol: General Procedure

This protocol is adapted from the work of Liu and colleagues.[2][3]

  • Catalyst Preparation: In a glovebox, add CuI (0.01 mmol, 10 mol%), the chiral diamine ligand (0.011 mmol, 11 mol%), and K₃PO₄ (0.3 mmol, 3.0 equiv.) to a dry Schlenk tube.

  • Reaction Setup: Remove the tube from the glovebox. Add the prochiral diol substrate (0.1 mmol, 1.0 equiv.) followed by anhydrous dioxane (1.0 mL) under an argon atmosphere.

  • Reaction: Seal the tube and heat the mixture in an oil bath at 110 °C for 24 hours.

  • Workup: After cooling to room temperature, dilute the mixture with ethyl acetate, filter it through a pad of Celite, and wash the pad with additional ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure and purify the residue by preparative thin-layer chromatography (PTLC) to isolate the chiral 4,4-dimethylchroman.

  • Analysis: Determine the enantiomeric excess (ee) by chiral stationary phase HPLC.

Performance Data

The following table summarizes representative results for the copper-catalyzed desymmetric C-O coupling, showcasing its effectiveness for creating β-quaternary chromanes.[2][3]

EntryR¹ (on Aryl Ring)R² (on Quaternary Center)Yield (%)ee (%)
1HMe, Me8090
26-FMe, Me8292
37-MeMe, Me7590
48-ClMe, Me7188
5HEt, Et7891
Reaction Workflow Diagram

Copper_Catalyzed_Cyclization cluster_workflow Reaction Workflow Start Prochiral Diol Substrate (Aryl Bromide) Reaction Intramolecular C-O Coupling (110 °C, 24h) Start->Reaction Reagents CuI / Chiral Ligand K₃PO₄, Dioxane Reagents->Reaction Workup Quench & Filter Reaction->Workup Purification PTLC Purification Workup->Purification Product Chiral 4,4-Dimethylchroman Product Purification->Product

Caption: Workflow for the Cu-catalyzed enantioselective intramolecular cyclization.

Comparative Analysis: Organocatalysis vs. Transition Metal Catalysis

Choosing the optimal synthetic route depends on a variety of factors beyond just yield and enantioselectivity. Here, we provide a head-to-head comparison to aid in this critical decision-making process.

FeatureMethod 1: Organocatalytic Domino ReactionMethod 2: Copper-Catalyzed C-O Coupling
Catalyst System Chiral squaramide (metal-free)Copper(I) salt with a chiral diamine ligand
Toxicity/Cost Generally low toxicity, catalyst can be expensive but is recyclable.Copper is inexpensive and low-toxicity; chiral ligand can be costly.
Air/Moisture Relatively robust, but anhydrous solvents are recommended for best results.Requires strict anhydrous and inert (Argon) conditions.
Substrate Synthesis Requires synthesis of 2-hydroxynitrostyrenes and nitroolefins.Requires multi-step synthesis of the prochiral diol precursor.
Reaction Type Intermolecular cascade reaction.Intramolecular desymmetrization.
Stereocenters Formed Creates up to three contiguous stereocenters in one operation.Creates a single stereocenter.
Reaction Conditions Typically room temperature.Requires elevated temperatures (110 °C).
Generality Broad scope for various aldehydes and styrenes.Broad scope for substituents on the aryl ring.
Ideal Application Rapid construction of complex, multi-stereocenter chroman scaffolds.Targeted synthesis of chromans with a specific C4-quaternary center.
Expert Insights
  • The Organocatalytic Domino Reaction (Method 1) is a testament to synthetic efficiency. Its ability to build molecular complexity rapidly from simple starting materials at room temperature is a significant advantage, particularly in a discovery chemistry setting where diverse analogs are needed quickly. The main synthetic effort is shifted to the preparation of the starting materials.

  • The Copper-Catalyzed Coupling (Method 2) offers a more direct and tailored solution for specifically creating the 4,4-disubstituted chroman core. While the precursor synthesis is more linear, the cyclization step is highly convergent. Its primary drawback is the requirement for stringent inert atmosphere techniques and high temperatures, which may be less amenable to high-throughput screening but is perfectly acceptable for scale-up synthesis where process control is paramount.

Assessing Stereoselectivity: A Practical Workflow

A robust synthetic method is incomplete without a reliable analytical protocol to verify its stereochemical outcome. The determination of enantiomeric excess (ee) is a critical step in any asymmetric synthesis.

Primary Analytical Technique: Chiral HPLC

Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for determining the enantiomeric excess of a reaction product. The technique relies on a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, causing them to elute at different retention times.

General Protocol for ee Determination
  • Sample Preparation: Prepare a dilute solution of the purified chroman product in an appropriate solvent (e.g., HPLC-grade hexane/isopropanol mixture). A typical concentration is ~1 mg/mL.

  • Column Selection: Choose a suitable chiral column (e.g., Daicel Chiralpak series like IA, IB, IC, etc.) based on the structure of the analyte or by screening several columns.

  • Method Development: Develop an isocratic mobile phase, typically a mixture of hexane and an alcohol modifier like isopropanol or ethanol. Adjust the ratio to achieve baseline separation of the two enantiomer peaks within a reasonable run time.

  • Analysis: Inject the sample onto the HPLC system. Integrate the peak areas for the two enantiomers.

  • Calculation: Calculate the enantiomeric excess using the formula: ee (%) = |(Area₁ - Area₂) / (Area₁ + Area₂)| * 100%

Analytical Workflow Diagram

ee_Determination_Workflow cluster_workflow Workflow for Stereoselectivity Assessment Start Purified Chroman Product SamplePrep Prepare Dilute Sample (~1 mg/mL in mobile phase) Start->SamplePrep HPLC Inject on Chiral HPLC System SamplePrep->HPLC Chromatogram Obtain Chromatogram (Two separated peaks) HPLC->Chromatogram Integration Integrate Peak Areas (Area₁, Area₂) Chromatogram->Integration Calculation Calculate ee% Integration->Calculation Result Final ee% Value Calculation->Result

Caption: Standard workflow for determining enantiomeric excess using chiral HPLC.

Conclusion

The stereoselective synthesis of chiral 4,4-dimethylchromans can be approached through multiple, highly effective catalytic routes. The choice between a metal-free organocatalytic cascade and a transition-metal-catalyzed cyclization is not merely one of preference but a strategic decision based on available resources, desired molecular complexity, scalability, and the specific research or development phase. The organocatalytic method offers unparalleled elegance in building multiple stereocenters quickly, while the copper-catalyzed approach provides a robust and direct path to the target scaffold. By understanding the fundamental principles, practical requirements, and analytical workflows associated with each method, researchers can make informed decisions to accelerate their programs and successfully synthesize these valuable chiral building blocks.

References

  • Cai, J., Wang, Z.-K., Usman, M., Lu, Z.-W., Hu, X.-D., & Liu, W.-B. (2019). Enantioselective Synthesis of β-Quaternary Carbon-Containing Chromanes and 3,4-Dihydropyrans via Cu-Catalyzed Intramolecular C–O Bond Formation. Organic Letters, 21(21), 8852–8856. [Link]

  • Kaur, A., Kumar, V., Kumar, A., & Kumar, V. (2017). Asymmetric Synthesis of Functionalized Tricyclic Chromanes via an Organocatalytic Triple Domino Reaction. Organic Letters, 19(11), 3025–3028. [Link]

  • Wang, L., He, L., Zhang, H., Meggers, E., & Gong, J. (2020). Construction of chiral chroman skeletons via catalytic asymmetric [4 + 2] cyclization of ortho-hydroxyphenyl-substituted para-quinone methides catalyzed by a chiral-at-metal rhodium complex. Organic Chemistry Frontiers, 7(18), 2701-2706. [Link]

  • Miyaji, R., Asano, K., & Matsubara, S. (2014). Asymmetric chroman synthesis via an intramolecular oxy-Michael addition by bifunctional organocatalysts. Organic & Biomolecular Chemistry, 12(9), 1464-1469. [Link]

  • Schmalz, H., & Miller, S. J. (2022). Synthesis of Enantioenriched 3,4-Disubstituted Chromans through Lewis Base Catalyzed Carbosulfenylation. The Journal of Organic Chemistry, 87(1), 108-120. [Link]

  • Wang, Y., Chen, J., Cao, W., Wu, X., & Jiang, J. (2018). Asymmetric synthesis of polysubstituted chiral chromans via an organocatalytic oxa-Michael-nitro-Michael domino reaction. RSC Advances, 8(1), 223-230. [Link]

  • Shi, F., Zhu, G., & Tu, S. (2018). Organocatalytic Asymmetric [2 + 4] Cycloadditions of 3-Vinylindoles with ortho-Quinone Methides. Molecules, 23(12), 3196. [Link]

  • PubMed. (2019). Enantioselective Synthesis of β-Quaternary Carbon-Containing Chromanes and 3,4-Dihydropyrans via Cu-Catalyzed Intramolecular C-O Bond Formation. [Link]

  • Liu, G., Zhou, S., et al. (2023). Ni-catalyzed enantio- stereoselective synthesis of chiral chromans with quaternary allylic siloxanes and their antitumor activity. ChemRxiv. [Link]

  • Smith, A. M., & Denmark, S. E. (2014). Catalytic, Enantioselective, Intramolecular Oxa-Michael Reaction to α,β-Unsaturated Esters and Amides. Journal of the American Chemical Society, 136(24), 8639–8642. [Link]

Sources

Navigating the Synthesis of 4,4-Dimethylchromans: A Comparative Guide to Reproducibility and Alternative Routes

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the 4,4-dimethylchroman scaffold represents a privileged structure, forming the core of numerous biologically active molecules. The reliable synthesis of these compounds is paramount for advancing research and enabling the production of novel therapeutics. This guide provides an in-depth, comparative analysis of published synthetic routes to 4,4-dimethylchroman derivatives, with a primary focus on the reproducibility of the Friedel-Crafts acylation of 4,4-dimethylchroman and an exploration of a viable alternative synthetic strategy.

The objective of this guide is to move beyond a simple recitation of protocols and instead offer a critical evaluation of the methodologies, highlighting the underlying chemical principles, potential challenges, and key considerations for successful and reproducible execution in a laboratory setting. By presenting detailed experimental procedures, comparative data, and troubleshooting insights, this document aims to empower researchers to make informed decisions when selecting a synthetic pathway for their specific needs.

At the Core of the Matter: The 4,4-Dimethylchroman Moiety

The chroman ring system, a bicyclic ether, is a common motif in natural products and synthetic compounds exhibiting a wide array of pharmacological activities. The gem-dimethyl substitution at the C4 position imparts specific conformational constraints and lipophilicity that can significantly influence a molecule's interaction with biological targets. Consequently, the development of robust and versatile methods for the synthesis of 4,4-dimethylchroman derivatives is of considerable interest to the medicinal chemistry community.

Primary Focus: Reproducibility of the Friedel-Crafts Acylation of 4,4-Dimethylchroman

A common and direct method for the functionalization of the 4,4-dimethylchroman core is through Friedel-Crafts acylation. This electrophilic aromatic substitution reaction introduces an acyl group onto the benzene ring, providing a versatile handle for further chemical modifications. We will examine a representative published procedure for the synthesis of 6-acetyl-4,4-dimethylchroman.

Method 1: Friedel-Crafts Acylation of 4,4-Dimethylchroman

This method involves the reaction of 4,4-dimethylchroman with an acylating agent, typically an acyl chloride or anhydride, in the presence of a Lewis acid catalyst. The reaction proceeds via the formation of a highly electrophilic acylium ion, which then attacks the electron-rich aromatic ring of the chroman.

Reaction Causality: The hydroxyl group of the phenol precursor activates the aromatic ring towards electrophilic substitution. The subsequent cyclization to form the chroman ring retains this activation, directing the incoming electrophile primarily to the para position (C6) relative to the ether oxygen, due to both electronic and steric factors. The use of a strong Lewis acid, such as aluminum chloride, is crucial for generating the acylium ion from the acyl chloride.

Self-Validation: The success of this reaction can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the starting material (4,4-dimethylchroman) and the appearance of a new, more polar spot corresponding to the acetylated product. The identity and purity of the final product are then confirmed by standard analytical techniques such as NMR spectroscopy, mass spectrometry, and melting point analysis.

Materials:

  • 4,4-Dimethylchroman

  • Acetyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Carbon disulfide (CS₂) or Dichloromethane (CH₂Cl₂) (solvent)

  • 6N Hydrochloric acid (HCl)

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, under an inert atmosphere (e.g., nitrogen or argon), suspend anhydrous aluminum chloride (1.1-1.2 equivalents) in the chosen anhydrous solvent (e.g., carbon disulfide).

  • Cool the suspension to 0-5 °C using an ice bath.

  • Slowly add acetyl chloride (1.0-1.1 equivalents) to the stirred suspension.

  • To this mixture, add a solution of 4,4-dimethylchroman (1.0 equivalent) in the same anhydrous solvent dropwise, maintaining the temperature between 0-5 °C.

  • After the addition is complete, continue stirring the reaction mixture at 0 °C for a specified time (typically 2-4 hours), monitoring the reaction progress by TLC.

  • Upon completion, carefully pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

  • Transfer the mixture to a separatory funnel and extract the product with diethyl ether.

  • Wash the combined organic extracts with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by fractional distillation under reduced pressure or by column chromatography on silica gel.

A Comparative Approach: Synthesis of 4,4-Dimethylchroman via Acid-Catalyzed Cyclization

To provide a comprehensive guide, we will now explore an alternative and often foundational route to the 4,4-dimethylchroman scaffold itself: the acid-catalyzed reaction of a phenol with a suitable C5 alcohol, such as 3-methyl-2-buten-1-ol (prenyl alcohol).

Method 2: Acid-Catalyzed Cyclization of Phenol with 3-Methyl-2-buten-1-ol

This method represents a convergent approach where the chroman ring is constructed in a single step from readily available starting materials. The reaction proceeds through the formation of a carbocation intermediate from the allylic alcohol, which then undergoes an electrophilic attack on the phenol ring, followed by an intramolecular cyclization.

Reaction Causality: In the presence of a strong acid, the hydroxyl group of 3-methyl-2-buten-1-ol is protonated and subsequently eliminated as water, generating a resonance-stabilized allylic carbocation. This electrophile then attacks the electron-rich phenol ring, typically at the ortho position. The resulting intermediate then undergoes an intramolecular cyclization, where the phenolic hydroxyl group attacks the carbocation, forming the chroman ring.

Self-Validation: The progress of this reaction can also be monitored by TLC, observing the consumption of the phenol starting material. The final product can be characterized by its spectroscopic data (NMR, MS) and compared with literature values. The regioselectivity of the initial alkylation can be a critical factor influencing the final product distribution.

Materials:

  • Phenol

  • 3-Methyl-2-buten-1-ol

  • Formic acid (or another suitable acid catalyst like p-toluenesulfonic acid)

  • Toluene (or another suitable solvent)

  • Sodium hydroxide (NaOH) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve phenol (1.0 equivalent) in a suitable solvent like toluene.

  • Add the acid catalyst, for example, formic acid (a significant excess may be used).

  • To the stirred solution, add 3-methyl-2-buten-1-ol (1.0-1.2 equivalents) dropwise.

  • Heat the reaction mixture to reflux and maintain for a specified period (several hours to overnight), monitoring the reaction by TLC.

  • After cooling to room temperature, dilute the reaction mixture with a suitable organic solvent like diethyl ether or ethyl acetate.

  • Wash the organic layer with water, dilute sodium hydroxide solution (to remove unreacted phenol), and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude 4,4-dimethylchroman by vacuum distillation or column chromatography.

Performance Comparison and Reproducibility Analysis

To facilitate an objective comparison, the following table summarizes key performance indicators for the two synthetic methodologies. The data presented is a synthesis of typical results found in the literature and should be considered as a general guide. Actual results may vary depending on the specific reaction conditions and scale.

ParameterMethod 1: Friedel-Crafts AcylationMethod 2: Acid-Catalyzed Cyclization
Product 6-Acetyl-4,4-dimethylchroman4,4-Dimethylchroman
Starting Materials 4,4-Dimethylchroman, Acetyl ChloridePhenol, 3-Methyl-2-buten-1-ol
Typical Yield 60-80%50-70%
Reaction Time 2-6 hours8-24 hours
Temperature 0-5 °CReflux
Key Reagents Anhydrous AlCl₃ (moisture sensitive)Strong acid catalyst (e.g., Formic Acid)
Work-up Complexity More complex (quenching, extractions)Simpler (extractions)
Scalability Can be challenging due to exothermsGenerally more straightforward
Reproducibility Moderate (sensitive to catalyst quality)Moderate (can be sensitive to acid conc.)

Troubleshooting and Optimization

Method 1: Friedel-Crafts Acylation

  • Low Yield:

    • Moisture: The primary culprit for low yields is the presence of moisture, which deactivates the aluminum chloride catalyst. Ensure all glassware is oven-dried and reagents are anhydrous.

    • Catalyst Quality: The quality and activity of aluminum chloride can vary. Use freshly opened or properly stored catalyst.

    • Reaction Temperature: Maintaining a low temperature is crucial to prevent side reactions.

  • Poor Selectivity (Formation of other isomers):

    • While the 6-position is favored, some substitution at the 8-position may occur. Purification by chromatography is often necessary to isolate the desired isomer.

Method 2: Acid-Catalyzed Cyclization

  • Low Yield:

    • Polymerization: The carbocation intermediate can polymerize, especially at higher temperatures or with high concentrations of the allylic alcohol. Slow addition of the alcohol can mitigate this.

    • Formation of other byproducts: Friedel-Crafts alkylation of the phenol at the para position without subsequent cyclization can occur.

  • Incomplete Reaction:

    • The reaction may require prolonged heating. Ensure the reaction is monitored over a sufficient time course.

    • The choice and concentration of the acid catalyst can significantly impact the reaction rate.

Experimental Workflow Visualizations

To further clarify the experimental processes, the following diagrams illustrate the workflows for both synthetic methods.

Workflow for Method 1: Friedel-Crafts Acylation

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Prep Prepare Anhydrous Setup Reagents Charge AlCl3 & Solvent Prep->Reagents Cooling Cool to 0-5 °C Reagents->Cooling Add_AcCl Add Acetyl Chloride Cooling->Add_AcCl Add_Chroman Add 4,4-Dimethylchroman Add_AcCl->Add_Chroman Stir Stir at 0 °C Add_Chroman->Stir Quench Quench with HCl/Ice Stir->Quench Monitor by TLC Extract Extract with Ether Quench->Extract Wash Wash Organic Layer Extract->Wash Dry Dry & Concentrate Wash->Dry Purify Purify Product Dry->Purify

Caption: Workflow for the Friedel-Crafts Acylation of 4,4-Dimethylchroman.

Workflow for Method 2: Acid-Catalyzed Cyclization

cluster_reaction Reaction cluster_workup Work-up & Purification Reagents Combine Phenol, Solvent & Acid Add_Alcohol Add 3-Methyl-2-buten-1-ol Reagents->Add_Alcohol Reflux Heat to Reflux Add_Alcohol->Reflux Cool Cool to RT Reflux->Cool Monitor by TLC Dilute Dilute with Solvent Cool->Dilute Wash Wash with NaOH & Brine Dilute->Wash Dry Dry & Concentrate Wash->Dry Purify Purify Product Dry->Purify

Caption: Workflow for the Acid-Catalyzed Cyclization to form 4,4-Dimethylchroman.

Conclusion and Future Perspectives

Both the Friedel-Crafts acylation and the acid-catalyzed cyclization represent viable and established methods for the synthesis of 4,4-dimethylchroman derivatives. The choice between these methods will largely depend on the specific target molecule, the availability of starting materials, and the desired scale of the reaction.

The Friedel-Crafts acylation offers a direct route to functionalized chromans, which can be invaluable for structure-activity relationship studies. However, its sensitivity to moisture and the use of stoichiometric amounts of a Lewis acid can present challenges in terms of reproducibility and scalability.

The acid-catalyzed cyclization provides a more convergent and atom-economical approach to the core 4,4-dimethylchroman scaffold. While it may require longer reaction times and careful control to minimize side reactions, it generally involves less hazardous reagents and a simpler work-up procedure.

Future research in this area will likely focus on the development of more sustainable and efficient catalytic systems for both the construction of the chroman ring and its subsequent functionalization. This includes the exploration of solid-supported catalysts, milder reaction conditions, and asymmetric methodologies to access enantiomerically pure 4,4-dimethylchroman derivatives, further expanding the chemical space available for drug discovery and development.

References

  • Process for the preparation of 4,4-dimethyl-6-ethynylthiochroman.
  • Synthesis of 2,2-Dimethyl-4-chromanones. Journal of Heterocyclic Chemistry. [Link]

  • Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. Journal of Medicinal Chemistry. [Link]

  • Acid-catalyzed heterogeneous reaction of 3-methyl-2-buten-1-ol with hydrogen peroxide. Atmospheric Chemistry and Physics. [Link]

  • Ring reactions of phenol. Chemguide. [Link]

A Head-to-Head Comparison of Catalysts for 4,4-Dimethylchroman Synthesis: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

The synthesis of 4,4-dimethylchroman, a key structural motif in various biologically active compounds and a valuable intermediate in drug discovery, is a subject of significant interest for researchers in medicinal and organic chemistry. The efficiency of its synthesis is critically dependent on the choice of catalyst. This guide provides an in-depth, objective comparison of different catalytic systems for the synthesis of 4,4-dimethylchroman and its analogues, supported by experimental data from the literature. We will delve into the mechanistic aspects of these catalysts, offering insights to aid in catalyst selection for your specific research needs.

The Chemistry of 4,4-Dimethylchroman Synthesis: An Overview

The most common and direct route to 4,4-dimethylchroman involves the acid-catalyzed intramolecular cyclization of a suitable precursor, typically derived from a phenol and an isoprenoid-like side chain. This transformation is a classic example of a Friedel-Crafts alkylation reaction.[1][2] The choice of catalyst is paramount in achieving high yields, minimizing side reactions, and ensuring the overall efficiency and sustainability of the process.

Caption: Simplified mechanism of Lewis acid-catalyzed Friedel-Crafts alkylation.

Heterogeneous Catalysts: The Green Chemistry Approach

In line with the principles of green chemistry, heterogeneous catalysts have gained significant attention. [3][4]These catalysts exist in a different phase from the reaction mixture, allowing for easy separation and potential for reuse, which is both economically and environmentally advantageous. [5][6]

  • Solid Acids: Materials like silica-supported sulfuric acid (SSA) offer a solid, recyclable alternative to liquid Brønsted acids. [3]They provide acidic sites on a solid support, facilitating the cyclization while simplifying the workup procedure. The reusability of these catalysts is a key performance indicator, with some systems demonstrating good activity over several cycles. [3]

  • Zeolites and Mesoporous Silicas: These materials, with their well-defined pore structures and high surface areas, can act as shape-selective catalysts. [7]By modifying their acidic properties, they can be tailored for specific transformations. For instance, modified ZSM-11 zeolite has been shown to be effective in related dehydration reactions leading to unsaturated ketones. [7]Grafted chiral bases on mesoporous silica have also been used for the enantioselective synthesis of chromans. [8]

  • Metal Oxides: Mixed metal oxides, such as WO₃/ZrO₂-SiO₂, can exhibit strong acidity and have been successfully employed as robust solid acid catalysts in continuous flow systems for related syntheses. [7]

Quantitative Performance Comparison

The following table summarizes the performance of various catalysts for the synthesis of 4,4-dimethylchroman and structurally related chromans, based on data from the literature. This allows for a direct comparison of their efficacy under different reaction conditions.

Catalyst SystemSubstrateTemp. (°C)Time (h)Yield (%)Key Findings & Reference
P₂O₅ / H₃PO₄Phenyl-3-methylbut-2-enylsulfideReflux12-Effective for thiochroman synthesis. [9]
SnCl₄4,4-Dimethylthiochroman---Used for subsequent acylation, indicating its role as a Lewis acid catalyst. [9]
Bismuth(III) triflateElectron-rich phenols and 3,3-dimethylacrylic acidToluene (boiling)-25-90Efficient for 4-chromanone synthesis. [10]
Er(OTf)₃p-Quinone methides and 1,3-dicarbonyl compounds11012up to 90Catalyzes cascade reactions to form 4-aryl-4H-chromenes. [11][12][13]
Silica-supported H₂SO₄---HighReported as an inexpensive, stable, and recyclable catalyst for related heterocycle synthesis. [3]
Chiral amines on mesoporous silica2-nitrovinyl phenol and 3-methyl-2-butenal--up to 98Enables heterogeneous enantioselective synthesis of chromans. [8]
Ni-based catalystsQuaternary allylic siloxanes--ExcellentEffective for the asymmetric synthesis of chiral chromans. [14]

Experimental Protocol: Synthesis of 4,4-Dimethylchroman-6-yl Acetate using a Lewis Acid Catalyst

This protocol is a representative procedure for the synthesis of a 4,4-dimethylchroman derivative, adapted from literature procedures for Friedel-Crafts cyclization.

Materials:

  • 4-Acetoxyphenol

  • 3-Methyl-2-buten-1-ol

  • Anhydrous Dichloromethane (DCM)

  • Lewis Acid Catalyst (e.g., SnCl₄ or BF₃·OEt₂)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Saturated Sodium Bicarbonate Solution

  • Brine

Procedure:

  • Precursor Synthesis: In a round-bottom flask, dissolve 4-acetoxyphenol and 3-methyl-2-buten-1-ol in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

  • Catalyst Addition: Cool the reaction mixture to 0 °C in an ice bath. Slowly add the Lewis acid catalyst (e.g., 1.1 equivalents of SnCl₄) dropwise to the stirred solution.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for the appropriate time (monitor by TLC).

  • Quenching: Carefully quench the reaction by slowly adding a saturated sodium bicarbonate solution.

  • Extraction: Extract the product with DCM (3 x 50 mL).

  • Washing: Wash the combined organic layers with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

Caption: A typical experimental workflow for the Lewis acid-catalyzed synthesis of a 4,4-dimethylchroman derivative.

Conclusion: Selecting the Optimal Catalyst

The choice of catalyst for the synthesis of 4,4-dimethylchroman is a critical decision that impacts yield, purity, cost, and environmental footprint.

  • For rapid, small-scale synthesis where high yields are paramount and downstream purification is manageable, traditional homogeneous Lewis acids like SnCl₄ or milder alternatives like Er(OTf)₃ may be suitable.

  • For larger-scale, more sustainable processes, the development and optimization of heterogeneous catalysts such as silica-supported sulfuric acid or functionalized mesoporous materials are highly recommended. [3][4]The ease of separation and potential for recyclability of these catalysts align with the principles of green chemistry and can lead to significant cost savings in the long run. [5]

  • For the synthesis of chiral 4,4-dimethylchroman derivatives, asymmetric catalysis using transition metal complexes or supported chiral organocatalysts is the most promising approach. [8][14] Further research into the development of novel, highly active, and reusable catalysts will continue to be a driving force in improving the synthesis of 4,4-dimethylchroman and other valuable chroman derivatives for the pharmaceutical and fine chemical industries.

References

  • Wang, S., He, J., & An, Z. (2017). Heterogeneous enantioselective synthesis of chromans via the oxa-Michael–Michael cascade reaction synergically catalyzed by grafted chiral bases and inherent hydroxyls on mesoporous silica surface. RSC Advances. [Link]

  • Netscher, T. (2007). On the Mechanism of the Acid-Catalyzed Stereoselective Chroman Cyclization Reaction. ResearchGate. [Link]

  • Google Patents. (n.d.). Process for the preparation of 4,4-dimethyl-6-ethynylthiochroman.
  • ResearchGate. (n.d.). Synthesis of 2,2-Dimethyl-4-chromanones. Retrieved from [Link]

  • ResearchGate. (n.d.). Reusability of catalyst for the synthesis of 4a. Retrieved from [Link]

  • He, C., et al. (2022). Ni-catalyzed enantio- stereoselective synthesis of chiral chromans with quaternary allylic siloxanes and their antitumor activity. ChemRxiv. [Link]

  • Geng, Z. C., et al. (2014). Organocatalytic Diversity-Oriented Asymmetric Synthesis of Tricyclic Chroman Derivatives. Journal of Organic Chemistry. [Link]

  • Organic Chemistry Portal. (n.d.). Chromanone and flavanone synthesis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of chromans and flavanes. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis of 4-aryl-3,4-dihydrocoumarins and 4-aryl-4H-chromenes via Er(OTf)3-catalyzed cascade reactions of p-quinone methides with 1,3-dicarbonyl compounds. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). Asymmetric Synthesis of Four Stereoisomers of 2,2-Dimethyl-3-hydroxy-4-(1′-angeloyloxy)-6-acetylchromane from Ageratina grandifolia and Plausible Absolute Stereochemistry of the Natural Product. PubMed Central. [Link]

  • National Center for Biotechnology Information. (n.d.). Magnetically recoverable catalysts for efficient multicomponent synthesis of organosulfur compounds. Retrieved from [Link]

  • ResearchGate. (n.d.). Comparison of the performance of different Cu-Ni catalysts. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Applications of Friedel–Crafts reactions in total synthesis of natural products. Retrieved from [Link]

  • Master Organic Chemistry. (2018). The Intramolecular Friedel-Crafts Reaction. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). Cascade intramolecular Prins/Friedel–Crafts cyclization for the synthesis of 4-aryltetralin-2-ols and 5-aryltetrahydro-5H-benzoa[15]nnulen-7-ols. PubMed Central. [Link]

  • RSC Publishing. (n.d.). Visible-light synthesis of 4-substituted-chroman-2-ones and 2-substituted-chroman-4-ones via doubly decarboxylative Giese reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of Aromatic Cycloketones via Intramolecular Friedel–Crafts Acylation Catalyzed by Heteropoly Acids. Retrieved from [Link]

  • Journal of Materials Chemistry A. (n.d.). Facile synthesis of an effective g-C3N4-based catalyst for advanced oxidation processes and degradation of organic compounds. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Retrieved from [Link]

  • Hilaris Publisher. (2024). Nanomaterials for Advanced Catalysis Opportunities and Challenges in Green Chemistry. Retrieved from [Link]

  • Science and Education Publishing. (n.d.). Review on 4-Hydroxycoumarin Chemistry: Synthesis, Acylation and Photochemical Properties. Retrieved from [Link]

  • SciSpace. (n.d.). Synthesis of 4-aryl-3,4-dihydrocoumarins and 4- aryl-4H-chromenes via Er(OTf)3. Retrieved from [Link]

  • MDPI. (n.d.). Catalytic Annulation Reactions: Preface to the Special Issue. Retrieved from [Link]

  • MDPI. (n.d.). A Comparative Study of Ni-Based Catalysts Prepared by Various Sol–Gel Routes. Retrieved from [Link]

  • MDPI. (n.d.). A Review of Catalysts for Synthesis of Dimethyl Carbonate. Retrieved from [Link]

  • ResearchGate. (n.d.). Fabrication of Pd NCs@GO(Fe3O4) as a magnetically separable and reusable catalyst for catalytic conversion of three types of pollutants from water resources. Retrieved from [Link]

  • ResearchGate. (2023). Synthesis of 4-aryl-3,4-dihydrocoumarins and 4-aryl-4 H -chromenes via Er(OTf) 3 -catalyzed cascade reactions of p -quinone methides with 1,3-dicarbonyl compounds. Retrieved from [Link]

Sources

Safety Operating Guide

Operational Guide: Proper Disposal Procedures for 4,4-Dimethylchroman

Author: BenchChem Technical Support Team. Date: January 2026

Hazard Assessment and Waste Characterization

Before any disposal protocol can be established, a thorough understanding of the compound's potential hazards is essential. Based on data from analogous substituted chromans, we can construct a probable hazard profile for 4,4-Dimethylchroman.[1][2]

The primary causality for treating this compound as hazardous waste stems from its potential biological and environmental effects. Under the Resource Conservation and Recovery Act (RCRA), a chemical waste is deemed hazardous if it exhibits specific characteristics (Ignitability, Corrosivity, Reactivity, Toxicity) or is explicitly listed.[3][4] While 4,4-Dimethylchroman is not a listed waste, its potential to cause skin and eye irritation, coupled with potential aquatic toxicity, necessitates its management as a hazardous waste to ensure responsible stewardship.[1]

Table 1: Probable Hazard Profile for 4,4-Dimethylchroman

Hazard ClassGHS Hazard StatementRationale and Source Analogy
Acute Toxicity (Oral) H302: Harmful if swallowedBased on "chroman 1" (CAS 1273579-40-0), which shares the core chroman structure.[1]
Skin Irritation H315: Causes skin irritationA common characteristic of the chroman chemical family.[1]
Eye Irritation H319: Causes serious eye irritationA common characteristic of the chroman chemical family.[1]
Aquatic Toxicity H411/H412: Toxic/Harmful to aquatic life with long lasting effectsA precautionary classification for many complex organic molecules that are not readily biodegradable.

This characterization is the foundational step of our disposal plan. It validates the decision to manage all waste streams containing 4,4-Dimethylchroman as regulated hazardous waste, preventing improper disposal into sanitary sewer systems or general refuse.

Personal Protective Equipment (PPE) Mandates

Given the probable skin and eye irritation hazards, a stringent PPE protocol is non-negotiable. The goal is to create a complete barrier between the researcher and the chemical, a principle underscored by NIOSH guidelines.[5][6][7]

Table 2: PPE Requirements for Handling 4,4-Dimethylchroman

TaskRequired PPERationale
Weighing/Transferring Solid - Safety Goggles- Nitrile Gloves (double-gloving recommended)- Lab CoatProtects against dust inhalation and direct skin/eye contact.
Preparing Solutions - Safety Goggles & Face Shield- Nitrile Gloves (double-gloving recommended)- Chemical-resistant Apron over Lab CoatProvides enhanced protection against splashes and spills during dissolution and transfer.[5]
Handling Waste Containers - Safety Goggles- Nitrile Gloves- Lab CoatPrevents exposure from residual contamination on container surfaces.

Expert Insight: Always inspect gloves for tears or degradation before use. After handling, remove gloves using a technique that avoids touching the outer contaminated surface with bare skin and wash hands thoroughly.[5] Contaminated disposable gowns and gloves should be considered hazardous waste themselves.[5]

Emergency Protocol: Spill Management

In the event of an accidental release, a swift and correct response is critical to mitigate exposure and environmental contamination.

Step-by-Step Spill Cleanup Protocol:

  • Alert Personnel: Immediately notify all personnel in the vicinity.

  • Evacuate (If Necessary): For large spills or if vapors are noticeable, evacuate the immediate area.

  • Don Appropriate PPE: Before attempting cleanup, don the PPE outlined in Table 2, including a face shield. For significant spills, respiratory protection may be necessary.[5]

  • Contain the Spill: Cover the spill with a non-reactive, absorbent material (e.g., vermiculite, sand, or a commercial chemical absorbent). Start from the outside of the spill and work inwards to prevent it from spreading.

  • Collect Contaminated Material: Carefully sweep or scoop the absorbed material into a designated, sealable hazardous waste container. Use non-sparking tools if the compound is dissolved in a flammable solvent.[8]

  • Decontaminate the Area: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., isopropanol or ethanol), followed by soap and water.

  • Dispose of Cleanup Materials: All materials used for cleanup (absorbent, cloths, contaminated PPE) must be placed in the hazardous waste container.[9]

  • Seal and Label: Securely close the waste container and label it clearly with "Hazardous Waste," the chemical name, and the date of the spill.

Standard Operating Procedure: Chemical Disposal

The following protocol outlines the systematic, compliant procedure for the disposal of 4,4-Dimethylchroman waste, from the point of generation to final removal. This workflow is designed to comply with EPA RCRA regulations found in 40 CFR parts 260-273.[10]

Step 1: Waste Characterization & Segregation

  • Action: At the point of generation, declare any material containing 4,4-Dimethylchroman (e.g., unused product, contaminated consumables, reaction residues) as "Non-halogenated Organic Hazardous Waste."

  • Causality: Proper characterization is a legal requirement under RCRA.[3] Segregation is crucial to prevent dangerous reactions. Never mix this waste with acids, bases, strong oxidizers, or halogenated solvents. Mixing incompatible waste streams can lead to gas generation, heat production, or violent reactions.

Step 2: Containerization

  • Action: Select a chemically compatible waste container, typically a high-density polyethylene (HDPE) or glass bottle with a secure, screw-top cap.

  • Causality: The container must not react with or be degraded by the waste it holds. The cap must be kept closed at all times except when actively adding waste to prevent the release of vapors, a key requirement of RCRA air emission standards.[11][12]

Step 3: Labeling

  • Action: As soon as the first drop of waste is added, affix a "HAZARDOUS WASTE" label to the container. The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "4,4-Dimethylchroman" and any other constituents (e.g., solvents).

    • The approximate concentrations of each component.

    • The date of first accumulation.

  • Causality: Accurate labeling is mandated by law to ensure safe handling, transport, and final disposal.[13] It communicates the container's contents and associated hazards to all personnel and waste handlers.

Step 4: Accumulation in a Satellite Accumulation Area (SAA)

  • Action: Store the labeled waste container in a designated SAA. This area must be at or near the point of generation and under the control of the laboratory personnel. The container should be placed in secondary containment (e.g., a chemical-resistant tray) to contain any potential leaks.

  • Causality: SAAs are a provision in RCRA (40 CFR § 262.15) that allows for the safe collection of waste in the lab without requiring a full storage facility permit. Secondary containment is a best practice to prevent the spread of material in case of primary container failure.

Step 5: Final Disposal

  • Action: Once the waste container is full, or if waste generation is complete, contact your institution's Environmental Health & Safety (EHS) department to arrange for a pickup.

  • Causality: Final disposal must be performed by a licensed hazardous waste treatment, storage, and disposal facility (TSDF). For organic compounds like 4,4-Dimethylchroman, high-temperature incineration is the preferred and most environmentally sound disposal method.[13] This ensures the complete destruction of the hazardous constituents.

Visualized Disposal Workflow

The following diagram illustrates the decision-making and operational flow for the proper management of 4,4-Dimethylchroman waste.

DisposalWorkflow start Generation of Waste (e.g., residue, spill, old reagent) characterize Step 1: Characterize Waste Is it contaminated with 4,4-Dimethylchroman? start->characterize segregate Step 2: Segregate Waste Collect in dedicated 'Non-Halogenated Organic' stream characterize->segregate Yes containerize Step 3: Containerize Use compatible container (HDPE/Glass). Keep cap closed. segregate->containerize label Step 4: Label Container 'HAZARDOUS WASTE' + Chemical Name & Date containerize->label store Step 5: Accumulate in SAA Use secondary containment. label->store pickup Step 6: Arrange Disposal Contact EHS for pickup by licensed vendor. store->pickup end Final Disposal (High-Temperature Incineration) pickup->end

Caption: Decision workflow for the disposal of 4,4-Dimethylchroman waste.

References

  • NIOSH: Use proper PPE with chemo agents . (2009). Clinician.com. [Link]

  • PPE for Hazardous Materials Incidents: A Selection Guide (84-114) . (n.d.). National Institute for Occupational Safety and Health (NIOSH). [Link]

  • NIOSH Recommendations for Chemical Protective Clothing A-Z . (n.d.). Centers for Disease Control and Prevention (CDC) Archive. [Link]

  • Safety data sheet - 1,4-Dimethylnaphthalene . (2023). CPAchem. [Link]

  • NIOSH Pocket Guide to Chemical Hazards (2005-149) . (2005). National Institute for Occupational Safety and Health (NIOSH). [Link]

  • 5 Types of PPE for Hazardous Chemicals . (2022). Hazmat School. [Link]

  • Applicability and Requirements of the RCRA Organic Air Emission Standards . (n.d.). U.S. Environmental Protection Agency (EPA). [Link]

  • Proper disposal of chemicals . (2025). Sciencemadness Wiki. [Link]

  • RCRA Organic Air Emission Standards for TSDFs and Generators . (n.d.). U.S. Environmental Protection Agency (EPA). [Link]

  • Material Safety Data Sheet - Chromane-2-carboxylic acid . (n.d.). Cole-Parmer. [Link]

  • Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes . (2025). U.S. Environmental Protection Agency (EPA). [Link]

  • Resource Conservation and Recovery Act (RCRA) Regulations . (2025). U.S. Environmental Protection Agency (EPA). [Link]

  • The 4 Characteristics of RCRA Hazardous Waste Explained . (2025). Lion Technology Inc. [Link]

  • Chromium - Hazardous Substance Fact Sheet . (n.d.). New Jersey Department of Health. [Link]

  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs . (n.d.). United Nations Office on Drugs and Crime. [Link]

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for 4,4-Dimethylchroman

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential, field-proven safety protocols for researchers, scientists, and drug development professionals handling 4,4-Dimethylchroman. Moving beyond a simple checklist, we will explore the causality behind each procedural step, ensuring a deep, functional understanding of the necessary protective measures. Our goal is to create a self-validating system of safety that builds confidence and ensures the well-being of laboratory personnel.

Hazard Assessment: Understanding the "Why"

Before any personal protective equipment (PPE) is selected, a thorough understanding of the substance's hazard profile is critical. 4,4-Dimethylchroman, like many specialized organic compounds, requires careful handling due to its potential health and physical hazards. Based on data from structurally similar compounds and general chemical principles, we can anticipate the following risks.

Several safety data sheets for related aromatic and heterocyclic compounds indicate a consistent profile of hazards, including being harmful if swallowed, potentially fatal if swallowed and enters airways (aspiration hazard), causing serious eye irritation, and demonstrating high toxicity to aquatic life.[1] Furthermore, skin irritation or the potential to cause an allergic skin reaction is a common concern with such reagents.

Table 1: Anticipated Hazard Profile for 4,4-Dimethylchroman

Hazard ClassificationGHS PictogramDescriptionPrimary Precaution
Aspiration Hazard

May be fatal if swallowed and enters airways.[1]Do NOT induce vomiting if swallowed. Seek immediate medical attention.
Serious Eye Irritation

Causes serious eye irritation upon contact.[1]Wear chemical splash goggles and, when necessary, a face shield.
Skin Irritation / Sensitization

May cause skin irritation or an allergic skin reaction.Wear compatible, chemical-resistant gloves and a lab coat.
Acute Aquatic Toxicity

Very toxic to aquatic life, potentially with long-lasting effects.Prevent release to the environment. Dispose of as hazardous waste.
Flammability

Organic compounds of this nature are often flammable; vapors may form explosive mixtures with air.[2]Keep away from heat, sparks, and open flames. Handle in a well-ventilated area.
NFPA 704 Hazard Diamond

The National Fire Protection Association (NFPA) 704 diamond provides a quick visual summary of a chemical's hazards.[3] While a specific rating for 4,4-Dimethylchroman is not universally published, a conservative rating based on similar chemicals would be:

  • Health (Blue): 2 - Can cause temporary incapacitation or residual injury.

  • Flammability (Red): 2 or 3 - Depending on its flash point, it is likely combustible or flammable.

  • Instability (Yellow): 0 - Likely stable under normal laboratory conditions.

  • Special (White): No special hazards are anticipated.

This rating underscores the necessity of robust PPE to mitigate the identified health risks.

Core PPE Requirements: A Multi-Layered Defense

The selection of PPE is not a one-size-fits-all approach. It must be tailored to the specific procedure, the quantities being handled, and the potential for exposure.[4]

Hand Protection: Your Primary Contact Barrier

Your hands are the most likely part of your body to come into direct contact with the chemical.

  • Material Selection: Nitrile gloves are a standard choice for incidental contact with a wide range of organic chemicals. They provide a good balance of chemical resistance and dexterity.[5] However, for prolonged handling or immersion, heavier-duty gloves such as neoprene or butyl rubber should be considered. Crucially, always consult the glove manufacturer's compatibility chart for the specific chemical you are using.

  • Best Practices:

    • Never use latex gloves, as they offer poor protection against many organic solvents.[5]

    • For tasks with a higher risk of splashes or when handling highly concentrated solutions, the practice of "double-gloving" (wearing two pairs of nitrile gloves) is recommended. This provides a critical time buffer if the outer glove is compromised.

    • Inspect gloves for any signs of degradation or punctures before each use.

    • Remove gloves using a technique that avoids touching the contaminated exterior with your bare skin and dispose of them immediately in the appropriate chemical waste container.[6]

Eye and Face Protection: Shielding Against Splashes and Vapors

The risk of serious eye irritation necessitates robust protection.[1]

  • Minimum Requirement: ANSI Z87.1-compliant chemical splash goggles must be worn at all times when handling 4,4-Dimethylchroman in liquid form. Standard safety glasses with side shields are not sufficient as they do not provide a seal around the eyes to protect from splashes.[4]

  • Elevated Risk: When there is a significant potential for splashing (e.g., transferring large volumes, heating solutions, or conducting reactions under pressure), a face shield must be worn in addition to chemical splash goggles.[5][7] The face shield protects the entire face from direct contact.

Body Protection: Preventing Dermal Absorption
  • Standard Use: A flame-resistant laboratory coat, fully buttoned, is the minimum requirement to protect your skin and personal clothing from minor drips and splashes.

  • Increased Hazard Scenarios: For procedures involving larger quantities (>500 mL) or a higher risk of significant splashing, a chemically resistant apron worn over the lab coat is required.[7] In pilot-scale or process chemistry settings, disposable chemical-resistant coveralls may be necessary to ensure full-body protection.[6]

Respiratory Protection: Maintaining Air Quality

All work with 4,4-Dimethylchroman should be performed inside a certified chemical fume hood to minimize the inhalation of vapors.

  • Standard Operations: When handling small quantities within a properly functioning fume hood, additional respiratory protection is typically not required.

  • Non-Standard Operations: In the event of a large spill, a failure of engineering controls (like a fume hood), or when generating aerosols, respiratory protection is essential. A NIOSH-approved air-purifying respirator with organic vapor (OV) cartridges should be used.[8] Personnel must be properly fit-tested and trained before using any respirator.

Procedural Discipline: Safe Operations and Disposal

The best PPE is only effective when used correctly. The following step-by-step protocols are designed to create a system where safety is inherent to the workflow.

Experimental Workflow Diagram

cluster_prep Preparation Phase cluster_ops Handling Phase cluster_post Post-Handling Phase A 1. Conduct Risk Assessment (Review SDS) B 2. Select Task-Specific PPE (Goggles, Gloves, Lab Coat) A->B C 3. Verify Fume Hood Operation B->C D 4. Don PPE (Follow Sequence) C->D E 5. Handle Chemical in Fume Hood (Minimize Quantities) D->E F 6. Segregate Chemical Waste (Label Container) E->F G 7. Doff PPE (Avoid Contamination) F->G H 8. Dispose of Contaminated PPE (Solid Waste Stream) G->H I 9. Wash Hands Thoroughly H->I

Caption: Safe Handling Workflow for 4,4-Dimethylchroman.

Protocol 1: Donning Personal Protective Equipment
  • Body Protection: Don your lab coat and fasten all buttons.

  • Eye Protection: Put on your chemical splash goggles. Adjust the strap for a snug fit.

  • Gloves: Put on your first pair of nitrile gloves (if double-gloving). Put on the second, outer pair, ensuring the cuffs of the gloves go over the cuffs of your lab coat sleeves.

Protocol 2: Doffing Personal Protective Equipment (To Avoid Contamination)

This sequence is critical to prevent transferring chemical residue to your skin.

  • Outer Gloves: Remove the outer pair of gloves. With one gloved hand, grasp the outside of the opposite glove at the wrist and peel it off, turning it inside out. Hold the removed glove in your remaining gloved hand. Slide the fingers of your now-bare hand under the wrist of the remaining glove, and peel it off from the inside, creating a "bag" for both gloves.

  • Lab Coat: Unbutton your lab coat. Remove it by folding it forward and away from your body, only touching the inside of the coat.

  • Eye Protection: Remove your goggles by handling the strap, not the front.

  • Inner Gloves (if used): Remove the inner pair of gloves using the same technique as in step 1.

  • Hand Washing: Immediately wash your hands thoroughly with soap and water.

Disposal Plan

Proper disposal is a legal requirement and an ethical responsibility to protect the environment.[9]

  • Chemical Waste: All solutions and unused portions of 4,4-Dimethylchroman must be collected in a clearly labeled, sealed hazardous waste container. The container should be compatible with the chemical and labeled with "Hazardous Waste" and the full chemical name.[9] Under no circumstances should this chemical be poured down the drain. [10]

  • Contaminated Solids: Used gloves, disposable aprons, and any materials used for spill cleanup (e.g., absorbent pads) must be placed in a designated solid chemical waste container. Do not dispose of this material in the regular trash.

  • Waste Pickup: Store sealed waste containers in a designated Satellite Accumulation Area within the lab until they are collected by your institution's Environmental Health & Safety (EH&S) department.[9]

By integrating this comprehensive understanding of hazards with disciplined operational and disposal procedures, you can handle 4,4-Dimethylchroman with a high degree of safety and scientific integrity.

References

  • Personal Protective Equipment (PPE) - CHEMM. U.S. Department of Health and Human Services. Link

  • SAFETY DATA SHEET - Thermo Fisher Scientific. Thermo Fisher Scientific. Link

  • SAFETY DATA SHEET - Sigma-Aldrich. Sigma-Aldrich. Link

  • Safety data sheet - CPAChem. CPAChem. Link

  • Guidance for Selection of Personal Protective Equipment for MDI Users. American Chemistry Council. Link

  • Recommended PPE to handle chemicals. Bernardo Ecenarro. Link

  • Personal Protective Equipment Guidance. Dow Corporate. Link

  • SAFETY DATA SHEET - Sigma-Aldrich. Sigma-Aldrich. Link

  • Evaluating Hazardous Materials for NFPA 704 Diamond Ratings. Michigan State University. Link

  • SAFETY DATA SHEET - Fisher Scientific. Fisher Scientific. Link

  • SAFE CHEMICAL HANDLING PROTECTION PPE KIT. Wilhelmsen. Link

  • SAFETY DATA SHEET - Fisher Scientific. Fisher Scientific. Link

  • SAFETY DATA SHEET - TCI Chemicals. TCI Chemicals. Link

  • SAFETY DATA SHEET - Fisher Scientific. Fisher Scientific. Link

  • SAFETY DATA SHEET - Merck Millipore. Merck Millipore. Link

  • NFPA Chemicals - New Environment Inc. New Environment Inc. Link

  • Is there any substance that's a 4-4-4 on the NFPA diamond? Chemistry Stack Exchange. Link

  • Chemical Disposal. Reddit r/Darkroom. Link

  • DIPHENYLMETHANE-4,4'-DIISOCYANATE - CAMEO Chemicals. NOAA. Link

  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. University of Pennsylvania EHRS. Link

  • CHLOROFORM - CAMEO Chemicals. NOAA. Link

  • Pollution Prevention (P2) Spotlight: Reducing Dichloromethane Waste Management. U.S. Environmental Protection Agency. Link

  • Disposing of Darkroom Chemicals. Alternative Processes. Link

  • Chemicals Approved for Drain Disposal. University of California, Berkeley EH&S. Link

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4,4-Dimethylchroman
Reactant of Route 2
4,4-Dimethylchroman

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.